Calcium
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037638 | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14127-61-8, 7440-70-2 | |
| Record name | Calcium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
850 °C | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
fundamental principles of intracellular calcium signaling
An In-depth Technical Guide to the Fundamental Principles of Intracellular Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from short-term events like contraction and secretion to long-term changes in gene expression and cell fate. The ability of Ca²⁺ to encode information lies in the precise spatial and temporal modulation of its intracellular concentration. In resting cells, the cytosolic free Ca²⁺ concentration is maintained at a very low level, approximately 100 nM, which is several orders of magnitude lower than the extracellular concentration (~1-2 mM) and the concentration within intracellular stores like the endoplasmic reticulum (ER).[1][2][3][4] This steep electrochemical gradient is the driving force for rapid Ca²⁺ influx upon the opening of specific channels. This guide provides a detailed overview of the core components, regulatory mechanisms, and experimental methodologies central to the field of intracellular Ca²⁺ signaling.
The this compound Signaling Toolkit
Cells employ a sophisticated collection of proteins—often termed the "Ca²⁺ signaling toolkit"—to generate, shape, and decode intracellular Ca²⁺ signals.[1][5] This toolkit allows each cell type to produce Ca²⁺ signals with distinct characteristics tailored to its specific physiological functions.[1] The primary components include channels, pumps, exchangers, sensors, and buffers.
Channels: The 'On' Mechanisms
Ca²⁺ channels facilitate the rapid influx of Ca²⁺ into the cytosol from the extracellular space or its release from intracellular stores.
-
Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP₃Rs): Located on the ER membrane, these channels are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃), which is produced at the plasma membrane following the activation of phospholipase C (PLC).[6][7] IP₃Rs are crucial for initiating Ca²⁺ release from stores in response to hormonal or neurotransmitter stimulation.[1]
-
Ryanodine Receptors (RyRs): Primarily found on the sarcoplasmic reticulum (SR) of muscle cells, RyRs are responsible for the Ca²⁺-induced Ca²⁺ release (CICR) mechanism essential for muscle contraction.[1][8] In neurons, they contribute to synaptic plasticity.[9]
-
Store-Operated Ca²⁺ Channels (SOCs): This unique class of plasma membrane channels, most notably the Orai channels, is activated in response to the depletion of Ca²⁺ from the ER.[10][11] The ER Ca²⁺ sensor, STIM1, detects the drop in luminal Ca²⁺, translocates to ER-plasma membrane junctions, and directly activates Orai channels to mediate sustained Ca²⁺ influx, a process known as Store-Operated this compound Entry (SOCE).[6][12]
-
Voltage-Gated Ca²⁺ Channels (VGCCs): Found in excitable cells like neurons and muscle, these plasma membrane channels open in response to membrane depolarization, allowing Ca²⁺ influx that triggers processes like neurotransmitter release and excitation-contraction coupling.[1][13]
Pumps and Exchangers: The 'Off' Mechanisms
To terminate the signal and restore the resting state, Ca²⁺ is actively removed from the cytosol.
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): These P-type ATPase pumps are located on the ER/SR membrane and utilize ATP to pump Ca²⁺ from the cytosol back into the lumen of the store, against its concentration gradient.[2][14][15]
-
Plasma Membrane Ca²⁺-ATPase (PMCA): Also a P-type ATPase, PMCA is located on the plasma membrane and actively extrudes Ca²⁺ from the cell into the extracellular space.[2][14][16]
-
Sodium-Calcium Exchanger (NCX): This antiporter, primarily in the plasma membrane, removes one Ca²⁺ ion from the cytosol in exchange for the entry of three Na⁺ ions, driven by the sodium gradient.[2]
Buffers and Sensors: Decoding the Signal
Once cytosolic Ca²⁺ levels rise, the signal is interpreted by a host of Ca²⁺-binding proteins that act as buffers or effectors (sensors).
-
Ca²⁺ Buffers: Proteins like calsequestrin (in the SR) and parvalbumin have a high capacity but relatively low affinity for Ca²⁺.[17] They shape the amplitude and duration of Ca²⁺ signals by transiently binding Ca²⁺ ions.[3]
-
Ca²⁺ Sensors: These proteins undergo a conformational change upon binding Ca²⁺, allowing them to interact with and modulate the activity of downstream targets. The most prominent example is Calmodulin (CaM), which has four "EF-hand" Ca²⁺-binding motifs.[18][19] Ca²⁺-bound CaM can activate a wide range of enzymes, including CaM-kinases (CaMKs) and the phosphatase calcineurin.[3][20] Other key sensors include Troponin C in muscle contraction and Synaptotagmins in vesicle fusion.[1][19]
Generation of this compound Signals: Spatial and Temporal Dynamics
Ca²⁺ signals are not uniform throughout the cell; they are highly organized in both space and time, which is critical for their signaling specificity.
-
Elementary Events: Localized, transient Ca²⁺ release events from clusters of channels are known as "puffs" (from IP₃Rs) or "sparks" (from RyRs). These microdomains of high Ca²⁺ concentration are the fundamental building blocks of global signals.
-
Global Signals (Waves and Oscillations): Through the regenerative process of Ca²⁺-induced Ca²⁺ release (CICR), where Ca²⁺ released from one channel diffuses and activates adjacent channels, elementary events can propagate across the cell as a wave.[21] These waves typically travel at velocities of 10–40 µm/s.[21] Many agonists induce repetitive Ca²⁺ spikes, known as oscillations. The frequency and amplitude of these oscillations can encode information to regulate downstream processes like gene transcription.[12][22][23]
Key Signaling Pathways
GPCR-PLC-IP₃ Pathway
A common mechanism for initiating Ca²⁺ release from stores begins with the activation of a G-protein coupled receptor (GPCR). This leads to the activation of Phospholipase C (PLC), which cleaves the membrane lipid PIP₂ into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol to bind and open IP₃R channels on the ER, releasing stored Ca²⁺.[7]
References
- 1. Fundamentals of Cellular this compound Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Intracellular Ca2+ sensing: role in this compound homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling - Wikipedia [en.wikipedia.org]
- 5. The this compound-Signaling Toolkit in Cancer: Remodeling and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and regulation of store-operated this compound entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | The spatio-temporal properties of this compound transients in hippocampal pyramidal neurons in vitro [frontiersin.org]
- 10. Store-Operated this compound Channels: New Perspectives on Mechanism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Store-Operated this compound Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulatory mechanisms controlling store-operated this compound entry [frontiersin.org]
- 13. This compound signalling and this compound channels: Evolution and general principles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteinswebteam.github.io [proteinswebteam.github.io]
- 15. academic.oup.com [academic.oup.com]
- 16. Structure, Function and Regulation of the Plasma Membrane this compound Pump in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-binding protein - Wikipedia [en.wikipedia.org]
- 18. This compound-Binding Proteins [mail.almerja.com]
- 19. This compound-binding Proteins and Related Molecules - Creative BioMart [creativebiomart.net]
- 20. Calciomics: integrative studies of Ca2+-binding proteins and their interactomes in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spatiotemporal dynamics of Ca2+ signaling and its physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
The Architect of Neuronal Function: A Technical Guide to Calcium as a Second Messenger
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺), a ubiquitous and versatile intracellular signaling molecule, plays a pivotal role in the intricate symphony of neuronal function. Its concentration is meticulously regulated, and transient fluctuations in intracellular this compound levels act as a second messenger, translating electrical signals into a vast array of cellular responses. This technical guide provides an in-depth exploration of the core mechanisms of this compound signaling in neurons, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
This compound's influence extends from the rapid release of neurotransmitters at the synapse to the long-term regulation of gene expression in the nucleus, underpinning processes such as synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of this compound homeostasis is implicated in a variety of neurological and neurodegenerative disorders, making the components of its signaling pathways attractive targets for therapeutic intervention.[4][5] This guide will dissect the multifaceted role of this compound, providing the foundational knowledge necessary to investigate and manipulate these critical cellular processes.
Quantitative Data on Neuronal this compound Signaling
The precise control of neuronal function by this compound is contingent on the spatial and temporal dynamics of its concentration, as well as the binding affinities and kinetics of its molecular targets. The following tables summarize key quantitative parameters of the neuronal this compound signaling toolkit.
Table 1: Intracellular this compound Concentrations in Neuronal Compartments
| Parameter | Concentration Range | Neuronal Compartment | Conditions |
| Resting [Ca²⁺]i | 50 - 100 nM | Cytosol (general) | Basal state |
| Resting [Ca²⁺]i | ~100 nM | Presynaptic Terminal | Basal state |
| Peak [Ca²⁺]i | 0.5 - 40 µM | Presynaptic Terminal | During a single action potential |
| Total [Ca²⁺] increase | 10 - 13 µM | Presynaptic Terminal | Following a single action potential |
Data compiled from multiple sources.[1][6][7]
Table 2: Dissociation Constants (Kd) of Key this compound-Binding Proteins
| Protein | Dissociation Constant (Kd) | Cellular Location | Notes |
| Calmodulin (CaM) | 3 - 20 µM (for Ca²⁺) | Cytosol, Postsynaptic Density | Exhibits positive cooperativity.[3] |
| Calmodulin (CaM) | 1 - 3 nM (for CaM·Ca₄²⁺-enzyme complex) | Cytosol, Postsynaptic Density | High affinity for target enzymes once saturated with this compound.[3] |
| Synaptotagmin (B1177969) 1 (C2A domain) | 20.7 ± 3.9 µM, 83.4 ± 19 µM, 766 ± 302 µM | Presynaptic Vesicles | Multiple Ca²⁺ binding sites with varying affinities.[4] |
| Synaptotagmin 1 | ~45 µM (in the absence of lipids) | Presynaptic Vesicles | Affinity is significantly increased by binding to phospholipids (B1166683) like PI(4,5)P₂.[8] |
| Synaptotagmin-Syntaxin Interaction | EC₅₀ of 0.7 µM and 180 µM | Presynaptic Terminal | Two components to the Ca²⁺-dependent interaction.[9] |
| Fura-2 (fluorescent indicator) | ~220 nM | N/A (Experimental Tool) | High-affinity indicator, can become saturated at high [Ca²⁺]i.[10] |
This table presents a selection of key proteins. The affinities of many other this compound-binding proteins are also crucial for neuronal function.
Table 3: Kinetic Parameters of this compound-Dependent Enzymes
| Enzyme | Parameter | Value | Conditions |
| Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) | K_act (for CaM) | ~40 - 80 nM | Saturating Ca²⁺ concentrations.[11] |
| Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) | Half-maximal autophosphorylation | 2 µM Ca²⁺ (with WT CaM) | Rate of autophosphorylation is Ca²⁺ dependent.[11] |
| Calcineurin (Protein Phosphatase 2B) | K_m (for RII peptide) | 26 µM | In vitro dephosphorylation assay.[12] |
| Calcineurin (Protein Phosphatase 2B) | V_max (for RII peptide) | 1.7 µmol min⁻¹ mg⁻¹ | In vitro dephosphorylation assay.[12] |
Kinetic parameters can vary significantly depending on the specific substrate, regulatory subunits, and cellular environment.
Core Signaling Pathways
This compound exerts its influence through a complex network of signaling pathways. Upon neuronal stimulation, a transient rise in intracellular this compound concentration triggers the activation of a diverse array of downstream effectors.
This compound Influx and Extrusion
The precise regulation of intracellular this compound concentration is a delicate balance between influx and extrusion mechanisms.
This compound influx into the neuron is primarily mediated by voltage-gated this compound channels (VGCCs) and ligand-gated channels such as the N-methyl-D-aspartate (NMDA) receptor.[5] To maintain low resting this compound levels, neurons employ several extrusion mechanisms, including the plasma membrane Ca²⁺-ATPase (PMCA) and the Na⁺/Ca²⁺ exchanger (NCX).[2] Intracellular stores, primarily the endoplasmic reticulum (ER), also play a crucial role in shaping this compound signals through the action of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump for uptake, and the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) and ryanodine receptor (RyR) for release.[2]
Downstream Effector Pathways
Once in the cytoplasm, this compound binds to a variety of this compound-binding proteins, which in turn modulate the activity of numerous enzymes and other proteins.
A primary this compound sensor is calmodulin (CaM) , which, upon binding this compound, undergoes a conformational change that enables it to activate a host of downstream targets, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the phosphatase calcineurin .[6] These enzymes are critical for synaptic plasticity, with CaMKII being a key player in long-term potentiation (LTP) and calcineurin in long-term depression (LTD).[12][13]
Another major pathway involves the activation of phospholipase C (PLC) , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1] IP₃ triggers this compound release from the ER, while DAG, in conjunction with this compound, activates protein kinase C (PKC) , a family of kinases involved in a multitude of cellular processes, including the regulation of ion channels and gene expression.
In the presynaptic terminal, this compound influx directly triggers neurotransmitter release by binding to synaptotagmin , a synaptic vesicle protein.[14] This binding event induces a conformational change that promotes the interaction of synaptotagmin with the SNARE complex, leading to the fusion of the synaptic vesicle with the presynaptic membrane and the exocytosis of neurotransmitters.[9][14]
Role in Synaptic Plasticity and Gene Expression
The amplitude and duration of the postsynaptic this compound signal are critical determinants of the direction of synaptic plasticity.
High-frequency stimulation leads to a large, transient increase in postsynaptic this compound, which preferentially activates CaMKII, resulting in the phosphorylation of AMPA receptors and their insertion into the postsynaptic membrane, a hallmark of LTP.[13] Conversely, low-frequency stimulation elicits a smaller, more prolonged this compound elevation that favors the activation of calcineurin, leading to the dephosphorylation and internalization of AMPA receptors, resulting in LTD.[13]
This compound signals can also propagate to the nucleus to regulate gene expression, a process crucial for long-lasting forms of synaptic plasticity and neuronal survival.[8][15][16] this compound can activate transcription factors such as the cAMP response element-binding protein (CREB) through various kinase cascades, leading to the expression of genes involved in neuronal growth, differentiation, and synaptic remodeling.[17][18]
Experimental Protocols
Investigating the role of this compound as a second messenger requires specialized techniques to measure and manipulate its concentration with high spatial and temporal resolution.
This compound Imaging with Fluorescent Indicators
This compound imaging is a widely used technique to visualize changes in intracellular this compound concentration in real-time.[19][20] This can be achieved using chemical dyes or genetically encoded this compound indicators (GECIs).
Protocol: Fura-2 AM this compound Imaging in Cultured Neurons
This protocol provides a general guideline for measuring intracellular this compound concentrations in cultured neurons using the ratiometric fluorescent indicator Fura-2 AM.[16][21][22][23]
-
Cell Preparation:
-
Plate primary neurons or neuronal cell lines on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Culture cells to the desired density.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the saline solution.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells three times with the saline solution to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with the saline solution.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Acquire images at a desired temporal resolution.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in intracellular this compound concentration. For absolute quantification, a calibration procedure using ionophores (e.g., ionomycin) and this compound buffers is required.
-
Electrophysiological Recording of this compound Currents
The patch-clamp technique allows for the direct measurement of ionic currents, including those carried by this compound, across the neuronal membrane.[24][25][26][27][28]
Protocol: Whole-Cell Patch-Clamp Recording of Voltage-Gated this compound Channel Currents
This protocol outlines the basic steps for recording whole-cell this compound currents from neurons.
-
Preparation:
-
Prepare an external solution containing a high concentration of a charge carrier for this compound channels (e.g., 10 mM BaCl₂ or CaCl₂) and blockers for sodium and potassium channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium).
-
Prepare an internal pipette solution containing a cesium-based salt (to block potassium channels from the inside), a this compound buffer (e.g., EGTA or BAPTA), and ATP and GTP to maintain cell health.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where most voltage-gated channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the voltage-gated this compound channels and record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents at each voltage step.
-
Plot the peak current as a function of the command voltage to generate a current-voltage (I-V) relationship, which is characteristic of the types of this compound channels present.
-
Conclusion
This compound is an indispensable second messenger that orchestrates a vast repertoire of neuronal processes, from the fleeting events at the synapse to the enduring changes in the nucleus. A thorough understanding of the quantitative parameters, signaling pathways, and experimental methodologies detailed in this guide is fundamental for researchers and drug development professionals seeking to unravel the complexities of neuronal function and dysfunction. The continued exploration of the intricate world of neuronal this compound signaling holds immense promise for the development of novel therapeutic strategies for a wide range of neurological disorders.
References
- 1. This compound dynamics associated with a single action potential in a CNS presynaptic terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure/Function Analysis of Ca2+ Binding to the C2A Domain of Synaptotagmin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive cooperative binding of this compound to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Binding by Synaptotagmin's C2A Domain is an Essential Element of the Electrostatic Switch That Triggers Synchronous Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. lms.fun-mooc.fr [lms.fun-mooc.fr]
- 7. DETERMINING this compound CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ca2+ regulates the interaction between synaptotagmin and syntaxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionized Intracellular this compound Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent this compound Indicators | Journal of Neuroscience [jneurosci.org]
- 11. pnas.org [pnas.org]
- 12. The Molecular Mechanism of Substrate Engagement and Immunosuppressant Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound binding to calmodulin and its globular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calmodulin-dependent protein kinase II. Kinetic studies on the interaction with substrates and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 17. Ca2+-dependent mechanisms of presynaptic control at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Presynaptic this compound Channel Open Probability and Changes in this compound Influx Throughout the Action Potential Determined Using AP-Waveforms [frontiersin.org]
- 19. Correlated measurements of free and total intracellular this compound concentration in central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: this compound Imaging in Neurons Using Fura-2 [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. Whole Cell Patch Clamp Protocol [protocols.io]
- 26. homepages.gac.edu [homepages.gac.edu]
- 27. docs.axolbio.com [docs.axolbio.com]
- 28. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
The Dawn of Calcium Signaling: Sydney Ringer and the Beating Heart (1883)
An In-Depth Technical Guide to the Historical Discoveries in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the seminal discoveries in the field of this compound signaling. It is intended to serve as a technical resource, offering insights into the foundational experiments, quantitative data, and key signaling pathways that have shaped our understanding of this compound as a ubiquitous second messenger.
The journey into the world of intracellular this compound signaling began with the meticulous observations of British physician Sydney Ringer. His work laid the groundwork for understanding the critical role of extracellular ions in physiological processes.
Key Discovery
In a series of experiments published in the early 1880s, Ringer demonstrated that a frog's heart would only continue to beat outside the body if perfused with a solution containing a specific mixture of salts, including this compound chloride, in proportions similar to those in bodily fluids.[1][2][3] This serendipitous discovery, which arose from his laboratory assistant using tap water instead of distilled water, was the first to establish a physiological role for this compound beyond its structural function in bones.[4]
Experimental Protocol: Perfusion of the Isolated Frog Heart
Ringer's experimental setup was a cornerstone of early physiological research. Below is a generalized protocol based on his described methods:
-
Animal Preparation: A frog (Rana temporaria) was pithed to destroy the central nervous system while keeping the heart beating.[1]
-
Heart Exposure: The frog was dissected to expose the heart, and the pericardium was carefully removed.[5][6]
-
Cannulation: A cannula was inserted into the inferior vena cava to allow for the perfusion of different solutions through the heart.[5][6] An incision was also made in the aorta to allow the perfusate to exit.[6]
-
Recording of Contractions: A hook was attached to the apex of the ventricle and connected via a thread to a lever system that would trace the heart's contractions onto a smoked drum (kymograph).[1][6]
-
Perfusion with Test Solutions: The heart was perfused with various saline solutions. Ringer observed that a simple sodium chloride solution was insufficient to maintain contractions. Through systematic testing of different salt combinations, he arrived at his now-famous "Ringer's solution."
Quantitative Data: Composition of Ringer's Solution
The precise composition of the solution was crucial for maintaining the heart's contractility.[1]
| Component | Concentration (as described by Ringer) | Approximate Molar Concentration (mM) |
| Sodium Chloride (NaCl) | 0.75% | ~128 |
| Sodium Bicarbonate (NaHCO3) | 0.5% (5 c.c. of 0.5% solution in 100 c.c. saline) | ~2.9 |
| Potassium Chloride (KCl) | 1% (1 c.c. of 1% solution in 100 c.c. saline) | ~1.3 |
| This compound Chloride (CaCl2) | ~0.1% (5 c.c. of a 1 in 1082 solution) | ~1.2 |
Table 1: Composition of Sydney Ringer's physiological saline solution as described in his 1883 publication.[1][4]
Logical Flow of Ringer's Discovery
Caption: Logical progression of Sydney Ringer's discovery of the importance of this compound.
This compound as the Direct Activator of Muscle Contraction: Setsuro Ebashi's Breakthrough (1960s)
Building on the physiological context provided by Ringer, Setsuro Ebashi was a pivotal figure who delved into the biochemical mechanisms of muscle contraction, firmly establishing this compound as a direct intracellular regulator.
Key Discoveries
Ebashi's work in the 1960s demonstrated two fundamental principles:
-
Micromolar concentrations of Ca²⁺ are sufficient to activate the contraction of muscle fibers.[7][8][9]
-
He discovered and characterized "troponin" as the this compound-receptive protein in the thin filaments of striated muscle, which, in concert with tropomyosin, mediates the this compound-dependent regulation of muscle contraction.[10][11][12]
Experimental Protocol: this compound-Dependent Contraction of Skinned Muscle Fibers
Ebashi utilized "skinned" muscle fibers, which have their sarcolemma (cell membrane) removed, allowing for direct experimental control of the intracellular environment.
-
Muscle Fiber Preparation: Glycerinated skeletal muscle fibers were prepared, a process that removes the cell membrane and soluble components but leaves the contractile apparatus intact.
-
Solution Composition: The skinned fibers were bathed in solutions containing ATP (as an energy source) and a this compound-buffering system (EGTA) to precisely control the free this compound ion concentration.
-
Induction of Contraction: By systematically varying the concentration of free Ca²⁺ in the bathing solution, Ebashi could observe the threshold and graded response of muscle fiber contraction.
-
Measurement of Tension: The tension generated by the contracting muscle fibers was measured using a force transducer.
Quantitative Data: this compound Sensitivity of Muscle Contraction and Troponin Binding
Ebashi's experiments revealed the exquisite sensitivity of the contractile machinery to this compound.
| Parameter | Value | Notes |
| Ca²⁺ Concentration for Muscle Contraction | Micromolar (µM) range | Showed that very low concentrations of intracellular this compound are required to trigger contraction.[7][8][9] |
| High-Affinity Ca²⁺ Binding Sites on Troponin C | 2 | These sites also bind Mg²⁺ competitively.[13][14] |
| Low-Affinity Ca²⁺ Binding Sites on Troponin C | 2 (skeletal), 1 (cardiac) | These are the primary regulatory sites for initiating contraction.[14] |
| Apparent Ca²⁺ Binding Constant (Low-Affinity Sites) | 3.5 x 10⁶ M⁻¹ | For troponin.[13] |
| Apparent Mg²⁺ Binding Constant (Low-Affinity Sites) | 440 M⁻¹ | For troponin, demonstrating competitive binding.[13] |
Table 2: Quantitative data related to the this compound-dependent regulation of muscle contraction as established by the work of Ebashi and subsequent studies.
Signaling Pathway: this compound Regulation of Muscle Contraction
Caption: The role of this compound and troponin in regulating muscle contraction.
The Discovery of Calmodulin: A Ubiquitous this compound Sensor (1970)
Following the discovery of troponin's role in muscle, researchers began to uncover other proteins that could bind to this compound and transduce its signal. In 1970, calmodulin was independently discovered by two research groups, led by Wai Yiu Cheung and Shiro Kakiuchi, as a key activator of cyclic nucleotide phosphodiesterase. This finding revealed that this compound signaling was not limited to muscle contraction but was a widespread cellular mechanism.
Key Discovery
Calmodulin (CaM) was identified as a heat-stable, this compound-dependent protein activator of phosphodiesterase, an enzyme that degrades cyclic AMP (cAMP). This established CaM as a primary intracellular this compound receptor in many cell types, linking this compound signaling to a vast array of cellular processes.
Experimental Protocol: Assay of Phosphodiesterase Activation
The discovery of calmodulin was based on biochemical assays that measured the activity of cyclic nucleotide phosphodiesterase.
-
Preparation of Brain Extract: Brain tissue, a rich source of phosphodiesterase and its activator, was homogenized.
-
Purification of Phosphodiesterase: The enzyme was partially purified through column chromatography. During this process, it was observed that the enzyme lost activity, suggesting the removal of a necessary activator.
-
Identification of the Activator: The activator (calmodulin) was isolated from the brain extract. It was found to be a heat-stable protein.
-
Reconstitution Assay: The activity of the purified phosphodiesterase was measured in the presence and absence of the purified activator and this compound. It was demonstrated that the activator required micromolar concentrations of Ca²⁺ to stimulate the enzyme.
Quantitative Data: this compound Binding Properties of Calmodulin
Calmodulin is a highly efficient this compound-binding protein, with four "EF-hand" this compound-binding domains.
| Parameter | Value/Property | Notes |
| This compound Binding Sites | 4 EF-hand motifs | Two in the N-terminal domain and two in the C-terminal domain.[15] |
| Binding Affinity | C-terminal domain has a higher affinity for Ca²⁺ than the N-terminal domain.[15][16][17] | This differential affinity allows for a graded response to changes in intracellular this compound. |
| Cooperativity | Positive cooperativity of Ca²⁺ binding is observed within each globular domain.[15][16] | Binding of one Ca²⁺ ion increases the affinity for the next. |
| EC₅₀ for SK Channel Activation | ~300 - 700 nM | An example of the Ca²⁺ concentration required for CaM-mediated activation of a target protein.[18] |
Table 3: Key quantitative parameters of calmodulin's interaction with this compound.
Unraveling a Major Signaling Cascade: The IP₃/DAG Pathway (1984)
A major leap in understanding how extracellular signals lead to intracellular this compound release came from the work of Michael Berridge and his colleagues. They elucidated the role of inositol (B14025) trisphosphate (IP₃) as a second messenger that mobilizes this compound from intracellular stores.
Key Discovery
Berridge discovered that the binding of many hormones and neurotransmitters to cell surface receptors activates an enzyme called phospholipase C (PLC).[19] PLC cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[20][21][22] IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.[20][22][23][24]
Experimental Protocol: IP₃-Mediated this compound Release from Permeabilized Cells
The definitive experiments to prove the role of IP₃ involved using permeabilized cells, where the plasma membrane is made leaky to allow the introduction of molecules like IP₃.
-
Cell Permeabilization: Cells (e.g., pancreatic acinar cells or hepatocytes) were treated with a mild detergent (like digitonin) or exposed to a high-voltage discharge to selectively permeabilize the plasma membrane while leaving intracellular organelles like the ER intact.
-
Loading with ⁴⁵Ca²⁺: The permeabilized cells were incubated with ATP (to fuel the ER's this compound pumps) and radioactive ⁴⁵Ca²⁺. The ER actively sequesters the ⁴⁵Ca²⁺.
-
Stimulation with IP₃: After the ER was loaded with ⁴⁵Ca²⁺, the cells were washed to remove external radioactivity. Then, a specific concentration of IP₃ was added to the bathing medium.
-
Measurement of this compound Release: The amount of ⁴⁵Ca²⁺ released from the cells into the medium was measured over time using a scintillation counter. This demonstrated a rapid, dose-dependent release of this compound from the ER in response to IP₃.
Signaling Pathway: The IP₃/DAG Cascade
Caption: The bifurcating IP₃ and DAG signaling pathway.
Visualizing this compound Dynamics: Roger Tsien and Fluorescent Indicators (1980s)
The ability to directly observe and quantify changes in intracellular this compound concentration in living cells was a revolutionary advance, largely driven by the work of Roger Tsien, who was awarded the Nobel Prize in Chemistry in 2008 for his work on fluorescent proteins.
Key Discovery
Tsien and his colleagues designed and synthesized a series of fluorescent dyes that change their spectral properties upon binding Ca²⁺.[25] The most influential of these were the ratiometric indicators, Quin-2 and later Fura-2 (B149405).[26][27][28] Fura-2 became the gold standard for this compound imaging for many years. It is excited by two different wavelengths of UV light (340 nm and 380 nm), and the ratio of the fluorescence emission at ~510 nm when excited at these two wavelengths is directly proportional to the intracellular this compound concentration.[29] This ratiometric property cleverly corrects for variations in dye concentration, cell thickness, and illumination intensity, allowing for accurate quantification of intracellular Ca²⁺.[30]
Experimental Protocol: Measuring Intracellular this compound with Fura-2 AM
The development of the acetoxymethyl (AM) ester form of these dyes allowed them to be easily loaded into intact, living cells.
-
Dye Preparation: A stock solution of Fura-2 AM is prepared in anhydrous DMSO.[20][31]
-
Cell Loading: Cells grown on glass coverslips are incubated in a physiological buffer containing 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C.[29][31] The lipophilic AM groups allow the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-hydrophilic Fura-2 inside the cytoplasm.[29] The cells are then washed and incubated for a further 30 minutes to allow for complete de-esterification.[31]
-
Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD camera) to capture the emission at ~510 nm.
-
Image Acquisition and Ratio Calculation: Images are acquired at both excitation wavelengths. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) is calculated for each pixel or for defined regions of interest (the cells).
-
Calibration and Conversion to [Ca²⁺]: The fluorescence ratio is converted to an absolute this compound concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max) where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured ratio, Rmin and Rmax are the ratios in zero and saturating Ca²⁺, and (F380,min / F380,max) is the ratio of fluorescence intensities at 380 nm in zero and saturating Ca²⁺.[31]
Quantitative Data: Properties of Fura-2
| Parameter | Value | Notes |
| Excitation Maxima | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free) | The shift in excitation is the basis for ratiometric imaging.[29] |
| Emission Maximum | ~505-510 nm | This is the wavelength at which fluorescence is measured.[29] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro) | This value can vary depending on the intracellular environment (e.g., viscosity, ionic strength).[32][33] In situ calibrations are often necessary for precise measurements.[32] |
Table 4: Key properties of the fluorescent this compound indicator Fura-2.
Experimental Workflow: Fura-2 Ratiometric this compound Imaging
Caption: Workflow for quantitative intracellular this compound imaging using Fura-2 AM.
References
- 1. Sydney Ringer; physiological saline, this compound and the contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ringer's solution - Wikipedia [en.wikipedia.org]
- 3. Sidney Ringer | British physiologist | Britannica [britannica.com]
- 4. litfl.com [litfl.com]
- 5. cbspd.com [cbspd.com]
- 6. JaypeeDigital | Set up an Experiment of Isolated Perfused Frog Heart [jaypeedigital.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of the regulatory role of this compound ion in muscle contraction and relaxation: Setsuro Ebashi and the international emergence of Japanese muscle research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An historical approach to the diagnostic biomarkers of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Background to the discovery of troponin and Setsuro Ebashi's contribution to our knowledge of the mechanism of relaxation in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The unique functions of cardiac troponin I in the control of cardiac muscle contraction and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound binding to troponin C and troponin: effects of Mg2+, ionic strength and pH [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Calmodulin - Wikipedia [en.wikipedia.org]
- 16. This compound binding to calmodulin and its globular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gktoday.in [gktoday.in]
- 18. Structural basis for calmodulin as a dynamic this compound sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. This compound Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Mobilizing ER IP3 receptors as a mechanism to enhance this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insulin - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. escholarship.org [escholarship.org]
- 26. Quin-2 and fura-2 measure this compound differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 29. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ionbiosciences.com [ionbiosciences.com]
- 31. moodle2.units.it [moodle2.units.it]
- 32. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - UK [thermofisher.com]
An In-depth Technical Guide to Calcium Homeostasis Mechanisms in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes in mammalian cells, from muscle contraction and neurotransmission to gene transcription and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore paramount for cellular function. This technical guide provides a comprehensive overview of the core molecular mechanisms that maintain Ca²⁺ homeostasis, including transport systems at the plasma membrane, endoplasmic/sarcoplasmic reticulum, and mitochondria, as well as cytosolic Ca²⁺ buffering. Detailed experimental protocols for studying these mechanisms are provided, along with quantitative data on key protein kinetics and ion concentrations. Furthermore, critical signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of the intricate regulatory networks that govern cellular Ca²⁺ dynamics.
Introduction
The concentration of free cytosolic this compound ([Ca²⁺]cyt) in resting mammalian cells is maintained at a remarkably low level, typically around 100 nM, which is approximately four orders of magnitude lower than the extracellular concentration (1-2 mM).[1][2] This steep electrochemical gradient is essential for the generation of rapid and transient Ca²⁺ signals in response to various stimuli. Cellular machinery decodes the frequency, amplitude, and spatial characteristics of these Ca²⁺ transients to elicit specific downstream responses.
The maintenance of this low resting [Ca²⁺]cyt and the generation of controlled Ca²⁺ signals are achieved through a sophisticated interplay of channels, pumps, exchangers, and binding proteins located in the plasma membrane and the membranes of intracellular organelles, primarily the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells, and the mitochondria. This guide will delve into the molecular players and pathways that constitute the core of the cellular Ca²⁺ homeostatic machinery.
Core Mechanisms of this compound Homeostasis
Plasma Membrane this compound Transport
The plasma membrane forms the primary barrier between the high extracellular Ca²⁺ environment and the low Ca²⁺ cytosol. It houses two main types of transport proteins responsible for extruding Ca²⁺ from the cell: the Plasma Membrane Ca²⁺-ATPase (PMCA) and the Na⁺/Ca²⁺ Exchanger (NCX).
-
Plasma Membrane Ca²⁺-ATPase (PMCA): PMCA is a P-type ATPase that actively transports Ca²⁺ out of the cell against its steep concentration gradient, powered by the hydrolysis of ATP.[3] It is a high-affinity, low-capacity pump, meaning it can effectively bind and remove Ca²⁺ even at the very low concentrations found in resting cells, making it crucial for maintaining the basal [Ca²⁺]cyt.[3]
-
Na⁺/Ca²⁺ Exchanger (NCX): The NCX is a secondary active transporter that couples the downhill movement of three Na⁺ ions into the cell to the uphill extrusion of one Ca²⁺ ion.[4] It is a low-affinity, high-capacity system, making it particularly important for rapidly clearing large Ca²⁺ loads, such as those that occur in excitable cells following an action potential.[5]
Endoplasmic/Sarcoplasmic Reticulum this compound Transport
The ER (or SR in muscle cells) serves as the major intracellular Ca²⁺ store, with luminal concentrations reaching the high micromolar to millimolar range.[2] This organelle plays a pivotal role in shaping cytosolic Ca²⁺ signals through the coordinated action of Ca²⁺ release channels and uptake pumps.
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): SERCA is a P-type ATPase that actively pumps Ca²⁺ from the cytosol into the ER lumen, a process that is critical for replenishing the intracellular Ca²⁺ stores and for terminating Ca²⁺ signals.[6]
-
Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP₃Rs) and Ryanodine Receptors (RyRs): These are the two major families of Ca²⁺ release channels on the ER/SR membrane. IP₃Rs are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃), which is generated in response to the stimulation of various cell surface receptors. RyRs are primarily activated by a rise in cytosolic Ca²⁺, a process known as Ca²⁺-induced Ca²⁺ release (CICR). Both channel types are crucial for the rapid release of Ca²⁺ from the ER/SR to generate intracellular Ca²⁺ signals.
Mitochondrial this compound Transport
Mitochondria are not only the powerhouses of the cell but also play a significant role in Ca²⁺ homeostasis. They can take up and release Ca²⁺, thereby buffering cytosolic Ca²⁺ transients and influencing cellular processes ranging from bioenergetics to apoptosis.
-
Mitochondrial this compound Uniporter (MCU): The MCU is a highly selective ion channel located in the inner mitochondrial membrane that mediates the uptake of Ca²⁺ into the mitochondrial matrix, driven by the large negative mitochondrial membrane potential.
-
Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX): The NCLX is the primary mechanism for extruding Ca²⁺ from the mitochondrial matrix back into the cytosol, exchanging one Ca²⁺ ion for three Na⁺ ions.
Cytosolic this compound Buffering
In addition to active transport systems, the cytosol contains a variety of Ca²⁺-binding proteins that act as mobile or stationary buffers. These proteins reversibly bind Ca²⁺, thereby shaping the temporal and spatial characteristics of Ca²⁺ signals. Prominent examples include calmodulin, troponin C (in muscle cells), and calbindin.[7][8][9]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound homeostasis in mammalian cells.
Table 1: Typical Intracellular this compound Concentrations
| Cellular Compartment | Resting [Ca²⁺] | Stimulated [Ca²⁺] |
| Cytosol | ~100 nM[1] | 1-3 µM[1] |
| Endoplasmic Reticulum | 200-650 µM[1] | Variable (depletion) |
| Mitochondria (matrix) | ~100-200 nM | Can rise significantly |
Table 2: Kinetic Properties of Major this compound Transporters
| Transporter | Location | Kₘ for Ca²⁺ | Vₘₐₓ | Stoichiometry |
| PMCA | Plasma Membrane | 100-200 nM[3] | Slow | 1 Ca²⁺ / 1 ATP |
| NCX | Plasma Membrane | 0.5-5 µM | Fast | 1 Ca²⁺ / 3 Na⁺ |
| SERCA | ER/SR Membrane | ~0.1-0.5 µM | Fast | 2 Ca²⁺ / 1 ATP |
Table 3: this compound Binding Properties of Key Cytosolic Proteins
| Protein | Kₔ for Ca²⁺ | Number of Ca²⁺ Binding Sites | Key Function |
| Calmodulin | 1-10 µM | 4 | Ca²⁺ sensor |
| Troponin C (cardiac) | 2-8 µM (Site II)[10] | 3 (1 regulatory) | Muscle contraction |
| Calbindin-D28k | ~10⁻⁸ M[11] | 5-6[11] | Ca²⁺ buffer |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying this compound homeostasis.
Caption: Store-Operated this compound Entry (SOCE) Signaling Pathway.
Caption: IP3R and RyR Signaling Pathways.
Caption: Mitochondrial this compound Uniporter (MCU) Regulation.
Caption: Experimental Workflow for Measuring Intracellular this compound.
Experimental Protocols
Measuring Intracellular this compound Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca²⁺]i in cultured mammalian cells.
Materials:
-
Cultured mammalian cells on glass coverslips or in 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope equipped with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to the desired confluency.
-
Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO (e.g., 1 mM). For the loading solution, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBS.
-
Dye Loading: Remove the culture medium from the cells and wash once with HBS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader. Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, which requires calibration with solutions of known Ca²⁺ concentrations.
Whole-Cell Patch-Clamp Recording of this compound Channel Currents
This protocol provides a general outline for recording whole-cell Ca²⁺ currents from cultured cells or isolated primary cells.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution containing Ca²⁺ as the charge carrier (e.g., 10 mM CaCl₂) and blockers for other channels (e.g., TEA-Cl for K⁺ channels, TTX for Na⁺ channels).
-
Intracellular (pipette) solution containing a Cs⁺-based solution to block K⁺ channels from the inside, a Ca²⁺ buffer (e.g., EGTA or BAPTA), and ATP/GTP.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Positioning: Fill the patch pipette with the intracellular solution and mount it on the pipette holder. Using the micromanipulator, carefully approach a target cell with the pipette tip while applying positive pressure to keep the tip clean.
-
Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical and diffusional access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to activate the Ca²⁺ channels. Record the resulting inward Ca²⁺ currents using the patch-clamp amplifier and data acquisition software.
-
Data Analysis: Analyze the recorded currents to determine the current-voltage (I-V) relationship, activation and inactivation kinetics, and pharmacological properties of the Ca²⁺ channels.
Measuring Mitochondrial this compound Uptake in Isolated Mitochondria
This protocol describes a method to measure Ca²⁺ uptake by isolated mitochondria using a fluorescent Ca²⁺ indicator.
Materials:
-
Isolated mitochondria from cell culture or tissue
-
Mitochondrial respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)
-
Fluorescent Ca²⁺ indicator that remains in the buffer (e.g., this compound Green-5N)
-
Spectrofluorometer or fluorescence plate reader
-
CaCl₂ solution of known concentration
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. The final mitochondrial pellet should be resuspended in a suitable storage buffer and kept on ice.
-
Assay Preparation: In a cuvette or a 96-well plate, add the mitochondrial respiration buffer containing the fluorescent Ca²⁺ indicator. Add a known amount of isolated mitochondria to the buffer and allow them to energize with the provided respiratory substrates.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the mitochondrial suspension.
-
This compound Addition and Uptake Measurement: Add a known concentration of CaCl₂ to the mitochondrial suspension. As the mitochondria take up Ca²⁺ from the buffer, the concentration of free Ca²⁺ in the buffer will decrease, leading to a decrease in the fluorescence of the Ca²⁺ indicator. Record the change in fluorescence over time.
-
Data Analysis: The rate of decrease in fluorescence is proportional to the rate of mitochondrial Ca²⁺ uptake. This can be used to determine the kinetics of mitochondrial Ca²⁺ transport and to assess the effects of various inhibitors or activators.
Quantifying Endoplasmic Reticulum this compound Levels
This protocol outlines the use of genetically encoded or chemical fluorescent indicators to measure Ca²⁺ levels within the ER.[12][13]
Materials:
-
Cultured cells
-
Genetically encoded ER-targeted low-affinity Ca²⁺ indicator (e.g., G-CEPIA1er) or a membrane-permeant low-affinity Ca²⁺ indicator (e.g., Mag-Fura-2 AM)[12]
-
Fluorescence microscope
-
Reagents to manipulate ER Ca²⁺ levels (e.g., thapsigargin (B1683126) to inhibit SERCA, ionomycin (B1663694) as a Ca²⁺ ionophore)
Procedure:
-
Indicator Loading:
-
Genetically Encoded: Transfect cells with a plasmid encoding the ER-targeted Ca²⁺ indicator and allow for protein expression (typically 24-48 hours).
-
Chemical Indicator: Load cells with a low-affinity AM-ester dye (e.g., Mag-Fura-2 AM) as described in Protocol 5.1. These dyes will load into both the cytosol and the ER.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen indicator.
-
ER Ca²⁺ Depletion and Calibration (Optional but Recommended):
-
To confirm the ER localization of the signal and to obtain a relative measure of ER Ca²⁺ content, perfuse the cells with a Ca²⁺-free buffer containing an ER Ca²⁺-depleting agent like thapsigargin or ionomycin.
-
The decrease in fluorescence intensity upon ER Ca²⁺ release provides an indication of the initial ER Ca²⁺ store content.
-
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest corresponding to the ER.
-
Changes in fluorescence intensity over time reflect changes in the luminal ER Ca²⁺ concentration. For ratiometric dyes like Mag-Fura-2, the ratio of fluorescence at two excitation wavelengths can be used for more quantitative measurements.
-
Conclusion
The intricate and tightly regulated network of Ca²⁺ transporters, channels, and binding proteins is fundamental to the proper functioning of mammalian cells. A thorough understanding of these homeostatic mechanisms is crucial for researchers in basic science and for professionals in drug development, as dysregulation of Ca²⁺ signaling is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The experimental approaches detailed in this guide provide a robust toolkit for investigating the multifaceted world of cellular Ca²⁺ homeostasis, paving the way for new discoveries and therapeutic interventions.
References
- 1. Endoplasmic reticulum & mitochondrial this compound homeostasis: The interplay with viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound at the center of cell signaling: interplay between endoplasmic reticulum, mitochondria and lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma membrane Ca2+ ATPase - Wikipedia [en.wikipedia.org]
- 4. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 5. Cardiac Na+–Ca2+ exchanger: dynamics of Ca2+-dependent activation and deactivation in intact myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitting and comparison of this compound-calmodulin kinetic schemes to a common data set using non-linear mixed effects modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binding kinetics of troponin C strongly modulate cooperative activation and tension kinetics in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calbindin - Wikipedia [en.wikipedia.org]
- 10. The kinetic cycle of cardiac troponin C: this compound binding and dissociation at site II trigger slow conformational rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calbindin-D28K, a 1 alpha,25-dihydroxyvitamin D3-induced this compound-binding protein, binds five or six Ca2+ ions with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of this compound Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PMC [pmc.ncbi.nlm.nih.gov]
Calcium's Crucial Role in Cell Fate: A Technical Guide to Calcium-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Calcium (Ca²⁺), a ubiquitous second messenger, plays a pivotal role in a vast array of cellular processes, from proliferation and differentiation to synaptic transmission. However, the disruption of tightly regulated intracellular Ca²⁺ homeostasis can trigger a cascade of events leading to cellular demise. This technical guide provides an in-depth exploration of the core molecular mechanisms governing this compound-dependent cell death, with a focus on apoptosis, necrosis, and necroptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate signaling pathways and experimental methodologies in this critical area of cell biology.
The Central Role of this compound in Orchestrating Cell Death
Intracellular Ca²⁺ signals are characterized by their precise spatial and temporal dynamics, which are decoded by a host of Ca²⁺-binding proteins to elicit specific downstream responses.[1] While physiological Ca²⁺ transients are essential for normal cellular function, sustained elevations in cytosolic Ca²⁺ can overwhelm the cell's buffering capacity, leading to a state of "this compound overload."[2] This overload is a central trigger for multiple cell death pathways, activating a variety of enzymes and inducing organellar stress, particularly within the mitochondria and endoplasmic reticulum (ER).[3][4]
This compound-Dependent Apoptosis: A Programmed Demise
Apoptosis is a highly regulated form of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells. This compound signaling is intricately linked to both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]
Intrinsic (Mitochondrial) Pathway
A sustained increase in cytosolic Ca²⁺ can lead to its uptake into the mitochondrial matrix.[3] Excessive mitochondrial Ca²⁺ accumulation has several pro-apoptotic consequences:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): A key event in Ca²⁺-mediated apoptosis is the opening of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[6][7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytosol.[6][8]
-
Activation of Caspases: The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9.[9][10] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates.[9][10][11]
-
Involvement of Bcl-2 Family Proteins: The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of mitochondrial integrity. Ca²⁺ signaling can influence the activity of these proteins, promoting the oligomerization of Bax and Bak at the outer mitochondrial membrane, which facilitates the release of cytochrome c.[4][12]
Extrinsic (Death Receptor) Pathway
While primarily initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate receptors, the extrinsic pathway can be modulated by intracellular Ca²⁺ levels. For instance, Ca²⁺ can influence the expression and clustering of death receptors and the recruitment of adaptor proteins, thereby sensitizing cells to death receptor-mediated apoptosis.[5]
Signaling Pathway Diagram: this compound-Dependent Apoptosis
Caption: Signaling cascade in this compound-dependent apoptosis.
This compound-Dependent Necrosis: An Uncontrolled Collapse
Necrosis is a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger inflammation.[13] While historically considered a passive process, it is now understood that necrosis can also be a regulated event. A massive and sustained increase in intracellular Ca²⁺ is a key driver of necrotic cell death.[1][14]
Key Effectors in this compound-Dependent Necrosis
-
Mitochondrial Dysfunction: Similar to apoptosis, severe Ca²⁺ overload leads to the opening of the mPTP, resulting in a rapid decline in ATP production and an increase in reactive oxygen species (ROS).[6][14] The depletion of ATP cripples cellular processes that are essential for maintaining ionic gradients and cell integrity.[15][16]
-
Activation of Degradative Enzymes: Elevated Ca²⁺ levels activate various degradative enzymes that contribute to cellular breakdown:[14][16]
-
Calpains: These are Ca²⁺-dependent proteases that cleave cytoskeletal proteins, leading to membrane blebbing and structural collapse.[17]
-
Phospholipases: Their activation leads to the degradation of membrane phospholipids, compromising the integrity of the plasma membrane and organellar membranes.[16]
-
Endonucleases: Ca²⁺-activated endonucleases can contribute to DNA damage.[15]
-
Signaling Pathway Diagram: this compound-Dependent Necrosis
Caption: Key pathways in this compound-dependent necrosis.
This compound-Dependent Necroptosis: A Regulated Form of Necrosis
Necroptosis is a programmed form of necrosis that is initiated by death receptors but occurs independently of caspases. It is characterized by the activation of a signaling complex known as the necrosome.[18] Intracellular Ca²⁺ has been shown to be an important mediator in the execution of necroptosis.[19][20]
The Necrosome and Downstream Effectors
The core of the necroptotic machinery consists of the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[18] Upon stimulation (e.g., by TNF-α in the presence of caspase inhibitors), RIPK1 and RIPK3 form a complex that leads to the phosphorylation and activation of MLKL.[21]
This compound's Role in Necroptosis Execution
-
MLKL-Mediated this compound Influx: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is thought to form pores, leading to an influx of Ca²⁺.[1]
-
Mitochondrial Involvement: The rise in cytosolic Ca²⁺ can trigger mitochondrial Ca²⁺ uptake and subsequent mPTP opening, contributing to ATP depletion and ROS production, which are also features of necroptosis.[18]
-
CaMKII Activation: this compound/calmodulin-dependent protein kinase II (CaMKII) has been identified as a substrate of RIPK3.[18][21] The activation of CaMKII can further promote mPTP opening, creating a feedback loop that amplifies the necroptotic signal.[18]
Signaling Pathway Diagram: this compound-Dependent Necroptosis
References
- 1. The Multifaceted Role of this compound Signaling in Regulated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overload and Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria, this compound-dependent neuronal death and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Double-activation of mitochondrial permeability transition pore opening via this compound overload and reactive oxygen species for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Mitochondrial this compound and the Permeability Transition Pore in Regulating Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3 and -9 are activated in human myeloid HL-60 cells by this compound signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular this compound release is required for caspase-3 and -9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Role of RIPK3-CaMKII-mPTP signaling pathway-mediated necroptosis in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytosolic this compound mediates RIP1/RIP3 complex-dependent necroptosis through JNK activation and mitochondrial ROS production in human colon cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. mltj.online [mltj.online]
- 21. Ca2+/Calmodulin-Dependent Protein Kinase II Regulation by RIPK3 Alleviates Necroptosis in Transverse Arch Constriction-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Immunity: An In-depth Technical Guide to Calcium Signaling Pathways in Immune Response Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the immune system is a meticulously orchestrated process, guarding the host against a constant barrage of pathogens. At the heart of this intricate cellular communication lies the versatile second messenger, calcium (Ca²⁺). Fluctuations in intracellular this compound concentration serve as a fundamental signaling mechanism, translating external stimuli into precise downstream cellular responses that govern the activation, proliferation, differentiation, and effector functions of immune cells. This technical guide provides a comprehensive overview of the core this compound signaling pathways in both the innate and adaptive immune responses, details key experimental methodologies for their investigation, and presents quantitative data to support a deeper understanding of these critical processes.
Core Principles of this compound Signaling in Immune Cells
The resting intracellular free Ca²⁺ concentration in immune cells is tightly maintained at a low level, typically around 100 nM.[1] Upon activation by antigens or other stimuli, this concentration can rapidly increase by several orders of magnitude, creating a transient "this compound signal." This signal is generated through a coordinated interplay between the release of Ca²⁺ from intracellular stores and the influx of extracellular Ca²⁺ through plasma membrane channels.
The Initial Spark: Release from Intracellular Stores
The primary intracellular reservoir of Ca²⁺ is the endoplasmic reticulum (ER). Antigen receptor engagement on T and B lymphocytes, or the activation of various receptors on innate immune cells, triggers the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels on the ER membrane. This binding event opens the channels, allowing for the rapid release of Ca²⁺ from the ER into the cytosol, initiating the this compound signal.
Sustaining the Fire: Store-Operated this compound Entry (SOCE)
The release of Ca²⁺ from the ER is a transient event. To sustain the this compound signal, which is crucial for the full activation of downstream signaling cascades, immune cells rely on a process called store-operated this compound entry (SOCE).[2] SOCE is a mechanism that couples the depletion of ER Ca²⁺ stores to the influx of extracellular Ca²⁺.
The key molecular players in SOCE are:
-
Stromal Interaction Molecules (STIMs): STIM1 and STIM2 are transmembrane proteins located in the ER membrane that act as Ca²⁺ sensors.[3] When ER Ca²⁺ levels are depleted, the Ca²⁺-binding EF-hand domains of STIM proteins undergo a conformational change, leading to their oligomerization and translocation to ER-plasma membrane junctions.
-
ORAI Channels: ORAI1, ORAI2, and ORAI3 are highly selective Ca²⁺ channel proteins that form the pore of the this compound Release-Activated this compound (CRAC) channel in the plasma membrane.[3][4]
At the ER-plasma membrane junctions, the activated STIM proteins directly interact with and open the ORAI channels, leading to a sustained influx of extracellular Ca²⁺. This sustained elevation of intracellular Ca²⁺ is critical for the activation of key transcription factors.
Downstream Effectors: Translating this compound Signals into Gene Expression
The rise in intracellular Ca²⁺ concentration activates a number of downstream signaling molecules, most notably the calmodulin-dependent serine/threonine phosphatase, calcineurin. Calcineurin activation is a pivotal event that links this compound signaling to the regulation of gene expression through the activation of several key transcription factors:
-
Nuclear Factor of Activated T cells (NFAT): In resting cells, NFAT is phosphorylated and resides in the cytoplasm. The sustained high levels of intracellular Ca²⁺ activate calcineurin, which dephosphorylates NFAT.[5] This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus where it binds to the promoter regions of genes encoding crucial cytokines (e.g., IL-2, IL-4) and other molecules essential for the immune response.
-
Nuclear Factor kappa B (NF-κB): While primarily activated by the DAG pathway, this compound signaling also plays a role in NF-κB activation. Ca²⁺-dependent kinases can contribute to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.
-
Activator Protein-1 (AP-1): The activation of AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, is also influenced by this compound signaling through various kinase cascades that are sensitive to intracellular Ca²⁺ levels.
The coordinated activation of these transcription factors orchestrates the profound changes in gene expression that are required for a robust and effective immune response.
Visualizing the Pathways: Signaling Diagrams
To illustrate the intricate molecular interactions, the following diagrams were generated using the Graphviz DOT language.
Caption: T-Cell Receptor (TCR) mediated this compound signaling pathway.
Caption: Workflow of Store-Operated this compound Entry (SOCE).
Quantitative Analysis of this compound Signaling
The precise concentration and kinetics of the intracellular this compound signal are critical determinants of the cellular outcome. The following tables summarize key quantitative parameters of this compound signaling in immune cells and the effective concentrations of commonly used pharmacological modulators.
Table 1: Intracellular this compound Concentrations in Immune Cells
| Cell Type | Condition | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Signal Duration |
| T Lymphocyte (Human) | Resting (Naive) | ~45 | 400 - 900 | Seconds to >30 minutes |
| Activated (anti-CD3) | - | >500 | Sustained elevation for minutes to hours | |
| B Lymphocyte (Murine) | Resting | ~50 | >300 | Seconds to minutes |
| Activated (anti-IgM) | - | Variable peaks | Can be transient or sustained | |
| Neutrophil (Human) | Resting | ~100 | >500 | Seconds to minutes |
| Activated (fMLP) | - | ~400-600 | Rapid transient peak | |
| Macrophage (Murine) | Resting | ~100 | >400 | Variable depending on stimulus |
Note: Values are approximate and can vary depending on the specific cell type, activation stimulus, and experimental conditions.
Table 2: Pharmacological Modulators of this compound Signaling in Immune Cells
| Compound | Target/Mechanism | Typical Working Concentration | Effect |
| Ionomycin (B1663694) | Ca²⁺ Ionophore | 0.5 - 2 µM | Increases intracellular Ca²⁺ by facilitating its transport across membranes.[6] |
| Thapsigargin | SERCA pump inhibitor | 0.1 - 2 µM | Induces ER Ca²⁺ store depletion by inhibiting the re-uptake of Ca²⁺.[7] |
| EGTA | Extracellular Ca²⁺ Chelator | 1 - 5 mM | Removes free Ca²⁺ from the extracellular medium, preventing Ca²⁺ influx. |
| BAPTA-AM | Intracellular Ca²⁺ Chelator | 1 - 10 µM | Buffers intracellular Ca²⁺, preventing rises in its concentration. |
| 2-APB | Modulator of SOCE and IP₃Rs | Potentiation: ≤10 µM; Inhibition: ≥30-50 µM | Biphasic effect on SOCE; also inhibits IP₃Rs at higher concentrations.[8] |
| BTP2 (YM-58483) | CRAC Channel Inhibitor | IC₅₀ ≈ 100 nM | Potent and selective inhibitor of CRAC channels and SOCE.[3][9][10] |
| Cyclosporine A / FK506 | Calcineurin Inhibitors | 10 - 100 ng/mL | Inhibit calcineurin phosphatase activity, blocking NFAT activation.[11] |
Experimental Protocols for Measuring Intracellular this compound
The investigation of this compound signaling relies on robust and reproducible experimental techniques. The following are detailed methodologies for two of the most common approaches: flow cytometry and fluorescence microscopy.
Measurement of Intracellular this compound by Flow Cytometry using Indo-1 AM
This method allows for the analysis of this compound mobilization in a population of cells, providing data on the percentage of responding cells and the magnitude of the response.[12]
Materials:
-
Cells: Suspension of immune cells (e.g., lymphocytes, splenocytes) at 1 x 10⁷ cells/mL.
-
Culture Medium: Appropriate medium for the cell type (e.g., RPMI-1640 with 10% FBS).
-
Indo-1 AM: 1 mM stock solution in DMSO.
-
Pluronic F-127: 20% solution in DMSO (optional, aids in dye loading).
-
Probenecid: 100 mM stock solution in 1 M NaOH (optional, inhibits dye leakage).
-
Stimulus: Agonist of interest (e.g., anti-CD3 antibody, ionomycin).
-
Flow Cytometer: Equipped with a UV laser for Indo-1 excitation and detectors for violet (~405 nm) and blue (~530 nm) emission.
Procedure:
-
Cell Preparation: Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed culture medium.
-
Dye Loading:
-
Add Indo-1 AM to a final concentration of 1-5 µM.
-
(Optional) Add Pluronic F-127 to a final concentration of 0.02%.
-
(Optional) Add Probenecid to a final concentration of 1 mM.
-
Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Washing: Wash the cells twice with pre-warmed culture medium to remove extracellular dye.
-
Resuspension: Resuspend the cells at 1-2 x 10⁶ cells/mL in culture medium and keep at 37°C in the dark until analysis.
-
Flow Cytometry Acquisition:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes before acquisition.
-
Acquire a baseline reading for 30-60 seconds to establish the resting Ca²⁺ level.
-
Briefly pause acquisition, add the stimulus, and immediately resume acquisition to record the this compound flux over time (typically 5-10 minutes).
-
As a positive control, at the end of the experiment, add a saturating concentration of ionomycin (e.g., 1 µM) to determine the maximal fluorescence ratio.
-
Data Analysis: The ratio of Indo-1 fluorescence at ~405 nm (Ca²⁺-bound) to ~530 nm (Ca²⁺-free) is plotted against time to visualize the this compound flux.
This compound Imaging of Adherent or Suspension Cells using Fura-2 AM
This technique provides high-resolution spatial and temporal information about this compound dynamics in individual cells.[13][14]
Materials:
-
Cells: Adherent cells grown on glass-bottom dishes or suspension cells attached to coated coverslips.
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Fura-2 AM: 1 mM stock solution in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Stimulus: Agonist of interest.
-
Fluorescence Microscope: Equipped with an excitation light source capable of alternating between ~340 nm and ~380 nm, a high-sensitivity camera, and appropriate filter sets for Fura-2 emission (~510 nm).
Procedure:
-
Cell Preparation: Plate adherent cells on glass-bottom dishes. For suspension cells, coat coverslips with an appropriate adhesive (e.g., poly-L-lysine or anti-CD3/CD28 antibodies) and allow cells to attach.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification: Wash the cells 2-3 times with imaging buffer to remove extracellular dye. Incubate in fresh imaging buffer for an additional 20-30 minutes to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a series of images, alternating excitation between 340 nm and 380 nm, while recording the emission at ~510 nm.
-
Establish a baseline recording before adding the stimulus.
-
Add the stimulus and continue recording to capture the this compound response.
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated for regions of interest (individual cells) over time. This ratio is proportional to the intracellular Ca²⁺ concentration.
Caption: Experimental workflow for this compound measurement by flow cytometry.
Conclusion
This compound signaling is an indispensable component of the immune response, acting as a central hub that integrates signals from the extracellular environment and translates them into precise programs of gene expression and cellular function. A thorough understanding of the molecular machinery that governs this compound homeostasis in immune cells is paramount for researchers and drug development professionals seeking to modulate immune responses in the context of infectious diseases, autoimmunity, and cancer. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the investigation of these critical signaling pathways, paving the way for the development of novel therapeutic strategies that target the intricate dance of this compound in the immune system.
References
- 1. This compound signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. graphviz.org [graphviz.org]
- 6. Video: Analysis of T-cell Receptor-Induced this compound Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry [jove.com]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bu.edu [bu.edu]
- 12. Intracellular this compound Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
The Pivotal Role of Calcium in Plant Stress Responses: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺), a ubiquitous second messenger, is central to the intricate signaling networks that govern plant responses to a myriad of environmental challenges. Both biotic and abiotic stresses trigger rapid and specific fluctuations in cytosolic and organellar Ca²⁺ concentrations, creating unique "this compound signatures." These signatures are decoded by a suite of Ca²⁺-binding proteins, which in turn activate downstream signaling cascades, leading to physiological and genetic reprogramming for stress adaptation. This technical guide provides a comprehensive overview of the function of this compound in plant stress responses, detailing the molecular mechanisms, key signaling components, and experimental methodologies used to investigate these processes. Quantitative data on stress-induced this compound dynamics are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Introduction: this compound as a Universal Second Messenger in Plant Stress
Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a constantly changing environment. Environmental adversities, broadly categorized as abiotic (e.g., drought, salinity, extreme temperatures) and biotic (e.g., pathogen or herbivore attack), pose significant threats to plant growth, development, and productivity. A central hub in the plant's stress response machinery is the this compound signaling network.
External stimuli are perceived by receptors at the cell surface, leading to an influx of Ca²⁺ into the cytosol from the apoplast and intracellular stores like the vacuole and endoplasmic reticulum. This influx, mediated by various channels and transporters, generates a transient increase in cytosolic free Ca²⁺ concentration, often from a resting level of 100-200 nM to micromolar levels.[1] The spatio-temporal dynamics of these Ca²⁺ elevations, including their amplitude, frequency, and duration, constitute a "this compound signature" that is specific to the nature and intensity of the stress stimulus.[2]
This guide will delve into the core components of the this compound signaling toolkit, explore how plants generate and decode stress-specific this compound signatures, and provide practical guidance on the experimental approaches used to study these phenomena.
The this compound Signaling Toolkit: Generating and Decoding the Message
The precise regulation of intracellular Ca²⁺ concentrations is orchestrated by a coordinated interplay of channels, pumps, and binding proteins.
Generation of this compound Signatures: Channels and Pumps
A variety of membrane-localized proteins are responsible for the influx and efflux of Ca²⁺, shaping the specific signature of the this compound signal. These include:
-
Ca²⁺-permeable ion channels: These channels facilitate the rapid influx of Ca²⁺ into the cytosol down its electrochemical gradient. Major families include:
-
Cyclic Nucleotide-Gated Channels (CNGCs): Activated by cyclic nucleotides like cAMP and cGMP, they are implicated in both biotic and abiotic stress responses.
-
Glutamate (B1630785) Receptor-Like channels (GLRs): Homologs of animal ionotropic glutamate receptors, they are involved in various stress responses.
-
Mechanosensitive channels: These channels, such as the Mid1-Complementing Activity (MCA) and Piezo channels, respond to mechanical stimuli like touch, wind, and osmotic stress.[3]
-
-
Ca²⁺-ATPases and Antiporters: To restore basal cytosolic Ca²⁺ levels, Ca²⁺-ATPases (pumps) and Ca²⁺/H⁺ antiporters actively transport Ca²⁺ out of the cytosol into the apoplast or intracellular compartments.
Decoding this compound Signatures: Sensor Proteins
Once a this compound signature is generated, it is perceived and interpreted by a diverse array of Ca²⁺-binding proteins, which act as molecular switches to initiate downstream signaling events. These sensor proteins are broadly classified into two groups:
-
Sensor Relays: These proteins, upon binding Ca²⁺, undergo a conformational change that enables them to interact with and modulate the activity of target proteins.
-
Calmodulin (CaM) and Calmodulin-Like Proteins (CMLs): These are highly conserved proteins that, in their Ca²⁺-bound state, regulate a wide range of target proteins, including transcription factors, protein kinases, and metabolic enzymes.[4]
-
Calcineurin B-Like Proteins (CBLs): These sensors specifically interact with and activate a family of serine/threonine protein kinases called CBL-Interacting Protein Kinases (CIPKs). The CBL-CIPK network is a crucial signaling module in various abiotic stress responses.
-
-
Sensor Responders: These proteins possess both a Ca²⁺-binding domain and an effector domain (e.g., a kinase domain) within the same polypeptide.
-
This compound-Dependent Protein Kinases (CDPKs or CPKs): This large family of kinases is unique to plants and some protists. The binding of Ca²⁺ to their calmodulin-like domain directly activates their kinase activity, leading to the phosphorylation of downstream targets involved in stress responses.[3]
-
This compound's Role in Abiotic Stress Responses
Abiotic stresses trigger characteristic this compound signatures that activate specific signaling pathways, leading to physiological and metabolic adjustments that enhance plant tolerance.
Drought and Osmotic Stress
Drought and the associated osmotic stress are major limiting factors for plant productivity. Osmotic stress induces a rapid and transient increase in cytosolic Ca²⁺.[2] This this compound signal is perceived by sensors like CDPKs and the CBL-CIPK complex, which then regulate ion channels to maintain cellular turgor and activate the expression of stress-responsive genes.
Salinity Stress
High soil salinity imposes both osmotic stress and ionic toxicity on plants. Salt stress triggers a rapid and sustained increase in cytosolic Ca²⁺, which is a critical component of the Salt Overlay Sensitive (SOS) pathway, a key signaling cascade for Na⁺ homeostasis. The CBL4 (SOS3)-CIPK24 (SOS2) complex plays a central role in this pathway by activating the plasma membrane Na⁺/H⁺ antiporter SOS1, which effluxes Na⁺ from the cell. Salt stress can induce Ca²⁺ waves that propagate from the root to the shoot at speeds of up to 400 µm/s.[5][6]
Cold and Heat Stress
Sudden changes in temperature are perceived by plants and transduced into cellular responses via this compound signaling. Both cold and heat shock induce a rapid and transient increase in cytosolic Ca²⁺. In cold stress, this Ca²⁺ signature is crucial for the activation of the C-repeat Binding Factor (CBF) pathway, which upregulates the expression of cold-responsive (COR) genes that confer freezing tolerance. Under heat stress, this compound signaling is involved in the activation of heat shock proteins (HSPs) and the accumulation of protective osmolytes.
This compound's Role in Biotic Stress Responses
Plants have evolved a two-tiered immune system to defend against pathogens. This compound signaling is integral to both layers of this defense.
PAMP-Triggered Immunity (PTI)
The first line of defense, PTI, is initiated upon the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs) at the plant cell surface. PAMP perception leads to a rapid and transient influx of Ca²⁺ into the cytosol. This this compound signal is a prerequisite for downstream PTI responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming.
Effector-Triggered Immunity (ETI)
Pathogens can deliver effector proteins into the plant cell to suppress PTI. In turn, plants have evolved intracellular resistance (R) proteins that recognize specific effectors, leading to a more robust and prolonged defense response known as ETI. ETI is often associated with a sustained increase in cytosolic Ca²⁺ and is frequently accompanied by a localized cell death program called the hypersensitive response (HR), which restricts pathogen growth. CDPKs play a significant role in the signaling pathways that lead to ETI.
Quantitative Data on this compound Dynamics in Plant Stress Responses
The following tables summarize quantitative data on changes in cytosolic Ca²⁺ concentration and the binding affinities of this compound sensors in response to various stresses.
Table 1: Stress-Induced Changes in Cytosolic Ca²⁺ Concentration
| Stress Stimulus | Plant Species | Tissue/Cell Type | Fold Change in [Ca²⁺]cyt | Time to Peak | Reference |
| 100 mM NaCl | Arabidopsis thaliana | Root Cortex/Endodermis | Not specified (wave propagation) | Seconds | [5] |
| 250 mM Mannitol | Hordeum vulgare | Root Tip | < 0.1 µM increase | Rapid transient | [2] |
| Aphid Feeding | Arabidopsis thaliana | Leaf Epidermal Cells | ~3-4 fold increase | Within minutes | [7][8] |
| 1 mM ATP | Arabidopsis thaliana | Root Epidermis | ~2-3 fold increase | ~1-2 minutes | [9] |
| 1 mM Glutamate | Arabidopsis thaliana | Root Cortex | ~2-3 fold increase | ~1-2 minutes | [9] |
| 1 mM AlCl₃ | Arabidopsis thaliana | Root Epidermis | ~3-4 fold increase | ~2-3 minutes | [9] |
Table 2: Binding Affinities of this compound Sensor Proteins
| This compound Sensor | Interacting Partner | Kd (Dissociation Constant) | Method | Reference |
| Calmodulin (CaM) | Various (protein microarray) | Not specified (qualitative) | Protein Microarray | [10] |
| Guanylate Cyclase-Activating Protein 1 | Ca²⁺ | Not specified (protocol described) | Isothermal Titration Calorimetry | [11] |
Experimental Protocols for Studying this compound Signaling in Plants
Several techniques are available for measuring and visualizing this compound dynamics in plant cells. Below are detailed protocols for some of the most common methods.
Protocol for in vivo this compound Imaging using GCaMP Biosensors
Genetically encoded this compound indicators (GECIs) like GCaMP are fluorescent proteins that exhibit an increase in fluorescence intensity upon binding to Ca²⁺.
Materials:
-
Arabidopsis thaliana plants stably expressing a GCaMP variant (e.g., GCaMP3) under a constitutive or cell-type-specific promoter.
-
Fluorescence stereomicroscope or confocal laser scanning microscope.
-
96-well plate or imaging chamber.
-
Stress-inducing agent (e.g., NaCl solution, pathogen elicitor).
Procedure:
-
Grow Arabidopsis seedlings expressing GCaMP3 under appropriate conditions.
-
Excise a leaf or mount a whole seedling in a 96-well plate or imaging chamber with a small volume of water or buffer.
-
Mount the sample on the microscope stage and focus on the tissue of interest.
-
Acquire a baseline fluorescence image before applying the stress stimulus.
-
Carefully apply the stress-inducing agent to the sample.
-
Immediately begin time-lapse imaging to capture the changes in GCaMP fluorescence over time.
-
Analyze the image series to quantify the change in fluorescence intensity, which is proportional to the change in cytosolic Ca²⁺ concentration.
Protocol for Measuring Cytosolic this compound using Aequorin Photoprotein
Aequorin is a photoprotein that emits light in the presence of Ca²⁺. Plants can be transformed with the aequorin gene to allow for luminometric measurement of Ca²⁺ dynamics.
Materials:
-
Arabidopsis thaliana plants stably expressing cytosolic aequorin.
-
Luminometer.
-
Coelenterazine (B1669285) solution (substrate for aequorin).
-
Stress-inducing agent.
-
Discharge solution (e.g., 1 M CaCl₂, 30% ethanol).
Procedure:
-
Grow aequorin-expressing seedlings in the dark to prevent degradation of coelenterazine.
-
Incubate the seedlings with coelenterazine solution to reconstitute the active aequorin photoprotein.
-
Place the seedling in the luminometer chamber.
-
Start recording luminescence to establish a baseline.
-
Inject the stress-inducing agent into the chamber.
-
Continue to record the luminescence emitted as a result of the Ca²⁺ influx.
-
At the end of the experiment, inject the discharge solution to release all remaining aequorin and measure the total luminescence, which is used for calibration.
-
Convert the luminescence data into Ca²⁺ concentration using a calibration curve.[12]
Protocol for this compound Imaging in Protoplasts using FURA-2 AM
FURA-2 is a ratiometric fluorescent dye that is loaded into cells as a membrane-permeable acetoxymethyl (AM) ester. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytosol.
Materials:
-
Plant protoplasts.
-
FURA-2 AM stock solution (in DMSO).
-
Pluronic F-127 (to aid dye loading).
-
Loading buffer (e.g., HBSS).
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Isolate protoplasts from the plant tissue of interest.
-
Prepare a loading solution containing FURA-2 AM and Pluronic F-127 in the loading buffer.
-
Incubate the protoplasts in the loading solution to allow for dye uptake.
-
Wash the protoplasts to remove excess extracellular dye.
-
Mount the protoplasts on a microscope slide or in an imaging chamber.
-
Excite the protoplasts alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key this compound signaling pathways and experimental workflows.
Abiotic Stress this compound Signaling Pathway
Caption: A generalized signaling pathway for abiotic stress responses mediated by this compound.
Biotic Stress this compound Signaling Pathway
Caption: this compound signaling in plant immunity (PTI and ETI).
Experimental Workflow for GCaMP Imaging
Caption: A typical experimental workflow for in vivo this compound imaging using GCaMP biosensors.
Conclusion and Future Perspectives
This compound signaling is undeniably a cornerstone of plant adaptation to environmental stress. The specificity of this compound signatures, coupled with the diversity of this compound sensors and their targets, provides a highly versatile system for transducing a wide range of stress signals into appropriate cellular responses. While significant progress has been made in elucidating the components and architecture of the this compound signaling network, several key questions remain.
Future research will likely focus on understanding how different signaling pathways are integrated at the level of this compound signaling, how this compound signatures are shaped in a cell-type-specific manner, and how the decoding machinery achieves such a high degree of specificity. The development of novel, high-resolution imaging techniques and genetically encoded sensors will be instrumental in addressing these questions. A deeper understanding of the intricacies of this compound signaling holds immense potential for the development of novel strategies to enhance crop resilience to environmental stresses, a critical endeavor in the face of global climate change. For drug development professionals, targeting key nodes in the plant this compound signaling network could offer innovative approaches for developing new herbicides or plant growth regulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative analysis of stress-induced this compound signals in the crop species barley and the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on this compound-Dependent Protein Kinases (CPKs) Signaling for Abiotic Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt stress-induced Ca2+ waves are associated with rapid, long-distance root-to-shoot signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt stress-induced Ca2+ waves are associated with rapid, long-distance root-to-shoot signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time In Vivo Recording of Arabidopsis this compound Signals During Insect Feeding Using a Fluorescent Biosensor [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Foundational Concepts of Calcium Waves and Oscillations: An In-depth Technical Guide
Abstract
Intracellular calcium (Ca²⁺) signaling is a fundamental and versatile mechanism that orchestrates a vast array of cellular functions, from fertilization and proliferation to muscle contraction and apoptosis. The specific information dictating downstream cellular responses is encoded in the spatial and temporal dynamics of Ca²⁺ signals, which often manifest as waves and oscillations. This guide provides a comprehensive technical overview of the foundational concepts of Ca²⁺ waves and oscillations, tailored for researchers, scientists, and professionals in drug development. It explores the core molecular machinery, presents quantitative data in an organized format, outlines key experimental methodologies, and employs diagrams to elucidate complex signaling pathways and experimental workflows.
Introduction to this compound Signaling
The concentration of intracellular Ca²⁺ is meticulously regulated, maintained at a resting level of approximately 100 nM, which is orders of magnitude lower than the extracellular concentration of about 2 mM.[1][2] This substantial electrochemical gradient is pivotal for generating swift and transient surges in cytosolic Ca²⁺ upon cellular stimulation. These transient signals, known as Ca²⁺ spikes, can propagate across the cell as waves and occur as a series of repetitive spikes, termed Ca²⁺ oscillations.[2][3] The frequency, amplitude, duration, and spatial arrangement of these Ca²⁺ signals ultimately determine the specificity of the cellular response.[4][5]
The Molecular Toolkit of this compound Signaling
The generation and propagation of Ca²⁺ waves and oscillations are governed by a sophisticated interplay of channels, pumps, and binding proteins that tightly control Ca²⁺ concentration within the cell.
Intracellular this compound Release Channels
The primary reservoirs for increasing cytosolic Ca²⁺ are the endoplasmic reticulum (ER) and the sarcoplasmic reticulum (SR) in muscle cells. Two principal types of intracellular Ca²⁺ release channels are responsible for liberating Ca²⁺ from these stores:
-
Inositol (B14025) 1,4,5-trisphosphate Receptors (IP₃Rs): These channels are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃).[6][7] IP₃ is generated at the plasma membrane following the activation of phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[8] The binding of IP₃ to its receptor triggers the channel to open, permitting Ca²⁺ to flow from the ER into the cytosol.[7][9] The activity of IP₃Rs is further modulated by cytosolic Ca²⁺ in a biphasic manner; low Ca²⁺ concentrations enhance channel opening, whereas high concentrations are inhibitory.[5]
-
Ryanodine Receptors (RyRs): Primarily located in excitable cells such as neurons and muscle cells, RyRs are central to the process of Ca²⁺-induced Ca²⁺ release (CICR).[10][11] An initial influx of Ca²⁺ from the extracellular space or a release mediated by neighboring IP₃Rs can trigger the opening of RyRs, leading to a substantial and rapid release of Ca²⁺ from the ER/SR.[11]
Plasma Membrane this compound Influx Channels
To replenish the ER Ca²⁺ stores and to shape the spatio-temporal dynamics of Ca²⁺ signals, the influx of Ca²⁺ from the extracellular environment is crucial.
-
Store-Operated this compound Entry (SOCE): This is a primary mechanism for Ca²⁺ entry in many cell types.[12] The depletion of ER Ca²⁺ stores is detected by stromal interaction molecules (STIMs), which are Ca²⁺ sensors located in the ER membrane.[12][13] Upon a decrease in ER Ca²⁺ levels, STIM proteins aggregate and move to junctions between the ER and the plasma membrane, where they interact with and activate Orai channels, resulting in a sustained influx of Ca²⁺.[14][15][16]
This compound Pumps and Exchangers
To re-establish the low resting cytosolic Ca²⁺ concentration, cells utilize various pumps and exchangers:
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): These pumps actively transport Ca²⁺ from the cytosol back into the ER/SR, a process that requires ATP.
-
Plasma Membrane Ca²⁺-ATPase (PMCA): Located on the plasma membrane, these pumps actively eject Ca²⁺ out of the cell.
-
Sodium-Calcium Exchanger (NCX): This antiporter removes Ca²⁺ from the cytosol in exchange for sodium ions, utilizing the sodium gradient.
Signaling Pathways Generating this compound Waves and Oscillations
The complex interplay of the molecular components described above gives rise to the intricate patterns of Ca²⁺ signals.
Caption: Core signaling pathway for generating intracellular Ca²⁺ signals.
Quantitative Characteristics of this compound Waves and Oscillations
The information encoded within Ca²⁺ signals is conveyed through their quantitative features. The following table summarizes typical values observed across various cell types.
| Parameter | Typical Range | Cell Type Examples | Conditions |
| Basal [Ca²⁺]i | 50 - 100 nM | Most mammalian cells | Resting state |
| Peak [Ca²⁺]i | 500 nM - 1 µM | HeLa cells, Neurons, Cardiomyocytes | Agonist stimulation (e.g., ATP, histamine) |
| Oscillation Frequency | 0.01 - 1 Hz | Hepatocytes, Pancreatic acinar cells | Dependent on agonist concentration |
| Oscillation Period | 1 s - several minutes | Astrocytes, Endothelial cells | Varies with cell type and stimulus |
| Wave Propagation Speed | 5 - 30 µm/s | Xenopus oocytes, Astrocytes | Dependent on buffer capacity and channel density |
| Spike Duration (FWHM) | 100 ms (B15284909) - 10s | Neurons, Endocrine cells | Varies with Ca²⁺ clearance mechanisms |
FWHM: Full Width at Half Maximum
Experimental Protocols for Studying this compound Dynamics
The investigation of Ca²⁺ waves and oscillations is dependent on a range of sophisticated experimental techniques.
This compound Imaging with Fluorescent Indicators
This is the most prevalent method for visualizing and quantifying intracellular Ca²⁺ dynamics.[17]
Principle: Fluorescent dyes or genetically encoded this compound indicators (GECIs) alter their fluorescent properties upon binding to Ca²⁺.[17][18]
Detailed Methodology:
-
Cell Preparation: Cells are cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Indicator Loading:
-
Chemical Dyes (e.g., Fura-2, Fluo-4): Cells are incubated with the AM ester form of the dye (e.g., 1-5 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes. A non-ionic detergent like Pluronic F-127 is often used to help dissolve the dye. Following loading, cells are washed to remove excess dye and allowed to de-esterify for at least 30 minutes.
-
Genetically Encoded this compound Indicators (GECIs, e.g., GCaMP): Cells are transfected or transduced with a vector encoding the GECI, with 24-72 hours allowed for protein expression.[17]
-
-
Imaging:
-
The prepared dish is mounted on a fluorescence microscope with a sensitive camera.
-
Cells are maintained in a physiological buffer at 37°C.
-
The indicator is excited at its specific wavelength (e.g., ~488 nm for Fluo-4 and GCaMP) and the emitted fluorescence is collected.
-
Images are acquired at a high temporal resolution to capture the dynamics of the Ca²⁺ signals.
-
-
Data Analysis:
-
Regions of interest (ROIs) are defined over individual cells.
-
The mean fluorescence intensity within each ROI is measured for each frame.
-
The change in fluorescence is often expressed as a ratio (ΔF/F₀), where ΔF is the change from the baseline fluorescence (F₀).
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated for a more quantitative measurement of [Ca²⁺]i.[19]
-
Caption: Experimental workflow for this compound imaging.
Electrophysiology (Patch-Clamp)
This technique enables the direct measurement of ion channel activity, including that of Ca²⁺ channels.[20][21]
Principle: A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane, allowing the measurement of ionic currents through single channels or the entire cell.[20][21]
Detailed Methodology (Whole-Cell Configuration):
-
Pipette Preparation: Glass capillaries are pulled to create micropipettes with a tip resistance of 2-10 MΩ and fire-polished.
-
Pipette Filling: The pipette is filled with an internal solution that mimics the cell's cytoplasm and contains a Ca²⁺ buffer.
-
Sealing: The pipette is guided to the cell surface, and gentle suction is applied to form a giga-ohm seal.[20]
-
Membrane Rupture: A brief pulse of suction ruptures the membrane patch, providing electrical access to the cell's interior.[21]
-
Voltage Clamp and Recording: A patch-clamp amplifier clamps the membrane potential at a set voltage, and the resulting currents are recorded.[22]
-
Data Analysis: The recorded currents are analyzed to determine channel properties such as conductance and open probability.
The Significance of this compound Oscillations in Drug Development
Modulating Ca²⁺ signaling pathways is a key mechanism for many drugs and a promising avenue for new therapeutic development.[23]
-
Target Identification: Understanding the specific Ca²⁺ signaling components that are dysregulated in a disease can reveal novel drug targets.
-
High-Throughput Screening: Cell-based assays using fluorescent Ca²⁺ indicators are extensively used in high-throughput screening to find compounds that modulate Ca²⁺ signaling.
-
Safety and Toxicity: Since aberrant Ca²⁺ signaling can cause cellular toxicity, assessing the effects of drug candidates on Ca²⁺ homeostasis is a crucial part of preclinical safety evaluation.[24]
Conclusion
This compound waves and oscillations are central to cellular communication and regulation. A deep understanding of their underlying mechanisms and quantitative aspects is vital for researchers in both basic science and drug development. The experimental techniques described in this guide offer powerful tools for dissecting the complexities of Ca²⁺ signaling and for identifying new therapeutic approaches for a wide array of diseases. The ongoing advancement of imaging technologies and analytical methods will undoubtedly provide further insights into this critical area of cell biology.
References
- 1. This compound signaling - Wikipedia [en.wikipedia.org]
- 2. This compound oscillations and waves in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of Cellular this compound Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound oscillations and waves: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. InsP3/Ryanodine Receptors [sigmaaldrich.com]
- 12. Frontiers | STIM and Orai1 Variants in Store-Operated this compound Entry [frontiersin.org]
- 13. Forms and functions of store-operated this compound entry mediators, STIM and Orai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Store-Operated this compound Entry Mediated by ORAI and STIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pnas.org [pnas.org]
- 17. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of Cellular Ca2+ Concentrations and Movements - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patch clamp methods for studying this compound channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Targeting Intracellular this compound Signaling ([Ca2+]i) to Overcome Acquired Multidrug Resistance of Cancer Cells: A Mini-Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mitochondrial Calcium Uptake and Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing mitochondrial calcium (Ca²⁺) homeostasis, a critical process in cell signaling, bioenergetics, and the regulation of cell death.[1] Dysregulation of mitochondrial Ca²⁺ transport is implicated in a variety of pathologies, making its components attractive targets for therapeutic intervention.[2] This document details the molecular players, quantitative kinetics, and key experimental protocols for studying mitochondrial Ca²⁺ uptake and release.
Core Mechanisms of Mitochondrial this compound Transport
Mitochondrial Ca²⁺ homeostasis is maintained by a delicate balance between uptake and release mechanisms across the inner mitochondrial membrane (IMM).
This compound Uptake: The Mitochondrial this compound Uniporter (MCU) Complex
The primary mechanism for Ca²⁺ entry into the mitochondrial matrix is the Mitochondrial this compound Uniporter (MCU), a highly selective channel driven by the substantial negative mitochondrial membrane potential (~-150 to -180 mV).[3] The MCU exists as a large macromolecular complex, ensuring tight regulation of Ca²⁺ influx.[4][5]
The key components of the MCU complex include:
-
MCU (Mitochondrial this compound Uniporter): This is the pore-forming subunit responsible for Ca²⁺ translocation across the IMM.[6][7] It assembles as a tetramer to form the channel.[6]
-
MCUb: A paralog of MCU, MCUb acts as a dominant-negative subunit, reducing the Ca²⁺ conducting capacity of the channel when incorporated into the complex.[4] The ratio of MCU to MCUb can vary between tissues, contributing to differences in Ca²⁺ uptake capacity.[4][8]
-
EMRE (Essential MCU Regulator): A small integral membrane protein that is critical for the channel's activity in vertebrates.[2][5] EMRE links the regulatory subunits to the MCU pore.[7]
-
MICU1, MICU2, and MICU3 (Mitochondrial this compound Uptake): These are regulatory subunits located in the intermembrane space.[1] They act as Ca²⁺ sensors through their EF-hand domains.[1] At resting cytosolic Ca²⁺ levels, MICU1/MICU2 heterodimers act as gatekeepers, inhibiting MCU activity.[4][5] When cytosolic Ca²⁺ rises, Ca²⁺ binding to the MICUs triggers a conformational change that activates the MCU, allowing for rapid Ca²⁺ uptake.[1]
-
MCUR1 (Mitochondrial this compound Uniporter Regulator 1): The precise role of MCUR1 is still under investigation, but it has been suggested to be a scaffold protein necessary for the proper assembly and function of the MCU complex.[5]
-
SLC25A23: This protein, also located in the IMM, has been shown to interact with the MCU complex and is required for its full activity.[6]
The following diagram illustrates the architecture of the MCU complex.
This compound Release Mechanisms
To prevent toxic Ca²⁺ overload, mitochondria possess several efflux pathways.
-
Mitochondrial Na⁺/Ca²⁺/Li⁺ Exchanger (NCLX): This is the primary Ca²⁺ efflux mechanism in many cell types, particularly in excitable cells like neurons and cardiomyocytes.[9][10] NCLX mediates the exchange of one Ca²⁺ ion for three Na⁺ ions, a process that is electrogenic.[11][12] The activity of NCLX is crucial for restoring basal matrix Ca²⁺ levels following a cytosolic Ca²⁺ signal.[10] It can also mediate Li⁺/Ca²⁺ exchange.[9][11]
-
Mitochondrial H⁺/Ca²⁺ Exchanger: A second, Na⁺-independent efflux pathway is mediated by a putative H⁺/Ca²⁺ exchanger.[11][13] This mechanism is thought to be more prominent in non-excitable tissues like the liver.[11] The molecular identity of this exchanger is still being fully elucidated, with LETM1 being a proposed candidate.[3]
-
Mitochondrial Permeability Transition Pore (mPTP): Under conditions of high matrix Ca²⁺, oxidative stress, and inorganic phosphate, a non-specific, high-conductance channel known as the mPTP can form in the IMM.[14][15] While transient openings of the mPTP may serve a physiological role in Ca²⁺ release, sustained opening is a pathological event.[13][16] Irreversible mPTP opening dissipates the mitochondrial membrane potential, leads to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.[3][14][17]
The following diagram illustrates the interplay of these uptake and release pathways in maintaining mitochondrial Ca²⁺ homeostasis.
Quantitative Data on Mitochondrial this compound Transport
The kinetics of mitochondrial Ca²⁺ transport can be influenced by the tissue type, metabolic state, and the specific composition of the transport machinery.
Kinetic Parameters of Ca²⁺ Transport
| Transporter/System | Tissue/Cell Type | Kₘ (Affinity) | Vₘₐₓ (Maximal Velocity) | Notes | Reference(s) |
| MCU (Uptake) | Rat Liver | 4 µM | Varies with permeant anions | Hill coefficient = 1.7, indicating cooperativity. | [18] |
| MCU (Uptake) | General | ~5-10 µM | High capacity | Requires microdomains of high Ca²⁺ for significant activation. | [19] |
| Na⁺-independent Efflux | Rat Liver | 8.4 ± 0.6 nmol/mg | 1.2 ± 0.1 nmol/mg/min | Hill coefficient = 1.9 ± 0.2. | [20] |
| Na⁺-dependent Efflux (NCLX) | Rat Liver | 8.1 ± 1.4 nmol/mg (for Ca²⁺) | 2.6 ± 0.5 nmol/mg/min | Hill coefficient for Na⁺ = 2.0 ± 0.2. | [21] |
| Na⁺-dependent Efflux (NCLX) | Rat Liver | 9.4 ± 0.6 mM (for Na⁺) | 2.6 ± 0.5 nmol/mg/min | Kₘ for Na⁺. | [21] |
Pharmacological Modulators
| Compound | Target | Action | Typical Concentration | Notes | Reference(s) |
| Ruthenium Red | MCU | Inhibitor | Varies | Non-specific, also inhibits other Ca²⁺ channels. | [8][21] |
| Ru360 | MCU | Inhibitor | Varies | More specific inhibitor of MCU than Ruthenium Red. | [8] |
| CGP-37157 | NCLX | Inhibitor | Varies | Commonly used to block Na⁺-dependent Ca²⁺ efflux. | [9] |
| Cyclosporin A (CsA) | mPTP (via Cyclophilin D) | Inhibitor | Varies | Prevents pathological opening of the mPTP. | [14] |
Experimental Protocols
Studying mitochondrial Ca²⁺ dynamics requires specialized techniques to measure Ca²⁺ concentrations within the mitochondrial matrix or to quantify flux across the inner membrane.
Protocol: Measuring Mitochondrial Ca²⁺ Uptake in Permeabilized Cells using a Fluorescent Plate Reader
This method provides a robust way to assess the kinetics of mitochondrial Ca²⁺ uptake by monitoring the decrease in extra-mitochondrial Ca²⁺ concentration.
Objective: To measure the rate of Ca²⁺ uptake by mitochondria in permeabilized cells.
Materials:
-
HEK-293 cells (or other cell line of interest)
-
KCl-based buffer (e.g., 125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2)
-
Respiratory substrates (e.g., 1 M Sodium Pyruvate (B1213749), 500 mM Malate)
-
Digitonin (B1670571) (for cell permeabilization)
-
This compound Green-5N (membrane-impermeable Ca²⁺ indicator)
-
CaCl₂ solution of known concentration
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with kinetic read capabilities and injectors
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them in a suitable buffer. Resuspend the cell pellet to a known concentration (e.g., 2.5 x 10⁶ cells/ml).
-
Assay Setup:
-
In a 96-well plate, add 200 µg of mitochondria (from isolated mitochondria) or an equivalent amount of permeabilized cells to a well.[22]
-
Add KCl buffer to a final volume of 197 µL.[22]
-
Add respiratory substrates (e.g., 1 µL of 1 M pyruvate and 1 µL of 500 mM malate) to energize the mitochondria.[22][23]
-
Add 1 µL of 1 mM this compound Green-5N stock.[23]
-
-
Permeabilization (for intact cells): Add digitonin to a final concentration that permeabilizes the plasma membrane but leaves the mitochondrial membranes intact (e.g., 25-30 µM, requires optimization).[24][25]
-
Measurement:
-
Place the plate in the reader and start a kinetic read, measuring this compound Green-5N fluorescence (e.g., every second for 1000 seconds).[22][23]
-
After a baseline is established, program the injector to add a known amount of CaCl₂.
-
The mitochondria will take up the added Ca²⁺, causing a decrease in the fluorescence of the extra-mitochondrial this compound Green-5N.
-
The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake.
-
-
Data Analysis: Calculate the rate of Ca²⁺ uptake from the slope of the fluorescence decay. This can be repeated with different initial Ca²⁺ concentrations to determine kinetic parameters.
Protocol: Imaging Mitochondrial Ca²⁺ in Live Cells with Fluorescent Probes
This protocol allows for the direct visualization and semi-quantitative measurement of Ca²⁺ dynamics within the mitochondria of intact cells.
Objective: To visualize changes in intra-mitochondrial Ca²⁺ concentration in response to a stimulus.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Rhod-2/AM (a Ca²⁺ indicator that preferentially accumulates in mitochondria)
-
MitoTracker Green FM (to confirm mitochondrial localization)
-
Pluronic F-127 (to aid dye loading)
-
Imaging buffer (e.g., Tyrode's solution)
-
Confocal microscope with appropriate lasers and detectors
Procedure:
-
Dye Loading:
-
Wash: Gently wash the cells with fresh imaging buffer to remove excess dye.
-
Imaging:
-
Mount the dish on the confocal microscope stage.
-
Identify cells with good mitochondrial staining (co-localization of Rhod-2 and MitoTracker signals).
-
Acquire a baseline time-lapse series of images.
-
Apply a stimulus known to increase cytosolic Ca²⁺ (e.g., histamine, ATP, or carbachol).
-
Continue acquiring images to capture the resulting increase in mitochondrial Rhod-2 fluorescence.[24]
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the mitochondria.
-
Measure the change in Rhod-2 fluorescence intensity over time within the ROIs.
-
Express the change as a ratio relative to the baseline fluorescence (F/F₀) to represent the change in mitochondrial Ca²⁺ concentration.
-
Signaling Pathway Interactions
Mitochondrial Ca²⁺ handling is intimately linked with other cellular Ca²⁺ signaling pathways, most notably with the endoplasmic reticulum (ER). The ER is the cell's major Ca²⁺ store, and Ca²⁺ release from the ER via inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) or ryanodine (B192298) receptors (RyRs) can create localized "microdomains" of high Ca²⁺ concentration.[6] Mitochondria are often physically tethered to the ER at sites called mitochondria-associated membranes (MAMs), positioning them to efficiently take up this released Ca²⁺.[6] This ER-mitochondrial Ca²⁺ crosstalk is vital for amplifying Ca²⁺ signals and for metabolic regulation.
References
- 1. The Mitochondrial this compound Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of mitochondrial this compound uptake by the this compound uniporter complex [jstage.jst.go.jp]
- 3. The destiny of Ca2+ released by mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the Mitochondrial this compound Uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Molecular mechanism of mitochondrial this compound uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. Regulation of Mitochondrial Ca2+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. NCLX: the mitochondrial sodium this compound exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCLX: The Mitochondrial Sodium this compound Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ca2+-induced Ca2+ Release Mediated by the Ca2+ Uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial permeability transition pore is a dispensable element for mitochondrial this compound efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 15. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A kinetic study of mitochondrial this compound transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitochondrial this compound uniporter - Wikipedia [en.wikipedia.org]
- 20. Kinetics of mitochondrial this compound transport. I. Characteristics of the sodium-independent this compound efflux mechanism of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetics of mitochondrial this compound transport. II. A kinetic description of the sodium-dependent this compound efflux mechanism of liver mitochondria and inhibition by ruthenium red and by tetraphenylphosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Analyses of Mitochondrial this compound Influx in Isolated Mitochondria and Cultured Cells [jove.com]
- 23. Mitochondrial this compound Uptake Assay: A Plate Reader-Based Method for Measuring this compound Uptake in Isolated Mitochondria [jove.com]
- 24. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous Measurement of Mitochondrial this compound and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse World of Calcium Channels and Pumps: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell fate. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore paramount to cellular function. This is achieved through a sophisticated and diverse repertoire of Ca²⁺ channels, which facilitate Ca²⁺ influx into the cytoplasm, and Ca²⁺ pumps and exchangers, which actively remove Ca²⁺ from the cytoplasm. This technical guide provides a comprehensive overview of the major families of this compound channels and pumps, their quantitative properties, the experimental methods used to study them, and their roles in cellular signaling and disease.
Major Families of this compound Channels
This compound channels are transmembrane proteins that form pores to allow the selective passage of Ca²⁺ ions across cellular membranes. They are broadly classified based on their gating mechanisms.
Voltage-Gated this compound Channels (CaV)
Voltage-gated this compound channels are key players in excitable cells, where they couple membrane depolarization to Ca²⁺ influx, triggering a variety of physiological responses. These channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and determining the channel's fundamental properties.[1] Mammalian cells express several types of CaV channels, each with distinct biophysical and pharmacological properties.
Table 1: Quantitative Properties of Major Voltage-Gated this compound Channel Subtypes
| Channel Type | α1 Subunit | Conductance (pS) | Activation Threshold | Location | Function | Selective Blockers |
| L-type | CaV1.1-1.4 | 25 | High-voltage | Skeletal muscle, smooth muscle, heart, neurons, retina | Excitation-contraction coupling, hormone secretion, synaptic plasticity, gene expression | Dihydropyridines (e.g., nifedipine), Phenylalkylamines (e.g., verapamil), Benzothiazepines (e.g., diltiazem) |
| P/Q-type | CaV2.1 | 10-20 | High-voltage | Presynaptic nerve terminals | Neurotransmitter release | ω-Agatoxin IVA |
| N-type | CaV2.2 | 13-30 | High-voltage | Presynaptic nerve terminals, neuronal cell bodies | Neurotransmitter release | ω-Conotoxin GVIA |
| R-type | CaV2.3 | ~14 | Intermediate-voltage | Neurons, neuroendocrine cells | Neurotransmitter release, dendritic Ca²⁺ transients | SNX-482 |
| T-type | CaV3.1-3.3 | 7-11 | Low-voltage | Neurons, heart, smooth muscle | Pacemaking activity, neuronal firing patterns, hormone secretion | Mibefradil, TTA-P2 |
Ligand-Gated this compound Channels
This broad category includes channels that are activated by the binding of extracellular or intracellular ligands.
While permeable to other cations, NMDA and some AMPA receptors are significantly permeable to Ca²⁺ and play crucial roles in synaptic plasticity.
The TRP superfamily consists of a large and diverse group of cation channels that are typically activated by a wide range of stimuli, including temperature, mechanical stress, and various chemical compounds.[2] Most TRP channels are permeable to Ca²⁺.[2]
Table 2: Properties of Selected TRP Channel Subfamilies
| Subfamily | Members | Key Activators | Ca²⁺ Permeability (PCa/PNa) | Single-Channel Conductance (pS) |
| TRPV | TRPV1-6 | Capsaicin, heat, protons (TRPV1); Heat (TRPV2-4); Osmotic stress (TRPV4) | ~10 (TRPV1), ~2.8 (TRPV5/6) | 30-80 |
| TRPM | TRPM1-8 | Menthol, cold (TRPM8); Mg²⁺-ATP (TRPM7) | Variable, TRPM4/5 are Ca²⁺-impermeable | 25-110 |
| TRPC | TRPC1-7 | Gq/11-PLC pathway activation | 1-15 | 40-80 |
| TRPA | TRPA1 | Mustard oil, cold, irritant chemicals | ~4.5 | ~97 |
Intracellular this compound Release Channels
These channels are located on the membranes of intracellular Ca²⁺ stores, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).
IP₃Rs are activated by the second messenger inositol (B14025) 1,4,5-trisphosphate (IP₃), which is produced following the activation of phospholipase C (PLC) by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). There are three main isoforms of IP₃Rs (IP₃R1, IP₃R2, and IP₃R3). The single-channel conductance of the IP₃R is approximately 113 pS in 140 mM K⁺.[3][4]
RyRs are responsible for Ca²⁺-induced Ca²⁺ release (CICR), a process where a small influx of Ca²⁺ triggers the opening of RyRs and the release of a larger amount of Ca²⁺ from the SR/ER. There are three mammalian isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). RyRs have a large single-channel conductance, typically around 100-120 pS with K⁺ as the charge carrier and can be as high as 750 pS in symmetrical 250 mM KCl.[5][6]
Major Families of this compound Pumps and Exchangers
To maintain low resting cytoplasmic Ca²⁺ concentrations and to terminate Ca²⁺ signals, cells employ a variety of active transport systems.
P-type ATPase this compound Pumps
These pumps utilize the energy from ATP hydrolysis to transport Ca²⁺ against its electrochemical gradient.
PMCAs are high-affinity pumps responsible for the fine-tuning of basal intracellular Ca²⁺ levels and for extruding Ca²⁺ from the cell following small to moderate Ca²⁺ signals. There are four main isoforms (PMCA1-4) with numerous splice variants.
SERCAs are responsible for sequestering Ca²⁺ into the SR/ER, thus terminating cytoplasmic Ca²⁺ signals and refilling intracellular stores. There are three main genes encoding SERCA pumps (SERCA1, SERCA2, and SERCA3), with SERCA2 having prominent splice variants (SERCA2a in cardiac and slow-twitch muscle, and SERCA2b which is ubiquitously expressed).
Table 3: Kinetic Properties of PMCA and SERCA Pumps
| Pump Family | Isoform | Apparent Ca²⁺ Affinity (Kₘ) | Maximal Velocity (Vₘₐₓ) |
| PMCA | PMCA1-4 | 0.2 - 0.5 µM | Low capacity |
| SERCA | SERCA1 | ~0.1-0.2 µM | High |
| SERCA | SERCA2a | ~0.2-0.4 µM | High |
| SERCA | SERCA2b | ~0.1-0.2 µM | Moderate |
| SERCA | SERCA3 | ~0.5-0.7 µM | Low |
Sodium-Calcium Exchangers (NCX)
NCX is a family of antiporters that typically extrude one Ca²⁺ ion in exchange for the influx of three Na⁺ ions, driven by the electrochemical gradient of Na⁺. This makes them a high-capacity system for Ca²⁺ clearance, particularly in excitable cells following large Ca²⁺ influx. There are three isoforms: NCX1, NCX2, and NCX3. Under certain conditions, such as high intracellular Na⁺ or strong membrane depolarization, the exchanger can operate in a reverse mode, bringing Ca²⁺ into the cell. The IC₅₀ values for the NCX inhibitor ORM-10962 have been estimated at 55 nM and 67 nM at -80 mV and +20 mV, respectively.[7]
Table 4: Comparison of Major Ca²⁺ Extrusion Systems
| Transporter | Ca²⁺ Affinity | Transport Capacity | Primary Role |
| PMCA | High | Low | Fine-tuning of basal [Ca²⁺]ᵢ |
| NCX | Low | High | Rapid extrusion of large Ca²⁺ loads |
Experimental Protocols
A variety of sophisticated techniques are employed to study the diverse properties and functions of this compound channels and pumps.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying the function of ion channels, allowing for the recording of ionic currents through single channels or the whole cell membrane with high temporal resolution.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents
-
Cell Preparation: Culture cells expressing L-type Ca²⁺ channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Solutions:
-
External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjusted to pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, 0.1 GTP. Adjusted to pH 7.2 with CsOH. (Cesium and TEA are used to block K⁺ channels).
-
-
Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed, available state.
-
Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV in 10 mV increments) to elicit inward Ca²⁺ currents.
-
-
Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and pharmacological modulation of the recorded currents using specialized software.
This compound Imaging
This compound imaging techniques utilize fluorescent indicators to visualize and quantify changes in intracellular Ca²⁺ concentration.
Detailed Protocol: Ratiometric Ca²⁺ Imaging with Fura-2 AM
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM Fura-2 AM and a mild non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C.[8]
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells for about 30 minutes.[8][9]
-
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera.
-
Image Acquisition:
-
Acquire pairs of fluorescence images, one with 340 nm excitation and one with 380 nm excitation.
-
Calculate the ratio of the 340 nm fluorescence to the 380 nm fluorescence (F₃₄₀/F₃₈₀) for each pixel or region of interest.
-
-
Calibration:
-
At the end of the experiment, determine the minimum ratio (Rₘᵢₙ) by adding a Ca²⁺ chelator (e.g., EGTA) and a Ca²⁺ ionophore (e.g., ionomycin) in a Ca²⁺-free solution.
-
Determine the maximum ratio (Rₘₐₓ) by adding the ionophore in a solution with saturating Ca²⁺ concentration.
-
Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₃₈₀ₘᵢₙ / F₃₈₀ₘₐₓ), where Kₑ is the effective dissociation constant of Fura-2 for Ca²⁺ under the experimental conditions.[9]
-
Biochemical Assays of Pump Activity
The activity of Ca²⁺ pumps can be assessed biochemically by measuring either their ATPase activity or their Ca²⁺ transport rate.
Detailed Protocol: Measuring SERCA-mediated Ca²⁺ Uptake using ⁴⁵Ca²⁺
-
Preparation of Microsomes: Isolate SR/ER microsomes from tissues or cells of interest by differential centrifugation.
-
Uptake Assay:
-
Prepare a reaction buffer containing (in mM): 100 KCl, 20 HEPES (pH 7.0), 5 MgCl₂, 5 ATP, 5 potassium oxalate (B1200264) (to precipitate Ca²⁺ inside the vesicles and prevent back-flux), and varying concentrations of free Ca²⁺ buffered with EGTA.
-
Add a known amount of ⁴⁵Ca²⁺ to the buffer.
-
Initiate the reaction by adding the microsomes.
-
At specific time points, take aliquots of the reaction mixture and rapidly filter them through a nitrocellulose membrane to separate the microsomes from the buffer.
-
Wash the filter extensively with a cold stop solution (e.g., buffer without ATP and with LaCl₃ to block the pump).
-
-
Quantification:
-
Measure the amount of ⁴⁵Ca²⁺ retained on the filter using a scintillation counter.
-
Calculate the rate of Ca²⁺ uptake at different Ca²⁺ concentrations to determine the Kₘ and Vₘₐₓ of the SERCA pump.
-
Protein Crystallography
Determining the three-dimensional structure of this compound channels and pumps at atomic resolution is crucial for understanding their mechanism of action and for structure-based drug design.
General Workflow for Membrane Protein Crystallization
-
Overexpression and Purification: Overexpress the target protein in a suitable system (e.g., insect or mammalian cells). Solubilize the protein from the membrane using a mild detergent and purify it to homogeneity using chromatography techniques.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like vapor diffusion (hanging or sitting drop) or lipidic cubic phase (LCP) crystallization.[10]
-
Crystal Optimization: Optimize the initial crystallization hits to obtain larger, well-diffracting crystals.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and use computational methods to solve the three-dimensional structure of the protein.
Signaling Pathways and Drug Development
The diversity of this compound channels and pumps allows for the generation of complex and highly localized Ca²⁺ signals that regulate specific cellular functions. Dysregulation of these signaling pathways is implicated in numerous diseases, making Ca²⁺ channels and pumps attractive targets for drug development.
Gq-PLC-IP₃ Signaling Pathway
This is a canonical pathway for releasing Ca²⁺ from intracellular stores.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-Channel Kinetics, Inactivation, and Spatial Distribution of Inositol Trisphosphate (IP3) Receptors in Xenopus Oocyte Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-channel inositol 1,4,5-trisphosphate receptor currents revealed by patch clamp of isolated Xenopus oocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 8. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. creative-biostructure.com [creative-biostructure.com]
The Endoplasmic Reticulum: A Technical Guide to its Central Role in Cellular Calcium Storage
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for a multitude of cellular functions, including protein synthesis and folding, lipid biosynthesis, and detoxification. However, one of its most vital roles is acting as the primary intracellular storage depot for calcium ions (Ca²⁺). The precise regulation of Ca²⁺ storage and release from the ER is fundamental to a vast array of signaling pathways that govern processes from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2][3] Dysregulation of ER Ca²⁺ homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and diabetes, making the molecular machinery governing ER Ca²⁺ a prime target for therapeutic intervention.[4]
This technical guide provides an in-depth examination of the core mechanisms of ER Ca²⁺ storage, the key molecular players involved, and the experimental protocols used to investigate these processes.
Core Mechanisms of ER this compound Homeostasis
The maintenance of a steep Ca²⁺ concentration gradient between the ER lumen and the cytosol is paramount for cellular signaling. The free Ca²⁺ concentration within the ER lumen is estimated to be in the range of 100 to 800 µM, and can exceed 1 mM in total concentration, while the resting cytosolic free Ca²⁺ concentration is typically maintained at around 100 nM.[1][5] This dramatic concentration difference is established and maintained by a sophisticated interplay of Ca²⁺ pumps, channels, and buffering proteins.
This compound Sequestration: The SERCA Pumps
The primary mechanism for Ca²⁺ uptake into the ER is mediated by the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps.[1][4][6] These P-type ATPases actively transport Ca²⁺ ions from the cytosol into the ER lumen against their concentration gradient, a process powered by the hydrolysis of ATP.[4][7][8] There are multiple isoforms of the SERCA pump encoded by three different genes (SERCA1, 2, and 3), with their expression varying across different cell types and tissues.[9] The activity of SERCA pumps can be modulated by regulatory proteins such as phospholamban (PLN) and sarcolipin (B1176077) (SLN), which play crucial roles in cardiac and skeletal muscle contractility.[6][7]
This compound Release: IP₃ and Ryanodine (B192298) Receptors
The release of Ca²⁺ from the ER is a tightly controlled process mediated by two main families of ion channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine receptors (RyRs).[1][10][11][12] Both IP₃Rs and RyRs are large, tetrameric channel proteins that are activated by cytosolic Ca²⁺, a phenomenon known as Ca²⁺-induced Ca²⁺ release (CICR).[3][10][11][12]
-
IP₃ Receptors (IP₃Rs): These channels are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃), which is generated at the plasma membrane following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) and the subsequent cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[10][13] The binding of IP₃ to its receptor triggers a conformational change that opens the channel pore, allowing Ca²⁺ to flow from the ER into the cytosol.[10]
-
Ryanodine Receptors (RyRs): While also gated by cytosolic Ca²⁺, RyRs are particularly prominent in excitable cells like muscle and neurons.[10][11][12] In skeletal muscle, a specific subtype of RyR is directly activated by depolarization of the plasma membrane.[10][12] In other cell types, RyRs contribute to the amplification of Ca²⁺ signals initiated by IP₃Rs.
The activity of both IP₃Rs and RyRs is modulated by a host of other proteins and small molecules, allowing for fine-tuned regulation of Ca²⁺ release.[10][11][12]
Store-Operated this compound Entry (SOCE)
Following the depletion of ER Ca²⁺ stores, a mechanism known as store-operated this compound entry (SOCE) is activated to replenish these stores. This process is initiated by the ER-resident Ca²⁺ sensor protein, Stromal Interaction Molecule 1 (STIM1).[1] Upon a decrease in luminal Ca²⁺, STIM1 undergoes a conformational change and translocates to regions of the ER in close proximity to the plasma membrane. Here, it interacts with and activates Orai1, a Ca²⁺-permeable channel in the plasma membrane, leading to an influx of extracellular Ca²⁺ into the cytosol.[1][3] This influx helps to refill the ER through the action of SERCA pumps.
Quantitative Data on ER this compound Storage
| Parameter | Value | Cell Type/Condition | Reference |
| Free [Ca²⁺] in ER Lumen | 100 - 800 µM | Various | [1] |
| Total [Ca²⁺] in ER Lumen | > 1 mM | Some cells | [1] |
| Resting Cytosolic Free [Ca²⁺] | ~100 nM | General | |
| Calreticulin Ca²⁺ Binding Capacity | 20 - 50 mol Ca²⁺ / mol protein | General | [1] |
| Calreticulin Ca²⁺ Binding Affinity (Kd) | ~1 mM (low affinity sites) | General | [1] |
| Calsequestrin Ca²⁺ Binding Capacity | Similar to Calreticulin | Predominantly skeletal muscle | [1] |
| GRP94 Ca²⁺ Binding Capacity | 15 - 28 mol Ca²⁺ / mol protein | General | [14] |
| GRP94 Ca²⁺ Binding Affinity (Kd) | 2.0 µM (high affinity) & 600 µM (low affinity) | General | [14] |
Signaling Pathways and Experimental Workflows
ER this compound Signaling Pathway
Caption: Agonist-induced ER this compound release pathway.
Store-Operated this compound Entry (SOCE) Workflow
Caption: Workflow of Store-Operated this compound Entry (SOCE).
Experimental Protocols
Measurement of ER this compound Concentration using Genetically Encoded this compound Indicators (GECIs)
Principle: GECIs are fluorescent proteins that exhibit a change in fluorescence upon binding to Ca²⁺. Specific GECIs, such as G-CEPIA1er, are targeted to the ER lumen, allowing for the direct measurement of ER Ca²⁺ dynamics.[15]
Methodology:
-
Cell Culture and Transfection:
-
Culture cells of interest (e.g., HEK293, HeLa) in appropriate media.
-
Transfect cells with a plasmid encoding an ER-targeted GECI (e.g., G-CEPIA1er) using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Fluorescence Microscopy:
-
Plate transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Use a fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and appropriate filter sets for the specific GECI.
-
Acquire baseline fluorescence images of the cells.
-
-
Stimulation and Data Acquisition:
-
Perfuse cells with a buffer containing an agonist (e.g., a GPCR ligand to induce IP₃ production) or a SERCA inhibitor (e.g., thapsigargin) to induce ER Ca²⁺ release.
-
Acquire a time-lapse series of fluorescence images to monitor the change in GECI fluorescence over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells or specific subcellular regions.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal (e.g., as F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) to quantify the relative change in ER Ca²⁺ concentration.
-
FRET-based Sensors: An alternative to single-fluorophore GECIs are Förster Resonance Energy Transfer (FRET)-based sensors like Cameleons.[16][17][18][19][20] These consist of two fluorescent proteins (e.g., CFP and YFP) linked by a Ca²⁺-binding domain. Upon Ca²⁺ binding, a conformational change brings the two fluorophores closer, increasing FRET efficiency. The ratio of acceptor to donor emission provides a ratiometric and more quantitative measure of Ca²⁺ concentration.[16][19][20]
Isolation of Endoplasmic Reticulum
Principle: Differential centrifugation is used to separate cellular organelles based on their size and density. Further purification can be achieved using density gradient centrifugation.[21][22][23]
Methodology:
-
Cell Lysis:
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in ER vesicles.[21]
-
-
Density Gradient Centrifugation (for higher purity):
-
Resuspend the microsomal pellet and layer it on top of a discontinuous sucrose (B13894) or Percoll gradient.
-
Centrifuge at high speed for an extended period. The ER membranes will band at a specific density within the gradient.[22][23]
-
Carefully collect the ER fraction using a syringe.
-
-
Validation:
-
Confirm the purity of the isolated ER fraction by Western blotting for ER-specific marker proteins (e.g., Calnexin, SERCA2b) and the absence of markers for other organelles (e.g., COX IV for mitochondria, GAPDH for cytosol).
-
Patch-Clamp Analysis of ER Ion Channels
Principle: The patch-clamp technique allows for the direct measurement of ion channel activity in a small patch of membrane. This can be applied to isolated ER vesicles that have been fused to form larger "giant" liposomes suitable for patching.[24][25]
Methodology:
-
Preparation of ER Vesicles:
-
Isolate the ER fraction as described above.
-
-
Formation of Giant Liposomes:
-
Fuse the isolated ER vesicles into larger structures by methods such as dehydration-rehydration.[24] This creates a membrane surface large enough for a patch-clamp pipette to seal onto.
-
-
Patch-Clamp Recording:
-
Use a glass micropipette with a fire-polished tip to form a high-resistance "gigaseal" with the membrane of a giant liposome.
-
Apply a voltage clamp to the membrane patch to control the membrane potential and record the resulting ionic currents flowing through the channels.
-
Different configurations (e.g., cell-attached, inside-out, outside-out) can be used to study channel properties and their regulation by cytosolic or luminal factors.
-
-
Data Analysis:
-
Analyze the recorded currents to determine single-channel conductance, open probability, and gating kinetics.
-
Investigate the effects of specific channel modulators (e.g., IP₃, ryanodine, Ca²⁺) on channel activity.
-
Conclusion
The endoplasmic reticulum's role as a dynamic Ca²⁺ store is integral to a vast number of cellular signaling pathways. A thorough understanding of the molecular machinery that governs ER Ca²⁺ homeostasis is crucial for researchers in both basic science and drug development. The experimental techniques outlined in this guide provide a robust toolkit for dissecting the intricate mechanisms of ER Ca²⁺ signaling, paving the way for novel therapeutic strategies targeting diseases associated with its dysregulation.
References
- 1. Endoplasmic Reticulum Ca2+ Handling in Excitable Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Endoplasmic Reticulum and this compound Homeostasis in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SERCA stimulants and how do they work? [synapse.patsnap.com]
- 5. Monitoring Endoplasmic Reticulum this compound Homeostasis Using a Gaussia Luciferase SERCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SarcoEndoplasmic Reticulum this compound ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SERCA - Wikipedia [en.wikipedia.org]
- 8. A Buffering SERCA Pump in Models of this compound Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal transduction - Wikipedia [en.wikipedia.org]
- 14. Organellar this compound Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of this compound Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 17. FRET Imaging of this compound Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRET-based genetically encoded sensors allow high-resolution live cell imaging of Ca²⁺ dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound imaging - Wikipedia [en.wikipedia.org]
- 21. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Organelle Isolation and Protein Purification - Creative Proteomics [creative-proteomics.com]
- 24. Patch clamp characterization of a non-selective cation channel of ER membranes purified from Beta vulgaris taproots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
The Calcium Cascade of Aging: A Technical Guide to Dysregulated Signaling and Therapeutic Opportunities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aging is a complex biological process characterized by a gradual decline in physiological function and an increased susceptibility to disease. At the cellular level, a growing body of evidence points to the dysregulation of calcium (Ca²⁺) signaling as a central and actionable hallmark of aging. This technical guide provides an in-depth exploration of the intricate relationship between this compound signaling and the aging process. We will dissect the molecular mechanisms underlying age-related alterations in this compound homeostasis, detail the experimental protocols used to investigate these changes, and present key quantitative data in a clear, comparative format. Furthermore, this guide will visualize the core signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals seeking to understand and target the this compound signaling cascade in the context of aging and age-related diseases.
The Central Role of this compound Signaling in Cellular Homeostasis
This compound is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene transcription, proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular this compound concentrations ([Ca²⁺]i) is therefore critical for normal cellular function. This delicate balance is maintained by a complex interplay of channels, pumps, and binding proteins that regulate the influx of Ca²⁺ from the extracellular space and its release from intracellular stores, primarily the endoplasmic reticulum (ER) and mitochondria.
Age-Related Dysregulation of this compound Homeostasis
A consistent finding in aging research is the disruption of this tightly regulated this compound homeostasis. Numerous studies have demonstrated that aged cells, from neurons to muscle fibers, exhibit elevated basal intracellular this compound levels.[1][2] This chronic elevation of [Ca²⁺]i is not a benign bystander effect of aging but rather a key driver of cellular senescence, mitochondrial dysfunction, and the pro-inflammatory state often referred to as "inflammaging."
Quantitative Evidence of Altered this compound Levels with Age
The following tables summarize key quantitative data from studies investigating the impact of aging on intracellular this compound concentrations and the activity of crucial regulatory proteins.
| Parameter | Young/Adult | Mid-Age/Aged | Cell/Tissue Type | Fold Change/Percentage Difference | Reference |
| Basal Intracellular Ca²⁺ ([Ca²⁺]i) | 150.24 ± 15.32 nM | 356.12 ± 21.14 nM | Rat Hippocampal Neurons (CA1) | ~2.37-fold increase | [1] |
| ~60% of neurons 51-100 nM | >50% of neurons >150 nM | Rat Hippocampal Neurons (CA1) | Shift to higher [Ca²⁺]i distribution | [1] | |
| 132.09 ± 2.28 nM | 150.17 ± 3.78 nM | Mouse Suprachiasmatic Nucleus (SCN) Neurons | ~1.14-fold increase | [2] | |
| SERCA Pump Activity | 100% (baseline) | 59% (41% loss) | Mouse Gastrocnemius Muscle | 41% decrease | [3][4][5] |
| Calreticulin Expression | 1.00 (relative ratio) | 1.25 (relative ratio) | Rat Left Ventricle | 25% increase | [6] |
| Calmodulin 1 Expression | 1.00 (relative ratio) | 1.20 (relative ratio) | Rat Left Ventricle | 20% increase | [6] |
Table 1: Age-Related Changes in Intracellular this compound Levels and Protein Expression.
Key Signaling Pathways Implicated in Aging-Associated this compound Dysregulation
The age-related increase in intracellular this compound is not due to a single defect but rather a cascade of failures in the cellular machinery that controls this compound homeostasis. The following sections detail the key pathways and components that are compromised during the aging process.
The "Leaky" Endoplasmic Reticulum: Ryanodine (B192298) and IP₃ Receptors
The ER serves as the primary intracellular this compound store. Its release channels, the ryanodine receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs), are crucial for initiating this compound signals. In aging, these channels can become "leaky," leading to a slow but steady trickle of this compound into the cytosol, contributing to elevated basal levels. This can be exacerbated by oxidative stress, which is known to increase with age and can directly modify the function of these channels.
Impaired this compound Reuptake: The Decline of SERCA
The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is responsible for actively transporting this compound from the cytosol back into the ER, a critical step in terminating this compound signals and maintaining low resting [Ca²⁺]i. Studies have shown a significant age-related decline in SERCA activity, in some cases by as much as 41% in aged muscle tissue.[3][4][5] This impairment is partly due to oxidative damage to the pump itself, leading to a reduced capacity to clear cytosolic this compound.
References
- 1. Aging is associated with elevated intracellular this compound levels and altered this compound homeostatic mechanisms in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aging affects GABAergic function and this compound homeostasis in the mammalian central clock [frontiersin.org]
- 3. The SarcoEndoplasmic Reticulum this compound ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Protein Expression Changes in the Aging Left Ventricle of Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Calcium Influx and Efflux Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Calcium Signaling
This compound (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmitter release to gene expression and apoptosis.[1][2] The cell maintains a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest kept in the nanomolar range (~100 nM), while extracellular levels are in the millimolar range (~2 mM).[3][4] This gradient is crucial for generating rapid and transient Ca²⁺ signals that are precisely controlled in space and time. The regulation of these signals is achieved through a sophisticated interplay of channels, pumps, and exchangers that mediate Ca²⁺ influx into and efflux from the cytoplasm. This guide provides an in-depth overview of the core principles governing these fundamental mechanisms.
Chapter 1: this compound Influx Mechanisms
This compound influx pathways are responsible for the rapid increase in cytosolic Ca²⁺ that initiates signaling cascades. This is primarily achieved by the opening of Ca²⁺-permeable ion channels in the plasma membrane.
Voltage-Gated this compound Channels (VGCCs)
VGCCs are key transducers of electrical signals, converting membrane depolarization into intracellular Ca²⁺ transients.[5][6] These channels are found in the membranes of excitable cells like neurons, muscle cells, and glial cells.[7]
-
Activation Mechanism: At resting membrane potential, VGCCs are closed. Upon depolarization of the cell membrane, a voltage sensor within the channel protein undergoes a conformational change, leading to the opening of the channel pore.[5][7] This allows Ca²⁺ ions to flow into the cell down their steep electrochemical gradient.
-
Structure: VGCCs are complex proteins typically composed of several distinct subunits. The α1 subunit is the largest and forms the conduction pore, voltage sensor, and gating apparatus.[5] Auxiliary subunits (β, α2δ, and γ) modulate channel trafficking and kinetics.[5][8]
-
Classification: There are ten members of the VGCC family in mammals, broadly classified into High-Voltage-Activated (HVA) and Low-Voltage-Activated (LVA) channels.[5][8]
-
HVA Channels (L-type, P/Q-type, N-type, R-type): These require strong membrane depolarization for activation and are primarily involved in processes like muscle contraction, hormone secretion, and synaptic transmission.[5][6][8]
-
LVA Channels (T-type): These are activated by smaller depolarizations near the resting membrane potential and play roles in shaping low-threshold Ca²⁺ transients and burst firing in neurons.[8]
-
Caption: Voltage-Gated this compound Channel (VGCC) activation pathway.
Store-Operated this compound Entry (SOCE)
SOCE is a major Ca²⁺ influx pathway in both excitable and non-excitable cells, activated in response to the depletion of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER).[9][10]
-
Activation Mechanism: The process is initiated by signals (e.g., via G protein-coupled receptors) that produce inositol (B14025) 1,4,5-trisphosphate (IP₃).[11] IP₃ binds to its receptors on the ER membrane, triggering the release of stored Ca²⁺ into the cytosol.[11][12] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein.[11][12]
-
STIM-ORAI Coupling: Upon Ca²⁺ unbinding from its luminal EF-hand domain, STIM1 undergoes a conformational change and oligomerizes.[11][13] It then translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, the pore-forming subunit of the this compound Release-Activated this compound (CRAC) channel.[9][11][12] The opening of Orai channels allows for a sustained influx of Ca²⁺ from the extracellular space.[11] This influx is crucial for refilling ER stores and for downstream signaling events that require prolonged elevations in cytosolic Ca²⁺.[11]
Caption: The signaling cascade of Store-Operated this compound Entry (SOCE).
Chapter 2: this compound Efflux Mechanisms
To terminate Ca²⁺ signals and maintain the low resting intracellular concentration, cells employ active transport systems that extrude Ca²⁺ from the cytoplasm. The two main systems in the plasma membrane are the PMCA pump and the NCX exchanger.[14][15]
Plasma Membrane Ca²⁺-ATPase (PMCA)
The PMCA is a P-type ATPase pump that actively transports Ca²⁺ out of the cell against its electrochemical gradient, powered by the hydrolysis of ATP.[14][16]
-
Function: PMCA is a high-affinity, low-capacity transporter.[15] Its high affinity for Ca²⁺ (Km in the 100-200 nM range) makes it highly effective at binding and removing Ca²⁺ even at the very low concentrations found in a resting cell.[14] Thus, it is considered to have a "housekeeping" role, crucial for maintaining basal cytosolic Ca²⁺ levels.[15]
-
Stoichiometry: The pump extrudes one Ca²⁺ ion for each molecule of ATP hydrolyzed.[14]
-
Regulation: PMCA activity is regulated by calmodulin (CaM).[14][15] In its basal state, the pump is autoinhibited by its own C-terminal tail.[17] When intracellular Ca²⁺ rises, it binds to CaM, and the Ca²⁺/CaM complex then binds to the PMCA's C-terminal domain.[14] This relieves the autoinhibition, increasing the pump's affinity for Ca²⁺ and its transport rate by up to tenfold.[14]
Sodium-Calcium Exchanger (NCX)
The NCX is an antiporter that utilizes the energy stored in the electrochemical gradient of sodium (Na⁺) to transport Ca²⁺ across the plasma membrane.[18]
-
Function: In contrast to PMCA, the NCX is a low-affinity, high-capacity transporter.[15][18] It can move large amounts of Ca²⁺ rapidly, making it particularly important in excitable cells like cardiac myocytes for extruding the large Ca²⁺ loads that enter during an action potential.[15][18]
-
Stoichiometry and Directionality: The NCX typically exchanges three Na⁺ ions for one Ca²⁺ ion.[3][18][19] Because this exchange is electrogenic, its direction is dependent on both the membrane potential and the transmembrane gradients of Na⁺ and Ca²⁺.[3]
-
Forward Mode (Ca²⁺ Efflux): Under normal resting conditions (negative membrane potential, high extracellular Na⁺), the exchanger operates in forward mode, allowing Na⁺ to flow in and pushing Ca²⁺ out.[3]
-
Reverse Mode (Ca²⁺ Influx): If the intracellular Na⁺ concentration rises significantly or the membrane becomes strongly depolarized, the exchanger can reverse, transporting Na⁺ out and allowing Ca²⁺ to enter the cell.[3]
-
Caption: Primary this compound efflux mechanisms at the plasma membrane.
Chapter 3: Quantitative Data Summary
The distinct roles of influx and efflux proteins are reflected in their quantitative properties.
Table 1: Comparison of Ca²⁺ Efflux Systems
| Property | Plasma Membrane Ca²⁺-ATPase (PMCA) | Sodium-Calcium Exchanger (NCX) | Reference(s) |
| Energy Source | ATP Hydrolysis | Na⁺ Electrochemical Gradient | [14],[18] |
| Stoichiometry | 1 Ca²⁺ / 1 ATP | 1 Ca²⁺ / 3 Na⁺ | [14],[18] |
| Ca²⁺ Affinity (Km) | High (~100 - 500 nM) | Low (~1 - 5 µM) | [14],[15],[4] |
| Transport Capacity | Low | High (up to 5000 ions/sec) | [15],[18] |
| Primary Role | Maintaining low resting [Ca²⁺] (fine-tuning) | Rapid extrusion of large Ca²⁺ loads | [15],[18] |
Table 2: Properties of Select Ca²⁺ Influx Channels
| Channel Type | Subtype Example | Typical Activation | Single-Channel Conductance (pS) | Primary Role | Reference(s) |
| VGCC (HVA) | L-type (CaV1.2) | Strong Depolarization | ~2.4 pS (at 2 mM external Ca²⁺) | Excitation-contraction coupling | [5],[20] |
| VGCC (HVA) | N-type (CaV2.2) | Strong Depolarization | ~2.8 pS (at 2 mM external Ca²⁺) | Neurotransmitter release | [21],[22] |
| VGCC (LVA) | T-type (CaV3.x) | Weak Depolarization | Small | Neuronal burst firing | [8] |
| SOCE Channel | Orai1/CRAC | ER Store Depletion | Extremely small (<1 pS) | Refilling stores, gene expression | [9],[10] |
Chapter 4: Key Experimental Protocols
Studying the dynamics of Ca²⁺ influx and efflux requires specialized techniques to measure ion concentrations and channel/transporter activity.
This compound Imaging with Fluorescent Indicators
This technique allows for the real-time visualization of changes in intracellular Ca²⁺ concentration in live cells.[23]
-
Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) or transfected with a genetically encoded this compound indicator (GECI).[23][24] The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.[24] Inside the cell, esterases cleave the AM group, trapping the active indicator.[24] When the indicator binds to Ca²⁺, its fluorescent properties change, which can be detected by fluorescence microscopy. Fura-2 is a ratiometric dye; its excitation wavelength shifts upon Ca²⁺ binding (from ~380 nm in the unbound state to ~340 nm in the bound state), allowing for precise quantification of Ca²⁺ levels independent of dye concentration.[24]
-
Methodology Outline:
-
Cell Preparation: Plate cells (e.g., HEK293, primary neurons) on glass coverslips suitable for microscopy.[25]
-
Dye Loading: Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM). Remove culture medium from cells and incubate with the dye-loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a perfusion system for adding stimuli, and a sensitive camera to capture emissions at ~510 nm.[25]
-
Data Acquisition: Record a baseline fluorescence ratio. Apply a stimulus (e.g., a neurotransmitter to induce IP₃ production or KCl to cause depolarization) and record the change in the 340/380 nm fluorescence ratio over time.
-
Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration. This can be calibrated to determine absolute concentration values.[24]
-
Caption: Experimental workflow for this compound imaging using Fura-2 AM.
Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the ionic currents flowing through individual ion channels.[26] It provides unparalleled detail on channel gating (opening and closing) and conductance.[26]
-
Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell, forming a high-resistance "giga-ohm" seal.[26][27] This electrically isolates a small "patch" of the membrane, often containing just a few or even a single ion channel. An amplifier connected to the pipette can then either "clamp" the voltage across the membrane patch and measure the resulting current (voltage-clamp) or clamp the current and measure the membrane potential (current-clamp).[28]
-
Methodology Outline (Whole-Cell Configuration for VGCCs):
-
Pipette Preparation: Fabricate a glass micropipette and fill it with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, carefully guide the pipette to the surface of a cell and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This allows control of the voltage across the entire cell membrane.
-
Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to various test potentials (e.g., -40 mV to +50 mV).
-
Current Recording: Record the resulting inward Ca²⁺ currents using a specialized amplifier and data acquisition system. Specific channel types can be isolated using pharmacological blockers (e.g., dihydropyridines for L-type channels).
-
Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and the effects of drugs or modulators on channel activity.
-
Isotope Flux Assays (⁴⁵Ca²⁺)
This method measures the net movement of Ca²⁺ across the plasma membrane or into/out of intracellular stores by tracing the movement of radioactive ⁴⁵Ca²⁺.[29]
-
Principle: Cells are pre-loaded with ⁴⁵Ca²⁺. The efflux of the isotope from the cells over time is then measured in the presence or absence of stimuli or inhibitors. This technique is particularly useful for studying the activity of transporters like the NCX and PMCA.
-
Methodology Outline (Efflux Measurement):
-
Cell Culture: Grow cells to confluence in multi-well plates.[29]
-
Loading: Incubate cells in a loading buffer containing ⁴⁵Ca²⁺ to allow the isotope to equilibrate with intracellular this compound stores.
-
Washing and Efflux: Rapidly wash the cells with a cold, non-radioactive buffer to remove extracellular ⁴⁵Ca²⁺.
-
Sample Collection: At sequential time points, collect the buffer (efflux medium) from the wells and replace it with fresh buffer.
-
Stimulation: At a designated time, add a stimulating agent to the buffer to activate specific efflux pathways.
-
Quantification: Measure the amount of ⁴⁵Ca²⁺ in the collected efflux samples and in the final cell lysate using a scintillation counter.
-
Analysis: Plot the rate of ⁴⁵Ca²⁺ efflux over time to determine the activity of the transport systems under different conditions.
-
References
- 1. cusabio.com [cusabio.com]
- 2. This compound signaling - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 4. This compound Efflux Systems in Stress Signaling and Adaptation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated this compound channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Voltage-Gated this compound Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated this compound channel - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. Store-operated this compound entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Store-Operated this compound Channels: From Function to Structure and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulatory mechanisms controlling store-operated this compound entry [frontiersin.org]
- 12. Activation and regulation of store-operated this compound entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma membrane Ca2+ ATPase - Wikipedia [en.wikipedia.org]
- 15. The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium this compound Exchanger Cooperate in the Regulation of Cell this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Plasma membrane Ca2+-ATPases as dynamic regulators of cellular this compound handling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Structural Features of Ion Transport and Allosteric Regulation in Sodium-Calcium Exchanger (NCX) Proteins [frontiersin.org]
- 20. Single L-type this compound channel conductance with physiological levels of this compound in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound channel - Wikipedia [en.wikipedia.org]
- 22. [PDF] SINGLE CHANNEL CONDUCTANCE OF THE CaV 2 . 2 this compound CHANNEL by | Semantic Scholar [semanticscholar.org]
- 23. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 25. youtube.com [youtube.com]
- 26. Patch clamp methods for studying this compound channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 28. youtube.com [youtube.com]
- 29. Measurement of intracellular Ca2+ release in intact cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Calcium Switch: A Technical Guide to the Foundational Role of Calcium in Muscle Contraction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are the universal intracellular messengers that trigger the most fundamental of biological processes: muscle contraction. From the rapid, powerful movements of skeletal muscle to the rhythmic beating of the heart and the sustained tone of vascular smooth muscle, the precise spatiotemporal regulation of Ca²⁺ is the linchpin of cellular mechanics. This technical guide provides an in-depth exploration of the core molecular events, quantitative parameters, and key experimental methodologies that define our understanding of this compound's role as the primary regulator of the contractile machinery. For professionals in research and drug development, a foundational command of these mechanisms is indispensable for identifying and validating novel therapeutic targets for a host of muscular and cardiovascular diseases.
The Core Machinery: Excitation-Contraction Coupling
Excitation-contraction (E-C) coupling is the physiological process that translates an electrical stimulus (an action potential) into a mechanical response (muscle contraction).[1] While the fundamental principle is conserved, the specific molecular choreography differs between muscle types.
Skeletal Muscle: A Direct Mechanical Link
In skeletal muscle, the process is initiated by a nerve impulse from a motor neuron, which releases acetylcholine (B1216132) (ACh) at the neuromuscular junction.[1][2] This triggers an action potential that propagates along the muscle cell membrane (sarcolemma) and into transverse tubules (T-tubules).[2][3] Here, a voltage-sensing L-type this compound channel, the dihydropyridine (B1217469) receptor (DHPR), undergoes a conformational change.[4] This change directly activates the ryanodine (B192298) receptor 1 (RyR1), a large Ca²⁺ release channel embedded in the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store.[4][5] This direct mechanical coupling ensures a rapid and robust release of Ca²⁺ from the SR into the cytoplasm, initiating contraction.[4][6]
Cardiac Muscle: this compound-Induced this compound Release (CICR)
In contrast to the direct mechanical linkage in skeletal muscle, cardiac E-C coupling relies on a Ca²⁺-induced Ca²⁺ release (CICR) mechanism.[7] The action potential traveling down the T-tubules activates DHPRs, which function as true this compound channels. The initial influx of a small amount of "trigger" Ca²⁺ through DHPRs binds to and activates the cardiac-specific ryanodine receptor isoform (RyR2) on the SR.[8][9] This activation opens RyR2, leading to the release of a much larger quantity of Ca²⁺ from the SR, which then drives contraction.[8][9] This amplification system is a critical control point for modulating cardiac contractility.
Smooth Muscle: A Calmodulin-Dependent Pathway
Smooth muscle contraction is fundamentally different as it lacks the troponin complex. Here, the increase in intracellular Ca²⁺, which can come from both the SR and influx from the extracellular space, leads to Ca²⁺ binding to the ubiquitous signaling protein, calmodulin. The Ca²⁺-calmodulin complex then binds to and activates myosin light-chain kinase (MLCK).[1][5][10] Activated MLCK phosphorylates the regulatory light chain on the myosin head, which increases myosin ATPase activity and allows it to interact with actin, initiating a slow, sustained contraction.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. Effects of ryanodine on the properties of Ca2+ release from the sarcoplasmic reticulum in skinned skeletal muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound channels in smooth muscle: New insights into the role of myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 7. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. differencebetween.com [differencebetween.com]
- 9. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for Measuring Intracellular Calcium Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in regulating a vast array of cellular processes, including gene transcription, muscle contraction, neurotransmission, and apoptosis.[1] The ability to accurately measure intracellular this compound concentration ([Ca²⁺]i) is therefore crucial for understanding fundamental cell biology and for the development of novel therapeutics. This document provides a detailed overview of the primary techniques used to measure [Ca²⁺]i, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate method for their specific application.
Core Techniques for Intracellular this compound Measurement
The measurement of intracellular Ca²⁺ predominantly relies on the use of Ca²⁺ indicators, molecules that exhibit a change in their optical properties upon binding to this compound. These can be broadly categorized into three main classes: chemical fluorescent indicators, genetically encoded this compound indicators (GECIs), and bioluminescent probes.[2][3]
Chemical Fluorescent Indicators
Chemical fluorescent indicators are small, synthetically produced molecules that can be loaded into cells. They are valued for their high signal-to-noise ratio and rapid response times. These indicators are often introduced to cells in an acetoxymethyl (AM) ester form, which is lipophilic and allows for easy passage across the cell membrane.[3][4] Once inside the cell, cellular esterases cleave the AM group, trapping the indicator in its active, Ca²⁺-sensitive form.[4]
Key Characteristics:
-
High signal-to-noise ratio: Enables the detection of small changes in [Ca²⁺]i.
-
Fast kinetics: Suitable for monitoring rapid this compound transients.
-
Ratiometric and Non-Ratiometric Dyes: Ratiometric dyes (e.g., Fura-2) exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding, allowing for more precise quantification of [Ca²⁺]i by taking the ratio of fluorescence intensities at two different wavelengths.[5][6] This helps to correct for variations in dye loading, cell thickness, and photobleaching.[6] Non-ratiometric dyes (e.g., Fluo-4) show an increase in fluorescence intensity upon Ca²⁺ binding.[7][8]
Common Chemical Fluorescent Indicators:
| Indicator | Type | Excitation (Ex) / Emission (Em) (nm) | Kd (nM) | Key Features |
| Fura-2 | Ratiometric | Ex: 340/380, Em: 510[6][9] | ~145 | UV-excitable, widely used for quantitative Ca²⁺ imaging.[6] |
| Indo-1 | Ratiometric | Ex: ~350, Em: 405 (Ca²⁺-bound) / 485 (Ca²⁺-free)[10] | ~230 | UV-excitable, suitable for flow cytometry.[10] |
| Fluo-4 | Non-ratiometric | Ex: 494, Em: 516[7] | ~335[11] | Visible light-excitable, bright fluorescence increase upon Ca²⁺ binding, widely used in HTS and confocal microscopy.[12] |
| X-rhod-1 | Non-ratiometric | Ex: ~580, Em: ~600[8] | ~700 | Red-shifted spectra reduce phototoxicity and autofluorescence.[8] |
Genetically Encoded this compound Indicators (GECIs)
GECIs are proteins that are genetically introduced into cells, allowing for targeted expression in specific cell types or subcellular compartments.[13][14] They are based on the fusion of a Ca²⁺-binding protein, such as calmodulin (CaM), with one or more fluorescent proteins.[15][16] Upon Ca²⁺ binding, a conformational change in the Ca²⁺-binding domain leads to a change in the fluorescence properties of the fluorescent protein(s).[15]
Key Characteristics:
-
Cell-type and subcellular targeting: Enables the study of Ca²⁺ dynamics in specific organelles or neuronal populations.[9]
-
Chronic imaging: Suitable for long-term studies in living organisms.[17]
-
Lower signal-to-noise ratio and slower kinetics compared to chemical dyes: This is an important consideration for studies of rapid Ca²⁺ signals.[14]
Common GECIs:
| Indicator | Type | Principle | Key Features |
| GCaMP series | Single FP | Ca²⁺ binding to CaM induces a conformational change in a circularly permuted GFP (cpGFP), increasing its fluorescence.[9][15] | High dynamic range and improved kinetics in newer generations (e.g., GCaMP6).[18] |
| Cameleons | FRET-based | Ca²⁺ binding to CaM causes it to bind to the M13 peptide, bringing a donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent protein into closer proximity, resulting in increased FRET.[14] | Ratiometric measurement provides more quantitative data.[14] |
| RCaMP series | Single FP | Red fluorescent protein-based GECI, engineered from mRuby.[16] | Red-shifted spectra for deep tissue imaging and multiplexing with green probes.[16] |
Bioluminescent Probes
Bioluminescent probes, such as aequorin, are proteins that emit light in a Ca²⁺-dependent manner.[19] Aequorin is a photoprotein from the jellyfish Aequorea victoria that consists of the apoaequorin protein and a coelenterazine (B1669285) luminophore.[20] When Ca²⁺ binds to aequorin, it triggers the oxidation of coelenterazine, resulting in the emission of blue light.[20]
Key Characteristics:
-
No phototoxicity or autofluorescence: As it does not require external illumination, it is ideal for long-term measurements.[21]
-
Wide dynamic range: Can measure a broad range of Ca²⁺ concentrations.[22]
-
Lower light output: Often requires sensitive light detectors like photomultiplier tubes.[21]
Common Bioluminescent Probes:
| Probe | Principle | Emission Wavelength (nm) | Key Features |
| Aequorin | Ca²⁺-dependent oxidation of coelenterazine.[20] | ~469[20] | Low background signal, suitable for long-term measurements.[22] |
| GFP-Aequorin Fusions | Bioluminescence Resonance Energy Transfer (BRET) from aequorin to GFP upon Ca²⁺ binding.[21] | ~509[21] | Brighter signal compared to native aequorin.[21] |
| Red Fluorescent Protein-Aequorin Fusions | BRET from aequorin to a red fluorescent protein.[23] | Varies with RFP | Red-shifted emission for in vivo imaging.[23] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Intracellular this compound signaling is a complex process initiated by various stimuli that lead to an increase in cytosolic Ca²⁺ concentration.[24][25] This increase can originate from either the extracellular space through plasma membrane channels or from internal stores like the endoplasmic reticulum (ER).[1][25] A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate phospholipase C (PLC).[1][26] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][26] IP₃ binds to its receptor (IP₃R) on the ER membrane, causing the release of Ca²⁺ into the cytosol.[25][26] This rise in [Ca²⁺]i then triggers a multitude of cellular responses.
Caption: A simplified diagram of the IP3/DAG this compound signaling pathway.
General Experimental Workflow for this compound Measurement
The general workflow for measuring intracellular this compound involves several key steps, from cell preparation and indicator loading to data acquisition and analysis.[27]
Caption: General experimental workflow for intracellular this compound measurement.
Experimental Protocols
Protocol 1: Loading Adherent Cells with Fura-2 AM
This protocol provides a general guideline for loading adherent cells with the ratiometric this compound indicator Fura-2 AM.[6][28] Optimization of dye concentration, loading time, and temperature may be necessary for different cell types.[6]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[28]
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the stock solution into the physiological buffer.[28]
-
To aid in dye solubilization, first mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer. The final Pluronic F-127 concentration should be around 0.02-0.04%.[28][29]
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit anion transporters that can extrude the dye.[28]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[28][30] The optimal loading time and temperature should be determined empirically.[28]
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free physiological buffer (containing probenecid if used during loading).[28]
-
Incubate the cells in the dye-free buffer for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the Fura-2 AM.[28]
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber or place the microplate in the reader.
-
Acquire fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm.[6][9]
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.
-
Protocol 2: Loading Cells with Fluo-4 AM
This protocol describes the general procedure for loading cells with the non-ratiometric this compound indicator Fluo-4 AM.[7][12]
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (optional)
Procedure:
-
Prepare Fluo-4 AM Stock Solution: Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[12]
-
Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in the physiological buffer to a final working concentration of 1-5 µM.[7][12] The addition of Pluronic F-127 (final concentration 0.02-0.04%) can improve dye loading.[12] Probenecid can also be included to reduce dye leakage.[12]
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells with fresh buffer.
-
Incubate the cells in fresh buffer for an additional 10-30 minutes to ensure complete de-esterification.[7]
-
-
Fluorescence Measurement:
-
Excite the cells at ~494 nm and measure the fluorescence emission at ~516 nm.[7]
-
Monitor the change in fluorescence intensity over time, especially after the application of a stimulus.
-
Protocol 3: Transfection and Imaging of GCaMP
This protocol outlines the general steps for expressing and imaging the genetically encoded this compound indicator GCaMP in cultured cells.[17][31]
Materials:
-
Plasmid DNA encoding the GCaMP variant of choice
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Transfection:
-
GCaMP Expression:
-
Incubate the cells for 24-72 hours post-transfection to allow for sufficient expression of the GCaMP protein. The optimal expression time will vary depending on the cell type and the specific GCaMP construct.
-
-
Imaging Preparation:
-
Replace the culture medium with a physiological imaging buffer.
-
-
This compound Imaging:
-
Place the cells on the stage of a fluorescence microscope.
-
Excite the GCaMP with light at ~488 nm and collect the emission at ~510 nm.
-
Record a baseline fluorescence level.
-
Apply a stimulus to the cells and record the resulting changes in fluorescence intensity.
-
Analyze the change in fluorescence (ΔF/F₀) to quantify the this compound response.
-
Conclusion
The selection of a method for measuring intracellular this compound concentration depends on the specific experimental goals, the cell type being studied, and the available instrumentation. Chemical fluorescent indicators offer high sensitivity and fast response times, making them ideal for detecting rapid this compound transients. Genetically encoded this compound indicators provide the unique advantage of cell-type and subcellular targeting, enabling long-term studies in intact tissues and organisms. Bioluminescent probes offer a non-invasive approach with no phototoxicity, suitable for extended measurements. By understanding the principles, advantages, and limitations of each technique and following the appropriate protocols, researchers can effectively investigate the intricate role of this compound signaling in health and disease.
References
- 1. This compound signaling - Wikipedia [en.wikipedia.org]
- 2. Measurement of intracellular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound imaging - Wikipedia [en.wikipedia.org]
- 4. ionoptix.com [ionoptix.com]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. apexbt.com [apexbt.com]
- 8. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Frontiers | Genetically Encoded this compound Indicators: A New Tool in Renal Hypertension Research [frontiersin.org]
- 10. Intracellular this compound Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. abpbio.com [abpbio.com]
- 13. Monitoring Neural Activity and [Ca2+] with Genetically Encoded Ca2+ Indicators | Journal of Neuroscience [jneurosci.org]
- 14. Genetically encoded Ca2+ indicators: using genetics and molecular design to understand complex physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically encoded this compound indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 16. Imaging and analysis of genetically encoded this compound indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Versatile Method for Viral Transfection of this compound Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. [this compound and bioluminescent probes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. Protein-Based Ca2+ Indicators—Section 19.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Red fluorescent protein-aequorin fusions as improved bioluminescent Ca2+ reporters in single cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Workflow and Methods of High-Content Time-Lapse Analysis for Quantifying Intracellular this compound Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. abpbio.com [abpbio.com]
- 29. docs.aatbio.com [docs.aatbio.com]
- 30. moodle2.units.it [moodle2.units.it]
- 31. Protocol for GCaMP expression and in vivo this compound imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Optimization of a GCaMP this compound Indicator for Neural Activity Imaging | Journal of Neuroscience [jneurosci.org]
- 33. Study of this compound Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Loading Fura-2 AM into Cultured Cells for Intracellular Calcium Measurement
Introduction
Fura-2 acetoxymethyl (AM) ester is a high-affinity, ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations in living cells.[1][2] Its AM ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active Fura-2 molecule in the cytoplasm.[3][4] Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission maximum around 510 nm.[5][6] The ratio of fluorescence intensities at these two excitation wavelengths provides a precise measure of intracellular this compound concentration, largely independent of dye concentration, optical path length, and photobleaching.[2]
This application note provides a detailed protocol for loading Fura-2 AM into cultured cells, suitable for researchers, scientists, and drug development professionals. It covers reagent preparation, cell loading procedures, and key experimental parameters.
Principle of Fura-2 AM Loading and De-esterification
The lipophilic AM ester groups of Fura-2 AM mask the charged carboxyl groups, enabling the molecule to readily cross the plasma membrane.[7] Inside the cell, cytosolic esterases hydrolyze the AM esters, regenerating the membrane-impermeant Fura-2 free acid.[8] This process ensures the accumulation and retention of the active dye within the cell.[3] A subsequent incubation period allows for complete de-esterification, which is crucial for the dye to become responsive to this compound ions.[9]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation
Proper preparation of reagents is critical for successful cell loading and accurate this compound measurements.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Fura-2 AM Stock Solution | Prepare a 1 to 5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[9] For example, add 50 µL of anhydrous DMSO to a 50 µg vial of Fura-2 AM to create a 1 mM stock solution.[8][10] | Store in small, single-use aliquots at -20°C, protected from light and moisture.[9][10] Avoid repeated freeze-thaw cycles. |
| Pluronic® F-127 Stock Solution | Prepare a 10% or 20% (w/v) stock solution in distilled water or DMSO.[11] To aid dissolution, gentle heating (40-50°C) may be applied.[11] | Store at room temperature or 4°C.[5][12] |
| Probenecid Stock Solution | Prepare a 25 mM stock solution. For example, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with a buffer of choice (e.g., HHBS).[11] | Aliquot and store at -20°C. |
| Loading Buffer | A common loading buffer is Hanks' Balanced Salt Solution with HEPES (HBSS) or a similar physiological buffer (e.g., Tyrode's solution), pH 7.2-7.4.[8][13] The buffer should be free of phenol (B47542) red.[8] For some cell types, DMEM can be an effective loading buffer.[14] | Prepare fresh or store at 4°C. |
Cell Preparation and Loading Procedure
-
Cell Seeding: Culture cells on coverslips or in microplates until they reach the desired confluency (typically 80-90%).[7][12]
-
Prepare Loading Solution:
-
Thaw the Fura-2 AM stock solution, Pluronic® F-127, and Probenecid (if used) and allow them to come to room temperature.
-
For a final Fura-2 AM concentration of 1-5 µM, dilute the stock solution into the loading buffer.[9] The optimal concentration should be determined empirically for each cell type.[8][15]
-
To aid in the dispersion of Fura-2 AM in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of 0.02-0.04%.[9][11] A common method is to mix the Fura-2 AM DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[9]
-
If your cells express organic anion transporters, which can extrude the de-esterified dye, add Probenecid to the loading solution at a final concentration of 0.5-2.5 mM to improve dye retention.[9][11]
-
Vortex the final loading solution vigorously for at least one minute to ensure a homogenous suspension.[1][10]
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the loading buffer.[15]
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate the cells for 15-60 minutes at a temperature ranging from 20-37°C, protected from light.[9][15] The optimal time and temperature should be determined empirically. Incubation at room temperature may reduce dye compartmentalization into organelles.[9][15]
-
-
Washing and De-esterification:
-
After loading, remove the loading solution and wash the cells two to three times with indicator-free medium (containing Probenecid if used during loading) to remove any extracellular dye.[1][9]
-
Incubate the cells in indicator-free medium for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular Fura-2 AM.[9][16]
-
Fura-2 AM Loading and De-esterification Workflow
Caption: Workflow for loading Fura-2 AM into cultured cells.
Quantitative Data Summary
The optimal conditions for loading Fura-2 AM can vary significantly between different cell types. The following table summarizes the typical ranges for key experimental parameters.
Table 2: Recommended Ranges for Fura-2 AM Loading Parameters
| Parameter | Recommended Range | Notes |
| Fura-2 AM Concentration | 1 - 5 µM[8][9] | Higher concentrations can lead to cytotoxicity and this compound buffering effects.[4] Start with 4-5 µM and optimize.[15] |
| Incubation Time | 15 - 60 minutes[9][15] | Should be determined empirically for each cell type.[8] |
| Incubation Temperature | 20 - 37°C[9][15] | Room temperature may reduce dye compartmentalization.[9][15] |
| Pluronic® F-127 Concentration | 0.02 - 0.04% (w/v)[11] | Aids in dispersing the dye in aqueous solutions. |
| Probenecid Concentration | 0.5 - 2.5 mM[9][11] | Reduces leakage of the de-esterified indicator from the cells. |
| De-esterification Time | 20 - 30 minutes[3][9] | Ensures complete cleavage of the AM ester groups by intracellular esterases. |
Fura-2 AM Mechanism of Action
Caption: Mechanism of Fura-2 AM loading and this compound binding.
Troubleshooting
Common issues encountered during Fura-2 AM loading and imaging are outlined below with potential solutions.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak Fluorescent Signal | - Suboptimal dye concentration.[15] - Insufficient incubation time.[15] - Poor cell health.[15] - Incomplete de-esterification. | - Titrate Fura-2 AM concentration (1-10 µM). - Increase incubation time. - Ensure cells are healthy and viable before loading. - Increase de-esterification time to 30 minutes.[9] |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Phenol red in the medium.[8] | - Wash cells thoroughly after loading. - Use phenol red-free medium for all steps. |
| Uneven Dye Loading | - Cell clumping.[15] - Inadequate mixing of the loading solution.[15] | - Ensure a single-cell suspension for suspension cells. - Vortex the loading solution thoroughly before adding to cells. |
| Phototoxicity or Photobleaching | - Excessive exposure to excitation light.[8] | - Reduce the intensity and duration of UV light exposure.[8] - Use a neutral density filter.[8] |
| Dye Compartmentalization | - Incubation at 37°C can promote accumulation in organelles.[9][17] | - Perform the loading and incubation at room temperature.[9][15] |
Conclusion
This protocol provides a comprehensive guide for the successful loading of Fura-2 AM into cultured cells for the measurement of intracellular this compound. By carefully optimizing the parameters outlined in this document, researchers can obtain reliable and reproducible data on this compound signaling dynamics. Adherence to proper reagent preparation, cell handling, and troubleshooting will ensure high-quality results in a variety of cell-based assays.
References
- 1. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 2. Fura-2 this compound Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ionoptix.com [ionoptix.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for this compound Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. biotium.com [biotium.com]
Real-Time Monitoring of Mitochondrial Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial calcium ([Ca2+]m) plays a pivotal role in cell physiology and pathology. It is a key regulator of cellular bioenergetics, modulating the activity of dehydrogenases in the tricarboxylic acid (TCA) cycle to enhance ATP production.[1] Beyond its role in metabolism, mitochondrial Ca2+ signaling is integral to processes such as cell proliferation, apoptosis, and neurotransmission.[1][2] Dysregulation of mitochondrial Ca2+ homeostasis has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Consequently, the ability to accurately monitor [Ca2+]m in real-time is crucial for understanding cellular function and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the principal methods used to monitor mitochondrial this compound dynamics in living cells. We will cover the use of chemical fluorescent indicators, genetically encoded this compound indicators (GECIs), and bioluminescent probes.
Methods for Monitoring Mitochondrial this compound
Several techniques have been developed for the real-time measurement of mitochondrial this compound, each with its own set of advantages and limitations.[3] The choice of method often depends on the specific experimental requirements, such as the desired temporal and spatial resolution, the cell type being studied, and the duration of the experiment. The main categories of tools for monitoring [Ca2+]m are chemical dyes and genetically encoded sensors.
Chemical Fluorescent Indicators
Chemical indicators are small molecules that exhibit a change in their fluorescent properties upon binding to Ca2+. These dyes can be loaded into cells in their acetoxymethyl (AM) ester form, which allows them to cross the plasma membrane. Once inside the cell, esterases cleave the AM group, trapping the indicator in the cytoplasm. Some of these dyes, due to their positive charge, preferentially accumulate in the negatively charged mitochondrial matrix.[4]
Rhod-2 is a commonly used red fluorescent indicator for measuring mitochondrial this compound.[4][5] Its long excitation and emission wavelengths minimize autofluorescence and phototoxicity.[6] However, a significant drawback of Rhod-2 is its potential for incomplete loading into the mitochondria, leading to cytosolic contamination of the signal.[4][7] To circumvent this, permeabilization of the plasma membrane to wash out the cytosolic dye is often employed.[8]
Genetically Encoded this compound Indicators (GECIs)
GECIs are proteins engineered to change their fluorescent or luminescent properties in response to Ca2+ binding. A key advantage of GECIs is their ability to be targeted to specific subcellular compartments, including the mitochondria, by fusing them with a mitochondrial targeting sequence.[9][10] This ensures a specific mitochondrial signal without the ambiguity of chemical dyes.
There are several classes of GECIs:
-
Single Fluorescent Protein-Based GECIs (e.g., GCaMP series): These indicators consist of a circularly permuted fluorescent protein (like GFP) fused to calmodulin (CaM) and the M13 peptide.[11] Upon Ca2+ binding to CaM, a conformational change occurs, leading to an increase in the fluorescence intensity of the protein. Different variants of GCaMP exist with varying affinities for Ca2+, kinetics, and dynamic ranges.[12]
-
Förster Resonance Energy Transfer (FRET)-based GECIs (e.g., Cameleons): These sensors consist of two fluorescent proteins (a donor and an acceptor, such as CFP and YFP) linked by CaM and the M13 peptide.[13][14] When Ca2+ binds, the linker undergoes a conformational change that alters the distance and/or orientation between the two fluorophores, leading to a change in FRET efficiency.[15] FRET-based sensors are ratiometric, which makes them less susceptible to artifacts from motion and changes in indicator concentration.[16]
-
Ratiometric Pericam: This is another type of GECI based on a circularly permuted yellow fluorescent protein (YFP) and calmodulin.[17] Binding of this compound causes a shift in its excitation peak, allowing for ratiometric imaging.[18][19]
Bioluminescent Probes (e.g., Aequorin)
Aequorin is a photoprotein from the jellyfish Aequorea victoria that emits blue light in the presence of Ca2+.[20] It is a complex of the apoprotein apoaequorin and the prosthetic group coelenterazine (B1669285). When Ca2+ binds to aequorin, it triggers the oxidation of coelenterazine, resulting in the emission of light.[21] Like GECIs, aequorin can be genetically targeted to the mitochondria.[22] A major advantage of aequorin is its very low background signal, as it does not require an external light source for excitation, thus avoiding phototoxicity and autofluorescence.[5] However, the luminescent signal is generally weaker than fluorescence, which can limit spatial resolution.
Quantitative Comparison of Mitochondrial this compound Indicators
The selection of an appropriate indicator is critical for the successful monitoring of mitochondrial this compound. The following table summarizes the key quantitative parameters of some commonly used mitochondrial this compound indicators to aid in this selection process.
| Indicator Type | Indicator Name | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Dynamic Range | Advantages | Disadvantages |
| Chemical Dye | Rhod-2 | 570 nM[4] | 553[6] | 577[6] | Moderate | Bright signal, long wavelength reduces autofluorescence. | Potential for cytosolic contamination, leakage from mitochondria.[4][23] |
| Rhod-5N | 320 µM[24] | ~550 | ~575 | Low | Suitable for high Ca2+ concentrations. | Lower affinity may miss subtle changes. | |
| Fluo-4 | 345 nM[12] | 494 | 516 | High | High dynamic range. | Prone to cytosolic contamination unless cells are permeabilized.[7] | |
| GECI (Single FP) | GCaMP2-mt | 195 nM[25] | 488 | 510 | High | Genetically targetable, good signal-to-noise ratio. | Single wavelength, potential for pH sensitivity. |
| GCaMP6 (fast) | 375 nM[12] | 488 | 510 | High | Faster kinetics than GCaMP2. | Can be pH sensitive. | |
| GECI (FRET) | Cameleon (YC2mit) | 1.26 µM[23] | ~430 (CFP) | ~475 (CFP), ~530 (YFP) | Moderate | Ratiometric, less prone to motion artifacts.[16] | Lower dynamic range than single FP GECIs. |
| Cameleon (4mtD3cpv) | ~600 nM | ~430 (CFP) | ~475 (CFP), ~530 (YFP) | Moderate | Ratiometric measurement.[3] | Can have lower signal-to-noise than GCaMPs. | |
| GECI (Ratiometric) | Ratiometric Pericam-mt | ~1.7 µM[17] | 415 / 494 | 515 | Moderate | Ratiometric (excitation).[18] | Lower affinity than some GCaMPs. |
| Bioluminescent | Aequorin-mt | 10 µM (wild-type) | N/A | ~470 | Very High | No phototoxicity or autofluorescence, large dynamic range.[5][21] | Low light emission can limit spatial resolution. |
Signaling Pathways and Experimental Workflows
Mitochondrial this compound Signaling Pathway
Mitochondria take up this compound from the cytoplasm primarily through the mitochondrial this compound uniporter (MCU), a channel in the inner mitochondrial membrane.[26] This uptake is driven by the large electrochemical gradient across the inner membrane.[2] this compound is extruded from the mitochondrial matrix mainly by the sodium-calcium exchanger (NCLX) and a putative H+/Ca2+ exchanger.[1] The interplay between uptake and efflux pathways tightly regulates the concentration of mitochondrial this compound.
Caption: Mitochondrial this compound Signaling Pathway.
General Experimental Workflow for Mitochondrial this compound Monitoring
The following diagram outlines a typical workflow for a mitochondrial this compound imaging experiment.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Real-Time Monitoring of Mitochondrial this compound Using Rhod-2 AM
This protocol describes the use of the chemical indicator Rhod-2 AM to measure mitochondrial this compound in cultured cells.
Materials:
-
Rhod-2 AM (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127 (20% solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate laser lines (e.g., 543 nm or 561 nm) and emission filters
Procedure:
-
Prepare Rhod-2 AM Stock Solution: Dissolve Rhod-2 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[6]
-
Prepare Rhod-2 AM Loading Solution: On the day of the experiment, prepare a working solution of 2-5 µM Rhod-2 AM in imaging buffer.[4] To aid in the dispersal of the dye, add Pluronic F-127 to a final concentration of 0.02-0.04%.[4][6]
-
Cell Loading:
-
Washing and De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by cellular esterases.[4]
-
-
Imaging:
-
Mount the cells on the stage of the confocal microscope.
-
Excite the Rhod-2 at ~550 nm and collect the emission at ~580 nm.
-
Acquire a baseline fluorescence image series.
-
Apply the desired stimulus (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over mitochondria. To confirm mitochondrial localization, co-staining with a mitochondrial marker like MitoTracker Green can be performed.[8]
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
-
-
(Optional) Permeabilization to Remove Cytosolic Signal:
-
After loading and de-esterification, briefly expose the cells to a low concentration of a gentle detergent like digitonin (B1670571) (e.g., 25-50 µg/mL) or saponin (B1150181) in an intracellular-like buffer to selectively permeabilize the plasma membrane.[7][8]
-
Wash away the permeabilizing agent and the released cytosolic dye before imaging.
-
Protocol 2: Real-Time Monitoring of Mitochondrial this compound Using Mitochondrially-Targeted GCaMP
This protocol describes the use of a genetically encoded GCaMP indicator targeted to the mitochondria.
Materials:
-
Plasmid DNA encoding a mitochondrially-targeted GCaMP variant (e.g., mito-GCaMP6)
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE)
-
Complete cell culture medium
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets (e.g., excitation ~488 nm, emission ~510 nm)
Procedure:
-
Cell Transfection:
-
Plate cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the mito-GCaMP plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow the cells to express the GCaMP protein for 24-48 hours post-transfection.[10]
-
-
Imaging Preparation:
-
On the day of imaging, replace the culture medium with pre-warmed imaging buffer.
-
-
Imaging:
-
Mount the cells on the microscope stage.
-
Excite the GCaMP at ~488 nm and collect the emission at ~510 nm.
-
Acquire a baseline fluorescence image series from the transfected cells.
-
Apply the desired stimulus and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Define ROIs over the mitochondria in the GCaMP-expressing cells.
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0), where ΔF = F - F0.
-
Protocol 3: Real-Time Monitoring of Mitochondrial this compound Using Mitochondrially-Targeted Aequorin
This protocol outlines the use of the bioluminescent probe aequorin for measuring mitochondrial this compound.
Materials:
-
Plasmid DNA encoding mitochondrially-targeted apoaequorin
-
Transfection reagent
-
Coelenterazine (native or a synthetic analogue)
-
Imaging buffer (e.g., HBSS)
-
Luminometer or a microscope equipped with a sensitive photon-counting camera
Procedure:
-
Cell Transfection:
-
Transfect cells with the mito-apoaequorin plasmid as described in Protocol 2.
-
Allow 24-48 hours for protein expression.[20]
-
-
Aequorin Reconstitution:
-
Wash the transfected cells with imaging buffer.
-
Incubate the cells with 1-5 µM coelenterazine in imaging buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin photoprotein.[20]
-
-
Measurement:
-
Wash the cells to remove excess coelenterazine.
-
Place the cells in the luminometer or on the microscope stage.
-
Start recording the luminescence signal to establish a baseline.
-
Add the stimulus to the cells and continue to record the light emission.
-
-
Calibration and Data Analysis:
-
At the end of the experiment, lyse the cells with a detergent (e.g., digitonin) in the presence of a saturating concentration of Ca2+ to measure the total remaining aequorin pool (Lmax).[18]
-
The luminescence data can be converted to [Ca2+] using a calibration algorithm that relates the rate of luminescence to the total light emitted.[20]
-
Calibration of Mitochondrial this compound Indicators
To convert fluorescence or luminescence signals into absolute Ca2+ concentrations, a calibration procedure is necessary. This typically involves measuring the signal at zero Ca2+ (Fmin or Rmin) and at a saturating Ca2+ concentration (Fmax or Rmax).[16][28]
General Calibration Protocol:
-
At the end of an experiment, treat the cells with a Ca2+ ionophore (e.g., ionomycin (B1663694) or A23187) in a Ca2+-free buffer containing a Ca2+ chelator (e.g., EGTA) to obtain the minimum fluorescence/luminescence signal.
-
Then, perfuse the cells with a high Ca2+ buffer containing the same ionophore to obtain the maximum signal.
-
For mitochondrial probes, a protonophore (like FCCP or CCCP) should be included along with the Ca2+ ionophore to dissipate the mitochondrial membrane potential and allow equilibration of Ca2+ across the inner mitochondrial membrane.[14]
-
The intracellular [Ca2+] can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] (for ratiometric indicators) or [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)] (for single-wavelength indicators) where Kd is the dissociation constant of the indicator for Ca2+.
Conclusion
The real-time monitoring of mitochondrial this compound is a powerful tool for elucidating the intricate roles of this organelle in cellular physiology and disease. The choice of the appropriate indicator and methodology is paramount for obtaining reliable and meaningful data. This guide provides a comprehensive overview of the available techniques, their quantitative characteristics, and detailed protocols to assist researchers in designing and executing successful mitochondrial this compound imaging experiments. Careful consideration of the specific experimental context and the inherent advantages and limitations of each method will enable the generation of high-quality data to advance our understanding of mitochondrial function.
References
- 1. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Measuring this compound signaling using genetically targetable fluorescent indicators | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Simultaneous Measurement of Mitochondrial this compound and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of Mitochondrial this compound Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of Mitochondrial and Cytosolic Ca2+ Signals in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Mitochondrial Ca2+ Uptake in Astrocytes and Neurons using Genetically Encoded Ca2+ Indicators (GECIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Mitochondrial Ca2+ Uptake in Astrocytes and Neurons using Genetically Encoded Ca2+ Indicators (GECIs) [jove.com]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Mitochondrial or Cytosolic this compound Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Live Mitochondrial or Cytosolic this compound Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 16. Live Mitochondrial or Cytosolic this compound Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells [bio-protocol.org]
- 17. Monitoring Dynamic Changes In Mitochondrial this compound Levels During Apoptosis Using A Genetically Encoded this compound Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sm.unife.it [sm.unife.it]
- 22. lablogic.com [lablogic.com]
- 23. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Visualization of Dynamic Mitochondrial this compound Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 26. bmbreports.org [bmbreports.org]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. Calibration Protocol for Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
Application Notes and Protocols: A Step-by-Step Guide to Calcium Imaging with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to visualize and quantify transient changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cellular physiology and pathology. This compound imaging, particularly when coupled with the high spatial and temporal resolution of confocal microscopy, has become an indispensable tool for researchers in numerous biological and pharmacological disciplines.[1]
This guide provides a comprehensive, step-by-step protocol for performing this compound imaging experiments using a confocal microscope. It covers the selection of appropriate this compound indicators, cell preparation and dye loading, image acquisition, and data analysis, and includes troubleshooting tips to address common challenges.
Principles of this compound Imaging
The fundamental principle of this compound imaging lies in the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺.[2] These indicators are essentially Ca²⁺ chelators linked to a fluorophore. When intracellular Ca²⁺ levels rise, the indicator binds to the ions, leading to an increase or shift in its fluorescence emission, which can be detected and quantified by a fluorescence microscope.[2] Confocal microscopy enhances this technique by providing optical sectioning, which reduces out-of-focus light and allows for the visualization of Ca²⁺ dynamics within specific subcellular compartments.[1]
Choosing a this compound Indicator
The selection of a suitable this compound indicator is critical for a successful imaging experiment and depends on several factors, including the specific cell type, the expected Ca²⁺ concentration changes, and the instrumentation available. This compound indicators can be broadly categorized into two main types: chemical dyes and genetically encoded this compound indicators (GECIs).[3][4]
Chemical Indicators are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and are cleaved by intracellular esterases, trapping the active indicator inside the cell.[5][6]
Genetically Encoded this compound Indicators (GECIs) , such as GCaMP, are fluorescent proteins that are engineered to change their fluorescence intensity upon Ca²⁺ binding.[4] They are introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell types or subcellular organelles.[4] While they require genetic manipulation, GECIs are less prone to leakage and offer better long-term expression compared to chemical dyes.[4][7]
Comparison of Common Fluorescent this compound Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (nM) | Signal Change | Key Features |
| Fura-2 | Chemical (Ratiometric) | 340/380 | 510 | 145 | Ratio change | Allows for precise quantification of Ca²⁺ concentration, minimizing effects of uneven dye loading and photobleaching.[6][] Requires UV excitation.[2] |
| Indo-1 | Chemical (Ratiometric) | ~350 | 475 (Ca²⁺-free) / 400 (Ca²⁺-bound) | 230 | Emission shift | Ratiometric dye with an emission wavelength shift.[5] Requires UV excitation.[2] |
| Fluo-4 | Chemical (Single Wavelength) | 494 | 516 | 345 | >100-fold increase | High fluorescence increase upon Ca²⁺ binding, suitable for detecting transient signals.[5][9] Compatible with standard FITC filter sets.[5] |
| Cal-520 | Chemical (Single Wavelength) | 492 | 514 | 320 | ~100-fold increase | Improved signal-to-noise ratio compared to Fluo-4.[2] |
| Rhod-2 | Chemical (Single Wavelength) | 552 | 581 | 570 | >100-fold increase | Red-shifted spectra, useful for multiplexing with green fluorescent probes like GFP.[9] Tends to localize in mitochondria.[9] |
| GCaMP6 | GECI | 488 | 510 | 200-600 | Large increase | High sensitivity and dynamic range. Several variants (s, m, f) with different kinetics are available.[10] |
Experimental Protocols
I. Reagent Preparation
-
This compound Indicator Stock Solution: Dissolve the AM ester of the chosen chemical indicator (e.g., Fluo-4 AM, Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[11] Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant helps to disperse the water-insoluble AM esters in the aqueous loading buffer.
-
Loading Buffer: Prepare a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, supplemented with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to aid in dye solubilization.[6] For some cell lines, an organic anion transporter inhibitor like probenecid (B1678239) may be required to prevent dye extrusion.[12]
II. Cell Preparation and Dye Loading
-
Cell Plating: Plate cells on an appropriate imaging dish or coverslip (e.g., glass-bottom dishes) to allow for optimal imaging with a confocal microscope.[13] Culture the cells to the desired confluency.
-
Prepare Loading Solution: On the day of the experiment, prepare the dye loading solution. For a final concentration of 1-5 µM of the indicator, dilute the stock solution into the loading buffer. To aid in dye solubilization, first mix the indicator stock solution with an equal volume of 20% Pluronic F-127 before diluting it in the buffer.[11]
-
Dye Loading:
-
Wash the cells once with the loading buffer.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[12] The optimal loading time and temperature may need to be determined empirically for different cell types.
-
-
Washing: After incubation, wash the cells 2-3 times with the imaging buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in the imaging buffer for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
III. Confocal Microscopy and Image Acquisition
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and any associated environmental chamber for live-cell imaging. Allow the system to warm up and stabilize.
-
Place the dish with the loaded cells on the microscope stage.
-
Use a low-magnification objective to locate the cells.
-
-
Imaging Parameters:
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[7][14][15]
-
Pinhole Size: Adjust the pinhole to 1 Airy unit for optimal confocality and resolution.
-
Detector Gain and Offset: Adjust the gain (or high voltage) of the photomultiplier tube (PMT) to obtain a good signal without saturating the detector. Set the offset to ensure that the background is just above zero.
-
Scan Speed: The scan speed should be set to achieve the desired temporal resolution. Faster scan speeds allow for the capture of rapid this compound transients but may result in a lower signal-to-noise ratio.[16]
-
Image Size and Resolution: Choose an image size and pixel resolution appropriate for the desired level of detail.
-
-
Time-Lapse Imaging:
-
Set up a time-lapse acquisition to record the baseline fluorescence before applying any stimulus.
-
Apply the stimulus (e.g., drug, agonist) and continue the time-lapse recording to capture the resulting changes in intracellular this compound.
-
It is crucial to have a control group of cells that are not stimulated to account for any photobleaching or spontaneous activity.
-
Data Analysis
The analysis of this compound imaging data typically involves several steps to extract meaningful quantitative information.[3]
-
Motion Correction: If there is movement of the sample during imaging, motion correction algorithms should be applied to stabilize the image series.[17]
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments.[10]
-
Fluorescence Intensity Extraction: For each ROI, extract the mean fluorescence intensity for each frame of the time-lapse series.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values to correct for signal from out-of-focus light or detector noise.[3]
-
Normalization (ΔF/F₀): The raw fluorescence intensity is often normalized to the baseline fluorescence to represent the relative change in this compound concentration.[2][10] This is typically expressed as ΔF/F₀, where ΔF = F - F₀, and F₀ is the baseline fluorescence before stimulation.
-
Data Interpretation: The normalized fluorescence traces can then be analyzed to determine parameters such as the peak amplitude, duration, and frequency of this compound transients.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal/No Response | Incomplete dye loading or de-esterification. | Optimize loading time, temperature, and dye concentration. Ensure adequate de-esterification time.[16] |
| Cell health is compromised. | Ensure cells are healthy and not over-confluent. Use a less cytotoxic loading protocol. | |
| Inappropriate imaging settings. | Increase laser power or detector gain cautiously. Check that the correct filter sets are being used.[16] | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Wash cells thoroughly after loading.[16] |
| Dye compartmentalization in organelles. | This can be an inherent property of some dyes. Consider using a different indicator.[7] | |
| Phototoxicity/Photobleaching | Excessive light exposure. | Reduce laser power, exposure time, and the frequency of image acquisition.[7][14][15][18] |
| Use of a photolabile indicator. | Switch to a more photostable dye or a GECI.[7] | |
| Unstable Baseline Fluorescence | Dye leakage from cells. | Use an anion transporter inhibitor like probenecid (if compatible with your cells).[7][12] Consider using a GECI for long-term experiments.[7] |
| Photobleaching. | See solutions for phototoxicity/photobleaching.[7] | |
| Motion Artifacts | Movement of the sample or stage drift. | Use a stage incubator to maintain a stable temperature. Apply motion correction algorithms during data analysis.[7][17] |
Visualizing Key Processes with Graphviz
Caption: A simplified diagram of a common this compound signaling pathway.
Caption: The sequential workflow for a typical this compound imaging experiment.
References
- 1. Fluorescent this compound Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the this compound Code: A Review of this compound Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Live Cell this compound Indicators [sigmaaldrich.com]
- 6. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 9. This compound Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. An integrated this compound imaging processing toolbox for the analysis of neuronal population dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple End-point this compound Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. confocalnl.com [confocalnl.com]
- 16. gvda-instrument.com [gvda-instrument.com]
- 17. divulgacion.ing.uc.cl [divulgacion.ing.uc.cl]
- 18. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
Application Notes and Protocols for Ratiometric Calcium Measurement Using Fluorescent Indicators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cell signaling and for the development of novel therapeutics. Fluorescent indicators are powerful tools for this purpose, and ratiometric indicators, in particular, offer significant advantages for quantitative measurements.[2][3]
Unlike single-wavelength indicators, which exhibit a change in fluorescence intensity upon binding Ca²⁺, ratiometric indicators undergo a spectral shift in either their excitation or emission wavelength.[2][4] This unique property allows for the determination of Ca²⁺ concentration by calculating the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach effectively minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more robust and reproducible results.[3][5]
This document provides a comprehensive guide to the principles and applications of ratiometric fluorescent indicators for measuring intracellular Ca²⁺, with a focus on widely used probes like Fura-2 and Indo-1. Detailed protocols for cell loading, image acquisition, and data analysis are provided, along with a summary of the properties of various ratiometric indicators to aid in probe selection.
Principles of Ratiometric this compound Measurement
Ratiometric this compound indicators are fluorescent molecules whose spectral properties are dependent on the concentration of free Ca²⁺. This dependency manifests as a shift in either the excitation or the emission spectrum of the indicator upon binding to this compound.
-
Excitation-Ratiometric Indicators (e.g., Fura-2): These indicators, such as Fura-2, exhibit two different excitation wavelengths depending on whether they are in the Ca²⁺-bound or Ca²⁺-free state, while the emission wavelength remains constant.[6][7] For Fura-2, the excitation maximum shifts from approximately 380 nm in the absence of Ca²⁺ to around 340 nm when bound to Ca²⁺, with emission consistently at ~510 nm.[8][9] By measuring the ratio of the fluorescence emission at 510 nm when excited at 340 nm and 380 nm, the intracellular Ca²⁺ concentration can be precisely calculated.[10]
-
Emission-Ratiometric Indicators (e.g., Indo-1): In contrast, emission-ratiometric indicators like Indo-1 have a single excitation wavelength but show a shift in their emission spectrum upon Ca²⁺ binding.[11][12] When excited at approximately 350 nm, the emission maximum of Indo-1 shifts from about 475 nm in a Ca²⁺-free environment to around 400 nm when saturated with Ca²⁺.[11][12][13] The ratio of the fluorescence intensities at these two emission wavelengths is then used to determine the Ca²⁺ concentration. This characteristic makes Indo-1 particularly well-suited for applications like flow cytometry where changing emission filters is more practical than altering the excitation source.[7][11]
The primary advantage of the ratiometric approach is its ability to provide a quantitative measure of ion concentration that is independent of several experimental variables, including dye concentration, optical path length, and illumination intensity.[5]
Comparison of Ratiometric this compound Indicators
The selection of an appropriate ratiometric indicator depends on several factors, including the expected range of Ca²⁺ concentrations, the instrumentation available, and the specific experimental requirements. The table below summarizes the key properties of several common ratiometric this compound indicators.
| Indicator | Type | Excitation (Ca²⁺-free/bound) (nm) | Emission (Ca²⁺-free/bound) (nm) | Dissociation Constant (Kd) | Key Features |
| Fura-2 | Excitation Ratiometric | 380 / 340 | 510 / 510 | ~145 nM[8][14] | Most widely used ratiometric indicator, suitable for microscopy.[7] |
| Indo-1 | Emission Ratiometric | ~350 | 475 / 400 | ~230 nM | Ideal for flow cytometry and applications with a single excitation source.[7][11][12] |
| Bis-fura-2 | Excitation Ratiometric | 363 / 335 | 512 / 505 | ~370-525 nM[6] | Higher fluorescence output than Fura-2.[6] |
| Fura-4F | Excitation Ratiometric | ~380 / ~340 | ~510 / ~510 | ~770 nM[6][15] | Lower affinity, suitable for measuring higher Ca²⁺ concentrations.[6] |
| Fura-5F | Excitation Ratiometric | ~380 / ~340 | ~510 / ~510 | ~400 nM[6] | Intermediate affinity indicator.[6] |
| Fura-6F | Excitation Ratiometric | ~380 / ~340 | ~510 / ~510 | ~5.3 µM[6] | Low affinity, for detecting large Ca²⁺ transients.[6] |
| BTC | Excitation Ratiometric | 485 / 400 | ~530 / ~530 | ~7-26 µM[11][12] | Low affinity, excitable with visible light.[11][12] |
Signaling Pathways and Experimental Workflow
Intracellular this compound Signaling Pathway
A common mechanism for increasing intracellular Ca²⁺ involves the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates this signaling cascade.
Caption: GPCR-mediated intracellular this compound signaling pathway.
Experimental Workflow for Ratiometric this compound Measurement
The general workflow for a ratiometric this compound imaging experiment is outlined below.
Caption: General experimental workflow for ratiometric this compound imaging.
Experimental Protocols
Reagent Preparation
1. Fura-2 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[8][16]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[17]
2. Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 1 g of Pluronic F-127 in 5 mL of DMSO.
-
This solution helps to disperse the AM ester form of the dye in aqueous media.[18]
3. Loading Buffer:
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution. Ensure the buffer is free of phenol (B47542) red.[10]
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the 1 mM stock solution into the loading buffer.
-
Optionally, add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[19]
-
The organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM final concentration) can be added to reduce dye leakage from the cells.[18]
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Seeding: Plate cells on glass coverslips or in black-walled, clear-bottom microplates 24-48 hours prior to the experiment to allow for adherence.[16]
-
Washing: Gently wash the cells twice with pre-warmed loading buffer to remove any residual culture medium.[16]
-
Dye Loading: Add the Fura-2 AM loading solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[18][20] The optimal loading time and temperature should be determined empirically for each cell type.[18]
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular Fura-2 AM.[16]
-
De-esterification: Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 inside the cells.[18]
Image Acquisition and Data Analysis
For Microscopy (Fura-2):
-
Mounting: Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.
-
Imaging Setup: Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at 510 nm.[16]
-
Image Acquisition: Acquire pairs of fluorescence images, one with 340 nm excitation and one with 380 nm excitation, at the desired time intervals.[20]
-
Background Subtraction: For each image pair, subtract the background fluorescence from each image.
-
Ratio Calculation: Calculate the ratio of the background-subtracted 380 nm image to the 340 nm image (or vice versa, depending on the software and convention) on a pixel-by-pixel basis.
-
This compound Concentration Calculation: Convert the ratio values to intracellular this compound concentration using the Grynkiewicz equation:[10]
[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd: The dissociation constant of the indicator for Ca²⁺.
-
β: The ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at 380 nm.
-
R: The measured fluorescence ratio (F340/F380).
-
Rmin: The ratio in the absence of Ca²⁺.
-
Rmax: The ratio at saturating Ca²⁺ concentrations.
Rmin and Rmax are determined through in situ calibration experiments using ionophores (e.g., ionomycin) and Ca²⁺-free/saturating Ca²⁺ buffers.[20]
-
For Plate Reader Assays:
-
Instrument Setup: Use a fluorescence microplate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.[7]
-
Data Acquisition: Measure the fluorescence intensity at 510 nm with alternating excitation at 340 nm and 380 nm over time.[7]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point and normalize to the baseline ratio before stimulation.[21]
Conclusion
Ratiometric fluorescent indicators are invaluable tools for the quantitative measurement of intracellular this compound dynamics. Their ability to correct for experimental variables makes them superior to single-wavelength indicators for many applications in basic research and drug discovery.[4][22] By carefully selecting the appropriate indicator and optimizing the experimental protocols, researchers can obtain high-quality, reproducible data on the complex role of this compound in cellular signaling.
References
- 1. This compound signaling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Mag-indo1 affinity for Ca(2+), compartmentalization and binding to proteins: the challenge of measuring Mg(2+) concentrations in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ratiometric this compound Indicators | AAT Bioquest [aatbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Neuronal free this compound measurement using BTC/AM, a low affinity this compound indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Indo-1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
Application of Total Internal Reflection Fluorescence (TIRF) Microscopy for Studying Calcium Sparks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell fate.[1] Elementary Ca²⁺ release events, known as "this compound sparks," are localized, transient increases in intracellular Ca²⁺ concentration that represent the fundamental building blocks of many of these signals.[2][3] These events often occur in restricted subcellular compartments, particularly near the plasma membrane where signaling complexes are concentrated. Total Internal Reflection Fluorescence (TIRF) microscopy has emerged as a powerful technique to visualize these near-membrane this compound sparks with high signal-to-noise ratio and minimal background fluorescence, providing unprecedented insights into their dynamics and regulation.[4][5]
This document provides detailed application notes and protocols for utilizing TIRF microscopy to study this compound sparks, aimed at researchers, scientists, and professionals in drug development.
Principles of TIRF Microscopy
TIRF microscopy selectively excites fluorophores in a very thin axial plane (typically <100 nm) near the coverslip-specimen interface.[4] This is achieved by directing a laser beam through a high numerical aperture objective at an angle greater than the critical angle for total internal reflection. This creates an evanescent field of electromagnetic energy that decays exponentially with distance from the coverslip.[4][5] By restricting excitation to this shallow region, TIRF microscopy significantly reduces background fluorescence from the bulk of the cytoplasm, resulting in images with a superior signal-to-noise ratio compared to conventional epifluorescence or confocal microscopy.[4][5]
Advantages of TIRF for this compound Spark Imaging
The unique characteristics of TIRF microscopy offer several key advantages for studying this compound sparks occurring near the plasma membrane:
-
High Signal-to-Noise Ratio: By minimizing out-of-focus fluorescence, TIRF provides clear images of faint and rapid this compound sparks that might otherwise be obscured by cytoplasmic background.[4][5]
-
Reduced Phototoxicity and Photobleaching: The limited excitation volume minimizes cellular damage and fluorophore bleaching, allowing for longer-term imaging of cellular processes.[5]
-
High Temporal Resolution: The excellent signal-to-noise ratio permits the use of short exposure times, enabling the capture of the rapid kinetics of this compound sparks.[4]
-
Suitability for Studying Sub-Membrane Events: TIRF is ideally suited for visualizing signaling events at or near the plasma membrane, where many key components of the this compound signaling machinery are located.[1][6][7]
Signaling Pathways Leading to this compound Sparks
This compound sparks are typically generated by the opening of clusters of ryanodine (B192298) receptors (RyRs) or inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) on the membrane of the endoplasmic or sarcoplasmic reticulum (ER/SR). The following diagram illustrates a generalized signaling pathway leading to a this compound spark.
Experimental Workflow for TIRF Imaging of this compound Sparks
The following diagram outlines the typical experimental workflow for studying this compound sparks using TIRF microscopy.
Experimental Protocols
Protocol 1: Cell Preparation and this compound Indicator Loading
This protocol is adapted from methodologies described for imaging this compound sparks in various cell types, including cardiomyocytes.[6][7]
Materials:
-
High-quality glass coverslips (#1.5H)
-
Cell culture medium appropriate for the cell type
-
Fluo-4 AM (or other suitable this compound indicator)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Collagen or other appropriate coating for coverslips
Procedure:
-
Coverslip Preparation: Aseptically coat glass coverslips with a suitable extracellular matrix protein (e.g., collagen) to promote cell adhesion.
-
Cell Seeding: Seed cells onto the coated coverslips and culture them until they reach the desired confluency. For primary cells like cardiomyocytes, allow them to adhere for a sufficient period before imaging.[6][7]
-
Indicator Loading Solution Preparation:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the final loading solution, dilute the Fluo-4 AM stock solution and the Pluronic F-127 stock solution into HBSS or Tyrode's solution to achieve a final concentration of 1-10 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
-
Cell Loading:
-
Wash the cells on the coverslips twice with warm HBSS or Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution at room temperature or 37°C for 15-60 minutes. The optimal time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells three times with fresh HBSS or Tyrode's solution to remove excess dye.
-
-
De-esterification: Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes at room temperature in the dark before imaging.[6][7]
Protocol 2: TIRF Microscope Setup and Image Acquisition
Equipment:
-
Inverted microscope equipped with a TIRF-capable objective (e.g., 60x or 100x, NA ≥ 1.45)
-
Laser line suitable for exciting the chosen this compound indicator (e.g., 488 nm for Fluo-4)
-
EMCCD or sCMOS camera for sensitive and fast imaging
-
Environmental chamber to maintain temperature and CO₂ if required for long-term imaging
Procedure:
-
Microscope Alignment: Align the TIRF laser to achieve total internal reflection. This is typically done by adjusting the angle of the laser beam until the evanescent field is generated at the coverslip-specimen interface.
-
Cell Mounting: Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber containing the appropriate buffer.
-
Focusing: Bring the cells into focus using brightfield or epifluorescence illumination.
-
TIRF Illumination: Switch to TIRF illumination. Adjust the penetration depth of the evanescent field as needed.
-
Image Acquisition:
-
Set the camera exposure time and frame rate. For this compound sparks, high frame rates (e.g., 100-500 fps) are often necessary to capture their rapid kinetics.[2]
-
Acquire a time-lapse series of images. The duration of the acquisition will depend on the experimental question.
-
Data Analysis and Presentation
Quantitative Analysis of this compound Sparks
Specialized software, such as ImageJ with plugins like 'xySpark' or custom MATLAB scripts, can be used for the detection and analysis of this compound sparks.[6][8] The analysis typically involves the following steps:
-
Background Subtraction: Correct for any non-uniform background fluorescence.
-
Spark Detection: Identify potential spark events based on a significant local increase in fluorescence intensity above the background noise.
-
Parameter Extraction: For each detected spark, measure key parameters such as:
-
Amplitude (ΔF/F₀): The peak fluorescence intensity of the spark relative to the baseline fluorescence.
-
Full Width at Half Maximum (FWHM): The spatial extent of the spark at half of its maximum amplitude.[6][7]
-
Full Duration at Half Maximum (FDHM): The temporal duration of the spark at half of its maximum amplitude.
-
Time to Peak (TTP): The time it takes for the spark to reach its peak intensity.
-
Spark Mass: The integral of the fluorescence intensity of the spark.[6][7]
-
Frequency: The number of sparks per unit area or per cell over time.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Control Condition | Experimental Condition | Reference |
| Spark Frequency (events/100µm²/s) | Value ± SEM | Value ± SEM | [6][7] |
| Amplitude (ΔF/F₀) | Value ± SEM | Value ± SEM | [6][7] |
| FWHM (µm) | 1-6 | Value ± SEM | [6][7] |
| FDHM (ms) | 30-100 | Value ± SEM | [6][7] |
| Spark Mass (arbitrary units) | ~27.7 | ~38.4 | [6][7] |
Logical Relationship between TIRF Principles and Advantages for this compound Spark Imaging
The following diagram illustrates how the fundamental principles of TIRF microscopy directly lead to its advantages for studying near-membrane this compound sparks.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak TIRF signal | Incorrect laser alignment | Re-align the TIRF laser to ensure total internal reflection. |
| Cells are not well-adhered | Ensure proper coverslip coating and allow sufficient time for cell adhesion. | |
| High background fluorescence | TIRF angle is not optimal (too shallow) | Increase the angle of the laser incidence. |
| Extracellular dye is not completely washed out | Perform additional washing steps after dye loading. | |
| Rapid photobleaching | Laser power is too high | Reduce the laser power to the minimum required for a good signal. |
| Exposure time is too long | Use the shortest possible exposure time that still provides a good signal-to-noise ratio. | |
| No this compound sparks observed | Cells are not healthy | Check cell viability and culture conditions. |
| This compound stores are depleted | Ensure appropriate resting conditions for the cells before stimulation. | |
| The chosen stimulus is not effective | Verify the efficacy of the agonist or stimulus. |
Conclusion
TIRF microscopy is an invaluable tool for the investigation of this compound sparks at and near the plasma membrane. Its ability to provide high-contrast, high-speed images of these fundamental signaling events offers a unique window into the intricate spatiotemporal organization of cellular this compound signaling. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively leverage TIRF microscopy to advance our understanding of this compound-mediated cellular processes and their role in health and disease, as well as to facilitate the development of novel therapeutics targeting this compound signaling pathways.
References
- 1. Analyzing optical imaging of Ca2+ signals via TIRF microscopy: the limits on resolution due to chemical rates and depth of the channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the Ca+2 sparks dynamics in live cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound Spikes in Noisy Fluorescent Background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of TIRF Microscopy in Life Science Research | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Correlative super-resolution analysis of cardiac this compound sparks and their molecular origins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative analysis of this compound spikes in noisy fluorescent background - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Calcium Oscillations and Waves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and muscle contraction to cell proliferation and apoptosis.[1][2] Cells encode information in the dynamics of intracellular Ca²⁺ concentration ([Ca²⁺]i), often manifesting as complex oscillations or propagating waves.[3][4] The ability to accurately measure and analyze these Ca²⁺ signals is crucial for understanding cellular physiology and pathology, and for the development of novel therapeutics.[1][5]
These application notes provide a comprehensive guide to the principles, protocols, and data analysis techniques required for studying this compound oscillations and waves. We will cover the selection of appropriate fluorescent indicators, detailed experimental procedures for live-cell imaging, and a workflow for quantitative data analysis.
Part 1: Foundational Concepts and Key Components
Overview of a Common this compound Signaling Pathway
A frequent mechanism for initiating intracellular this compound signals involves G protein-coupled receptors (GPCRs).[5] Upon agonist binding, the GPCR activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. The subsequent depletion of ER Ca²⁺ is sensed by STIM1 proteins, which then activate Orai channels in the plasma membrane, leading to a sustained Ca²⁺ influx known as store-operated this compound entry (SOCE).[6][7] This interplay between release and entry is fundamental to generating and sustaining Ca²⁺ oscillations.[4]
References
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. uhlenlab.org [uhlenlab.org]
- 4. This compound Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Pharmacology of Store-Operated this compound Entry Channels - this compound Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytoplasmic this compound oscillations and store-operated this compound influx - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Considerations for Calcium Imaging in Brain Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodological considerations for performing calcium imaging in acute brain slices. Detailed protocols for critical experimental steps are included to facilitate the successful implementation of this powerful technique for studying neuronal and glial cell physiology, synaptic transmission, and the effects of pharmacological agents.
Introduction to this compound Imaging in Brain Slices
This compound imaging is a widely used technique in neuroscience that allows for the visualization of intracellular this compound dynamics, which are a direct proxy for neural activity.[1][2][3] In brain slices, this method enables the study of individual cells and neuronal circuits within a relatively intact tissue preparation. By monitoring changes in fluorescence of this compound-sensitive indicators, researchers can investigate spontaneous and evoked activity, synaptic plasticity, and the effects of various stimuli or pharmacological compounds on cellular function.[4][5][6] This technique can be combined with other methods, such as whole-cell patch-clamp recordings, to provide a more complete understanding of cellular physiology.[4][7]
Choosing a this compound Indicator
The selection of an appropriate this compound indicator is critical for a successful imaging experiment. The two main categories of indicators used in brain slices are chemical dyes and genetically encoded this compound indicators (GECIs).
-
Chemical Dyes: These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They are typically loaded into cells in their acetoxymethyl (AM) ester form, which is membrane-permeant.[1][8] Once inside the cell, esterases cleave the AM group, trapping the dye intracellularly.
-
Advantages: High brightness, fast kinetics, and relatively straightforward loading protocols.[9][10]
-
Disadvantages: Can be less specific than GECIs, potentially labeling all cell types in the slice, and may have higher background fluorescence.[10] They can also be extruded from cells over time.
-
Common Examples: Fluo-4 AM, Fura-2 AM, Oregon Green BAPTA-1 AM.[9][11][12]
-
-
Genetically Encoded this compound Indicators (GECIs): These are fluorescent proteins engineered to change their fluorescence intensity upon binding Ca²⁺. They are introduced into specific cell populations through genetic methods, such as viral transduction or the use of transgenic animals.[13][14]
-
Advantages: Allow for cell-type-specific expression, enabling the study of defined neural populations. They are also suitable for long-term imaging studies.[13]
-
Disadvantages: May have lower signal-to-noise ratios and slower kinetics compared to some chemical dyes. Their expression requires more advanced molecular biology techniques.[1]
-
Common Examples: GCaMP series (e.g., GCaMP6f, jGCaMP7).[1][13][14]
-
Brain Slice Preparation
The quality of the brain slice is paramount for successful this compound imaging experiments. The goal is to prepare healthy, viable slices with minimal damage to the tissue.
Artificial Cerebrospinal Fluid (aCSF) Recipes
Different aCSF solutions are used during the slicing and recovery process to maintain tissue viability.
| Solution Type | Component | Concentration (mM) |
| Slicing (High Sucrose) | Sucrose (B13894) | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| Slicing (NMDG-HEPES) [15] | NMDG | 92 |
| HCl | 92 | |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.2 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium Pyruvate | 5 | |
| MgSO₄ | 10 | |
| CaCl₂ | 0.5 | |
| Recording (Standard) [5] | NaCl | 125 |
| KCl | 2.5 | |
| NaHCO₃ | 25 | |
| NaH₂PO₄ | 1 | |
| Glucose | 25 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 |
All solutions should be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) and have an osmolarity of 300-310 mOsm/L. The pH should be adjusted to 7.3-7.4.
Protocol for Acute Brain Slice Preparation
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution (e.g., high sucrose or NMDG-HEPES aCSF).
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.[4]
-
Glue the brain to the stage of a vibratome and submerge it in the slicing solution.
-
Cut coronal or sagittal slices to the desired thickness, typically 300-400 µm.[4][9]
-
Transfer the slices to a recovery chamber containing carbogenated aCSF (standard or a modified recovery solution) at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
This compound Indicator Loading Protocols
Bulk Loading with AM Ester Dyes
This is the most common method for loading chemical this compound indicators into brain slices.
| Parameter | Value | Reference |
| Indicator | Fura-2 AM, Fluo-4 AM, Oregon Green BAPTA-1 AM | [9][11] |
| Stock Solution | 1 mM in 100% DMSO | [9] |
| Loading Concentration | 10-20 µM | [9][11] |
| Loading Buffer | Standard aCSF | [9] |
| Incubation Temperature | Room Temperature or 37°C | [11] |
| Incubation Time | 30-75 minutes | [9][11] |
| Pluronic F-127 | 0.02-0.04% (optional, to aid dye solubilization) | [5] |
Protocol:
-
Prepare a loading solution by diluting the this compound indicator stock solution and Pluronic F-127 (if used) into standard aCSF.
-
Transfer the brain slices to a small incubation chamber containing the loading solution.
-
Incubate the slices for the desired time and at the appropriate temperature, protected from light.
-
After incubation, transfer the slices back to fresh, carbogenated aCSF for at least 30 minutes to allow for de-esterification of the dye.
Single-Cell Loading via Patch Pipette
This method is used to load a specific cell of interest and is often combined with electrophysiological recordings.
| Parameter | Value | Reference |
| Indicator | Oregon Green 488 BAPTA-6F, Fura-2 | [4][9] |
| Concentration in Pipette | 50-100 µM | [4][9] |
| Loading Time | 15-20 minutes | [9] |
Protocol:
-
Prepare an internal solution for the patch pipette containing the desired concentration of the this compound indicator.
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Allow the dye to diffuse from the pipette into the cell for 15-20 minutes before starting imaging.[9]
Imaging Parameters and Considerations
The choice of imaging system and parameters will depend on the specific experimental goals. Two-photon microscopy is often preferred for imaging in scattering tissue like brain slices due to its ability to image deeper with less phototoxicity.[13][14]
| Parameter | Typical Value/Consideration | Reference |
| Microscopy | Confocal or Two-Photon | [5][13] |
| Objective | Water-immersion, 25x or 40x | [4][5] |
| Excitation Wavelength | 488 nm for Fluo-4/OGB-1; 730-800 nm for two-photon | [5][16] |
| Emission Wavelength | 495-530 nm for Fluo-4/OGB-1 | [5] |
| Frame Rate | 10-50 ms (B15284909) per frame (20-100 Hz) | [4] |
| Phototoxicity | Minimize laser power and exposure time to avoid photodamage. | [17] |
Data Analysis
The primary output of a this compound imaging experiment is a time-series of fluorescence intensity changes.
Workflow for Data Analysis:
-
Region of Interest (ROI) Selection: Manually or automatically draw ROIs around the cell bodies or other structures of interest.
-
Fluorescence Trace Extraction: For each ROI, calculate the average fluorescence intensity for each frame in the time-series.
-
Baseline Correction (ΔF/F₀): Calculate the relative change in fluorescence by subtracting the baseline fluorescence (F₀) and dividing by the baseline. F₀ is typically calculated as the average fluorescence over a period of no activity.
-
Event Detection: Identify this compound transients or "events" that exceed a certain threshold (e.g., 2-3 standard deviations above the baseline noise).
-
Parameter Extraction: Quantify various parameters of the this compound transients, such as amplitude, rise time, decay time, and frequency.
Visualizations
Caption: Experimental Workflow for this compound Imaging in Brain Slices.
Caption: Mechanism of AM Ester Dye Loading and Activation.
Caption: Simplified Neuronal this compound Signaling Pathway.
References
- 1. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound Imaging in Brain Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Imaging in Brain Tissue Slices | Springer Nature Experiments [experiments.springernature.com]
- 4. Combinations of Patch-Clamp and Confocal this compound Imaging in Acutely Isolated Adult Mouse Amygdala Brain Slices [bio-protocol.org]
- 5. 2.7. This compound imaging [bio-protocol.org]
- 6. Imaging this compound signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Two-photon this compound Imaging in Neuronal Dendrites in Brain Slices [jove.com]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. This compound Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 12. protocols.io [protocols.io]
- 13. Two-photon (2P) Microscopy to Study Ca2+ Signaling in Astrocytes From Acute Brain Slices [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 17. A biologist’s checklist for this compound imaging and optogenetic analysis [focalplane.biologists.com]
Application Notes and Protocols for Long-Term Studies Using Genetically Encoded Calcium Indicators
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing genetically encoded calcium indicators (GECIs) for long-term in vivo studies. This document covers the selection of appropriate GECIs, experimental protocols for their use, and data analysis considerations, with a focus on enabling stable and reliable monitoring of neural activity over extended periods, from days to months.
Introduction to GECIs for Chronic Imaging
Genetically encoded this compound indicators are fluorescent proteins that report intracellular this compound dynamics, serving as a proxy for neuronal activity.[1][2][3] Their key advantage over chemical dyes lies in the ability to achieve cell-type-specific and long-term stable expression, making them indispensable tools for studying neural circuit plasticity, learning, and disease progression.[3][4][5][6] However, successful long-term imaging necessitates careful consideration of potential challenges such as phototoxicity, photobleaching, and the intrinsic cytotoxicity of some GECIs.[7][8][9]
Selecting the Optimal GECI for Long-Term Studies
The choice of GECI is critical for the success of chronic imaging experiments. The ideal indicator should exhibit high signal-to-noise ratio (SNR), fast kinetics, low cytotoxicity, and high photostability.[6][10]
Key Considerations:
-
GCaMP Series: The GCaMP series of single fluorescent protein-based GECIs are the most widely used due to their large dynamic range and sensitivity.[1][11] Newer generations, such as GCaMP6, jGCaMP7, and jGCaMP8, offer improved performance in terms of speed and sensitivity, enabling the detection of single action potentials.[1][7][12] However, long-term, high-level expression of some GCaMP variants can lead to cytotoxicity and aberrant neural activity.[6][7][8][13]
-
GCaMP-X: GCaMP-X is a modified version of GCaMP designed to reduce cytotoxicity by minimizing interactions with endogenous calmodulin-binding proteins.[7][8][14][15] This makes it a more suitable option for chronic experiments where stable, long-term expression is required.[7][8][14][15]
-
FRET-based Indicators: Förster Resonance Energy Transfer (FRET)-based indicators, such as TN-XXL, offer ratiometric imaging, which can provide a more stable baseline and is less susceptible to motion artifacts.[4][5][16] TN-XXL has been successfully used for repeated imaging of neuronal responses over days and weeks.[4][5]
-
Red-Shifted Indicators: Red-shifted GECIs, such as jRCaMP1a and jRGECO1a, are advantageous for deep-tissue imaging due to reduced light scattering and are compatible with optogenetic manipulations using blue or green light.[17]
Quantitative Data Summary of GECI Performance
| Indicator | Family | Key Features for Long-Term Studies | Reported Stability | Reference |
| GCaMP6s/f | GCaMP | High sensitivity and SNR. GCaMP6s has slower kinetics but higher brightness than GCaMP6f. | Can exhibit cytotoxicity with long-term high expression.[1][6][13] | [1] |
| jGCaMP7 | GCaMP | Enhanced performance over GCaMP6. | Potential for cytotoxicity similar to other GCaMPs.[7][8] | [7][8] |
| GCaMP-X | GCaMP | Reduced cytotoxicity, improved neuronal compatibility for chronic imaging. | Stable expression and reliable Ca2+ measurements over extended periods (≥1 month).[7][14][15] | [7][14][15] |
| TN-XXL | FRET-based | Ratiometric imaging, stable tuning curves measured over days and weeks. | Demonstrated stability for repeated imaging over weeks.[4][5] | [4][5][16] |
| jRCaMP1a | Red-shifted | Suitable for deep tissue imaging. | Stable expression and activity measurements over 4 weeks.[17] | [17] |
| jRGECO1a | Red-shifted | Suitable for deep tissue imaging. | Stable expression and activity measurements over 4 weeks.[17] | [17] |
Experimental Protocols
GECI Delivery Methods
Long-term expression of GECIs can be achieved through viral vector-mediated transduction or by using transgenic animal lines.
-
Viral Vectors (AAV): Adeno-associated viruses (AAVs) are a common and effective method for delivering GECI constructs to specific brain regions.[11][18] Different AAV serotypes can be used to target specific cell types. For long-term studies, it is crucial to titrate the virus to achieve a balance between sufficient expression for imaging and avoiding overexpression-induced cytotoxicity.[10][11] An optimal time window for in vivo imaging after AAV injection is typically 3-8 weeks to allow for robust expression while minimizing potential side effects.[7][8][15]
-
Transgenic Animals: Transgenic mouse and zebrafish lines expressing GECIs under the control of specific promoters offer stable and reproducible expression, which is highly advantageous for long-term studies.[11][19] This method avoids the need for invasive virus injections and can provide more uniform expression levels.[19]
Surgical Procedure: Chronic Cranial Window Implantation
For long-term imaging of the cortex, a chronic cranial window is required to provide optical access to the brain.[20][21][22]
Protocol:
-
Anesthesia and Analgesia: Anesthetize the animal (e.g., mouse) with isoflurane (B1672236) and administer analgesics as per approved protocols.[22]
-
Stereotaxic Fixation: Secure the animal in a stereotaxic frame.[22]
-
Craniotomy: Carefully perform a craniotomy (typically 3-5 mm in diameter) over the brain region of interest, ensuring the dura mater remains intact.[21][22]
-
Window Implantation: Place a glass coverslip, cut to the size of the craniotomy, directly onto the dura. Seal the edges with dental acrylic. For some applications, a polymethylpentene window can be used, which is compatible with both optical and ultrasound imaging.[23]
-
Head-post Implantation: Secure a head-post to the skull with dental acrylic to allow for head fixation during imaging sessions.[22]
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for signs of infection. Allow the animal to recover fully before the first imaging session.
Long-Term In Vivo Imaging
Two-photon microscopy is the gold standard for in vivo this compound imaging due to its ability to image deep into scattering tissue with high resolution and reduced phototoxicity compared to one-photon methods.[3][20][24][25] For imaging in freely behaving animals, miniature head-mounted microscopes (miniscopes) are employed.[26][27][28][29]
Imaging Parameters:
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[9]
-
Frame Rate: The imaging frame rate should be sufficient to capture the kinetics of the chosen GECI and the biological process of interest.
-
Imaging Sessions: For longitudinal studies, repeated imaging sessions can be performed over days, weeks, or even months.[4][5] It is important to carefully document the imaging parameters for each session to ensure consistency.
Data Analysis for Long-Term Studies
The analysis of long-term this compound imaging data involves several key steps to extract meaningful biological information.
Workflow:
-
Motion Correction: Correct for motion artifacts that may occur between and within imaging sessions.
-
Cell Segmentation/ROI Selection: Identify individual neurons (regions of interest, ROIs) from the imaging data. This can be done manually or using automated algorithms.[30]
-
Fluorescence Trace Extraction: Extract the mean fluorescence intensity from each ROI over time.
-
ΔF/F0 Calculation: Calculate the relative change in fluorescence (ΔF/F0) for each neuron to normalize the signal.[31]
-
Spike Inference: Deconvolve the this compound signals to infer underlying spike trains (optional).
-
Longitudinal Analysis: Track the activity of the same neurons across multiple imaging sessions to analyze changes in their response properties over time.
Visualizations
Signaling Pathway of GCaMP Activation
Caption: GCaMP activation mechanism in response to neuronal activity.
Experimental Workflow for Chronic In Vivo Imaging
Caption: General workflow for long-term two-photon this compound imaging experiments.
Logical Relationship of Challenges in Long-Term Imaging
Caption: Key challenges and corresponding solutions for long-term GECI imaging.
References
- 1. Genetically Encoded this compound Indicators For Studying Long-Term this compound Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-photon this compound imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A genetically encoded this compound indicator for chronic in vivo two-photon imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Putting a finishing touch on GECIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Imaging and analysis of genetically encoded this compound indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing this compound Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and characterization of novel jGCaMP8f this compound sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. A genetically encoded this compound indicator for chronic in vivo two-photon imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Using Genetically Encoded this compound Indicators to Study Astrocyte Physiology: A Field Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-Photon Microscopy to Measure this compound Signaling in the Living Brain | Springer Nature Experiments [experiments.springernature.com]
- 21. A craniotomy surgery procedure for chronic brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Craniotomy Surgery Procedure for Chronic Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Imaging of Mouse Brain: From Optical Systems to Functional Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. 2-Photon this compound imaging [uniklinikum-jena.de]
- 26. researchgate.net [researchgate.net]
- 27. Multi-region this compound imaging in freely behaving mice with ultra-compact head-mounted fluorescence microscopes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Open-source, high performance miniature 2-photon microscopy systems for freely behaving animals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. cs229.stanford.edu [cs229.stanford.edu]
- 31. This compound imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry-Based Measurement of Intracellular Calcium Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and critical second messenger that regulates a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and enzyme activation.[1][2][3][4] The ability to accurately measure dynamic changes in intracellular this compound concentration, known as this compound flux, is fundamental to understanding cellular physiology and disease pathogenesis.[1] Flow cytometry offers a powerful platform for quantifying this compound flux in individual cells within a heterogeneous population at high throughput.[5][6] This technique utilizes fluorescent this compound indicators that exhibit a change in their spectral properties upon binding to Ca²⁺, allowing for the real-time monitoring of this compound mobilization.[1][2]
These application notes provide a comprehensive guide to designing, performing, and analyzing flow cytometry-based intracellular this compound flux assays. The protocols and principles outlined herein are essential for researchers in basic science and drug discovery, particularly for applications such as screening for agonists and antagonists of G-protein coupled receptors (GPCRs) and studying cellular signaling pathways.[1][7][8]
Principles of the Assay
The core principle of a flow cytometry-based this compound flux assay is the use of cell-permeant fluorescent dyes that are sensitive to this compound concentrations.[1] These dyes, often in an acetoxymethyl (AM) ester form, can passively cross the cell membrane.[2][9] Once inside the cell, intracellular esterases cleave the AM group, trapping the now impermeant dye within the cytoplasm.[2][9]
When a cell is stimulated by an agonist, intracellular Ca²⁺ is released from stores such as the endoplasmic reticulum or enters from the extracellular space.[5] This increase in free cytoplasmic Ca²⁺ leads to the binding of this compound ions to the fluorescent indicator. This binding event alters the dye's fluorescent properties in one of two ways:
-
Single-Wavelength Indicators: These dyes, such as Fluo-3, Fluo-4, and Fluo-8®, exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[10][11][12] They are typically excited by a 488 nm laser, making them compatible with most standard flow cytometers.[11][13]
-
Ratiometric Indicators: These indicators, like Indo-1 and Fura-2, undergo a shift in their emission or excitation wavelength upon Ca²⁺ binding.[2][9] Indo-1, for example, is excited by a UV laser (~350 nm) and emits light at ~420 nm when bound to this compound and at ~510 nm when free.[2][9][14] The ratio of these two emission intensities provides a more accurate and quantitative measure of intracellular this compound concentration, as it is less affected by variations in dye loading, cell size, and instrument fluctuations.[2]
Flow cytometry allows for the kinetic analysis of these fluorescence changes over time on a cell-by-cell basis, providing detailed insights into the dynamics of this compound signaling in response to various stimuli.[2][15]
Signaling Pathways and Experimental Workflow
Generalized this compound Signaling Pathway
The following diagram illustrates a simplified, generalized pathway of intracellular this compound release, a common target of investigation in these assays.
Caption: Generalized GPCR-mediated intracellular this compound release pathway.
Experimental Workflow
The general workflow for a flow cytometry-based this compound flux experiment is depicted below.
Caption: Experimental workflow for measuring intracellular this compound flux.
Materials and Reagents
Key Reagents
-
Cells: Suspension cells (e.g., Jurkat T-cells) or adherent cells harvested and in single-cell suspension.
-
Fluorescent this compound Indicators: (See Table 1 for details)
-
Indo-1 AM
-
Fluo-4 AM
-
Fluo-3 AM
-
-
Cell Culture Medium: Appropriate for the cell type (e.g., RPMI, DMEM), containing this compound.[14]
-
Fetal Bovine Serum (FBS)
-
HEPES Buffer
-
Dimethyl Sulfoxide (DMSO): For dissolving AM ester dyes.
-
Agonist/Stimulant: The compound of interest to be tested (e.g., PMA and ionomycin (B1663694) for T-cell activation).[15]
-
Positive Control: this compound ionophore (e.g., Ionomycin) to induce maximal this compound influx.[2][9]
-
Negative Control: this compound chelator (e.g., EGTA) to establish a baseline low this compound level.[9]
-
Probenecid (B1678239) (Optional): An anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
Pluronic F-127 (Optional): A non-ionic surfactant that can aid in the dispersion of AM esters in aqueous media.[16]
Fluorescent this compound Indicators
The choice of fluorescent indicator is critical and depends on the available flow cytometer and experimental goals.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ | Key Features |
| Indo-1 | Ratiometric | ~350 (UV) | ~420 (Bound) / ~510 (Free) | ~230 nM | Ratiometric measurement provides more quantitative data; requires a UV laser.[2][9][14] |
| Fluo-4 | Single-Wavelength | ~490 | ~515 | ~345 nM | Bright fluorescence, compatible with standard 488 nm lasers, large signal increase.[11][12][13] |
| Fluo-3 | Single-Wavelength | ~505 | ~525 | ~390 nM | Predecessor to Fluo-4, also compatible with 488 nm lasers.[11][12][13] |
| Fura-2 | Ratiometric | ~340 (Bound) / ~380 (Free) | ~500 | ~145 nM | Ratiometric, but primarily used in microscopy due to dual excitation requirement.[17] |
Experimental Protocols
This section provides a detailed protocol for measuring intracellular this compound flux using either a ratiometric (Indo-1) or single-wavelength (Fluo-4) indicator.
Protocol 1: Using Indo-1 AM (Ratiometric)
This protocol is adapted for a ratiometric analysis, providing a robust measurement of this compound flux.
-
Cell Preparation:
-
Harvest cells that are in the exponential growth phase. Ensure cell viability is high.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in pre-warmed culture medium.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Indo-1 AM in high-quality, anhydrous DMSO.[9]
-
Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[2][9][14]
-
Gently mix the cells immediately after adding the dye.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[9] Gently mix every 15 minutes to ensure even loading.
-
-
Washing:
-
Wash the cells twice with pre-warmed culture medium to remove excess extracellular dye.[9] Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to avoid damaging the cells.
-
-
Resuspension and Equilibration:
-
Flow Cytometer Setup:
-
Set up the flow cytometer with a UV laser for excitation (~350 nm).
-
Set up detectors to collect emissions at approximately 420 nm (e.g., FL5) and 510 nm (e.g., FL4).
-
Set the time parameter to be displayed on the x-axis and the ratio of the two fluorescence channels (e.g., FL5/FL4) on the y-axis.
-
-
Data Acquisition:
-
Begin acquiring data for the unstained cell sample to establish a baseline of autofluorescence.
-
Run the Indo-1 loaded cells to establish a stable baseline of the fluorescence ratio for approximately 30-60 seconds.
-
Briefly pause acquisition, add the agonist or stimulant, and immediately resume acquisition.
-
Continue acquiring data for several minutes (e.g., 3-5 minutes) to capture the peak response and the return to baseline.[15]
-
Run control samples:
-
Positive Control: Add a saturating concentration of a this compound ionophore like ionomycin (e.g., 1 µg/mL) to a separate tube of loaded cells to determine the maximum fluorescence ratio.[2][9]
-
Negative Control: Add a this compound chelator like EGTA (e.g., 8 mM) to establish the minimum fluorescence ratio.[9]
-
-
Protocol 2: Using Fluo-4 AM (Single-Wavelength)
This protocol is suitable for flow cytometers equipped with a standard 488 nm blue laser.
-
Cell Preparation:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Dilute the stock solution in culture medium to a final concentration of 1-5 µM and add to the cells. Titration is recommended.
-
-
Incubation, Washing, and Resuspension:
-
Follow the same procedures as in Protocol 1, Steps 3-5.
-
-
Flow Cytometer Setup:
-
Set up the flow cytometer with a blue laser for excitation (488 nm).
-
Set up a detector to collect the green fluorescence emission (e.g., FITC channel, ~525 nm).
-
Set the time parameter to be displayed on the x-axis and the fluorescence intensity of the green channel on the y-axis.
-
-
Data Acquisition:
-
Follow the same procedure as in Protocol 1, Step 7, monitoring the change in fluorescence intensity over time.
-
Data Presentation and Analysis
Data Visualization
The primary output of a this compound flux experiment is a kinetic plot showing the change in fluorescence (or fluorescence ratio) over time.
Caption: Workflow for the analysis of flow cytometry this compound flux data.
Quantitative Analysis
Data can be analyzed using specialized software like FlowJo or FCS Express. The analysis typically involves:
-
Gating: Gate on the cell population of interest based on forward and side scatter to exclude debris and aggregates.[18] If using viability dyes or surface markers, further gating can isolate specific subpopulations.[18]
-
Kinetic Analysis: Generate a plot of the median fluorescence intensity (or ratio) versus time.[15] The median is often preferred over the mean as it is less sensitive to outliers.
-
Parameter Extraction: Quantify the response by calculating key parameters:
-
Baseline: The average fluorescence before stimulation.
-
Peak Response: The maximum fluorescence achieved after stimulation.
-
Area Under the Curve (AUC): Represents the total this compound mobilization over the measurement period.
-
Percentage of Responding Cells: The proportion of cells that show a fluorescence increase above a defined threshold compared to the baseline.
-
Data Summary Table
Summarize quantitative data in a table for easy comparison between different experimental conditions.
| Treatment | Baseline (Median FI) | Peak (Median FI) | Fold Change (Peak/Baseline) | Area Under Curve (AUC) | % Responding Cells |
| Vehicle Control | 150 | 160 | 1.07 | 5,000 | 2% |
| Agonist X (1 µM) | 155 | 850 | 5.48 | 45,000 | 85% |
| Agonist X + Antagonist Y | 152 | 300 | 1.97 | 15,000 | 30% |
| Ionomycin (Positive Control) | 160 | 2500 | 15.63 | 150,000 | 98% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inactive agonist/stimulant.- Low dye loading efficiency.- Cells are not viable or are in a resting state.- Incorrect instrument settings (laser/filter mismatch). | - Verify the activity and concentration of the stimulant.- Optimize dye concentration and loading time/temperature.[14]- Use healthy, exponentially growing cells.[14]- Ensure correct laser and filter sets are used for the specific dye. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Dye compartmentalization (uptake into organelles).- High cellular autofluorescence. | - Ensure thorough washing after dye loading.- Lower the loading temperature or time; use of probenecid may help.- Run an unstained control to measure and potentially subtract autofluorescence. |
| Variable Results | - Inconsistent cell numbers or dye loading.- Temperature fluctuations.- Instrument settings drift. | - Maintain consistent cell concentrations and loading protocols.[16]- Keep cells at a constant 37°C throughout the experiment.[14]- Run instrument calibration beads (e.g., CS&T beads) to ensure consistent performance. |
| Acquisition Rate Drops | - Cell clumping or aggregation.- Sample concentration is too high. | - Ensure a single-cell suspension; filter cells if necessary.- Dilute the sample to an appropriate concentration (e.g., 0.5-1 x 10⁶ cells/mL).[19] |
Conclusion
The flow cytometry-based intracellular this compound flux assay is a robust and high-throughput method for studying cellular signaling events. Its ability to provide kinetic data from individual cells within complex populations makes it an invaluable tool in both fundamental research and drug discovery.[7][20] By carefully selecting reagents, optimizing protocols, and employing rigorous data analysis, researchers can obtain reliable and reproducible insights into the intricate role of this compound in cellular function.
References
- 1. icdar.org [icdar.org]
- 2. This compound Flux - BCF [bcf.technion.ac.il]
- 3. This compound influx assay and flow cytometry | PPTX [slideshare.net]
- 4. This compound Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reelmind.ai [reelmind.ai]
- 7. srpf.org [srpf.org]
- 8. Measuring intracellular this compound fluxes in high throughput mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
- 13. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Intracellular this compound Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. Flow Cytometric Analysis of this compound Influx Assay in T cells [bio-protocol.org]
- 16. How To Achieve Accurate Flow Cytometry this compound Flux Measurements - ExpertCytometry [expertcytometry.com]
- 17. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular this compound Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
- 19. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Application of FRET-Based Calcium Sensors in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET)-based genetically encoded calcium indicators (GECIs) have revolutionized the study of intracellular this compound (Ca²⁺) dynamics. These powerful tools allow for real-time, quantitative, and spatially resolved measurements of Ca²⁺ signaling in living cells and organisms. This document provides detailed application notes and protocols for the effective use of FRET-based Ca²⁺ sensors, with a focus on experimental design, data acquisition, and analysis.
FRET is a non-radiative energy transfer process between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In FRET-based Ca²⁺ sensors, a Ca²⁺-binding domain, such as calmodulin (CaM) or troponin C (TnC), is flanked by a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. Binding of Ca²⁺ induces a conformational change in the sensor protein, altering the distance and/or orientation between the CFP and YFP, thereby changing the FRET efficiency. This change in FRET is typically measured as a ratiometric signal of acceptor to donor fluorescence intensity, providing a robust readout of intracellular Ca²⁺ concentration.
Sensor Selection and Quantitative Properties
The choice of a FRET-based Ca²⁺ sensor depends on the specific application, including the expected Ca²⁺ concentration range, the desired temporal resolution, and the cellular compartment of interest. The table below summarizes the key quantitative properties of several popular FRET-based Ca²⁺ sensors to facilitate sensor selection.
| Sensor | Ca²⁺-Binding Domain | Donor/Acceptor Pair | Dissociation Constant (Kd) | Dynamic Range (Rmax/Rmin) | Notes |
| YC3.60 | Calmodulin/M13 | ECFP/cpVenus | 250 nM[1][2][3][4][5] | ~6[3] | Good general-purpose cytosolic sensor with a large dynamic range. |
| TN-XXL | Troponin C | ECFP/cpCitrine | 830 nM[6][7][8] | ~4[9] | Reduced buffering of endogenous CaM pathways, suitable for in vivo imaging.[10] |
| Twitch-2B | Troponin C | mCerulean3/cpVenus | ~200 nM | High | Optimized for high sensitivity and used in neurons and T lymphocytes.[11][12] |
| D3cpv | Calmodulin/M13 | ECFP/cpVenus | - | Lower than YC3.6[2] | A variant of the Cameleon series. |
| H2BD3mCerulean3+16 | Calmodulin/M13 | mCerulean3/YFP variant | 0.03 µM and 7.57 µM[13][14] | ~2.95[13][14] | Nuclear-targeted sensor with improved photostability. |
Signaling Pathway Example: GPCR-Mediated this compound Release
A common application of FRET-based Ca²⁺ sensors is to monitor intracellular Ca²⁺ release following the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gαq-mediated signaling pathway leading to an increase in cytosolic Ca²⁺.
References
- 1. Chloroplast-Specific in Vivo Ca2+ Imaging Using Yellow Cameleon Fluorescent Protein Sensors Reveals Organelle-Autonomous Ca2+ Signatures in the Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Expanded dynamic range of fluorescent indicators for Ca2+ by circularly permuted yellow fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Correlating this compound Binding, Förster Resonance Energy Transfer, and Conformational Change in the Biosensor TN-XXL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. A genetically encoded this compound indicator for chronic in vivo two-photon imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic tuning of FRET in a green fluorescent protein biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized ratiometric this compound sensors for functional in vivo imaging of neurons and T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Generation and Characterization of a New FRET-Based Ca2+ Sensor Targeted to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Expression of Calcium Reporters In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo calcium imaging has become an indispensable tool in neuroscience and drug development, allowing for the real-time monitoring of neural activity in living organisms.[1][2][3] Genetically encoded this compound indicators (GECIs), such as the GCaMP series, are fluorescent proteins that report intracellular this compound concentration, a proxy for neuronal activity.[4][5][6] Achieving targeted expression of these reporters in specific cell populations is crucial for dissecting the function of neural circuits and understanding the mechanisms of neurological diseases.[7][8]
This document provides a detailed overview of the current techniques for targeted GECI expression, comprehensive protocols for their implementation, and quantitative data to guide the selection of appropriate tools.
Section 1: Application Notes on Targeting Strategies
Targeted expression of this compound reporters can be broadly categorized into three synergistic approaches: genetic targeting, viral targeting, and promoter-based targeting. Often, these strategies are combined to achieve high specificity.
Genetic Targeting: Recombinase-Based Strategies
Genetic targeting utilizes site-specific recombinase systems to control gene expression. This is a powerful method for restricting reporter expression to genetically defined cell types.
-
Cre-LoxP System: This is the most widely used system for conditional gene expression.[9][10] It consists of two components:
-
Cre recombinase: An enzyme that recognizes specific 34-bp sequences called loxP sites.[9]
-
LoxP sites: These sequences flank a region of DNA. When Cre recombinase is present, it excises the DNA between two loxP sites that are oriented in the same direction.[11]
To express a this compound reporter, a "Cre driver" mouse line is used, where Cre recombinase is expressed under the control of a cell-type-specific promoter (e.g., Pvalb for parvalbumin-positive interneurons).[12] This mouse is then crossed with a "reporter" line, or injected with a viral vector, that contains the GCaMP gene preceded by a "floxed" STOP cassette (a STOP codon flanked by loxP sites). In cells expressing Cre, the STOP cassette is removed, allowing for the transcription of the GCaMP reporter.[12]
-
-
Flp-FRT System: Similar to the Cre-Lox system, this system uses Flp recombinase and its corresponding FRT target sites. It can be used independently or in combination with Cre-Lox for more complex genetic manipulations.
-
Intersectional Strategies: For even greater specificity, two recombinase systems can be combined. For example, a Cre-dependent and a Flp-dependent system can be used to target cells that express both specific genes.[13][14][15][16] This "AND-gate" logic allows for the precise targeting of neuronal subpopulations defined by the expression of two distinct markers or their projection targets.[8][13]
Viral Targeting: Gene Delivery Vectors
Recombinant adeno-associated viruses (AAVs) are the most common vectors for delivering GECI genes into the brain due to their high safety profile, low immunogenicity, and ability to provide long-term gene expression.[7][17]
-
AAV Serotypes and Tropism: Different AAV serotypes (variants of the viral capsid) have different affinities for various cell types and tissues (tropism).[7][17][18] The choice of serotype is critical for targeting specific brain regions and cell populations. For instance, AAV2 has a natural tropism for neurons, while other serotypes like AAV1, AAV5, AAV8, and AAV9 can also transduce glial cells.[7][18] Some engineered serotypes, like AAV-retro, are capable of efficient retrograde transport, allowing for the labeling of projection neurons.[17]
Promoter-Based Targeting
This strategy involves placing the GECI gene under the control of a cell-type-specific promoter within the AAV vector. This allows for targeted expression even in wild-type animals without the need for transgenic lines.
-
Common Promoters:
-
hSyn (Human Synapsin): A pan-neuronal promoter.
-
CaMKIIα (this compound/calmodulin-dependent protein kinase II): Primarily expressed in excitatory neurons.[19]
-
GAD2 (Glutamate decarboxylase 2): Targets GABAergic inhibitory neurons.
-
GFAP (Glial fibrillary acidic protein): For astrocyte-specific expression.[18]
-
The combination of a specific AAV serotype with a cell-type-specific promoter can significantly enhance the precision of GECI expression.
Section 2: Quantitative Data
The selection of a this compound reporter and delivery system should be guided by empirical data. The following tables summarize key quantitative parameters for popular GCaMP variants and AAV serotypes.
Table 1: Comparison of GCaMP Variants
Modern GCaMP variants offer a range of sensitivities and kinetics to suit different experimental needs.[5] The "f" variants are fast, "m" are medium, and "s" are sensitive (slower).[5] The jGCaMP8 series represents the latest generation with improved performance.
| Indicator | Relative Brightness (Ca2+-free) | Max ΔF/F₀ (1 AP) | Max ΔF/F₀ (10 APs) | Rise Time (t₁/₂, ms) | Decay Time (t₁/₂, ms) |
| GCaMP6s | Low | ~10% | ~500% | ~150 | ~400 |
| GCaMP6m | Medium | ~7% | ~400% | ~100 | ~300 |
| GCaMP6f | High | ~5% | ~250% | ~50 | ~200 |
| jGCaMP7f | High | ~8% | ~300% | ~40 | ~150 |
| jGCaMP8s | Low | ~15% | ~600% | ~120 | ~350 |
| jGCaMP8m | Medium | ~12% | ~500% | ~80 | ~250 |
| jGCaMP8f | High | ~10% | ~400% | ~30 | ~120 |
Data compiled from multiple sources for general comparison. Actual performance may vary depending on the expression system and cell type.[20]
Table 2: AAV Serotype Characteristics for Brain Injections
The choice of AAV serotype influences transduction efficiency, spread from the injection site, and cell-type tropism.[21][22][23]
| AAV Serotype | Primary Tropism | Spread from Injection Site | Anterograde/Retrograde | Transduction Efficiency |
| AAV1 | Neurons, Astrocytes | Moderate | Anterograde | High |
| AAV2 | Neurons | Low (precise targeting) | Anterograde | Moderate |
| AAV5 | Neurons, Astrocytes | High | Anterograde | High |
| AAV8 | Neurons, Astrocytes | Moderate | Anterograde | Very High |
| AAV9 | Neurons, Astrocytes | High | Anterograde | Very High |
| AAV-retro | Neurons | N/A (retrograde transport) | Retrograde | High |
| AAV-PHP.eB | Neurons, Astrocytes (crosses BBB) | Wide (systemic delivery) | N/A | Very High |
BBB: Blood-Brain Barrier. Transduction efficiency and spread can be influenced by injection volume, titer, and brain region.[7][17]
Section 3: Diagrams and Visualizations
Cre-Lox System for Conditional Expression
Caption: The Cre-Lox system enables cell-type-specific gene expression.
Experimental Workflow for In Vivo this compound Imaging
Caption: A typical experimental workflow for AAV-mediated this compound imaging.
Intersectional Targeting Strategy (Cre-ON / Flp-ON)
Caption: Intersectional strategy for targeting cells expressing two specific markers.
Section 4: Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV
This protocol describes the injection of an AAV vector into a specific brain region of an adult mouse.[24][25][26][27]
Materials:
-
AAV encoding GCaMP (e.g., AAV9-hSyn-GCaMP8f)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Micro-syringe pump and Hamilton syringe
-
Surgical tools (scalpel, drill, forceps)
-
Analgesics and antiseptic solutions (Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Suturing material or tissue adhesive
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-4% for induction, 0.5-1.5% for maintenance).[27][28] Confirm the depth of anesthesia by a toe-pinch reflex test.[25]
-
Mounting: Secure the mouse in the stereotaxic frame.[24][26] Apply ophthalmic ointment to the eyes to prevent drying.[24][27] Shave the fur from the scalp and clean the area with antiseptic solution.[25][26]
-
Incision: Make a midline incision on the scalp to expose the skull.[24] Use hydrogen peroxide to clean the skull surface and visualize the bregma and lambda landmarks.[24]
-
Targeting: Position the injection pipette or needle over bregma. Using a mouse brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for your target region.
-
Craniotomy: Drill a small burr hole (0.5-1 mm) through the skull at the target AP and ML coordinates.[24] Be careful not to damage the underlying dura.
-
Injection: Slowly lower the injection needle to the target DV coordinate.[24] Infuse the AAV solution at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
-
Post-Injection: After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.[25]
-
Closure: Slowly withdraw the needle. Suture the incision or use tissue adhesive to close the wound.[24][25]
-
Recovery: Administer post-operative analgesics. Place the mouse in a clean cage on a heating pad until it recovers from anesthesia.[25] Monitor the animal daily for the first few days post-surgery.[25] Allow 2-4 weeks for robust GCaMP expression before imaging.[29]
Protocol 2: In Vivo Two-Photon this compound Imaging
This protocol provides an overview of acquiring this compound imaging data from the cortex of a head-fixed mouse through a cranial window.[1][2][3]
Materials:
-
Two-photon microscope with a Ti:Sapphire laser (tuned to ~920 nm for GCaMP)
-
Surgical tools for cranial window implantation
-
Dental cement
-
Head-plate for fixation
-
Data acquisition software
Procedure:
-
Cranial Window Implantation:
-
This surgery is typically performed 1-2 weeks after AAV injection.
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Perform a larger craniotomy (3-5 mm diameter) over the brain region of interest.
-
Carefully remove the dura mater.
-
Place a glass coverslip (of the same diameter as the craniotomy) onto the brain surface.
-
Secure the coverslip and a head-plate to the skull using dental cement.
-
Allow the animal to recover for at least one week before imaging.
-
-
Imaging Session:
-
Head-Fixation: Acclimatize the mouse to the head-fixation setup over several days. On the day of imaging, secure the mouse's head-plate to the microscope stage.
-
Locate Region of Interest: Use low-magnification to find the area with GCaMP expression.
-
Two-Photon Imaging:
-
Switch to a high-power objective (e.g., 20x or 25x).[30]
-
Tune the laser to the optimal excitation wavelength for your GCaMP variant (~920 nm).
-
Adjust laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.[30]
-
Acquire time-series images (T-series) at a desired frame rate (e.g., 15-30 Hz) while the animal is at rest or performing a behavioral task.[30]
-
-
-
Data Analysis:
-
Motion Correction: Correct for brain motion artifacts using image registration algorithms.
-
Region of Interest (ROI) Segmentation: Identify individual neurons (ROIs) either manually or using automated algorithms.
-
Fluorescence Trace Extraction: Extract the mean fluorescence intensity for each ROI over time.
-
ΔF/F₀ Calculation: Calculate the change in fluorescence relative to baseline (ΔF/F₀) for each neuron's trace to represent its activity. This normalizes the signal and makes it comparable across cells.
-
References
- 1. Protocol for in vivo two-photon this compound imaging of the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Two-photon this compound imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Adeno-Associated Virus Technologies and Methods for Targeted Neuronal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Intersectional Approach to Target Neural Circuits With Cell- and Projection-Type Specificity: Validation in the Mesolimbic Dopamine System [frontiersin.org]
- 9. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 10. Cre-loxP System: A Cornerstone of Conditional Gene Editing in Research | The Scientist [the-scientist.com]
- 11. Cre recombinase affects this compound dynamics already in young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cre-Dependent GCaMP3 Reporter Mouse for Neuronal Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Targeting Neural Circuits: How to Manipulate Neurons Using Virus Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intersectional mapping of multi-transmitter neurons and other cell types in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How to Select AAV Serotypes for Neurological Research? - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transduction efficiency of AAV 2/6, 2/8 and 2/9 vectors for delivering genes in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluating the transduction efficiency of systemically delivered AAV vectors in the rat nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 25. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stereotactic injection of viral vectors [protocols.io]
- 28. AAV Injection and Tissue Preparation [protocols.io]
- 29. benchchem.com [benchchem.com]
- 30. Video: In Vivo 2-Photon this compound Imaging in Layer 2/3 of Mice [jove.com]
Quantifying Calcium Dynamics in Subcellular Compartments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis.[1][2] The spatial and temporal organization of Ca²⁺ signals, often referred to as the "this compound signaling toolkit," dictates the specificity of the cellular response.[2] Cells maintain a steep electrochemical gradient of Ca²⁺, with cytosolic concentrations at rest kept around 100 nM, in stark contrast to the extracellular environment (millimolar) and the lumen of intracellular stores like the endoplasmic reticulum (ER).[3][4] Understanding how Ca²⁺ dynamics are regulated within specific subcellular compartments is therefore critical for deciphering cellular physiology and pathology.
These application notes provide a detailed overview of the primary methods for quantifying Ca²⁺ dynamics in subcellular organelles, focusing on genetically encoded this compound indicators (GECIs) and synthetic chemical indicators. Detailed protocols for their application and data analysis are included to guide researchers in their experimental design.
Methods for Subcellular this compound Quantification
The two major classes of tools used to measure Ca²⁺ are chemical indicators and genetically encoded indicators.[1][5] The choice between them depends on the specific experimental question, the target organelle, the required spatiotemporal resolution, and the cell type.
Genetically Encoded this compound Indicators (GECIs)
GECIs are proteins engineered to change their fluorescent properties upon binding Ca²⁺.[6] Their key advantage is the ability to be targeted to specific subcellular compartments by fusing them with organelle-specific localization sequences.[2][7] This allows for precise monitoring of Ca²⁺ dynamics in locations like the mitochondria, ER, nucleus, and Golgi apparatus.[7]
There are two main classes of GECIs:
-
Single Fluorescent Protein (FP)-based GECIs: These indicators, such as the popular GCaMP series, consist of a single circularly permuted fluorescent protein (cpFP) fused to calmodulin (CaM) and the M13 peptide.[8] Ca²⁺ binding to CaM induces a conformational change that increases the fluorescence intensity of the cpFP.[8][9]
-
FRET-based GECIs: These sensors, known as "Cameleons," consist of two different fluorescent proteins (e.g., a cyan donor, CFP, and a yellow acceptor, YFP) linked by a Ca²⁺-sensitive domain (CaM and M13).[10][11][12] Upon Ca²⁺ binding, the linker undergoes a conformational change that brings the two FPs closer, increasing Förster Resonance Energy Transfer (FRET) efficiency.[8][11][12] This results in a decrease in donor fluorescence and an increase in acceptor fluorescence, allowing for ratiometric measurements that are less prone to artifacts from motion or changes in indicator concentration.[7]
Caption: Mechanisms of common Genetically Encoded this compound Indicators (GECIs).
Advantages of GECIs:
-
Subcellular Targeting: Can be directed to specific organelles or even microdomains near a protein of interest.[2]
-
Long-Term Expression: Enables chronic imaging in vivo and in defined cell populations.[6][9]
-
Reversible Measurements: Suitable for monitoring dynamic and repetitive Ca²⁺ signals.[7]
Disadvantages of GECIs:
-
Slower Kinetics: May not capture the fastest Ca²⁺ transients compared to some chemical dyes.
-
Lower Baseline Fluorescence: Some GECIs, like GCaMP2, have low brightness in the resting state, which can affect signal-to-noise ratio.[9]
-
Requires Genetic Manipulation: Introduction into cells requires transfection or viral transduction.[2]
Chemical this compound Indicators
Chemical indicators are small molecules that chelate Ca²⁺, leading to a change in their fluorescent properties.[5] They are often introduced into cells as membrane-permeant acetoxymethyl (AM) esters.[5][13] Once inside the cell, ubiquitous esterases cleave the AM groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.[13][14]
Indicators can be classified as:
-
Single Wavelength: Dyes like Fluo-4 and Rhod-2 show an increase in fluorescence intensity upon Ca²⁺ binding.[1][15] They are well-suited for confocal microscopy.[1][16]
-
Ratiometric: Dyes like Fura-2 and Indo-1 exhibit a shift in their excitation or emission wavelength upon binding Ca²⁺.[1] For Fura-2, excitation at 340 nm reflects the Ca²⁺-bound state, while excitation at 380 nm reflects the Ca²⁺-free state.[1][13] The ratio of fluorescence intensities (e.g., F340/F380) provides a quantitative measure of Ca²⁺ concentration that corrects for variations in dye loading, cell thickness, and photobleaching.[1][13]
Subcellular Loading of Chemical Dyes: While AM esters primarily load the cytosol, some dyes accumulate preferentially in certain organelles under specific loading conditions.
-
Mitochondria: Positively charged dyes like Rhod-2 are sequestered into the negatively charged mitochondrial matrix.[7][17]
-
Endoplasmic Reticulum: Dyes with lower Ca²⁺ affinity, such as Mag-Fura-2, have been used to measure the high Ca²⁺ concentrations within the ER.[4]
Advantages of Chemical Indicators:
-
High Signal-to-Noise Ratio: Generally bright and highly responsive to Ca²⁺.
-
Fast Kinetics: Capable of detecting very rapid Ca²⁺ transients.[18]
-
Simple Loading: AM ester loading is a straightforward procedure for many cell types.[19]
Disadvantages of Chemical Indicators:
-
Compartmentalization: Uneven dye loading and sequestration into organelles can complicate the interpretation of cytosolic signals.[19]
-
Leakage: The de-esterified dye can be actively transported out of the cell over time.[19]
-
Buffering: At high concentrations, the indicators themselves can buffer intracellular Ca²⁺, altering normal signaling.[1][14]
Quantitative Data Summary
The selection of an appropriate indicator is crucial and depends on the expected Ca²⁺ concentration in the target compartment. The dissociation constant (Kd) represents the Ca²⁺ concentration at which half of the indicator is bound; the optimal reporting range is typically between 0.1x and 10x the Kd.[20] It is important to note that the Kd can be influenced by the intracellular environment (pH, temperature, viscosity) and may differ from its in vitro value.[1][21] Therefore, in situ calibration is recommended for accurate quantification.[1][22][23]
| Table 1: Properties of Common Subcellular this compound Indicators | |||||
| Indicator | Type | Target Compartment | Kd (nM) | Ex (nm) | Em (nm) |
| GECIs | |||||
| GCaMP6f | Single FP | Cytosol, Nucleus, ER[4][24] | ~375 | ~488 | ~510 |
| G-CEPIA1er | Single FP | Endoplasmic Reticulum[4][7] | ~65,000 | ~488 | ~512 |
| R-GECO1 | Single FP | Mitochondria, Cytosol[7] | ~480 | ~561 | ~589 |
| Yellow Cameleon (YC) | FRET | Cytosol, Mitochondria, ER[10][25] | 150 - 600 | ~430 (CFP) | ~475 (CFP) / ~535 (YFP) |
| Chemical Dyes | |||||
| Fura-2 | Ratiometric | Cytosol, Nucleus | ~145 | 340 / 380 | ~510 |
| Indo-1 | Ratiometric | Cytosol, Nucleus | ~230 | ~350 | ~405 / ~485 |
| Fluo-4 | Single Wavelength | Cytosol, Mitochondria[15][26] | ~345 | ~494 | ~516 |
| Rhod-2 | Single Wavelength | Mitochondria[7][17] | ~570 | ~552 | ~581 |
| Mag-Fura-2 | Ratiometric | Endoplasmic Reticulum | ~53,000 | 340 / 380 | ~510 |
Experimental Protocols
Protocol 1: Targeting GECIs to Subcellular Compartments
This protocol describes the general workflow for expressing a GECI in a specific organelle using transient transfection.
Caption: Experimental workflow for subcellular GECI imaging.
Methodology:
-
Vector Construction:
-
Obtain a plasmid DNA encoding the GECI of choice (e.g., GCaMP6f, YC3.6).
-
Using standard molecular cloning techniques, insert an organelle-specific targeting sequence.
-
Mitochondria: N-terminal sequence from subunit VIII of human cytochrome c oxidase.
-
Endoplasmic Reticulum: An N-terminal signal peptide (e.g., from calreticulin) and a C-terminal ER retention signal (e.g., KDEL).[4]
-
Nucleus: A nuclear localization signal (NLS) (e.g., from SV40 large T-antigen).
-
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, HEK293, or primary neurons) on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with the GECI plasmid using a suitable method (e.g., lipofection, electroporation).
-
-
Expression:
-
Incubate the cells for 24-48 hours post-transfection to allow for robust expression and correct targeting of the GECI protein.
-
-
Imaging:
-
Replace culture medium with an appropriate imaging buffer (e.g., HBSS or Tyrode's solution).
-
Mount the dish on a fluorescence microscope (confocal is recommended for optical sectioning and reducing out-of-focus light).[3][16]
-
Acquire a baseline fluorescence recording.
-
Stimulate the cells with an agonist (e.g., histamine, ATP, ionomycin) to induce Ca²⁺ signals.
-
Record the resulting changes in fluorescence intensity or FRET ratio over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the targeted organelles.
-
For single FP GECIs, calculate the change in fluorescence normalized to the baseline (ΔF/F₀).[27]
-
For FRET-based GECIs, calculate the ratio of acceptor to donor fluorescence.
-
Protocol 2: Loading Cells with Fura-2 AM for Cytosolic Ca²⁺ Measurement
This protocol details the use of the ratiometric dye Fura-2 AM for quantitative measurement of cytosolic Ca²⁺.[13]
Materials:
-
Fura-2 AM (lyophilized)
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[13]
Methodology:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[19][29] Aliquot and store at -20°C, protected from light and moisture.[28][29]
-
Prepare a working solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in your chosen buffer.[19]
-
To aid dispersion, first mix the Fura-2 AM/DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[19] The final Pluronic concentration should be ~0.02-0.04%.[19][28]
-
-
Cell Loading:
-
De-esterification:
-
Imaging:
-
Mount the cells on an imaging system equipped for ratiometric imaging (e.g., with a fast-switching light source or filter wheel).
-
Acquire fluorescence emission (~510 nm) while alternating excitation between 340 nm and 380 nm.
-
Record the ratio of the fluorescence intensities (F340/F380).
-
-
Calibration (in situ):
-
For absolute Ca²⁺ quantification, an in situ calibration is required.[29]
-
After the experiment, expose the cells to a Ca²⁺-free buffer containing a Ca²⁺ ionophore (e.g., ionomycin) and a Ca²⁺ chelator (e.g., EGTA) to determine the minimum ratio (Rmin).
-
Next, perfuse the cells with a high-Ca²⁺ buffer containing the ionophore to determine the maximum ratio (Rmax).
-
Calculate the free Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) , where R is the measured ratio, Kd is the dissociation constant of Fura-2, and Sf2/Sb2 is the ratio of fluorescence at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[29]
-
Protocol 3: Measuring Mitochondrial Ca²⁺ with Rhod-2 AM
This protocol describes a method for specifically loading mitochondria with the Ca²⁺ indicator Rhod-2.
Methodology:
-
Dye Preparation: Prepare a 1-2 mM stock solution of Rhod-2 AM in DMSO.
-
Loading:
-
Incubate cells with 2-5 µM Rhod-2 AM in culture medium. Loading is often performed at 37°C for 30-60 minutes.[17]
-
To promote mitochondrial sequestration and prevent cytosolic staining, a subsequent incubation at 4°C can be performed. This "cold loading" step takes advantage of the temperature sensitivity of both plasma membrane and mitochondrial membrane potentials.
-
-
De-esterification and Washing:
-
Wash the cells thoroughly with fresh, warm medium or buffer to remove dye from the cytosol.
-
Allow 10-20 minutes for complete de-esterification within the mitochondria.[17]
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope with excitation ~550 nm and emission collection ~580 nm.
-
Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can be used to confirm the localization of the Rhod-2 signal.
-
Quantify the fluorescence intensity (ΔF/F₀) within mitochondrial ROIs in response to stimuli.
-
Signaling Pathway Visualization
This compound release from the ER is a fundamental signaling event. The following diagram illustrates the canonical IP₃ receptor-mediated Ca²⁺ release pathway.
Caption: IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.
References
- 1. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring this compound dynamics in living cells with Genetically Encodable this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent this compound Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection and Quantification of this compound Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound imaging - Wikipedia [en.wikipedia.org]
- 6. Imaging neuronal activity with genetically encoded this compound indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically Encoded Fluorescent Indicators for Organellar this compound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Red-Shifted Cameleons for Imaging Ca2+ Dynamics of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded this compound Indicators | PLOS One [journals.plos.org]
- 10. FRET-based genetically encoded sensors allow high-resolution live cell imaging of Ca²⁺ dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cameleons: this compound Ion Probes [evidentscientific.com]
- 12. Cameleon – Green Fluorescent Protein [gfp.conncoll.edu]
- 13. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 14. ionoptix.com [ionoptix.com]
- 15. Video: Simultaneous Measurement of Mitochondrial this compound and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy [jove.com]
- 16. Intracellular Free this compound Measurement Using Confocal Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Visualization of Dynamic Mitochondrial this compound Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 18. Kinetic properties of DM-nitrophen and this compound indicators: rapid transient response to flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abpbio.com [abpbio.com]
- 20. Asante this compound Green and Asante this compound Red—Novel this compound Indicators for Two-Photon Fluorescence Lifetime Imaging | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. In Situ Ca2+ Titration in the Fluorometric Study of Intracellular Ca2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Situ Calibration of Nucleoplasmic versus Cytoplasmic Ca2+ Concentration in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and Quantification of this compound Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Live Mitochondrial or Cytosolic this compound Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Simultaneous Measurement of Mitochondrial this compound and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. docs.aatbio.com [docs.aatbio.com]
- 29. moodle2.units.it [moodle2.units.it]
Protocol for Simultaneous Patch-Clamp and Calcium Imaging: A Detailed Application Note
This application note provides a comprehensive protocol for performing simultaneous whole-cell patch-clamp electrophysiology and calcium imaging in neuronal preparations. This powerful combination allows for the direct correlation of cellular electrical activity with intracellular this compound dynamics, offering invaluable insights into neuronal function, synaptic plasticity, and the effects of pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Simultaneous patch-clamp and this compound imaging is a cornerstone technique in modern neuroscience and drug discovery.[1][2][3] It allows for the precise measurement of membrane potential and ionic currents via patch-clamp, while concurrently visualizing changes in intracellular this compound concentration ([Ca²⁺]i) using fluorescent indicators.[4][5][6] This dual approach enables a direct link between neuronal firing, synaptic events, and the resulting this compound signals that trigger a myriad of downstream cellular processes.[2][7] Understanding this relationship is critical for elucidating the mechanisms of neuronal communication, investigating neurological disorders, and screening the efficacy and mechanism of action of novel therapeutics.[7]
Signaling Pathway: From Action Potential to Intracellular this compound Increase
An action potential, a transient depolarization of the neuronal membrane, triggers the opening of voltage-gated this compound channels (VGCCs). The influx of extracellular this compound through these channels leads to a rapid increase in the intracellular this compound concentration. This rise in [Ca²⁺]i acts as a crucial second messenger, initiating various signaling cascades that regulate processes such as neurotransmitter release, gene expression, and synaptic plasticity.
Experimental Workflow
The general workflow for a simultaneous patch-clamp and this compound imaging experiment involves several key stages, from preparing the biological sample to acquiring and analyzing the data.
Materials and Reagents
Equipment
| Equipment | Manufacturer (Example) | Model (Example) |
| Patch-Clamp Amplifier | Molecular Devices | MultiClamp 700B |
| Digitizer | Molecular Devices | Digidata 1550B |
| Micropipette Puller | Sutter Instrument | P-97 |
| Microscope | Nikon | Eclipse FN1 |
| Imaging Software | Nikon | NIS-Elements Confocal |
| Electrophysiology Software | Molecular Devices | pCLAMP 10 |
| Micromanipulators | Scientifica | PatchStar |
| Perfusion System | Warner Instruments | N/A |
Solutions and Reagents
A critical aspect of successful experiments is the quality and composition of the solutions used.
Table 1: Solution Compositions
| Solution | Component | Concentration (mM) |
| High Sucrose Dissection Solution | Sucrose | 205 |
| KCl | 5 | |
| NaH₂PO₄ | 1.25 | |
| MgSO₄ | 5 | |
| NaHCO₃ | 26 | |
| CaCl₂ | 1 | |
| Glucose | 25 | |
| Artificial Cerebrospinal Fluid (ACSF) | NaCl | 115 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| NaH₂PO₄ | 1.25 | |
| Glucose | 11 | |
| NaHCO₃ | 25 | |
| Patch-Clamp Pipette Solution | KSO₃CH₃ | 135 |
| KCl | 5 | |
| HEPES | 10 | |
| MgATP | 4 | |
| Na₃GTP | 0.3 | |
| Phosphocreatine | 10 |
Note: All solutions should be bubbled with 95% O₂/5% CO₂ and have their pH and osmolarity adjusted as needed. For the patch-clamp pipette solution, the pH is typically adjusted to 7.25 with KOH, and the osmolarity should be around 290 mOsm.[4][5]
Table 2: this compound Indicators
| Indicator | Type | Typical Concentration | Notes |
| Oregon Green 488 BAPTA-1 (OGB-1) | Chemical Dye | 200 µM | High affinity, suitable for detecting small this compound changes.[8] |
| Oregon Green 488 BAPTA-6F | Chemical Dye | 100 µM | Lower affinity than OGB-1, better for tracking large, rapid this compound transients.[4] |
| Fura-2 | Ratiometric Chemical Dye | 10-250 µM | Allows for quantitative measurements of this compound concentration, minimizing effects of dye bleaching and loading.[5][6][9] |
| bis-fura-2 | Ratiometric Chemical Dye | 10-250 µM | Similar to Fura-2, used for quantitative ratiometric this compound measurements.[5] |
Experimental Protocol
This protocol is adapted for acute brain slices but can be modified for cultured neurons.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated high-sucrose dissection solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) in the ice-cold, oxygenated high-sucrose solution.
-
Transfer slices to a holding chamber containing ACSF oxygenated with 95% O₂/5% CO₂.
-
Allow slices to recover at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[4]
Patch-Clamp Pipette Preparation
-
Pull glass capillaries to a resistance of 3-5 MΩ using a micropipette puller.[4][10]
-
Prepare the internal pipette solution and add the chosen this compound indicator (see Table 2).
-
Filter the internal solution through a 0.2 µm syringe filter to prevent pipette clogging.[5]
-
Backfill the pulled pipette with the filtered internal solution.
Establishing a Whole-Cell Recording
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of ~3 ml/min.[4]
-
Identify a target neuron using differential interference contrast (DIC) optics.
-
Lower the patch pipette into the bath and apply positive pressure.
-
Approach the target neuron with the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (> 1 GΩ) in voltage-clamp mode.[4]
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[4][5]
Simultaneous Recording
-
After achieving the whole-cell configuration, wait for 15-20 minutes to allow the this compound indicator to diffuse from the pipette into the cell.[4]
-
Switch to current-clamp mode to record membrane potential or maintain voltage-clamp mode to record ionic currents.[4]
-
Simultaneously, begin acquiring fluorescence images of the neuron.
-
Stimulate the neuron electrically (e.g., by injecting current steps through the patch pipette) or pharmacologically (by bath application of a compound) to evoke activity.
-
Record both the electrophysiological response and the corresponding changes in fluorescence intensity.
Data Presentation and Analysis
The acquired data consists of two synchronized streams: the electrophysiological recording and the time-lapse fluorescence images.
-
Electrophysiological Analysis : Analyze the patch-clamp data to determine properties such as resting membrane potential, action potential firing frequency, and synaptic currents using software like pCLAMP.
-
This compound Imaging Analysis :
-
Define a region of interest (ROI) over the neuronal soma or dendrites.
-
Measure the average fluorescence intensity within the ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
-
-
Correlation : Correlate the timing of electrical events (e.g., action potentials) with the onset and amplitude of the this compound transients (ΔF/F₀). This allows for a direct assessment of how electrical activity drives this compound signaling.[7]
Table 3: Example Quantitative Data Summary
| Parameter | Value |
| Resting Membrane Potential | -65 ± 5 mV |
| Action Potential Amplitude | 80 ± 10 mV |
| Baseline [Ca²⁺]i (Fura-2 Ratio) | 0.8 ± 0.2 |
| Peak ΔF/F₀ per Action Potential | 5-10% |
| Time to Peak of Ca²⁺ Transient | 50-100 ms |
| Decay Tau of Ca²⁺ Transient | 500-1000 ms |
Troubleshooting
| Issue | Possible Cause | Solution |
| Unstable Seal | Poor slice health; Debris on cell membrane | Use healthier slices; Gently clean the cell surface with the pipette tip under positive pressure. |
| Low Signal-to-Noise in Imaging | Low indicator concentration; Photobleaching | Increase indicator concentration; Reduce laser power or exposure time. |
| Recording Rundown | Dialysis of essential intracellular components | Use a perforated patch-clamp configuration to preserve the intracellular milieu.[5][11] |
| No this compound Transient with Firing | Problem with VGCCs; High intracellular this compound buffering | Check for VGCC function with specific blockers/agonists; Be mindful of chelators in the internal solution.[5] |
By following this detailed protocol, researchers can effectively implement simultaneous patch-clamp and this compound imaging to gain deeper insights into the intricate interplay between electrical signaling and this compound dynamics in neurons.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Simultaneous whole-cell patch-clamp and this compound imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Combinations of Patch-Clamp and Confocal this compound Imaging in Acutely Isolated Adult Mouse Amygdala Brain Slices [bio-protocol.org]
- 5. Simultaneous Electrophysiological Recording and this compound Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: this compound Imaging in Neurons Using Fura-2 [jove.com]
- 7. Simultaneous patch-clamp recording and this compound imaging in a rhythmically active neuronal network in the brainstem slice preparation from mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for patch clamp recording and this compound imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Indicators | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Application of Patch Clamp Methods to the Study of this compound Currents and this compound Channels - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Calcium Dynamics: A Guide to Using Bioluminescent Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium (Ca²⁺) is critical for understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity.[1] Bioluminescent proteins offer a powerful tool for detecting these intricate Ca²⁺ dynamics, providing a sensitive and non-invasive method for real-time analysis in living cells and organisms.[1][2] This document provides detailed application notes and experimental protocols for utilizing these remarkable proteins in your research.
Introduction to Bioluminescent this compound Indicators
Bioluminescent this compound indicators are genetically encoded proteins that emit light in the presence of this compound.[2] Unlike fluorescent indicators, they do not require an external light source for excitation, which eliminates problems associated with phototoxicity, photobleaching, and autofluorescence.[1][3] This makes them particularly well-suited for long-term imaging experiments and studies in deep tissues.[2][3]
The first and most well-known bioluminescent this compound sensor is aequorin, a photoprotein isolated from the jellyfish Aequorea victoria.[4][5] Aequorin is a complex of the apoprotein apoaequorin and a prosthetic group, coelenterazine (B1669285).[6][7] When Ca²⁺ binds to the three EF-hand domains of aequorin, it triggers a conformational change that leads to the oxidation of coelenterazine, resulting in the emission of blue light.[4][6]
In recent years, a new generation of genetically encoded this compound indicators (GECIs) based on bioluminescence has been developed.[1][8] These engineered proteins often utilize principles like Bioluminescence Resonance Energy Transfer (BRET) or protein complementation to create sensors with improved brightness, dynamic range, and color properties.[1][9]
Advantages of Bioluminescent this compound Sensors:
-
High Signal-to-Noise Ratio: The absence of excitation light minimizes background fluorescence, leading to a superior signal-to-noise ratio.[1]
-
No Phototoxicity or Photobleaching: Eliminates cell damage and signal degradation associated with intense light exposure, enabling long-term studies.[1][3]
-
Suitability for Deep Tissue Imaging: The emission of light from within the sample allows for imaging in tissues that are less accessible to external illumination.[2]
-
Compatibility with Optogenetics: The lack of spectral overlap with optogenetic actuators allows for simultaneous stimulation and recording of cellular activity.[8]
Limitations:
-
Lower Signal Intensity: Bioluminescent signals are generally weaker than those from fluorescent probes, which may necessitate sensitive light detectors and longer exposure times.[1]
-
Substrate Requirement: These sensors require the addition of a luciferin (B1168401) substrate, such as coelenterazine or furimazine, which needs to be delivered to the cells.[1]
-
Irreversible Reaction (for some photoproteins): The Ca²⁺-triggered reaction of photoproteins like aequorin is irreversible, leading to the consumption of the probe over time.[4]
Key Bioluminescent this compound Indicators
Several bioluminescent proteins are available for this compound detection, each with unique properties.
| Indicator | Type | Luciferase/Photoprotein | Substrate | Key Characteristics |
| Aequorin | Photoprotein | Aequorin | Coelenterazine | The classic bioluminescent Ca²⁺ indicator; emits blue light.[4][10] |
| Obelin | Photoprotein | Obelin | Coelenterazine | Similar to aequorin, isolated from the hydroid Obelia longissima.[11][12] |
| GFP-Aequorin | BRET-based | Aequorin and GFP | Coelenterazine | Fuses GFP to aequorin, increasing signal intensity through BRET.[1] |
| CalBiT | Complementation-based | NanoBiT | Furimazine | A newer GECI based on the functional complementation of NanoBiT, showing a high dynamic change in response to Ca²⁺.[1] |
| GLICO | Bimodal (Fluorescence/Bioluminescence) | Split luciferase and GCaMP | Coelenterazine | Offers the highest dynamic range (2200%) among bioluminescent GECIs and can also be used in a fluorescent mode.[8][13] |
| CaBLAM | Intensity-based | Engineered Oplophorus gracilirostris luciferase | Coelenterazine analog (e.g., Fz) | A high-contrast indicator with a large dynamic range, suitable for single-cell resolution imaging.[14][15] |
| eBRIC | Intensity-based | Engineered luciferase | DTZ (a luciferin) | An enhanced red-shifted bioluminescent indicator with improved responsiveness for in vivo imaging in mice.[16] |
Signaling Pathway and Experimental Workflow
The general principle behind using bioluminescent proteins for this compound detection involves introducing the sensor into the cells of interest, providing the necessary substrate, and then measuring the light output in response to stimuli that modulate intracellular this compound levels.
Caption: Agonist-induced this compound release and detection by a bioluminescent sensor.
Caption: General experimental workflow for bioluminescent this compound assays.
Detailed Experimental Protocols
Protocol 1: Aequorin-Based this compound Assay in Cultured Mammalian Cells
This protocol describes the measurement of intracellular Ca²⁺ using a recombinant aequorin targeted to a specific subcellular compartment.[5][10]
Materials:
-
Mammalian cell line of interest
-
Aequorin-expressing plasmid (with appropriate subcellular targeting sequence)
-
Cell culture medium and supplements
-
Transfection reagent
-
Krebs-Ringer Buffer (KRB)
-
Coelenterazine (5 mM stock in methanol)
-
Ca²⁺-mobilizing agonist (e.g., ATP, histamine)
-
Lysis solution (e.g., 0.1% Triton X-100 in Ca²⁺-rich solution)
-
Luminometer or luminescence plate reader
Procedure:
-
Cell Culture and Transfection:
-
Aequorin Reconstitution (Coelenterazine Loading):
-
Luminescence Measurement:
-
Measurement of Total Aequorin:
-
At the end of the experiment, lyse the cells by injecting the lysis solution. This will expose the remaining aequorin to a saturating Ca²⁺ concentration, resulting in a large light flash.[5]
-
The integral of this light flash represents the total amount of active aequorin in the sample.
-
-
Data Analysis:
Protocol 2: High-Throughput this compound Flux Assay Using Aequorin
This protocol is adapted for screening large compound libraries for their effects on Ca²⁺ signaling, often related to G-protein coupled receptor (GPCR) activation.[19][20]
Materials:
-
CHO or other suitable cells stably expressing the GPCR of interest and apoaequorin.
-
Coelenterazine
-
Compound library
-
Agonist and antagonist controls
-
Luminescence plate reader with injectors (e.g., FDSS/μCELL)
Procedure:
-
Cell Preparation and Coelenterazine Loading:
-
Compound Addition and Agonist Readout:
-
Add the compounds from the library to the cells.
-
Immediately measure luminescence for a set period (e.g., 3 minutes) to detect any agonist activity of the compounds.[19]
-
-
Agonist Stimulation and Antagonist Readout:
-
After a short incubation with the compounds, stimulate the cells with a known agonist for the GPCR (at its EC₈₀ concentration).
-
Immediately measure luminescence for another set period to identify compounds that act as antagonists (i.e., inhibit the agonist-induced Ca²⁺ signal).[19]
-
-
Data Analysis:
-
Analyze the luminescence data to identify "hits" from the compound library that either act as agonists or antagonists of the target receptor.
-
Visualization of Aequorin's Mechanism of Action
Caption: Mechanism of light emission by the photoprotein aequorin.
Conclusion
Bioluminescent proteins provide a robust and sensitive platform for the detection of intracellular this compound dynamics. Their inherent advantages, particularly the lack of phototoxicity and high signal-to-noise ratio, make them an invaluable tool for a wide range of applications in basic research and drug discovery. The protocols and information provided here serve as a comprehensive guide for researchers looking to harness the power of these natural and engineered light-emitting reporters.
References
- 1. Bioluminescent Sensors for Ca++ Flux Imaging and the Introduction of a New Intensity-Based Ca++ Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioluminescent Sensors for Ca++ Flux Imaging and the Introduction of a New Intensity-Based Ca++ Sensor [frontiersin.org]
- 3. Is bioluminescence the key to safe, effective brain imaging? | Brown University [brown.edu]
- 4. Using targeted variants of aequorin to measure Ca2+ levels in intracellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellplate.com [wellplate.com]
- 8. Genetically Encoded Fluorescence/Bioluminescence Bimodal Indicators for Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. sm.unife.it [sm.unife.it]
- 11. Bioluminescent properties of obelin and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative aspects of the this compound-sensitive photoproteins aequorin and obelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. CaBLAM! A high-contrast bioluminescent Ca2+ indicator derived from an engineered Oplophorus gracilirostris luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Enhanced Red Bioluminescent Indicator for Responsive Detection of Physiological this compound Dynamics in Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A this compound Bioluminescence Assay for Functional Analysis of Mosquito (Aedes aegypti) and Tick (Rhipicephalus microplus) G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. bmglabtech.com [bmglabtech.com]
Application of Two-Photon Microscopy for Deep Tissue Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy has revolutionized the field of deep tissue imaging, particularly for monitoring calcium dynamics in living organisms.[1][2] This technique offers significant advantages over traditional one-photon confocal microscopy, including increased penetration depth, reduced phototoxicity, and lower light scattering, making it an indispensable tool for neuroscience, cell biology, and drug discovery.[3][4][5] By enabling the visualization of cellular and subcellular this compound signals hundreds of micrometers deep within intact tissues, two-photon microscopy provides unprecedented insights into complex biological processes such as neuronal activity, synaptic transmission, and cellular signaling cascades.[6][7][8]
This document provides detailed application notes and experimental protocols for utilizing two-photon microscopy for deep tissue this compound imaging. It is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique in their studies.
Principles of Two-Photon Excitation
In two-photon microscopy, a fluorescent molecule is excited by the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) spectrum.[6][9] This contrasts with one-photon microscopy, where a single higher-energy photon causes excitation. The use of longer wavelength NIR light for excitation is a key advantage, as it scatters less within biological tissues, allowing for deeper penetration.[4][6] Furthermore, the nonlinear nature of two-photon absorption confines fluorescence excitation to the focal volume, significantly reducing out-of-focus fluorescence and phototoxicity.[4][10]
Advantages for Deep Tissue Imaging
The primary advantages of two-photon microscopy for deep tissue this compound imaging include:
-
Increased Imaging Depth: Two-photon microscopy can routinely achieve imaging depths of up to 1 mm in the neocortex, significantly deeper than the typical ~100 µm limit of confocal microscopy.[6][11][12] Three-photon microscopy can extend this depth even further, beyond 1 mm.[11][13][14][15][16]
-
Reduced Phototoxicity and Photobleaching: By confining excitation to the focal plane, overall light exposure to the sample is minimized, preserving cell viability for long-term imaging experiments.[4][5]
-
High Resolution in Scattering Tissue: The technique can resolve fine cellular and subcellular structures, such as dendritic spines, deep within highly scattering tissues like the brain.[9]
-
Suitability for In Vivo Studies: The reduced invasiveness and deep imaging capabilities make two-photon microscopy ideal for studying cellular dynamics in living, behaving animals.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to two-photon microscopy for deep tissue this compound imaging, facilitating comparison of different techniques and indicators.
Table 1: Comparison of Imaging Modalities
| Parameter | One-Photon Confocal | Two-Photon Microscopy (2PM) | Three-Photon Microscopy (3PM) |
| Typical Imaging Depth (Mouse Brain) | < 100 µm | ~500 µm - 1 mm[6][11] | > 1 mm, up to 1.5 mm[3][11] |
| Excitation Wavelength | Visible (e.g., 488 nm) | Near-Infrared (e.g., 920 nm) | Infrared (e.g., 1300 nm, 1700 nm)[11][14] |
| Resolution | High | High | High[16] |
| Phototoxicity | High | Low[4][5] | Very Low |
| Signal-to-Background Ratio (Deep Tissue) | Low | Moderate to High | Very High[11] |
Table 2: Properties of Common Genetically Encoded this compound Indicators (GECIs)
| Indicator | Excitation Wavelength (2P) | Emission Wavelength | Signal Change (ΔF/F) | Kinetics (Rise/Decay) |
| GCaMP6f | ~920 nm | ~510 nm | High | Fast / Moderate |
| GCaMP6s | ~920 nm | ~510 nm | Very High | Slower / Slow |
| jGCaMP7s | ~920 nm | ~510 nm | Improved for single spikes | Fast / Moderate[8] |
| jGCaMP7f | ~920 nm | ~510 nm | Improved for single spikes | Very Fast / Fast[8] |
| TN-XXL | ~840 nm (CFP), ~960 nm (YFP) | ~475 nm (CFP), ~525 nm (YFP) | Ratiometric, enhanced in low Ca2+[17][18] | Moderate |
| RCaMP | ~1040 nm | ~580 nm | Moderate | Moderate |
Experimental Protocols
Protocol 1: Animal Preparation for In Vivo Imaging (Cranial Window Implantation)
This protocol describes the surgical procedure for implanting a chronic cranial window in a mouse, providing optical access to the brain for long-term imaging studies.
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Stereotaxic frame
-
Surgical drill
-
Fine surgical scissors and forceps
-
Dental cement
-
3 mm cover glass
-
Cyanoacrylate glue
-
Saline solution
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Secure the mouse in a stereotaxic frame.
-
Shave the fur over the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a circular craniotomy (approximately 3 mm in diameter) over the brain region of interest. Be careful not to damage the underlying dura mater.
-
Gently remove the bone flap.
-
Place a 3 mm cover glass over the exposed dura.
-
Secure the cover glass to the skull using a thin layer of cyanoacrylate glue followed by dental cement.
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before imaging.
Protocol 2: Introduction of this compound Indicators
There are two main methods for introducing this compound indicators into cells: chemical dyes and genetically encoded this compound indicators (GECIs).[9][19]
A. Bulk Loading of Chemical Dyes (e.g., Oregon Green BAPTA-1 AM)
This method allows for the rapid labeling of a large population of cells.[20]
Materials:
-
AM-ester form of the this compound indicator dye (e.g., Oregon Green BAPTA-1 AM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Artificial cerebrospinal fluid (ACSF)
-
Micropipette puller
-
Micromanipulator
Procedure:
-
Prepare a stock solution of the AM dye in DMSO (e.g., 10 mM).
-
Prepare a 20% solution of Pluronic F-127 in DMSO.
-
Mix the dye stock solution with the Pluronic F-127 solution and then dilute in ACSF to a final concentration of 1 mM.[20]
-
Pull a glass micropipette with a tip diameter of 2-4 µm.
-
Load the dye solution into the micropipette.
-
Under two-photon guidance, carefully insert the micropipette into the brain tissue to a depth of approximately 200 µm below the dura.[20]
-
Gently eject the dye solution using positive pressure.
-
Allow at least one hour for dye uptake by the cells before imaging.[20][21]
B. Expression of Genetically Encoded this compound Indicators (GECIs)
GECIs offer cell-type-specific expression and are suitable for chronic imaging over weeks or months.[9]
Materials:
-
Adeno-associated virus (AAV) carrying the GECI construct (e.g., AAV-syn-GCaMP6f)
-
Stereotaxic injection system
-
Nanoliter injector
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Drill a small burr hole over the target brain region.
-
Lower a nanoliter injector filled with the AAV solution to the desired coordinates.
-
Inject a small volume of the virus (e.g., 50-100 nL) at a slow rate.
-
Slowly retract the injector and suture the scalp.
-
Allow 2-4 weeks for robust expression of the GECI before imaging.
Protocol 3: Two-Photon this compound Imaging
Materials:
-
Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser).
-
High-sensitivity photodetectors (e.g., photomultiplier tubes, PMTs).
-
Imaging software.
-
Anesthetized or head-fixed awake animal with a cranial window and expressed this compound indicator.
Procedure:
-
Secure the animal under the microscope objective.
-
Tune the laser to the appropriate excitation wavelength for the chosen this compound indicator (see Table 2).
-
Locate the region of interest using low magnification.
-
Switch to a high-magnification water-immersion objective for imaging.
-
Adjust the laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity. Laser power at the sample should typically be below 70 mW.[20]
-
Acquire time-lapse image series (T-series) to record this compound dynamics. Frame rates of 1-30 Hz are common for neuronal activity imaging.
-
For deep imaging, it may be necessary to increase laser power and use red-shifted this compound indicators to minimize scattering and background fluorescence.[10][22]
Data Analysis
The primary output of a two-photon this compound imaging experiment is a time-series of images. The analysis typically involves the following steps:
-
Motion Correction: Correct for any movement artifacts in the image series.
-
Region of Interest (ROI) Selection: Identify individual cells or subcellular compartments of interest. This can be done manually or using automated algorithms.
-
Fluorescence Trace Extraction: For each ROI, calculate the average fluorescence intensity for each frame in the time-series.
-
ΔF/F Calculation: The change in fluorescence relative to the baseline (ΔF/F) is calculated to represent the this compound signal. The formula is: ΔF/F = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Spike Inference (Optional): Deconvolution algorithms can be used to infer the underlying spike trains from the this compound traces.
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is a universal second messenger that regulates a vast array of cellular processes.[19][23] In neurons, an action potential leads to the opening of voltage-gated this compound channels, causing an influx of Ca²⁺ into the cell.[9] This increase in intracellular this compound is detected by the fluorescent indicator, resulting in a change in its brightness.[9]
Caption: Neuronal this compound Signaling Pathway.
Experimental Workflow for In Vivo Two-Photon this compound Imaging
The following diagram illustrates the typical workflow for an in vivo two-photon this compound imaging experiment, from animal preparation to data analysis.
References
- 1. Frontiers | Advances in two-photon imaging for monitoring neural activity in behaving mice [frontiersin.org]
- 2. Advances in two-photon imaging for monitoring neural activity in behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. news-medical.net [news-medical.net]
- 6. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Two-Photon Microscopy to Measure this compound Signaling in the Living Brain | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Two-photon this compound imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. Comparing the fundamental imaging depth limit of two-photon, three-photon, and non-degenerate two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in two photon scanning and scanless microscopy technologies for functional neural circuit imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-photon microscopy for deep-tissue imaging - Laboratoire d'optique et biosciences [lob.ip-paris.fr]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Deep-Tissue Three-Photon Fluorescence Microscopy in Intact Mouse and Zebrafish Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. A genetically encoded this compound indicator for chronic in vivo two-photon imaging | Springer Nature Experiments [experiments.springernature.com]
- 19. ibidi.com [ibidi.com]
- 20. In Vivo 2-Photon this compound Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: In Vivo 2-Photon this compound Imaging in Layer 2/3 of Mice [jove.com]
- 22. Deep Two-Photon Imaging In Vivo with a Red-Shifted this compound Indicator | Springer Nature Experiments [experiments.springernature.com]
- 23. This compound imaging: a technique to monitor this compound dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GCaMP Expression Optimization and Cytotoxicity Technical Support Center
Welcome to the technical support center for optimizing GCaMP expression and mitigating cytotoxicity. This resource is designed for researchers, scientists, and drug development professionals utilizing GCaMP calcium indicators in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve robust and reliable results while maintaining cellular health.
Frequently Asked Questions (FAQs)
Q1: What is GCaMP cytotoxicity and why does it occur?
A1: GCaMP cytotoxicity refers to the adverse effects on cell health and function resulting from the expression of GCaMP proteins. The primary cause is believed to be the calmodulin (CaM) domain of the GCaMP sensor interfering with endogenous calmodulin-binding proteins.[1][2][3] This can disrupt normal cellular processes, including this compound signaling pathways, leading to altered neuronal function, nuclear accumulation of GCaMP, and in severe cases, apoptosis or cell death.[2]
Q2: What are the common signs of GCaMP-induced cytotoxicity?
A2: Common indicators of cytotoxicity include:
-
Aberrant Nuclear Accumulation: GCaMP fluorescence is observed to fill the nucleus, which is often an early sign of cellular stress.[2][4][5]
-
Altered Neuronal Morphology: This can manifest as reduced neurite outgrowth or changes in soma size.[1][3]
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Dysregulated this compound Dynamics: Unhealthy cells may exhibit abnormal spontaneous this compound transients or altered responses to stimuli.[1][3]
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Reduced Cell Viability: In later stages, cytotoxicity can lead to apoptosis and a decrease in the number of healthy, expressing cells.[2]
Q3: How can I minimize GCaMP cytotoxicity in my experiments?
A3: Minimizing cytotoxicity is crucial for obtaining reliable data. Key strategies include:
-
Optimizing Expression Levels: Avoid overexpression by titrating your viral vector to the lowest effective concentration.
-
Choosing the Right Promoter: Use a promoter that provides the appropriate level and specificity of expression for your target cells. Weaker or cell-type-specific promoters are often preferred over strong, ubiquitous promoters.
-
Selecting a Less Toxic GCaMP Variant: Newer variants, such as the GCaMP-X series, have been engineered to reduce binding to endogenous proteins, thereby lowering their cytotoxic potential.[1][2][3][6]
-
Adhering to the Optimal Time Window: For in vivo experiments using viral vectors, there is typically an optimal window for imaging (e.g., 3-8 weeks post-injection) where expression is sufficient for a good signal-to-noise ratio (SNR) before significant cytotoxicity occurs.[1][7]
Q4: What is GCaMP-X and how does it differ from other GCaMP variants?
A4: GCaMP-X is a newer generation of GCaMP indicators designed to have reduced cytotoxicity.[1][2][3] It incorporates an additional apo-calmodulin-binding motif that acts as a "protective" domain, preventing the calmodulin part of the GCaMP sensor from interfering with endogenous calmodulin-binding proteins like L-type this compound channels.[2] This modification significantly reduces the adverse effects on neuronal health and function, allowing for longer-term and higher-level expression with fewer cytotoxic artifacts.[1][3][6]
Troubleshooting Guides
Issue 1: High levels of cell death after viral transduction.
-
Question: I am observing significant cell death in my cultures or in vivo after transducing with a GCaMP AAV. What could be the cause and how can I fix it?
-
Answer:
-
Cause: The viral titer may be too high, leading to excessive GCaMP expression and subsequent cytotoxicity. The chosen GCaMP variant might also have a higher intrinsic toxicity.
-
Solution:
-
Titrate your virus: Perform a dilution series of your AAV stock to determine the lowest concentration that provides a sufficient signal-to-noise ratio (SNR) for your imaging setup. A 1:4 dilution is a common starting point for GCaMP6 vectors.[8]
-
Switch to a less toxic variant: Consider using a GCaMP-X series indicator, which is designed to be less disruptive to endogenous cellular machinery.[1][2][3]
-
Change your promoter: If using a strong, ubiquitous promoter like CAG or CMV, switch to a weaker or more cell-type-specific promoter (e.g., Synapsin for neurons) to limit expression levels.
-
-
Issue 2: GCaMP is accumulating in the nucleus of my cells.
-
Question: I am seeing bright GCaMP fluorescence in the nucleus of my neurons. Is this a problem and what can I do about it?
-
Answer:
-
Cause: Nuclear filling is a common indicator of cellular stress and is often a precursor to more severe cytotoxicity.[2][4][5] It is frequently associated with high levels or prolonged expression of GCaMP.[2][4]
-
Solution:
-
Reduce Expression Levels: As with cell death, the primary solution is to lower the expression level of GCaMP by reducing the viral titer or using a weaker promoter.
-
Shorten the Expression Time: If possible, perform your imaging experiments at an earlier time point post-transduction, within the optimal time window.[1][7]
-
Use a GCaMP-X Variant: GCaMP-X variants have been shown to exhibit significantly less nuclear accumulation compared to their predecessors, even at longer expression times.[1][6]
-
-
Issue 3: My GCaMP signal-to-noise ratio (SNR) is poor.
-
Question: I have lowered my GCaMP expression to avoid cytotoxicity, but now my fluorescence signal is too weak. How can I improve my SNR?
-
Answer:
-
Cause: A low concentration of the GCaMP protein will naturally result in a dimmer signal.
-
Solution:
-
Use a more sensitive GCaMP variant: Newer generations of GCaMP sensors (e.g., GCaMP6, jGCaMP7, jGCaMP8) have been engineered for improved brightness and a larger fluorescence change (ΔF/F₀), which can provide a better SNR even at lower expression levels.
-
Optimize your imaging parameters: Ensure your microscopy setup is optimized for detecting faint signals. This includes using a high-numerical-aperture objective, an appropriate laser power (while being mindful of phototoxicity), and a sensitive detector.
-
Consider a GCaMP-X variant: Because GCaMP-X variants are less toxic, you may be able to express them at slightly higher levels than conventional GCaMPs without inducing cytotoxicity, thereby improving your SNR.[6]
-
-
Quantitative Data Summary
Table 1: Comparison of GCaMP Variants
| Feature | GCaMP3 | GCaMP6 | jGCaMP7b | GCaMP6m-X |
| Relative Cytotoxicity | High | Moderate-High | Moderate-High | Low |
| Tendency for Nuclear Accumulation | High | Moderate-High | Moderate | Low |
| Relative ΔF/F₀ for Single Action Potential | Low | High | Very High | High |
| Recommended Use Case | Older variant, largely superseded | General use, balance of speed and sensitivity | High sensitivity applications | Long-term imaging, high expression levels |
Note: This table provides a qualitative summary based on published findings. Actual performance may vary depending on the experimental system.
Table 2: Neuronal Health Metrics with GCaMP vs. GCaMP-X Expression
| Metric (in vitro cortical neurons) | GCaMP6m | GCaMP6m-X |
| Soma Size (late stage, ~DIV 28) | ~200 µm² | ~300 µm² |
| Nuclear to Cytosolic (N/C) Ratio (in vivo, 8-13 weeks) | Often > 0.8 (nucleus-filled) | Rarely > 0.8 |
Data adapted from Geng, et al. (2022), eLife.[1][3]
Experimental Protocols
Protocol 1: AAV Titer Optimization for GCaMP Expression
This protocol outlines a general procedure for determining the optimal AAV concentration for in vitro or in vivo experiments.
-
Prepare Serial Dilutions:
-
Start with your high-titer AAV stock.
-
Prepare a series of 1:2, 1:4, 1:10, and 1:20 dilutions in sterile PBS or artificial cerebrospinal fluid (aCSF).
-
-
In Vitro Titration:
-
Plate your cells of interest (e.g., primary neurons) at a consistent density in a multi-well plate.
-
Transduce each well with a different dilution of the AAV. Include a non-transduced control well.
-
Culture the cells for your standard expression period (e.g., 7-14 days).
-
Assess transduction efficiency and cell health at each dilution using fluorescence microscopy. Look for a balance between the percentage of expressing cells and healthy morphology.
-
Perform a cytotoxicity assay (see Protocol 2) to quantify cell viability at each dilution.
-
-
In Vivo Titration:
-
Inject small, defined volumes of each AAV dilution into the target brain region of different animals.
-
Allow for the desired expression time (e.g., 3-8 weeks).[1][7]
-
Perfuse the animals and prepare brain slices for histological analysis.
-
Examine the injection sites for the extent of GCaMP expression and signs of tissue damage or cell death (e.g., using DAPI or NeuN staining).
-
Select the highest dilution that provides sufficient expression for your imaging needs without causing significant tissue damage or cell loss.
-
Protocol 2: Assessing GCaMP Cytotoxicity
This protocol provides a method for quantifying the cytotoxic effects of GCaMP expression.
-
Cell Preparation and Transduction:
-
Plate cells and transduce with the desired GCaMP construct(s) and concentrations as described in Protocol 1. Include a control group expressing a non-toxic fluorescent protein like EGFP.
-
-
Time-Lapse Imaging and Morphological Analysis:
-
At various time points post-transduction (e.g., 7, 14, and 21 days), acquire fluorescence and brightfield images of the cells.
-
Quantify morphological changes such as soma size and neurite length using image analysis software (e.g., ImageJ/Fiji).
-
Measure the nuclear-to-cytosolic (N/C) fluorescence ratio to assess nuclear accumulation.[2]
-
-
Apoptosis Assay:
-
At the desired endpoint, use a commercially available apoptosis detection kit (e.g., Annexin V staining) to label apoptotic cells.
-
Quantify the percentage of GCaMP-positive cells that are also positive for the apoptosis marker.[2]
-
-
Cell Viability Assay:
-
For a more quantitative measure of cell death, use a viability assay such as Trypan Blue exclusion or a fluorescence-based live/dead assay.
-
Count the number of viable and non-viable cells in each condition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GCaMP-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for optimizing GCaMP expression.
References
- 1. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 2. Improved this compound sensor GCaMP-X overcomes the this compound channel perturbations induced by the calmodulin in GCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting a finishing touch on GECIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | Sciety [sciety.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fura-2 Ratiometric Calcium Imaging
Welcome to the technical support center for Fura-2 (B149405) ratiometric calcium imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2, and why is it used for this compound imaging?
Fura-2 is a high-affinity, ratiometric fluorescent indicator dye used for measuring intracellular this compound concentrations.[1][2] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeant, allowing for non-invasive loading into live cells.[1][3] Once inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[3][4] Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts upon binding to this compound.[3][5] It is excited at two wavelengths, typically 340 nm (this compound-bound) and 380 nm (this compound-free), while its emission peak remains around 510 nm.[2][3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular this compound concentration.[2][3] This ratiometric property is a key advantage as it minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness.[3][6]
Q2: What are the most common artifacts in Fura-2 imaging?
Common artifacts in Fura-2 imaging include:
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Incomplete Hydrolysis of Fura-2 AM: Residual Fura-2 AM or its lipophilic metabolites can contribute to fluorescence signals, leading to inaccurate this compound measurements.[7]
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Dye Compartmentalization: Fura-2 can accumulate in organelles such as mitochondria and the endoplasmic reticulum, where this compound concentrations differ from the cytosol.[1][7][8]
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Dye Leakage: Over time, the active Fura-2 dye can leak out of the cells, leading to a decreasing signal.[9]
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Photobleaching: Exposure to excitation light can cause irreversible damage to the Fura-2 molecule, reducing its fluorescence intensity.[10][11]
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Autofluorescence: Intrinsic fluorescence from cellular components, such as NADH and riboflavins, can interfere with the Fura-2 signal, particularly in tissue slices.[12][13][14]
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Calibration Issues: Incorrect calibration can lead to significant errors in the calculated this compound concentrations.[8][15][16]
-
Low Signal-to-Noise Ratio: Insufficient dye loading, low fluorescence intensity, or high background can result in a poor signal-to-noise ratio.[4]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or Poor Dye Loading
Symptoms:
-
Weak fluorescence intensity at both 340 nm and 380 nm excitation.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fura-2 AM Concentration | Optimize the final loading concentration of Fura-2 AM, typically in the range of 1-5 µM.[1] | Increased intracellular dye concentration and a stronger fluorescence signal. |
| Insufficient Incubation Time | Increase the incubation time, generally between 15-60 minutes, to allow for adequate dye uptake.[1] | Improved dye loading and signal intensity. |
| Poor Cell Health | Ensure cells are healthy and viable before the experiment using methods like Trypan Blue exclusion. | Healthy cells will load the dye more efficiently, resulting in a better signal. |
| Incorrect Loading Temperature | The optimal loading temperature is typically 20-37°C, but this should be determined empirically for your cell type.[1] | Optimized dye uptake and signal. |
| Dye Precipitation | Use Pluronic® F-127 (final concentration of ~0.02%) to aid in the dispersion of Fura-2 AM in the loading buffer.[1] | Prevents dye aggregation and ensures a homogenous loading solution. |
Issue 2: High and Unstable Baseline Signal
Symptoms:
-
Initial 340/380 ratio is unexpectedly high.
-
The baseline signal is not stable and may be drifting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dye Leakage and Extracellular Fluorescence | Add probenecid (B1678239) (1-2.5 mM) to the loading and imaging buffer to inhibit organic anion transporters that can extrude the dye.[1][9] | Reduced dye leakage and a more stable, lower baseline. |
| Incomplete Hydrolysis of Fura-2 AM | After loading, wash the cells and incubate them in a dye-free medium for an additional 30 minutes to allow for complete de-esterification.[1][17] | Minimizes fluorescence from partially hydrolyzed dye, leading to a more accurate baseline. |
| Autofluorescence | Acquire a background image from a cell-free region or from cells not loaded with Fura-2 to subtract from the experimental images.[12][18] | Correction for background fluorescence and a more accurate ratiometric signal. |
| Phototoxicity or Cell Stress | Reduce the intensity and duration of excitation light exposure to minimize cell stress and phototoxicity.[10] | A more stable baseline and healthier cells throughout the experiment. |
Issue 3: Inaccurate this compound Concentration Measurements
Symptoms:
-
Calculated this compound levels are not consistent with expected physiological ranges.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Calibration Parameters (Rmin, Rmax, Kd) | Perform an in situ or in vitro calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios and the dissociation constant (Kd) for your specific experimental setup.[15][19][20] | Accurate conversion of fluorescence ratios to absolute this compound concentrations. |
| Dye Compartmentalization | Lower the loading temperature to room temperature to reduce the sequestration of Fura-2 into organelles.[17][21] | A more homogenous cytosolic distribution of the dye, leading to more accurate cytosolic this compound measurements. |
| pH Sensitivity of Fura-2 | Maintain a stable physiological pH in your buffers, as Fura-2 fluorescence is sensitive to pH changes. | Minimizes pH-induced artifacts in the fluorescence signal. |
| Presence of Heavy Metals | Ensure your solutions are free of heavy metal contaminants (e.g., Mn2+, Zn2+), which can quench Fura-2 fluorescence. | Prevents artificial reduction of the fluorescence signal. |
Experimental Protocols
Detailed Fura-2 AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[1]
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer.
-
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution in a buffered physiological medium (e.g., HBSS or HEPES-buffered saline).
-
Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion.[22]
-
If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Plate cells on coverslips or in a microplate.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the prepared loading buffer to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light.[1] The optimal time and temperature should be determined empirically.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.
-
Add fresh physiological buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular Fura-2 AM.[1]
-
In Situ Calibration Protocol
This protocol allows for the determination of calibration constants within the cells.
-
Load Cells with Fura-2 AM: Follow the loading protocol described above.
-
Determine Rmax (Maximum Ratio):
-
Perfuse the cells with a high this compound buffer containing a this compound ionophore (e.g., 5-10 µM ionomycin) to saturate the intracellular Fura-2 with this compound.
-
Measure the fluorescence ratio at 340/380 nm excitation; this is Rmax.
-
-
Determine Rmin (Minimum Ratio):
-
Perfuse the cells with a this compound-free buffer containing a this compound chelator (e.g., 5-10 mM EGTA) and the this compound ionophore.
-
Measure the fluorescence ratio; this is Rmin.
-
-
Quench Autofluorescence (Optional):
-
After determining Rmin, add a quenching agent like MnCl2 (e.g., 2 mM) to quench the Fura-2 fluorescence. The remaining signal represents autofluorescence, which can be subtracted from all measurements.
-
-
Calculate this compound Concentration:
-
Use the Grynkiewicz equation to calculate the intracellular this compound concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where Kd is the dissociation constant of Fura-2 (~224 nM), R is the measured ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm in this compound-free and this compound-saturating conditions.[19]
-
Visualizations
Caption: Fura-2 AM cell loading and de-esterification workflow.
Caption: Logical workflow for troubleshooting common Fura-2 imaging artifacts.
References
- 1. abpbio.com [abpbio.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. Understanding Fura 2-AM: A Powerful Tool for this compound Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. ionoptix.com [ionoptix.com]
- 5. researchgate.net [researchgate.net]
- 6. Fura-2 this compound Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free this compound concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching of fura-2 and its effect on determination of this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Autofluorescence as a confound in the determination of this compound levels in hippocampal slices using fura-2AM dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound imaging: a technique to monitor this compound dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Intracellular calibration of the fluorescent this compound indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calibration of Fura-2 signals introduces errors into measurement of thrombin-stimulated this compound mobilisation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Strategies for Motion Correction in In Vivo Calcium Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in in vivo calcium imaging. It addresses common issues related to motion artifacts, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of motion artifacts in in vivo this compound imaging?
A1: Motion artifacts in in vivo imaging primarily arise from two main sources:
-
Physiological Motion: In a living animal, physiological processes such as respiration, heartbeat, and vasomotion cause significant tissue displacement. The brain, for instance, moves within the skull due to these forces.[1]
-
Animal Movement: Despite head-fixation, awake and behaving animals can exhibit movements of their body, head, or facial structures (e.g., whisking, licking) that translate to motion in the imaged tissue.[1] Even in head-fixed animals, postural changes like locomotion can cause vertical brain movements of up to 20 microns.[2]
Q2: What is the difference between rigid and non-rigid motion artifacts?
A2: The distinction between rigid and non-rigid motion is crucial for selecting the appropriate correction strategy:
-
Rigid Motion: This involves uniform translation (shifts in X and Y) and rotation of the entire field of view. It assumes that the entire imaged area moves as a single, solid object.[1]
-
Non-Rigid Motion: This is a more complex type of motion where different parts of the field of view move independently. This can manifest as warping or stretching of the image and is common in biological tissues due to their elastic properties.[1] Non-rigid artifacts can arise from the brain deforming due to physiological pressures or when imaging a large field of view.[1][3]
Q3: How do I choose between a rigid and a non-rigid motion correction algorithm?
A3: The choice depends on the nature of the motion in your data:
-
Start with Rigid Correction: For many datasets, especially those with a small field of view and minimal tissue deformation, a rigid correction algorithm may be sufficient.
-
Use Non-Rigid Correction for Complex Motion: If you observe warping or different parts of the image moving in different directions, a non-rigid algorithm like NoRMCorre is necessary.[1][4] This is particularly relevant for imaging large fields of view where non-uniform deformations are more likely.[1][4] You can visually inspect the raw and rigidly corrected movies to determine if non-rigid correction is needed.[1]
Q4: What is the difference between offline and online motion correction?
A4: The timing of motion correction can be critical for certain experimental designs:
-
Offline Correction: The entire imaging dataset is recorded first and then corrected in a post-processing step. Most traditional motion correction algorithms operate offline.[1]
-
Online (Real-time) Correction: Motion correction is applied to each frame as it is acquired. This is crucial for closed-loop experiments where real-time feedback is required to stimulate or manipulate cells based on their activity.[1][4][5] NoRMCorre is an example of an algorithm that can be run in an online mode.[1][6]
Q5: How can I identify motion artifacts in my recordings?
A5: Motion artifacts often appear as rapid, large, and widespread fluctuations in fluorescence that are synchronized across multiple cells.[7] They can also manifest as a blurring effect in the average image of the data.[7] Visual inspection of the raw imaging data and correlation of fluorescence changes with animal movement can help identify these artifacts.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden, large spikes in fluorescence across the entire field of view. | Motion artifact due to animal movement (e.g., licking, whisking, startle response). | 1. Visual Inspection: Review the raw video to correlate the fluorescence spike with any observable animal movement. 2. Apply Motion Correction: Use a suitable motion correction algorithm (rigid or non-rigid) to stabilize the image sequence. 3. Two-Channel Imaging: If available, check the signal from a this compound-independent fluorescent reporter (e.g., RFP, tdTomato). A concurrent spike in this channel confirms a motion artifact.[8][9] |
| The algorithm is not detecting any cells after motion correction. | The motion correction may have introduced artifacts or distorted the cell shapes, making them unrecognizable to the cell detection algorithm. | 1. Visual Inspection: Carefully inspect the corrected movie to ensure the correction is accurate and has not introduced new distortions.[1] 2. Adjust Parameters: Modify the motion correction parameters (e.g., patch size, overlap, maximum shift). For example, in NoRMCorre, a patch size of around 50-100 pixels is a good starting point.[1] 3. Revert to Rigid Correction: If using a non-rigid algorithm, try a rigid correction to see if that preserves cell morphology better. |
| My baseline fluorescence is unstable and drifting, especially in Z. | Z-drift, where the focal plane moves in the axial dimension, is a common problem.[2] | 1. Hardware Solutions: If possible, use a real-time Z-correction system, such as an electrically tunable lens or a piezo-driven objective.[10] 2. Post-hoc Correction (with reference): Acquire a reference Z-stack and use an algorithm to estimate and correct for Z-drift based on changes in cell shape or a non-functional channel.[2][11] 3. Two-Channel Correction: Use a this compound-independent channel to estimate the Z-position and correct the fluorescence of the this compound-dependent channel.[2][11][12] |
| Neighboring cells show highly correlated activity, even when not expected. | This could be due to neuropil contamination, where out-of-focus fluorescence from surrounding processes contaminates the signal of interest. Motion can exacerbate this issue. | 1. Inspect ROIs: Check if the regions of interest (ROIs) for neighboring cells are overlapping or include a significant amount of shared neuropil. 2. Apply Neuropil Correction: Use a neuropil subtraction algorithm to remove the contaminating signal.[7] 3. Refine ROI Segmentation: Use more stringent criteria for defining your ROIs to minimize the inclusion of neuropil.[7] |
Quantitative Data Comparison of Motion Correction Algorithms
The performance of motion correction algorithms can be quantitatively compared using various metrics. Lower NRMSE (Normalized Root Mean Square Error) and higher PSNR (Peak Signal-to-Noise Ratio), SSIM (Structural Similarity Index), and NMI (Normalized Mutual Information) indicate better performance. Processing time is also a critical factor.[1]
| Algorithm | NRMSE | PSNR | SSIM | NMI | Processing Time ( ms/frame ) |
| FIFER | 0.9131 ± 0.0416 | 19.7529 ± 0.3930 | 0.1972 ± 0.0105 | 0.0281 ± 0.0027 | 2.92 |
| NoRMCorre (Non-rigid) | 0.9254 ± 0.0410 | 19.5983 ± 0.3861 | 0.1895 ± 0.0101 | 0.0269 ± 0.0026 | 35.43 |
| NoRMCorre (Rigid) | 0.9312 ± 0.0401 | 19.5317 ± 0.3779 | 0.1813 ± 0.0098 | 0.0258 ± 0.0025 | 4.76 |
| TurboReg (Fast) | 0.9487 ± 0.0387 | 19.3654 ± 0.3652 | 0.1687 ± 0.0091 | 0.0241 ± 0.0023 | 5.12 |
| Moco | 0.9513 ± 0.0381 | 19.3321 ± 0.3601 | 0.1654 ± 0.0088 | 0.0237 ± 0.0022 | 4.21 |
| Suite2p | 0.9456 ± 0.0392 | 19.4123 ± 0.3698 | 0.1721 ± 0.0093 | 0.0245 ± 0.0024 | 11.91 |
Data adapted from a comparative study on neuronal population imaging data.[1][4] Note that performance can vary depending on the specific dataset and imaging conditions.
Experimental Protocols
Protocol 1: Offline Non-Rigid Motion Correction using NoRMCorre (Python)
Objective: To correct for non-rigid motion artifacts in a pre-recorded this compound imaging movie.
Methodology: This protocol uses the NoRMCorre algorithm, which corrects for motion by dividing the field of view into overlapping patches and registering them individually.[3][6]
-
Installation:
-
Python Script for Motion Correction:
-
Parameter Tuning:
-
max_shifts: Set this to be slightly larger than the maximum displacement you observe in your data.
-
strides and overlaps: The patch size is strides + 2 * overlaps. Smaller patches can capture more localized motion but may be less stable if the signal within the patch is weak. A good starting point is a patch size of around 50-100 pixels.[1]
-
pw_rigid: Set to False for non-rigid correction and True for piecewise-rigid correction.
-
Protocol 2: Two-Channel Imaging for Motion Artifact Identification
Objective: To distinguish true this compound signals from motion-induced fluorescence changes.
Methodology: This approach involves simultaneously imaging a this compound-dependent indicator (like GCaMP) and a this compound-independent indicator (like RFP or tdTomato).[7][8][9] The signal from the this compound-independent channel primarily reflects motion artifacts and can be used to correct the this compound-dependent channel.[7][8][9]
-
Animal Model: Use a transgenic animal expressing both a genetically encoded this compound indicator (e.g., GCaMP) in the cells of interest and a this compound-independent fluorescent protein (e.g., RFP) in the same cells.
-
Microscope Setup: Use a microscope capable of simultaneous two-channel imaging. Ensure the emission spectra of the two fluorophores are well-separated to minimize bleed-through.
-
Image Acquisition: Acquire time-series data from both channels simultaneously.
-
Data Analysis:
-
Perform motion correction on both channels independently using a standard algorithm.
-
Extract fluorescence traces from ROIs in both channels.
-
Visually inspect the traces. Large, synchronous fluctuations in both the GCaMP and RFP channels are indicative of motion artifacts.
-
For correction, more advanced methods can be employed, such as regressing the RFP signal from the GCaMP signal or using specialized algorithms like TMAC (Two-channel Motion Artifact Correction) that model the contributions of motion, neural activity, and noise.[8]
-
Visualizations
Caption: Workflow for in-vivo this compound imaging from animal preparation to data analysis.
Caption: Decision tree for selecting a motion correction algorithm.
Caption: Logical workflow for two-channel motion artifact correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Drift correction for electrophysiology and two-photon this compound imaging - Janelia Research Campus - Figshare [janelia.figshare.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open-Source Real-Time Motion Correction Plug-In for Single-Photon this compound Imaging of Head-Mounted Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NoRMCorre: An online algorithm for piecewise rigid motion correction of this compound imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pillowlab.princeton.edu [pillowlab.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. gcamp6f.com [gcamp6f.com]
- 11. Correction of z-motion artefacts to allow population imaging of synaptic activity in behaving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phototoxicity in Live-Cell Calcium Imaging
Welcome to the Technical Support Center for live-cell calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize phototoxicity during their experiments, ensuring the acquisition of high-fidelity data while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in live-cell this compound imaging?
A1: Phototoxicity refers to the damage caused to living cells by light, a significant issue in fluorescence microscopy.[1] During this compound imaging, the light used to excite fluorescent indicators can generate reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, lipids, and proteins.[1] This can lead to a range of adverse effects, from subtle alterations in cell physiology to outright cell death, ultimately compromising the validity of experimental data.[1]
Q2: What are the common signs of phototoxicity in my cells?
A2: Signs of phototoxicity can be both morphological and functional. Common morphological changes include plasma membrane blebbing, the formation of vacuoles, mitochondrial swelling, cell rounding, and detachment from the substrate.[1] Functionally, you might observe altered cell behavior such as changes in migration, a decrease in viability, or artifacts in the this compound signal itself, such as spontaneous, non-physiological this compound oscillations.[1]
Q3: How does phototoxicity manifest as an artifact in this compound signaling?
A3: Phototoxicity can induce the release of this compound from intracellular stores, leading to artificial this compound transients that can be indistinguishable from genuine physiological responses.[1] This can lead to misinterpretation of the data, attributing a cellular response to an experimental stimulus when it is actually a stress response to the imaging conditions.
Q4: What is the difference between phototoxicity and photobleaching?
A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, resulting in a loss of fluorescence.[2] Phototoxicity, on the other hand, is the damage caused to the cell by the light, often mediated by the byproducts of photobleaching (ROS).[2] While the two are related, they are not the same; you can have phototoxicity with minimal photobleaching, and significant photobleaching might occur before obvious signs of phototoxicity are visible.
Q5: Can the choice of this compound indicator influence the degree of phototoxicity?
A5: Absolutely. Brighter and more photostable indicators are generally less phototoxic because they require lower excitation light intensity to achieve a good signal-to-noise ratio.[1] For example, Fluo-4 is brighter than its predecessor Fluo-3, allowing for the use of lower dye concentrations and excitation light levels.[1] Red-shifted indicators, such as Rhod-4 and X-Rhod-1, are also advantageous as longer wavelength light is less energetic and generally causes less scattering and phototoxicity.[1] Genetically encoded this compound indicators (GECIs) like GCaMP can also be a good option for long-term imaging, although their expression levels need to be carefully controlled to avoid cytotoxicity.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during live-cell this compound imaging that may be related to phototoxicity.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Rapid signal loss (photobleaching) | - High excitation light intensity.- Long exposure times.- Indicator is not very photostable. | - Reduce Light Exposure: Decrease the laser power or illumination intensity to the minimum required for a sufficient signal-to-noise ratio.[2]- Optimize Exposure Time: Use the shortest possible exposure time.[2]- Increase Time Interval: For time-lapse imaging, increase the interval between acquisitions.[1]- Choose a More Photostable Indicator: Consider using indicators known for their photostability, such as Cal-520 or newer generations of GCaMPs.[1] |
| Cells are blebbing, rounding up, or detaching | - Phototoxicity due to excessive light exposure. | - Implement all solutions for photobleaching. - Use Neutral Density Filters: Attenuate the excitation light before it reaches the sample.- Switch to a Longer Wavelength Indicator: Red-shifted dyes are generally less phototoxic.[1]- Supplement Media with Antioxidants: Add antioxidants like Trolox or N-acetylcysteine to the imaging medium to scavenge ROS.[1] |
| Spontaneous, repetitive this compound spikes unrelated to stimulus | - Phototoxicity-induced this compound release from intracellular stores. | - Drastically reduce excitation light intensity and exposure time. - Perform a "no-light" control: Prepare a dish of cells that are not illuminated and check their this compound activity at the end of the experiment with a single snapshot to confirm baseline levels.[1] |
| Low signal-to-noise ratio (SNR) | - Low indicator concentration.- Insufficient excitation light.- Inefficient detector. | - Optimize Indicator Loading: Ensure proper concentration and incubation time for chemical dyes. For GECIs, ensure adequate expression.- Balance Light Exposure: While minimizing light is crucial, ensure there is enough to get a usable signal. Consider using a more sensitive detector (e.g., sCMOS camera).[1]- Image Binning: Binning pixels on the camera can increase SNR at the cost of spatial resolution. |
| High background fluorescence | - Incomplete removal of extracellular dye.- Use of phenol (B47542) red-containing medium. | - Thorough Washing: Ensure complete removal of extracellular chemical indicators by washing cells multiple times after loading.[3]- Use Phenol Red-Free Medium: Phenol red is fluorescent and contributes to background noise.[1] |
Data Presentation: Quantitative Imaging Parameters
Minimizing phototoxicity often involves a trade-off between signal quality and cell health. The following tables provide a summary of recommended starting parameters for common imaging modalities. These should be considered as starting points and will likely require optimization for your specific cell type, indicator, and experimental setup.
Table 1: Recommended Starting Parameters for Confocal and Two-Photon Microscopy
| Parameter | Confocal Microscopy | Two-Photon Microscopy | Notes |
| Laser Power at Sample | 1-10% of laser's maximum (typically < 1 mW) | 5 - 50 mW | Two-photon microscopy is generally less phototoxic at the focal plane.[4] |
| Pixel Dwell Time | 1 - 4 µs | 1 - 4 µs | Shorter dwell times reduce phototoxicity but may decrease SNR.[5][6] |
| Frame Rate | 0.5 - 2 frames per second | 1 - 30 frames per second | Faster frame rates may require higher laser power. |
| Pinhole Size (Confocal) | 1 Airy Unit (AU) | N/A | A larger pinhole can increase signal but reduces confocality. |
Table 2: Comparison of Common this compound Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Key Features for Minimizing Phototoxicity |
| Fluo-4 | Chemical | ~494 | ~516 | ~345 | Bright, allowing for lower concentrations and excitation power compared to Fluo-3.[1] |
| Cal-520 | Chemical | ~492 | ~514 | ~320 | High signal-to-noise ratio, very photostable.[1] |
| Rhod-4 | Chemical | ~557 | ~581 | ~700 | Red-shifted, resulting in less phototoxicity and light scatter.[1] |
| GCaMP6s | Genetically Encoded | ~488 | ~510 | Varies | Good for long-term imaging in targeted cell populations; newer versions (jGCaMP8) have improved kinetics and photostability.[1] |
Experimental Protocols
Protocol 1: Minimizing Phototoxicity during Fluo-4 AM Loading and Imaging
This protocol provides a general guideline for loading adherent cells with Fluo-4 AM while minimizing phototoxicity.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Loading Solution:
-
Prepare a working solution of 1-5 µM Fluo-4 AM in phenol red-free HBSS.
-
To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the final solution thoroughly.
-
-
Cell Loading:
-
Wash the cells once with warm, phenol red-free HBSS.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 15-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for your cell type. Room temperature loading can sometimes reduce dye compartmentalization.[3]
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with warm, phenol red-free HBSS to remove extracellular dye.
-
Add fresh HBSS (with probenecid if used in loading) and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester.[7]
-
-
Imaging:
-
Place the dish on the microscope stage with an environmental chamber maintaining physiological conditions (37°C, 5% CO₂).
-
Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.
-
For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the dynamics of interest.
-
Protocol 2: Best Practices for GCaMP Imaging to Reduce Phototoxicity
This protocol outlines key considerations for using genetically encoded this compound indicators (GECIs) like GCaMP to minimize phototoxicity.
Procedure:
-
Expression System:
-
Viral Transduction: Use adeno-associated viruses (AAVs) with a cell-type-specific promoter to control the expression of GCaMP. Use the lowest viral titer that results in sufficient expression for imaging. Overexpression can lead to cytotoxicity.
-
Transgenic Animals: Using a well-characterized transgenic animal line often provides more stable and consistent expression levels.
-
-
Choosing a GCaMP Variant:
-
Select a GCaMP variant appropriate for your experimental needs. Newer generations (e.g., jGCaMP8 series) offer improved brightness, kinetics, and photostability compared to older versions like GCaMP3 or GCaMP6.
-
-
Imaging Parameters:
-
Two-Photon Microscopy: This is the preferred method for in vivo GCaMP imaging as it reduces out-of-focus excitation and phototoxicity.[4]
-
Laser Power: Use the minimum laser power necessary to resolve this compound transients. For two-photon imaging, this is typically in the range of 5-50 mW at the sample, depending on the depth and expression level.
-
Wavelength: Use the optimal excitation wavelength for the specific GCaMP variant (e.g., ~920 nm for GCaMP6).
-
-
Long-Term Imaging Considerations:
-
For chronic imaging studies, it is crucial to monitor the health of the cells or animal over time.
-
Be aware that long-term, high-level expression of some GCaMP variants can lead to nuclear accumulation and altered cellular physiology. Newer variants like GCaMP-X have been developed to reduce these effects.[1]
-
Visualizations
References
protocol for reducing background fluorescence in calcium assays
This guide provides solutions to common issues encountered during calcium assays, focusing on protocols to reduce high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, masking the specific signal from your this compound indicator. Key contributors include:
-
Culture Medium Components: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background.[1][2][3] Similarly, serum (like FBS), riboflavin, and certain amino acids found in media are known to be autofluorescent.[4]
-
Extracellular Dye: Incomplete removal of the acetoxymethyl (AM) ester this compound indicator (e.g., Fluo-4 AM) from the extracellular space is a major cause of high background.[5] Serum components can also prematurely cleave the AM ester outside the cells.[6]
-
Cellular Autofluorescence: Endogenous cellular components, such as NADH, riboflavin, and collagen, naturally fluoresce and contribute to the overall background signal.[7][8]
-
Plate Material: The type of microplate used can influence background. Black-walled plates are recommended for fluorescence assays to reduce stray light and well-to-well crosstalk.[9][10]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) can react with cellular components to create fluorescent products.[11]
Q2: How does phenol red in my culture medium affect the assay's signal-to-background ratio?
Phenol red, used to monitor the pH of cell culture, interferes with fluorescence-based assays by increasing background fluorescence.[2][12] This elevated background can decrease the signal-to-background (or signal-to-blank) ratio, making it difficult to detect weak signals from your this compound indicator.[2][4] For assays with low fluorescent signals, it is highly recommended to use a phenol red-free medium.[1]
Q3: What is the difference between a "no-wash" and a "wash" protocol, and how does it impact background fluorescence?
The main difference lies in the removal of the dye-loading solution after cell incubation.
-
Wash Protocol: This protocol involves one or more washing steps after incubating the cells with the this compound indicator dye.[5] The purpose is to thoroughly remove extracellular dye, which is a primary source of background fluorescence. This method is crucial for achieving a high signal-to-noise ratio.
-
No-Wash Protocol: These protocols, often supplied in commercial kits, use a quenching agent or background suppressor that is added directly to the wells after dye loading.[13][14] This agent masks the fluorescence from extracellular dye, eliminating the need for wash steps and making the protocol faster and more suitable for high-throughput screening (HTS).[15] However, some no-wash kits may still produce a significant signal drop upon liquid transfer, which can complicate data analysis.[13][15]
While no-wash protocols offer convenience, a traditional wash protocol is often more effective at minimizing background for sensitive assays.
Q4: My background is still high after implementing a wash protocol. What other steps can I take?
If washing alone is insufficient, consider the following troubleshooting steps:
-
Optimize Dye Concentration: High concentrations of the this compound indicator can lead to increased background. Titrate the dye to find the lowest effective concentration that still provides a robust signal.[5][11]
-
Use Phenol Red-Free Medium: Switch to a phenol red-free culture medium or perform the final steps of the assay in a buffered salt solution (e.g., HBSS) to eliminate media-induced autofluorescence.[4]
-
Reduce Serum Content: If possible, reduce the serum percentage in your medium during the assay or use serum-free medium for the final steps, as serum is a known source of autofluorescence.[4][6]
-
Incorporate a Background Suppressor: Some commercial kits include background suppression reagents that can be added to quench extracellular fluorescence.[14]
-
Check Instrument Settings: Optimize the gain settings on your fluorescence reader. An excessively high gain will amplify both the signal and the background noise, potentially leading to detector saturation.[10]
-
Use Red-Shifted Dyes: Cellular autofluorescence is often weaker at longer wavelengths.[11] If your experimental setup allows, consider using red-shifted this compound indicators (e.g., Rhod-4) to avoid the blue-green region where autofluorescence is most prominent.[4][16]
Troubleshooting Summary
The following table summarizes common issues and recommended solutions for reducing background fluorescence.
| Issue | Potential Cause | Recommended Solution(s) |
| High Background Signal | Culture medium components (Phenol Red, Serum) | Use phenol red-free medium.[1] Reduce serum concentration or use serum-free medium for the final assay steps.[4][6] |
| Incomplete removal of extracellular dye | Implement a thorough wash protocol.[5] Consider using a background suppressor/quenching agent.[14] | |
| Cellular autofluorescence | Use red-shifted fluorescent dyes (e.g., Rhod-4) that excite at longer wavelengths.[4][11] | |
| Sub-optimal dye concentration | Titrate the this compound indicator to the lowest effective concentration.[5] | |
| Low Signal-to-Noise Ratio | High background fluorescence | Follow all recommendations for reducing high background signal. |
| Weak fluorescent signal | Increase dye concentration or loading time.[5] Choose a brighter fluorophore with a higher quantum yield.[11] | |
| Incorrect instrument settings | Optimize excitation/emission wavelengths and filter sets. Adjust gain settings to maximize signal without saturating the detector.[9][10][11] | |
| Inconsistent Readings | Pipetting errors or evaporation | Use calibrated multi-channel pipettes and plate sealing films.[9] |
| Dye compartmentalization | Load cells at a lower temperature (e.g., room temperature) to reduce dye sequestration into organelles.[5] |
Experimental Protocols
Protocol 1: Standard Wash Protocol for Adherent Cells using Fluo-4 AM
This protocol details the steps for loading adherent cells with a this compound indicator and washing to remove extracellular dye, thereby minimizing background fluorescence.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
Fluo-4 AM Stock Solution (e.g., 1-2 mM in DMSO)
-
Pluronic® F-127 (optional, aids dye solubilization)
-
Probenecid (B1678239) (optional, anion transport inhibitor to improve dye retention)[17]
-
Physiological Saline Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES, pH 7.3
Procedure:
-
Cell Preparation: Culture adherent cells in a 96-well plate until they reach 80-90% confluency.
-
Prepare Loading Solution:
-
Prepare a physiological buffer (e.g., HBSS with HEPES).
-
Dilute the Fluo-4 AM stock solution in the buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type.[6]
-
(Optional) If using Pluronic® F-127, add it to the loading solution (final concentration ~0.02%) to prevent dye aggregation.[5]
-
(Optional) If your cells actively transport the dye out, add Probenecid to the loading solution (final concentration 1-2.5 mM).[5]
-
-
Cell Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once gently with the physiological buffer.[5]
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined for your specific cell line.[5][17]
-
-
Wash Step:
-
Aspirate the loading solution from the wells.
-
Wash the cells twice with fresh, warm physiological buffer to ensure complete removal of any extracellular dye.[5]
-
-
De-esterification:
-
Add fresh physiological buffer (containing probenecid if used during loading) to the cells.
-
Incubate for an additional 30 minutes at the same temperature used for loading. This step allows for the complete cleavage of the AM ester by intracellular esterases, trapping the active dye inside the cells.[5]
-
-
Imaging: The cells are now ready for fluorescence measurement. Acquire a baseline fluorescence reading before adding your stimulus and record the fluorescence intensity over time.
Visual Guides
References
- 1. ibidi.com [ibidi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenol red - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. promocell.com [promocell.com]
- 13. Evaluation of no-wash this compound assay kits: enabling tools for this compound mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. hellobio.com [hellobio.com]
troubleshooting guide for inconsistent calcium indicator loading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the loading of calcium indicators for cellular imaging experiments.
Troubleshooting Guide: Inconsistent this compound Indicator Loading
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete De-esterification of AM Ester | After loading, incubate cells in dye-free buffer for an additional 30 minutes to allow intracellular esterases to fully cleave the AM ester group, which is required for the dye to become fluorescent and this compound-sensitive.[1][2] |
| Inefficient Dye Loading | Optimize loading conditions by titrating the dye concentration (typically 1-5 µM for Fluo-4 AM) and incubation time (usually 30-60 minutes).[1][3][4] Optimal conditions can be cell-type dependent.[5] |
| Suboptimal Loading Temperature | Loading efficiency is temperature-dependent. Test a range of temperatures from room temperature to 37°C to find the optimal condition for your specific cell type.[1] |
| Poor Cell Health | Unhealthy or dying cells may not load the dye efficiently and can exhibit dysregulated intracellular this compound levels.[3][6][7] Ensure cells are healthy and within a consistent passage number range before loading.[7] |
| Dye Leakage | Some cell types actively extrude the dye using organic anion transporters.[2][8] The use of probenecid (B1678239) (1-2.5 mM) can help inhibit these transporters and improve dye retention.[3][4][9][10] Lowering the incubation and imaging temperature can also reduce leakage.[8][11] |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of your chosen this compound indicator.[10][12] For Fluo-4, use a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).[2][4] |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Extracellular Dye | Thoroughly wash cells 2-3 times with fresh, warm physiological buffer after the loading incubation to remove any residual extracellular dye.[1][3] |
| Autofluorescence | Use a phenol (B47542) red-free medium for live-cell imaging, as phenol red is fluorescent.[3][11][12] If possible, use glass-bottom dishes instead of plastic to reduce background from consumables.[12] Consider using red-shifted indicators, as autofluorescence is often weaker at longer wavelengths.[12][13][14] |
| Dye Concentration Too High | While it may seem counterintuitive, a high dye concentration can contribute to high background. Reduce the loading concentration of the this compound indicator.[3] |
| Out-of-Focus Fluorescence | Fluorescence from out-of-focus cells or the surrounding neuropil can contribute to high background, especially in tissue samples.[6] |
Issue 3: Uneven or Patchy Dye Loading
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Dye Solubility | Use a dispersing agent like Pluronic® F-127 (typically 0.02-0.1% w/v) to aid in the solubilization of water-insoluble AM ester dyes and ensure a more uniform loading.[3][4][9][15] |
| Non-uniform Cell Monolayer | Ensure cells are seeded at an appropriate density to form a consistent monolayer. Overly confluent or sparse cultures can lead to inconsistent loading.[1] |
| Suboptimal Loading Conditions | Optimize the loading temperature and time for your specific cell type to promote even dye uptake.[1] |
Issue 4: Cell Damage or Toxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cytotoxicity from Loading Conditions | High dye concentrations or prolonged incubation at elevated temperatures (e.g., 37°C) can be toxic to cells.[1] Reduce the dye concentration and/or the incubation time and temperature.[1] |
| Phototoxicity | Excessive exposure to excitation light, especially at high intensities, can generate reactive oxygen species (ROS) that damage cells.[13] This can manifest as membrane blebbing, vacuole formation, or altered cellular function.[13] To mitigate phototoxicity, use the lowest possible excitation light level, reduce exposure time, and consider using brighter, more photostable dyes that require less light.[13] Red-shifted indicators are also advantageous as longer wavelength light is less energetic.[13][14] |
| Toxicity of Additives | While useful, reagents like DMSO, Pluronic F-127, and probenecid can have cytotoxic effects.[16] Use the lowest effective concentrations of these additives. |
Issue 5: Dye Compartmentalization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Sequestration into Organelles | AM ester dyes can sometimes accumulate in intracellular organelles like mitochondria or lysosomes, leading to a punctate staining pattern rather than a diffuse cytosolic signal.[1][2] This can be influenced by loading temperature. |
| Mitigation Strategies | Try lowering the loading temperature to reduce dye sequestration.[1] Ensure complete de-esterification, as the charged, cleaved form of the dye is less likely to be sequestered. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Pluronic® F-127 when loading this compound indicators?
A1: Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent.[4] this compound indicators in their AM ester form are often hydrophobic and have poor solubility in aqueous solutions.[9] Pluronic® F-127 helps to prevent the dye from precipitating in your loading buffer and facilitates a more uniform loading of the dye into the cells.[3][4][9]
Q2: Why is probenecid sometimes added to the loading and imaging buffer?
A2: Many cell types have organic anion transporters that can actively pump the cleaved (active) form of the this compound indicator out of the cell, leading to signal loss over time.[2][8][9] Probenecid is an inhibitor of these transporters and is used to improve the intracellular retention of the dye, resulting in a brighter and more stable fluorescent signal.[3][4][9][10]
Q3: My fluorescent signal is bleaching rapidly. What can I do?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize photobleaching, you should reduce the intensity and duration of the excitation light.[11] Using a brighter, more photostable indicator can also help, as it will allow you to use lower light levels to achieve a good signal.[10] For single-wavelength indicators, it's important to note that photobleaching can affect the quantification of this compound concentrations.[14] Ratiometric indicators can help to correct for photobleaching effects.[17][18]
Q4: Should I use a single-wavelength or ratiometric this compound indicator?
A4: The choice depends on your experimental goals. Single-wavelength indicators like Fluo-4 are generally very bright and are well-suited for detecting the timing of this compound signals.[14][17] However, their fluorescence intensity can be affected by factors other than the this compound concentration, such as uneven dye loading, cell thickness, and photobleaching, making absolute quantification challenging.[2][14] Ratiometric indicators, such as Fura-2, exhibit a shift in their excitation or emission spectrum upon binding this compound.[17] By taking the ratio of the fluorescence at two different wavelengths, you can obtain a more quantitative measure of intracellular this compound concentration that is less susceptible to artifacts like uneven loading and dye leakage.[17][18][19]
Q5: What are the optimal excitation and emission wavelengths for Fluo-4?
A5: Fluo-4 has a peak excitation wavelength of approximately 490 nm and a peak emission wavelength of around 515-520 nm.[4][14] It is well-suited for use with a standard FITC/GFP filter set.[2][4]
Experimental Protocols
General Protocol for Loading Fluo-4 AM into Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[3]
Materials:
-
Adherent cells cultured on coverslips or in microplates
-
Fluo-4 AM
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (e.g., 10% w/v stock solution in DMSO)
-
Probenecid (optional, e.g., 100 mM stock solution)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered saline)
Procedure:
-
Prepare Stock Solutions:
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO. For example, to make a 2 mM stock, dissolve 1 mg of Fluo-4 AM in approximately 455 µL of DMSO.[3] Store in small aliquots at -20°C, protected from light and moisture.[3]
-
Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO.[3]
-
Probenecid Stock Solution (100 mM): Prepare in an appropriate solvent as per the manufacturer's instructions.
-
-
Prepare Loading Buffer (Example for a final concentration of 2 µM Fluo-4 AM):
-
For every 2 mL of physiological buffer, add 2 µL of the 2 mM Fluo-4 AM stock solution.
-
To aid in dispersion, add 2 µL of the 10% Pluronic® F-127 stock solution for a final concentration of 0.02%.[3]
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[3]
-
Vortex the loading buffer thoroughly.
-
-
Cell Loading:
-
Grow adherent cells to the desired confluency (typically 70-90%) on coverslips or in black-walled, clear-bottom microplates.[3]
-
Remove the culture medium and wash the cells once with the physiological buffer.[3]
-
Add the prepared Fluo-4 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at either room temperature or 37°C, protected from light.[3][4] The optimal time and temperature should be determined empirically for your cell type.[3]
-
-
Washing:
-
After the incubation period, remove the loading buffer.
-
Wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular Fluo-4 AM.[3]
-
-
De-esterification:
-
Add fresh physiological buffer (with probenecid, if used during loading) to the cells.
-
Incubate for an additional 30 minutes at the chosen temperature to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.[2]
-
-
Imaging:
-
You are now ready to perform your this compound imaging experiment. Acquire images using a fluorescence microscope with the appropriate filter set for Fluo-4 (Excitation ~490 nm, Emission ~520 nm).[2]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound indicator loading.
Caption: A simplified Gq-coupled GPCR this compound signaling pathway.
Caption: General experimental workflow for this compound indicator loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hellobio.com [hellobio.com]
- 5. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Electrophysiology | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Improving AM ester this compound dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Temporal Resolution for Detecting Fast Calcium Transients
Welcome to the technical support center for calcium imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered when aiming for high temporal resolution in detecting fast this compound transients.
Frequently Asked Questions (FAQs)
General
Q1: What are the key factors limiting the temporal resolution of my this compound imaging experiments?
A1: Several factors can limit the temporal resolution of this compound imaging experiments. These include the kinetics of the this compound indicator itself (both on-rate and off-rate), the frame rate of the imaging camera, the signal-to-noise ratio (SNR), and the illumination intensity, which can lead to phototoxicity and photobleaching with prolonged high-frequency imaging.[1] For two-photon microscopy, there's an inherent trade-off between spatial and temporal resolution due to the laser scanning mechanism.[2]
Q2: What are the most common artifacts I might encounter when imaging fast this compound transients?
A2: The most common artifacts include motion artifacts from subject movement or setup instability, neuropil contamination where the signal from out-of-focus neurons contaminates the region of interest (ROI), phototoxicity, and photobleaching of the fluorescent indicator.[1] These artifacts can distort the true this compound signals and lead to misinterpretation of the data.
This compound Indicators
Q3: Which type of this compound indicator is best for detecting fast transients: chemical dyes or genetically encoded this compound indicators (GECIs)?
A3: Both have their advantages. Synthetic small-molecule indicators, like certain derivatives of BAPTA, often have fast binding and dissociation kinetics, which are crucial for detecting rapid this compound fluctuations.[3] GECIs, such as those in the GCaMP series, have undergone significant development to improve their kinetics, with "fast" variants like GCaMP6f and the newer jGCaMP7 sensors offering improved detection of individual spikes.[3][4] The choice depends on the specific experimental needs, such as the requirement for cell-type-specific targeting (a major advantage of GECIs) versus the potentially faster kinetics of some chemical dyes.
Q4: My signal-to-noise ratio is low when imaging at high frame rates. How can I improve it?
A4: A low signal-to-noise ratio at high frame rates is a common challenge. To improve it, you can:
-
Increase Illumination Intensity: Use higher laser power or lamp intensity, but be mindful of phototoxicity and photobleaching.[1]
-
Choose a Brighter Indicator: Select a this compound indicator with a high quantum yield and large fluorescence change upon this compound binding.[5]
-
Use a High-Sensitivity Detector: Employ cameras with high quantum efficiency (QE) and low read noise, such as back-illuminated sCMOS or EMCCD cameras.[6][7]
-
Optimize Your Optics: Ensure your microscope's optical path is clean and well-aligned to maximize photon collection.
-
Post-Acquisition Denoising: Utilize computational methods, such as the DeepCAD algorithm, to denoise the imaging data.[4][8]
Hardware and Acquisition
Q5: What type of camera is best suited for high-speed this compound imaging?
A5: sCMOS (scientific Complementary Metal-Oxide-Semiconductor) cameras are widely used for high-speed this compound imaging due to their ability to deliver high frame rates and a large field of view with low read noise.[6][9] For extremely low-light conditions, EMCCD (Electron-Multiplying Charge-Coupled Device) cameras may offer superior sensitivity.[6] The latest generation of back-illuminated sCMOS cameras provides high quantum efficiency (QE), making them an excellent choice.[7]
Q6: How can I achieve frame rates in the kilohertz range?
A6: Achieving kilohertz frame rates typically requires a combination of a high-speed camera and adjustments to the acquisition parameters. By reducing the region of interest (ROI) to include only the essential area, the camera can read out the pixels much faster, significantly boosting the frame rate.[9][10] Some advanced microscopy techniques, such as using all-optical laser scanning, can also achieve imaging speeds of up to 3,000 frames per second.[11]
Troubleshooting Guides
Issue 1: I am not detecting any this compound transients, even with a known stimulus.
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Verify cell viability using a stain like Trypan Blue. Ensure cells are not overgrown or stressed.[12] |
| Incorrect Dye Loading | Confirm the correct concentration and incubation time for your this compound indicator. Use a positive control like a this compound ionophore to ensure the dye is functional.[12] |
| Instrument Failure | Check that the light source, filters, and camera are all functioning correctly. Verify instrument settings and baseline fluorescence. |
| Rapid Signal Desensitization | For some receptors, the this compound signal can be extremely transient.[12] Ensure your acquisition starts immediately upon or even before stimulus application. |
Issue 2: My baseline fluorescence is unstable and drifting.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Plot the mean fluorescence of your ROI over time. A steady decay indicates photobleaching. Reduce illumination intensity or exposure time.[1] Consider using a more photostable indicator. |
| Indicator Leakage | Ensure cells are healthy. If using a chemical dye, consider switching to a genetically encoded indicator (GECI) like GCaMP, which is less prone to leakage.[1] |
| Focus Drift | Use an autofocus system or allow the microscope to thermally stabilize before starting a long time-series acquisition. |
Issue 3: My this compound transients appear smeared or blurred.
| Possible Cause | Troubleshooting Step |
| Insufficient Temporal Resolution | The frame rate is too low to resolve the fast kinetics of the transient. Increase the frame rate by reducing the ROI or using a faster camera. A lower temporal resolution can lead to an overestimation of this compound events due to motion artifacts.[13][14] |
| Motion Artifacts | Use motion correction algorithms during post-processing. If imaging in live animals, ensure the subject is securely and stably positioned.[1] |
| Slow Indicator Kinetics | The off-rate of your indicator may be too slow to track rapid decreases in this compound. Consider using a "fast" variant of a GECI or a chemical dye with faster kinetics.[3][15] |
Data Presentation
Table 1: Comparison of Selected this compound Indicators for Fast Transients
| Indicator | Type | Typical On-Kinetics | Typical Off-Kinetics | Key Advantages | Key Disadvantages |
| Fluo-4 | Chemical | Fast | Moderate | High fluorescence increase, good signal-to-noise.[16] | Can be prone to photobleaching, potential for leakage.[1] |
| Cal-520 | Chemical | Fast | Moderate | Considered optimal for detecting and tracking local events with a good signal-to-noise ratio.[16] | Requires careful loading to avoid compartmentalization. |
| GCaMP6f | GECI | Fast | Fast | Good for cell-specific targeting, relatively fast kinetics for a GECI.[3] | Lower signal change compared to some chemical dyes. |
| jGCaMP7f | GECI | Fast | Very Fast | Improved detection of individual spikes compared to GCaMP6 series.[4] | May still have slower kinetics than some chemical dyes. |
| Fast-GCaMPs | GECI | Fast | Up to 4x faster than GCaMP6f | Designed for tracking closely spaced action potentials.[3] | May have a narrower sensitivity range. |
Table 2: High-Speed Imaging Hardware Specifications
| Camera Technology | Typical Max Frame Rate (Full Frame) | Typical Max Frame Rate (with ROI) | Quantum Efficiency (QE) | Read Noise | Best For |
| sCMOS | ~100 fps | >1000 fps | Up to ~82% (front-illuminated) | Low (1-2 e-) | General high-speed this compound imaging with good sensitivity and large field of view.[6][9] |
| Back-illuminated sCMOS | ~90 fps | >500 fps | >95% | Very Low (~1 e-) | Low-light applications requiring high sensitivity and speed.[7] |
| EMCCD | ~30 fps | >500 fps | >90% | <1 e- (with EM gain) | Single-photon level detection in extremely low-light conditions.[6] |
Experimental Protocols
Protocol 1: High-Speed this compound Imaging in Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Ensure cells are healthy and at an appropriate confluency.
-
Indicator Loading (Chemical Dye):
-
Prepare a loading solution of your chosen this compound indicator (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer.
-
Incubate the cells with the loading solution for the recommended time and temperature (e.g., 30-60 minutes at 37°C).
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.
-
-
Microscope Setup:
-
Use an inverted microscope equipped with a high-speed sCMOS or EMCCD camera.
-
Select the appropriate filter set for your chosen indicator.
-
Set the illumination intensity to the lowest level that provides an adequate signal-to-noise ratio to minimize phototoxicity.[1]
-
-
Image Acquisition:
-
Define a region of interest (ROI) that encompasses the cells of interest to maximize the frame rate.
-
Set the camera to acquire images at the desired temporal resolution (e.g., 100-1000 Hz).
-
Establish a baseline recording before applying a stimulus.
-
Initiate recording and apply the stimulus (e.g., agonist application or electrical stimulation).
-
-
Data Analysis:
-
Apply motion correction algorithms if necessary.
-
Define ROIs for individual cells.
-
Extract the mean fluorescence intensity from each ROI over time.
-
Calculate the change in fluorescence over baseline (ΔF/F₀) to represent the this compound transient.
-
Visualizations
Caption: A diagram illustrating a common this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ETD | Overcoming Spatiotemporal Trade-offs in this compound Imaging Using Deep Learning-based Dynamics Modeling | ID: q524jq12q | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. This compound Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Advice On Choosing A Camera For this compound Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. High Speed Detectors for this compound Imaging in Neurobiology- Oxford Instruments [andor.oxinst.com]
- 10. This compound imaging at kHz frame rates resolves millisecond timing in neuronal circuits and varicosities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of temporal resolution on this compound scoring: insights from photon-counting detector CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of temporal resolution on this compound scoring: insights from photon-counting detector CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast Kinetics of this compound Signaling and Sensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intracellular Calcium Indicator Calibration
Welcome to the technical support center for intracellular calcium indicator calibration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the calibration of intracellular this compound indicators.
Frequently Asked Questions (FAQs)
Q1: Why is calibrating my this compound indicator crucial for quantitative analysis?
A1: Calibration is essential for converting raw fluorescence signals into precise intracellular this compound concentrations ([Ca²⁺]i). Without calibration, your data remains qualitative, showing only relative changes in fluorescence. Calibration accounts for variations in dye concentration between cells, photobleaching, and differences in cell thickness, ensuring that the measured fluorescence ratio accurately reflects the true [Ca²⁺]i.[1][2][3] Ratiometric indicators like Fura-2 (B149405) are particularly powerful in this regard as they allow for more reliable measurements by correcting for these potential artifacts.[1][3][4]
Q2: What is the difference between in vitro and in situ (in-cell) calibration?
A2: In vitro calibration involves determining the indicator's properties in a buffered solution with known this compound concentrations.[5] In situ calibration, on the other hand, is performed within the cells being studied, typically after the experiment.[6] The in situ method is generally preferred as it accounts for the specific intracellular environment (e.g., pH, viscosity, protein binding) which can alter the indicator's affinity for this compound (Kd).[2][7][8]
Q3: What is the Grynkiewicz equation and why is it important for ratiometric dyes like Fura-2?
A3: The Grynkiewicz equation is a fundamental formula used to calculate the intracellular free this compound concentration from the fluorescence ratio of ratiometric dyes.[2] The equation is:
[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)] [2]
Where:
-
[Ca²⁺]i : Intracellular free this compound concentration.
-
Kd : Dissociation constant of the dye for Ca²⁺.[2]
-
β (or Sf2/Sb2) : Ratio of fluorescence intensities at the second excitation wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the dye.[2][6]
-
R : The experimentally measured fluorescence ratio.[2]
-
Rmin : The minimum fluorescence ratio in the absence of Ca²⁺.[2]
-
Rmax : The maximum fluorescence ratio at saturating Ca²⁺ concentrations.[2]
Accurate determination of Rmin, Rmax, and Kd through calibration is critical for obtaining reliable quantitative [Ca²⁺]i measurements.[2]
Q4: What are some common challenges with genetically encoded this compound indicators (GECIs)?
A4: While GECIs offer cell-specific targeting and are suitable for long-term studies, they present unique calibration challenges.[9][10] Their fluorescence can be influenced by pH and their expression levels can interfere with endogenous this compound signaling pathways.[9][11] Furthermore, determining the true Rmin and Rmax in vivo can be difficult.[12] For quantitative measurements with single-wavelength GECIs like GCaMP, co-expression with a fluorescent protein that is insensitive to this compound (e.g., mCherry) can be used for ratiometric analysis.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | References |
| High background fluorescence or low signal-to-noise ratio | Incomplete hydrolysis of the AM ester form of the dye, leading to compartmentalization in organelles. | Lower the incubation temperature during dye loading. Allow sufficient time for de-esterification. Use anion-transport inhibitors like probenecid (B1678239) to reduce dye leakage. | [2][8][13] |
| Autofluorescence from cells or media. | Use phenol (B47542) red-free media. Acquire an unstained sample to determine the autofluorescence spectrum and subtract it from your experimental data. | [14] | |
| Calculated resting [Ca²⁺]i is physiologically unrealistic (too high or too low) | The in vitro determined Kd value may not accurately reflect the intracellular environment. | Perform an in situ calibration to determine the Kd under your specific experimental conditions. Ensure calibration buffers for in vitro measurements closely mimic the intracellular environment (pH, ionic strength, temperature). | [2][7] |
| Incomplete ionophore-induced this compound saturation or depletion for Rmax and Rmin determination. | Ensure you are using an optimal concentration of the ionophore (e.g., 1-10 µM ionomycin). Allow sufficient time for the ionophore to fully equilibrate Ca²⁺ concentrations, monitored by a stable fluorescence ratio. | [2] | |
| Inconsistent or variable fluorescence signals between experiments | Changes in the optical setup (e.g., filters, objective lens). | Perform a new calibration if any optical components are changed. | [6] |
| Uneven dye loading or cell health variability. | Optimize dye concentration and incubation time. Ensure cells are healthy and well-adhered. | [1][15] | |
| Photobleaching. | Reduce excitation light intensity and/or exposure time. The ratiometric nature of dyes like Fura-2 helps to minimize the effects of moderate photobleaching. | [1][2] | |
| For Genetically Encoded this compound Indicators (GECIs): Low signal or unexpected fluorescence | Poor GECI expression or targeting. | Optimize transfection/transduction methods. Verify subcellular localization. | [9] |
| Interference with endogenous signaling pathways. | Use the lowest effective expression level of the GECI to minimize buffering effects and potential interactions with cellular machinery. | [9][11][16] | |
| Phototoxicity. | Measure laser power and use the minimum necessary to obtain a good signal. Control for potential heat-induced artifacts. | [17] |
Experimental Protocols
In Situ Calibration Protocol for Ratiometric Dyes (e.g., Fura-2)
This protocol outlines the general steps for determining Rmin and Rmax in your experimental cells.
-
Baseline Measurement: After recording your experimental this compound signals, perfuse the cells with a this compound-free physiological salt solution containing a this compound chelator (e.g., 5 mM EGTA) to establish a baseline.
-
Rmin Determination: Add a this compound ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-bromo A23187) to the this compound-free solution. This will allow extracellular EGTA to chelate any remaining intracellular this compound, leading to the minimum fluorescence ratio (Rmin). Wait for the ratio to stabilize.[2][6]
-
Rmax Determination: Perfuse the cells with a high this compound solution (e.g., 10-20 mM CaCl₂) containing the same ionophore concentration. This will saturate the intracellular indicator with this compound, yielding the maximum fluorescence ratio (Rmax). Wait for the ratio to stabilize.[2][6]
-
Background Subtraction: For accurate measurements, it is important to subtract the background fluorescence from a region of interest without cells at each wavelength before calculating the ratios.
In Vitro Calibration Protocol for Determining Kd
This protocol is for determining the dissociation constant (Kd) of a this compound indicator in a cell-free system.
-
Prepare this compound Buffers: Create a series of calibration buffers with known free this compound concentrations ranging from 0 µM to ~40 µM. This is typically done by mixing a this compound-free buffer (containing 10 mM K₂EGTA) and a high this compound buffer (containing 10 mM CaEGTA) in precise ratios.[5]
-
Add Indicator: Add a small, constant amount of the this compound indicator (in its salt form, not the AM ester) to each calibration buffer.
-
Measure Fluorescence: Using a fluorometer or your imaging system, measure the fluorescence intensity (or ratio for ratiometric dyes) of the indicator in each buffer.
-
Plot Data: Plot the fluorescence ratio (R) against the free this compound concentration.
-
Calculate Kd: Fit the data to the Grynkiewicz equation to determine the Kd.
Visualizations
Caption: Workflow for in situ calibration of a ratiometric this compound indicator.
Caption: A generalized this compound signaling pathway leading to a fluorescence response.
Caption: A logical troubleshooting flow for inaccurate this compound measurements.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for this compound Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 4. berthold.com [berthold.com]
- 5. Calibration Protocol for Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
- 6. ionoptix.com [ionoptix.com]
- 7. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Reporting neural activity with genetically encoded this compound indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genetically Encoded this compound Indicators: A New Tool in Renal Hypertension Research [frontiersin.org]
- 11. Frontiers | Using genetically encoded this compound indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 12. In vitro and in vivo calibration of low affinity genetic Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 16. Imaging and analysis of genetically encoded this compound indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A biologist’s checklist for this compound imaging and optogenetic analysis [focalplane.biologists.com]
Technical Support Center: Enhancing the Dynamic Range of Genetically Encoded Calcium Sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with genetically encoded calcium indicators (GECIs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the dynamic range and overall performance of your this compound imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during GECI-based this compound imaging that can affect the dynamic range of your sensor.
Q1: My fluorescent signal is very dim, and the signal-to-noise ratio (SNR) is low. How can I improve this?
A1: A dim signal can significantly impact your dynamic range. Here are several factors to consider:
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Suboptimal GECI Choice: The brightness of GECIs varies considerably between different variants. Newer generations like the jGCaMP8 series often exhibit improved brightness and a larger fluorescence increase upon Ca2+ binding.[1] Consider if a brighter or more sensitive sensor is better suited for your experimental conditions.
-
Low Expression Levels: Insufficient expression of the GECI will naturally lead to a weak signal. This can be addressed by:
-
Optimizing Transfection/Transduction: Review your protocol for delivering the GECI plasmid or virus. For viral methods, optimizing the multiplicity of infection (MOI) is crucial to balance expression levels with cell health.[2][3] High viral loads can lead to cytotoxicity.[2]
-
Promoter Choice: The promoter driving GECI expression plays a significant role. A strong, constitutive promoter like CAG may provide high expression, while a neuron-specific promoter like hSyn will restrict expression to your cells of interest.[4]
-
-
Photobleaching: Continuous exposure to high-intensity excitation light can irreversibly damage the fluorophore, leading to a diminished signal over time.[5][6][7] To mitigate this:
-
Reduce laser power to the minimum level required for adequate signal detection.
-
Decrease the exposure time for each frame.
-
Use intermittent imaging rather than continuous recording if your experimental design allows.
-
Consider using two-photon microscopy, which can reduce photobleaching in the focal plane.[5]
-
-
Imaging System Settings: Ensure your microscope's settings are optimal. This includes using the correct excitation and emission filters for your specific GECI and ensuring the detector sensitivity is appropriately set.
Q2: I'm observing a high background fluorescence, which is reducing my calculated ΔF/F₀. What can I do?
A2: High background can be caused by several factors:
-
Autofluorescence: Some cell types or culture media exhibit natural fluorescence. Image a non-transfected/transduced area to determine the level of autofluorescence and subtract this from your measurements.
-
Out-of-Focus Light: Confocal or two-photon microscopy can help reject out-of-focus light, thereby reducing background and improving SNR.
-
Suboptimal F₀ Calculation: The baseline fluorescence (F₀) calculation is critical. If F₀ is measured during a period of low-level activity rather than true quiescence, the calculated ΔF/F₀ will be artificially low.[8] Employ robust methods for baseline determination, such as using a moving window to identify periods of inactivity.[8]
Q3: The dynamic range (ΔF/F₀) of my GECI is smaller than what is reported in the literature. Why might this be?
A3: Discrepancies between expected and observed dynamic range are common and can be due to:
-
Cell-Type Specific Effects: The performance of a GECI can vary significantly between different cell types and even different subcellular compartments.[1] Factors within the cellular environment, such as pH and the presence of endogenous proteins, can influence sensor function.
-
Saturation of the Sensor: If the intracellular this compound transients in your system are very large, they may saturate the sensor, meaning all available GECI molecules are bound to this compound. This will lead to a plateau in the fluorescence signal and an underestimation of the true this compound peak. Consider using a GECI with a lower affinity for this compound (higher Kd) in such cases.
-
Overexpression Artifacts: Very high levels of GECI expression can buffer intracellular this compound, dampening the natural this compound transients and thus reducing the observed dynamic range.[9] Overexpression can also lead to mislocalization of the sensor and cellular stress.[9][10]
-
In Vitro vs. In Vivo Performance: The dynamic range measured with purified protein in vitro often does not directly translate to performance in living cells.[11][12]
Q4: My cells are showing signs of phototoxicity (e.g., blebbing, apoptosis) during long-term imaging. How can I minimize this?
A4: Phototoxicity is a serious concern in live-cell imaging and is caused by the damaging effects of excitation light.[5][7]
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Reduce Light Exposure: Similar to mitigating photobleaching, use the lowest possible laser power and shortest exposure times.[5][6]
-
Use Longer Wavelengths: If possible, use GECIs that are excited by longer wavelengths of light (e.g., red fluorescent this compound indicators), as this is generally less phototoxic.
-
Two-Photon Microscopy: This technique confines excitation to the focal plane, reducing overall phototoxicity to the sample.[5]
-
Optimize Imaging Intervals: Only acquire images as frequently as is necessary to capture the dynamics of interest.
Quantitative Data Summary
The selection of a GECI is a critical step in experimental design. The following tables summarize key performance parameters of several popular GCaMP variants to aid in this decision-making process.
Table 1: Comparison of GCaMP Variants (In Vitro Properties)
| GECI Variant | Peak ΔF/F₀ | Brightness (Ca²⁺-saturated) | Ca²⁺ Affinity (Kd, nM) | Reference |
| GCaMP3 | ~12 | Moderate | 540 | [11][13] |
| GCaMP5G | ~20 | Higher than GCaMP3 | ~450 | [13] |
| GCaMP6s | ~50 | High | 144 | [9] |
| GCaMP6f | ~50 | High | 291 | [9] |
| jGCaMP8f | ~2.1 (in HEK293T cells) | High | N/A | [1] |
| jGCaMP8f F366H | ~3.99 (in HEK293T cells) | High | N/A | [1] |
Note: In vitro properties can differ from performance in living cells. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Kinetic Properties of GCaMP Variants (in response to 1 Action Potential in mouse V1 L2/3 cells)
| GECI Variant | Rise Time (t₁/₂, ms) | Decay Time (t₁/₂, ms) |
| GCaMP6s | ~50 | ~400 |
| GCaMP6f | ~20 | ~150 |
| jGCaMP7f | ~15 | ~100 |
Note: Kinetic properties are highly dependent on temperature and the biological system being studied.
Experimental Protocols
Protocol 1: Measuring GECI Dynamic Range in Cultured Cells
This protocol outlines a general procedure for assessing the dynamic range of a GECI in a cultured cell line.
Materials:
-
Cultured cells expressing the GECI of interest
-
Imaging medium (e.g., HBSS with 20 mM HEPES)
-
Ionomycin (B1663694) (this compound ionophore)
-
EGTA (this compound chelator)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate GECI-expressing cells on a glass-bottom dish suitable for imaging.
-
Baseline Imaging: Replace the culture medium with imaging medium. Acquire a stable baseline fluorescence recording (F₀) for several minutes.
-
Maximum Fluorescence (F_max): Add ionomycin to the imaging medium to a final concentration of 1-5 µM. This will saturate the intracellular environment with this compound, driving the GECI to its maximal fluorescence state. Record the fluorescence until it reaches a stable plateau (F_max).
-
Minimum Fluorescence (F_min): Add a high concentration of EGTA (e.g., 10 mM) to the medium to chelate all available this compound. This will return the GECI to its this compound-free, minimum fluorescence state. Record until a stable baseline is reached (F_min).
-
Data Analysis:
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region from all measurements.
-
Calculate the dynamic range as ΔF/F₀ = (F_max - F₀) / F₀ or as the F_max / F_min ratio.
-
Protocol 2: Optimizing AAV-mediated GECI Expression in Neurons
This protocol provides a framework for optimizing viral transduction for robust and healthy GECI expression.
Materials:
-
Adeno-associated virus (AAV) encoding the GECI
-
Primary neuronal culture or target tissue for in vivo injection
-
Appropriate culture media and supplements or surgical equipment
Procedure:
-
AAV Titer and Purity: Start with a high-quality, high-titer AAV preparation. Impurities in the viral prep can lead to cytotoxicity.
-
MOI Titration: The Multiplicity of Infection (MOI) is the ratio of viral particles to cells. This is a critical parameter to optimize.[2]
-
Perform a pilot experiment with a range of MOIs (e.g., 1x10⁴, 1x10⁵, 1x10⁶ vg/cell).
-
Assess both the expression level (fluorescence intensity) and cell health (morphology, viability) at each MOI after a suitable incubation period (typically 7-21 days).
-
Choose the lowest MOI that provides sufficient signal for your imaging needs to minimize potential toxicity.[2]
-
-
Promoter Selection: Use a promoter that is appropriate for your target cell type and desired expression level. For neurons, synapsin (hSyn) is a common choice for long-term, neuron-specific expression.[4]
-
Incubation Time: Allow sufficient time for viral transduction and GECI expression to reach optimal levels. This can range from 1 to 4 weeks depending on the virus, promoter, and cell type.[14]
-
Validation: After the incubation period, validate GECI expression and function using fluorescence microscopy and a functional assay (e.g., stimulation with potassium chloride or a neurotransmitter).
Visualizations
Caption: GECI signaling pathway upon neuronal activation.
Caption: Troubleshooting workflow for low dynamic range.
References
- 1. Frontiers | Development and characterization of novel jGCaMP8f this compound sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 2. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust and reliable methodology to perform GECI-based multi-time point neuronal this compound imaging within mixed cultures of human iPSC-derived cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. biocompare.com [biocompare.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Genetically Encoded this compound Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]
- 11. Frontiers | Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons [frontiersin.org]
- 12. Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. A Versatile Method for Viral Transfection of this compound Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Flux Assay Troubleshooting Guide
This guide provides solutions to common issues encountered during calcium flux assays, helping researchers, scientists, and drug development professionals ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
High Background Fluorescence
Q1: My baseline fluorescence is excessively high. What are the potential causes and how can I reduce it?
High background fluorescence can obscure the specific signal from agonist stimulation, leading to a poor signal-to-noise ratio.[1] Common sources include issues with cells, media, compounds, or the microplate itself.
Troubleshooting Steps:
-
Cellular Autofluorescence:
-
Action: Optimize cell seeding density. Overly confluent or stressed cells can exhibit higher autofluorescence.[1] Ensure cells are healthy and in a logarithmic growth phase.
-
Alternative: If autofluorescence remains an issue, consider using red-shifted fluorescent dyes, as endogenous cellular fluorescence is lower at longer wavelengths.[1]
-
-
Dye Concentration and Loading:
-
Action: Titrate the this compound indicator dye (e.g., Fluo-4 AM) to determine the lowest concentration that provides a robust signal without causing high background from unbound or nonspecifically bound dye.[1][2]
-
Action: Implement gentle but thorough wash steps after dye loading to remove extracellular dye.[1] Some assay kits include a quencher dye to mask the signal from extracellular this compound, which can significantly reduce background.[3]
-
-
Plate and Reader Settings:
-
Action: Use microplates with black walls to minimize well-to-well crosstalk and light scatter.[1] Glass-bottom plates typically have lower autofluorescence than plastic-bottom plates.[1]
-
Action: For adherent cells, utilize a plate reader with bottom-read optics to reduce interference from the supernatant.[1]
-
Low Signal-to-Noise Ratio
Q2: I'm observing a weak or no signal upon agonist stimulation. What should I investigate?
A low signal-to-noise ratio can make it difficult to accurately quantify compound potency and efficacy.[1] This can stem from several factors, from cell health to instrument settings.
Troubleshooting Steps:
-
Fundamental Assay Components:
-
Action: Verify cell health and viability. Ensure cells are not overgrown, stressed, and are within an appropriate passage number, as receptor expression levels can change with excessive passaging.[4] Use a viability stain like Trypan Blue to confirm a healthy cell population before plating.[4]
-
Action: Always include a positive control, such as a known agonist for the receptor of interest.[4] A non-receptor-mediated positive control, like a this compound ionophore (e.g., Ionomycin), should also be used at the end of the experiment to confirm that cells were correctly loaded with the this compound indicator dye and are capable of producing a fluorescent signal.[4]
-
-
Receptor Expression and Coupling:
-
Action: Ensure sufficient receptor expression on the cell surface and efficient coupling to the downstream signaling pathway.
-
-
Incorrect Read Parameters:
-
Suboptimal Baseline Signal:
-
Action: The baseline Relative Fluorescence Units (RFU) should be within the optimal range for the instrument's detector. Adjust the LED intensity or camera gain to achieve a stable baseline that is high enough for good sensitivity but low enough to prevent saturation upon activation.[4]
-
Inconsistent Results and Variability
Q3: I'm experiencing high well-to-well variability in my plate-based assays. How can I improve consistency?
Inconsistent results can arise from several sources, including uneven cell plating, temperature gradients, and inaccurate liquid handling.[5][6]
Troubleshooting Steps:
-
Edge Effects:
-
Action: To mitigate temperature or evaporation gradients, use a plate incubator with good temperature uniformity and fill the outer wells with sterile water or media to minimize evaporation from the experimental wells.[6]
-
-
Inconsistent Cell Numbers:
-
Action: Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and visually verify cell distribution after plating.[6]
-
-
Variable Dye Loading:
-
Action: Prepare a master mix of the dye loading solution and add it consistently to all wells. Ensure uniform incubation time and temperature for dye loading.[6]
-
-
Inaccurate Liquid Handling:
-
Action: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent and careful addition of all reagents.[6]
-
Experimental Protocols
Protocol: this compound Flux Assay Using a Fluorescent Plate Reader
This protocol provides a general framework for measuring agonist-induced this compound flux in a 96-well or 384-well plate format.
1. Cell Plating (Day 1): a. Seed cells at an optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) in a black-walled, clear-bottom microplate.[7] b. Incubate overnight at 37°C in a humidified incubator.[7]
2. Dye Loading (Day 2): a. Prepare a dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM).[4] b. For cell lines with high activity of organic anion transporters (e.g., CHO, HeLa), consider adding probenecid (B1678239) to the loading buffer to improve dye retention.[8][9] c. Aspirate the culture medium from the cell plate and add the dye loading solution to each well.[4] d. Incubate the plate for 45-60 minutes at 37°C, protected from light.[1] Some protocols may require an additional 15-30 minutes of incubation at room temperature.[7]
3. Assay Execution (Day 2): a. Place both the cell plate and the compound plate into the plate reader.[4] b. Configure the instrument for a kinetic fluorescence measurement.[4] c. Establish a stable baseline reading for 10-20 seconds.[4] d. Set the instrument to add the compounds from the compound plate to the cell plate at a specific volume and optimized speed/height.[4] e. Immediately following compound addition, continue the kinetic read for 60-180 seconds to capture the this compound response.[4]
4. Data Analysis: a. Export the kinetic data. b. The response is typically measured as the peak fluorescence intensity minus the baseline.[1]
Data Presentation
Table 1: Common this compound Indicator Dyes and Their Properties
| Dye Name | Excitation (nm) | Emission (nm) | Key Features |
| Fluo-4 | ~494 | ~516 | Widely used, large fluorescence increase upon Ca2+ binding.[8] |
| Fluo-8® | ~490 | ~525 | Brighter than Fluo-4, improved signal-to-noise ratio, suitable for no-wash protocols.[10] |
| Indo-1 | ~350 (UV) | ~405 (Ca2+-bound), ~485 (Ca2+-free) | Ratiometric dye, which minimizes effects of uneven dye loading and leakage.[11][12] |
| Fura-2 | ~340 (Ca2+-bound), ~380 (Ca2+-free) | ~510 | Ratiometric dye, allows for accurate measurement of intracellular this compound concentrations.[12][13] |
| Cal-520® | ~492 | ~514 | High signal-to-noise ratio, suitable for HTS.[14] |
Table 2: Troubleshooting Summary for Common this compound Flux Assay Issues
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | High cellular autofluorescence | Optimize cell seeding density; use red-shifted dyes.[1] |
| Excessive dye concentration | Titrate dye to the lowest effective concentration; perform thorough wash steps.[1][2] | |
| Low Signal-to-Noise Ratio | Poor cell health | Confirm cell viability with Trypan Blue; use cells within an optimal passage number range.[4] |
| Incorrect instrument settings | Use a rapid kinetic read setting; optimize baseline RFU.[4] | |
| High Well-to-Well Variability | Edge effects | Fill outer wells with sterile water/media; use a temperature-controlled incubator.[6] |
| Inconsistent dye loading | Prepare a master mix for the dye loading solution; ensure uniform incubation conditions.[6] |
Visualizations
GPCR-Mediated this compound Signaling Pathway
Caption: GPCR signaling cascade leading to intracellular this compound release.
General Experimental Workflow for this compound Flux Assay
References
- 1. benchchem.com [benchchem.com]
- 2. icdar.org [icdar.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled this compound flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. A Simple End-point this compound Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 9. When performing this compound flux assay in living cells with fluorescent this compound indicators, can you use a fluorescent plate reader that does not have a kinetic reading function or a built-in liquid handler? | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. How To Achieve Accurate Flow Cytometry this compound Flux Measurements - ExpertCytometry [expertcytometry.com]
- 12. This compound Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srpf.org [srpf.org]
Technical Support Center: Best Practices for Long-Term Calcium Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address specific issues encountered during long-term calcium imaging experiments.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering solutions to ensure data quality and experimental success.
Question: My imaging data is blurry and unstable, with fluorescent signals that seem to shift or change in intensity unrelated to neural activity. What is causing this and how can I fix it?
Answer: This issue is likely due to motion artifacts , which are prevalent in recordings of behaving animals.[1] These artifacts can be caused by the animal's movements, breathing, or even heartbeats, leading to changes in fluorescence that are difficult to distinguish from genuine neural signals.[2][3]
Troubleshooting Steps:
-
Stable Head Fixation: Ensure the headplate is securely fastened to the skull with dental cement to minimize movement artifacts during imaging.[4]
-
Habituation: Properly habituate the animal to the head fixation setup before imaging to reduce stress and movement.[4]
-
Computational Correction: Employ post-processing algorithms for motion correction. These tools work by aligning each frame of the imaging movie to a common reference template.[5][6]
-
Rigid vs. Non-Rigid Registration: Rigid registration corrects for simple shifts in the X-Y plane, while non-rigid (elastic) registration can correct for more complex, localized tissue deformations.[3]
-
Two-Channel Imaging: A powerful technique involves co-expressing a this compound-independent fluorophore (e.g., RFP) alongside your this compound indicator (e.g., GCaMP).[1][2] Fluctuations in the RFP channel are assumed to be motion-related and can be used to correct the GCaMP signal.[1][2]
-
dot
Caption: Troubleshooting workflow for identifying and correcting motion artifacts.
Question: I'm observing a gradual dimming of my fluorescent signal over the course of a long experiment, and my cells look unhealthy (e.g., membrane blebbing, vacuole formation) by the end. What's happening?
Answer: You are likely encountering a combination of photobleaching and phototoxicity . Phototoxicity is cell damage caused by the excitation light, which can generate reactive oxygen species (ROS) and compromise the validity of your data.[7] Photobleaching is the irreversible destruction of the fluorophore, leading to signal loss.
Troubleshooting Steps:
-
Reduce Light Exposure: This is the most critical step. Lower the laser power to the minimum level required for adequate signal-to-noise and increase the gain on your detector if necessary. Reduce the exposure time and the frequency of image acquisition.
-
Optimize Your this compound Indicator:
-
Use brighter, more photostable indicators that require less excitation light.[7] For example, this compound Green-1 is about five times brighter than Fluo-3 at saturating this compound levels.[7][8]
-
Consider red-shifted indicators (e.g., Rhod-4, X-Rhod-1), as longer wavelength light is less energetic and generally causes less phototoxicity.[7]
-
-
Include Controls: Always include a "no-light" or minimal-light control group of cells that are treated identically but not exposed to continuous excitation light.[7] This will help you distinguish between experimental effects and light-induced artifacts.[7]
| Issue Sign | Potential Cause | Recommended Solution | Citation |
| Gradual signal decay | Photobleaching | Reduce laser power/exposure time. Use a more photostable indicator (e.g., Janelia Fluor dyes). | [7][9] |
| Cell blebbing, vacuolization | Phototoxicity | Minimize light dose. Use longer wavelength indicators. Implement "no-light" control groups. | [7] |
| Unexplained this compound spikes | Phototoxicity | Reduce laser power. Test if oscillations are abolished with a this compound chelator in this compound-free medium. | [7] |
| Altered cellular processes | Sublethal phototoxicity | Compare behavior to a minimal light exposure control group. Further optimize imaging parameters. | [7] |
Table 1: Troubleshooting Phototoxicity and Photobleaching. This table summarizes common signs, causes, and solutions for light-induced artifacts.
Question: I'm having trouble tracking the same neurons across multiple imaging sessions separated by days or weeks. How can I achieve stable longitudinal tracking?
Answer: Successfully tracking the same neurons over long periods is crucial for studying processes like learning and memory.[10] Difficulties often arise from an unstable imaging plane or the lack of consistent landmarks.
Troubleshooting Steps:
-
Use a Stable Cranial Window Preparation: A high-quality, chronic cranial window is essential for stable, long-term optical access.[4][11] Ensure the window is clear and the dura mater remains healthy. Removable and replaceable windows can also be used for very long-term experiments.[11][12]
-
Create a Vascular Map: Before starting your longitudinal experiment, acquire a detailed image of the blood vessel pattern in your field of view at low magnification. This vasculature serves as a reliable "fingerprint" to relocate the same imaging plane in subsequent sessions.[4]
-
Multiplane Imaging: During each session, acquire images from a few planes slightly above and below your target plane (e.g., +/- 5 µm). This creates a small volume and helps confirm you are in the correct Z-plane across days, even with minor axial drift.[13]
-
Computational Registration: Use cell registration algorithms to computationally identify and match the same cells across different sessions. These tools use the spatial locations and shapes of neurons to create a map of cell identity over time.
Frequently Asked Questions (FAQs)
Question: Which this compound indicator should I use for a long-term experiment lasting several weeks or months?
Answer: The choice of indicator is a critical decision. For long-term in vivo studies, genetically encoded this compound indicators (GECIs) are strongly preferred over chemical dyes.[10][14]
-
Why GECIs? GECIs, like the GCaMP series, provide stable, long-term expression in specific cell populations, which is essential for chronic monitoring.[10][14] Chemical dyes can be difficult to load consistently, may leak from cells, and are not specific to cell types.[15]
-
Which GECI? The GCaMP6 series offers a good dynamic range for detecting neural activity.[10] However, long-term, high-level expression of some GCaMP variants can lead to cytotoxicity, including nuclear filling and altered cell health.[16][17]
-
Expression Method: Using an adeno-associated viral (AAV) vector is a common and effective way to express the GECI in your target brain region.[10] Be aware that certain viral promoters (e.g., synapsin) have been linked to spurious wave-like activity in some brain regions like the hippocampus during long-term expression.[18] Consider using lower virus titers or alternative promoters to mitigate this risk.[18]
dot
References
- 1. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Tracking this compound dynamics from individual neurons in behaving animals | PLOS Computational Biology [journals.plos.org]
- 4. Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.g-node.org [portal.g-node.org]
- 6. This compound imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Large-Scale Fluorescence this compound-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Removable cranial windows for long-term imaging in awake mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Long-term stability of cortical ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 17. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | Sciety [sciety.org]
- 18. Widely used this compound imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Technical Support Center: Optimizing Your Calcium Imaging Data Analysis Pipeline
Welcome to the technical support center for calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their data analysis workflow. Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Pipeline
Q1: What are the essential steps in a typical this compound imaging data analysis pipeline?
A typical pipeline for analyzing this compound imaging data at the cellular level involves several key stages:
-
Image Pre-processing: This initial step includes correcting for motion or drift, subtracting background noise, smoothing the images, and de-trending the data.[1]
-
Motion Correction: This is a critical step to address movement artifacts from the subject or experimental setup.[2]
-
Neuron Segmentation (ROI Identification): In this stage, regions of interest (ROIs), which correspond to individual neurons, are identified.[1][3]
-
This compound Signal Extraction: The fluorescence intensity changes over time are extracted from each ROI.
-
Quantification of this compound Activity: The raw fluorescence signals are processed to quantify this compound transients, which are indicative of neural activity.[1]
-
Spatiotemporal Pattern Analysis: The final step involves analyzing the patterns of neural activity across space and time.[1]
Q2: What are some common software packages available for this compound imaging analysis?
Several open-source toolboxes are widely used in the neuroscience community for analyzing this compound imaging data. These packages often provide comprehensive solutions for the entire analysis pipeline. Some popular options include:
-
CaImAn: A scalable, open-source library for this compound imaging data analysis that includes motion correction, neural activity identification, and registration across different sessions.[4][5][6] It is suitable for both two-photon and one-photon microscopy data.[5]
-
Suite2P: Another popular open-source package that offers a complete pipeline from raw movie registration to spike deconvolution.
-
EZthis compound: An open-source, GUI-based toolbox that integrates solutions like NoRMCorre and CaImAn for motion correction, segmentation, signal extraction, and deconvolution, making it accessible for users without extensive programming skills.[7][8]
-
Mesmerize: A software package that encompasses the entire analysis process, from raw data to interactive figures, and integrates with the CaImAn library.[9]
Troubleshooting Common Artifacts
Q3: My this compound imaging data has sudden, large spikes in fluorescence across the entire field of view. What could be the cause and how can I fix it?
This is a classic sign of motion artifacts , which are typically caused by the movement of the subject (e.g., breathing, heartbeat, or behavior) or instability in the imaging setup.[10] These movements lead to shifts in fluorescence intensity that are not related to actual this compound activity.[10]
To identify motion artifacts:
-
Visually inspect the raw imaging data for rapid, widespread fluctuations in fluorescence that are synchronized across multiple cells.[10]
-
Observe if there is a blurring effect in the average image of the data.[10]
-
Correlate the fluorescence changes with any recorded animal movement.[10]
To correct for motion artifacts:
-
Computational Correction: Utilize post-hoc image registration algorithms to computationally realign each frame of the imaging movie to a reference frame.[10]
-
Two-Channel Imaging: Simultaneously image a this compound-dependent indicator (like GCaMP) and a this compound-independent indicator (like RFP).[10] The signal from the this compound-independent channel will primarily capture motion artifacts, which can then be subtracted from the this compound-dependent channel's signal.[10]
Q4: The baseline fluorescence in my recordings is unstable and drifting. What are the possible reasons and solutions?
An unstable or drifting baseline can be caused by photobleaching or indicator leakage/compartmentalization .
-
Photobleaching: This is the gradual decrease in fluorescence signal due to light-induced damage to the fluorophore.
-
How to check: Plot the mean fluorescence of the entire field of view over time. A steady decay is indicative of photobleaching.[10]
-
Solutions:
-
-
Indicator Leakage or Compartmentalization: This can occur with chemical indicators that may leak out of the cells or accumulate in organelles over time.
Q5: I'm observing highly correlated activity in neighboring cells that is not expected. What could be the issue?
This is often a result of neuropil contamination . Neuropil is a dense network of axons, dendrites, and glial cells surrounding the neuronal cell bodies. Out-of-focus fluorescence from the neuropil can spill into the ROIs of multiple neurons, leading to an overestimation of their activity and the appearance of false this compound transients.[10]
To minimize and correct for neuropil contamination:
-
Optimize Imaging Parameters: Use high-resolution imaging techniques like two-photon microscopy to improve optical sectioning and reduce out-of-focus light.[10]
-
Careful ROI Selection: Draw ROIs that are tightly restricted to the neuronal soma.[10]
-
Neuropil Correction Algorithms: Use a neuropil subtraction algorithm. A common method is to define a "neuropil ring" around each ROI and subtract a fraction of the fluorescence from this ring from the ROI's signal.[10] More advanced methods are available in toolboxes like FISSA and CaImAn.[10]
Q6: How can I distinguish between phototoxicity and photobleaching?
-
Photobleaching is the irreversible destruction of the fluorescent indicator due to light exposure, leading to a gradual decrease in signal intensity.[10]
-
Phototoxicity refers to the damaging effects of light on the cells themselves, which can alter their physiological responses and even lead to cell death.
To reduce both phototoxicity and photobleaching:
-
Minimize Light Exposure: Use the lowest possible illumination intensity that still provides a good signal-to-noise ratio.[10]
-
Use More Photostable Indicators: Select this compound indicators that are less susceptible to photobleaching.[10]
Experimental Protocols & Data
Protocol: Motion Artifact Correction using Two-Channel Imaging
Objective: To distinguish true this compound signals from motion-induced fluorescence changes.[10]
Methodology:
-
Microscope Setup:
-
Use a microscope capable of simultaneous two-channel imaging.
-
Ensure the emission spectra of the two fluorophores (e.g., GCaMP and RFP) are well-separated to minimize bleed-through.[10]
-
-
Image Acquisition:
-
Simultaneously acquire time-series images in both the GCaMP (this compound-dependent) and RFP (this compound-independent) channels.[10]
-
-
Data Analysis:
-
Perform standard pre-processing steps, including motion correction if necessary, on both channels.
-
Extract the fluorescence time series for each ROI from both channels.
-
The fluorescence trace from the RFP channel represents the motion artifact.[10] This can then be used to correct the GCaMP signal.
-
Quantitative Data Summary
The performance of different motion correction algorithms can be evaluated using various image quality metrics. Lower NRMSE and higher PSNR, SSIM, and NMI values generally indicate better correction performance.[11]
| Motion Correction Algorithm | Normalized Root Mean Square Error (NRMSE) | Peak Signal-to-Noise Ratio (PSNR) | Structural Similarity (SSIM) Index | Normalized Mutual Information (NMI) |
| No Correction (Raw Data) | Higher | Lower | Lower | Lower |
| TurboReg | Lower | Higher | Higher | Higher |
| NoRMCorre | Lower | Higher | Higher | Higher |
| FIFER | Lower | Higher | Higher | Higher |
Note: The actual values will vary depending on the dataset. This table provides a conceptual comparison.
Visualizing Workflows and Concepts
To better illustrate the concepts and workflows discussed, here are diagrams generated using the DOT language.
A typical workflow for this compound imaging data analysis.
A decision tree for troubleshooting motion artifacts.
Illustration of neuropil contamination of ROIs.
References
- 1. Deciphering the this compound Code: A Review of this compound Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | moco: Fast Motion Correction for this compound Imaging [frontiersin.org]
- 3. Segmentation of Neurons from Fluorescence this compound Recordings Beyond Real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaImAn an open source tool for scalable this compound imaging data analysis | eLife [elifesciences.org]
- 5. GitHub - flatironinstitute/CaImAn: Computational toolbox for large scale this compound Imaging Analysis, including movie handling, motion correction, source extraction, spike deconvolution and result visualization. [github.com]
- 6. Neural Circuits and Algorithms | this compound Imaging [neural-circuits-and-algorithms.github.io]
- 7. EZthis compound: Open-Source Toolbox for Analysis of this compound Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | EZthis compound: Open-Source Toolbox for Analysis of this compound Imaging Data [frontiersin.org]
- 9. Femtonics - Mesmerize - Analysis software for this compound imaging [femtonics.eu]
- 10. benchchem.com [benchchem.com]
- 11. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Compartmentalization of Calcium Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the cellular compartmentalization of calcium dyes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cellular compartmentalization of this compound dyes and why is it a problem?
A1: Cellular compartmentalization refers to the unintended accumulation of this compound indicator dyes within subcellular organelles, such as mitochondria, the endoplasmic reticulum (ER), or lysosomes, instead of remaining freely distributed in the cytosol.[1][2] This is problematic because it can lead to several experimental artifacts:
-
Inaccurate Cytosolic this compound Measurements: The fluorescence signal will be a composite of both cytosolic and organellar this compound levels, which can differ significantly.[3]
-
Signal Artifacts: Release of this compound from these organelles can be misinterpreted as a cytosolic this compound signal.
-
Cellular Toxicity: High concentrations of dye within organelles can interfere with their function and lead to cytotoxicity.[4]
Q2: What causes this compound dyes to compartmentalize?
A2: The primary cause is related to the use of acetoxymethyl (AM) ester forms of the dyes.[5][6] While the AM group renders the dye membrane-permeant for easy loading, incomplete hydrolysis of these groups by cytosolic esterases can result in the dye being sequestered into organelles.[7] Additionally, some dyes can be actively transported into organelles.
Q3: How can I tell if my this compound dye is compartmentalizing?
A3: Visual inspection of the cells using fluorescence microscopy is the most direct way. A healthy, well-loaded cell should show diffuse, uniform fluorescence throughout the cytoplasm, with a noticeably darker nucleus.[4] If you observe punctate or very bright, localized spots of fluorescence, it is a strong indication of compartmentalization within organelles.[1]
Q4: Are certain dyes more prone to compartmentalization than others?
A4: Yes, the propensity for compartmentalization can vary between dyes. While many common dyes like Fluo-3 AM and Fluo-4 AM can exhibit this issue, newer dyes like Cal-520 AM have been developed with improved cytosolic retention and reduced compartmentalization.[8][9]
Troubleshooting Guides
Issue 1: Punctate fluorescence or non-uniform dye distribution.
This is a classic sign of dye sequestration into organelles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for punctate fluorescence.
Solutions:
-
Optimize Loading Conditions:
-
Temperature: Lower the incubation temperature. Loading at room temperature or 30°C instead of 37°C can reduce sequestration into organelles.[2][4]
-
Time: Reduce the incubation time to the minimum required for adequate signal.
-
Concentration: Use the lowest effective dye concentration. Higher concentrations can overwhelm the cytosolic esterases and lead to accumulation in organelles.[4]
-
-
Use Probenecid: Probenecid is an inhibitor of organic anion transporters and can help prevent the extrusion of the de-esterified dye from the cell, which can sometimes be a prelude to compartmentalization.[9][10] However, be aware that probenecid can have off-target effects.[8]
-
Switch to Dextran-Conjugated Dyes: Dextran-conjugated dyes are larger molecules that are membrane-impermeant and must be loaded via microinjection or electroporation.[3][11] They are much less prone to compartmentalization.[10]
-
Ensure Complete AM Ester Hydrolysis: Allow sufficient time for intracellular esterases to cleave the AM groups, trapping the dye in the cytosol. Incomplete hydrolysis can lead to sequestration.[7]
Issue 2: Signal loss over time (Dye Leakage).
A gradual decrease in baseline fluorescence intensity during the experiment can indicate that the dye is leaking out of the cells.
Solutions:
-
Lower Experimental Temperature: Dye leakage is a temperature-dependent process. Performing experiments at a lower temperature can reduce the rate of leakage.[7]
-
Use Probenecid: As mentioned above, probenecid can inhibit transporters that pump the dye out of the cell.[12]
-
Consider Ratiometric Dyes: Ratiometric dyes like Fura-2 can help to correct for signal loss due to leakage, as the ratio of the two wavelengths should remain stable even if the absolute signal intensity decreases.[11][13]
-
Use Dyes with Better Retention: Some newer dyes, such as Calbryte™ 520, have been designed for improved intracellular retention compared to traditional dyes like Fluo-4.[12]
Quantitative Data Summary
The choice of this compound indicator can significantly impact the degree of compartmentalization. The table below summarizes key properties of several common this compound dyes.
| This compound Indicator | Type | Dissociation Constant (Kd) | Loading Method | Compartmentalization Risk | Key Advantages |
| Fura-2 | Ratiometric (Excitation) | ~145 nM | AM Ester, Microinjection | Moderate | Ratiometric nature corrects for leakage and uneven loading.[13][14] |
| Indo-1 | Ratiometric (Emission) | ~230 nM | AM Ester, Microinjection | Moderate | Suitable for flow cytometry.[14] |
| Fluo-4 | Single Wavelength | ~345 nM | AM Ester | High | Bright signal, large dynamic range. |
| Oregon Green 488 BAPTA-1 | Single Wavelength | ~170 nM | AM Ester | Moderate | High affinity, good for detecting small this compound changes.[11] |
| Rhod-2 | Single Wavelength | ~570 nM | AM Ester | High (Mitochondria) | Red-shifted spectra reduce autofluorescence. |
| Cal-520 AM | Single Wavelength | ~320 nM | AM Ester | Low | Improved signal-to-noise and cytosolic retention.[8][9] |
| Fura-2 Dextran | Ratiometric (Excitation) | ~145 nM | Microinjection, Electroporation | Very Low | Excellent retention, minimal compartmentalization.[11] |
Experimental Protocols
Protocol 1: Standard AM Ester Dye Loading Protocol
This protocol provides a general guideline for loading cells with AM ester this compound dyes. Optimization will be required for specific cell types and experimental conditions.
AM Ester Dye Loading Workflow
References
- 1. This compound-Containing Organelles Display Unique Reactivity to Chemical Stimulation in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging this compound signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing this compound Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound imaging - Wikipedia [en.wikipedia.org]
- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Imaging Modalities for Cell-Cell Communication via this compound Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound imaging: a technique to monitor this compound dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Minimizing the Impact of Calcium Buffering by Indicators
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize the impact of calcium buffering by fluorescent indicators in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter.
Troubleshooting Guide
This section addresses common problems arising from the this compound buffering effect of indicators.
Issue 1: Attenuated or slower this compound transients observed after indicator loading.
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Question: My this compound signals appear smaller and slower than expected after loading cells with a this compound indicator. Could this be due to the indicator itself?
-
Answer: Yes, this is a classic sign of the indicator acting as a this compound buffer. By binding to Ca²⁺ ions, the indicator itself can reduce the free Ca²⁺ concentration, thus dampening the amplitude and slowing the kinetics of the this compound signal you are trying to measure.[1][2][3] All fluorescent Ca²⁺ sensors must bind to this compound to produce a signal and, in doing so, act as buffers that can distort the very signals they are meant to report.[2]
Troubleshooting Steps:
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Reduce Indicator Concentration: High concentrations of the indicator are a primary cause of significant buffering.[3][4] Try titrating the indicator concentration down to the lowest level that still provides an adequate signal-to-noise ratio.[5]
-
Switch to a Low-Affinity Indicator: If you are expecting large and fast this compound transients, a high-affinity indicator can become saturated and buffer the signal.[6] Consider using a low-affinity indicator with a dissociation constant (Kd) closer to the peak this compound concentration you anticipate.[5][7] This will reduce the buffering effect at resting this compound levels and provide a more accurate representation of large this compound changes.[5]
-
Verify with a Different Indicator: If possible, repeat the experiment with an indicator that has different binding kinetics to see if the signal characteristics change.
-
Issue 2: Inconsistent results between experiments or different batches of cells.
-
Question: I'm observing significant variability in my this compound imaging data across different experiments, even with the same cell type and stimulus. What could be the cause?
-
Answer: Inconsistent indicator loading can lead to variable intracellular concentrations, resulting in different degrees of this compound buffering and, consequently, inconsistent data.[5][8] Factors such as cell health, loading time, and temperature can all affect the final intracellular concentration of the indicator.
Troubleshooting Steps:
-
Standardize Loading Protocol: Ensure your loading protocol is consistent across all experiments. This includes incubation time, temperature, and the concentration of the indicator in the loading buffer.[9]
-
Monitor Loading Efficiency: If using AM ester forms of dyes, be aware that their loading can be variable.[5][10] Consider using ratiometric indicators like Fura-2, which can help correct for variations in dye concentration.[5][7][8]
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Assess Cell Health: Unhealthy cells may not load or retain the indicator properly, leading to variability.[11] Always perform a cell viability check.
-
Use a Loading Agent: For AM esters, using a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and improve loading consistency.[10]
-
Issue 3: Difficulty detecting very rapid or localized this compound signals.
-
Question: I am trying to measure very fast, localized this compound signals (e.g., "this compound sparks"), but I am not getting a clear signal. Is my indicator interfering?
-
Answer: Yes, a high-affinity indicator with slow binding kinetics can buffer local this compound transients before they can be detected, effectively smearing out the signal.[1] The indicator's properties are critical for accurately resolving rapid and localized events.
Troubleshooting Steps:
-
Choose an Indicator with Fast Kinetics: Select an indicator known for its rapid on- and off-rates for Ca²⁺ binding.[12]
-
Use a Low-Affinity Indicator: This is crucial for studying signals with large amplitudes, as a low-affinity indicator will not become saturated and will have a lesser buffering effect.[5][6]
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Minimize Indicator Concentration: Use the absolute minimum concentration of the indicator necessary to obtain a detectable signal to reduce the local buffering capacity.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound buffering by indicators.
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What is the this compound buffering effect of an indicator? Fluorescent this compound indicators work by binding to free this compound ions (Ca²⁺). This binding process removes Ca²⁺ from the cytoplasm, effectively acting as an additional this compound buffer.[1][2] This can alter the natural dynamics of this compound signaling within the cell, leading to underestimation of the true amplitude and a slowing of the kinetics of this compound transients.[2][3]
-
How do I choose the right this compound indicator to minimize buffering? The choice of indicator depends on the specific biological question and the expected this compound concentrations.[7]
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For high this compound concentrations (µM to mM range), such as in the endoplasmic reticulum or during large cellular influxes, use low-affinity indicators .[5][13]
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For detecting small changes around resting this compound levels (nM range), a high-affinity indicator may be necessary, but use the lowest possible concentration.[5]
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Consider the kinetics of the indicator. For fast events, an indicator with rapid binding and unbinding rates is essential.[6][12]
-
-
What is the difference between high-affinity and low-affinity indicators? The affinity is described by the dissociation constant (Kd).
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High-affinity indicators have a low Kd value and bind tightly to this compound at low concentrations. They are sensitive to small changes in this compound but can become easily saturated and act as strong buffers.[7]
-
Low-affinity indicators have a high Kd value and bind this compound less tightly.[6] They are better suited for measuring large, rapid this compound changes as they are less likely to become saturated and have a reduced buffering effect.[5][14]
-
-
What are some common low-affinity this compound indicators? Examples of low-affinity indicators include Fluo-5N, Fluo-4FF, and Mag-Fura-2.[12][14][15]
-
How can I optimize my indicator loading protocol? Standardizing your loading protocol is key to minimizing variability.
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AM Ester Loading: This is a common method where a cell-permeant form of the dye is used.[5][16] Key parameters to control are dye concentration, incubation time, and temperature. The addition of a dispersing agent like Pluronic F-127 can improve dye loading.[10]
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Microinjection or Patch Pipette: These methods allow for more precise control over the intracellular indicator concentration but are more invasive and not suitable for all experimental setups.[10]
-
Data Presentation
Table 1: Properties of Common this compound Indicators
| Indicator | Type | Kd (Dissociation Constant) | Excitation (nm) | Emission (nm) | Affinity |
| Fura-2 | Ratiometric | ~145 nM[15][17] | 340/380 | 510 | High |
| Indo-1 | Ratiometric | ~230 nM | ~340 | 405/485 | High |
| Fluo-4 | Single Wavelength | ~345 nM[5][18] | 494 | 516 | High |
| This compound Green-1 | Single Wavelength | ~190 nM[5] | ~490 | ~530 | High |
| Oregon Green 488 BAPTA-1 | Single Wavelength | ~170 nM[5] | 488 | 516 | High |
| Fluo-4FF | Single Wavelength | ~9.7 µM[12] | 494 | 516 | Low |
| Fluo-5N | Single Wavelength | ~90 µM[12] | 494 | 516 | Low |
| Mag-Fura-2 | Ratiometric | ~25 µM (for Ca²⁺)[5][15] | ~329/369 | ~510 | Low |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[5][7]
Experimental Protocols
Protocol 1: AM Ester Loading of Adherent Cells
-
Prepare Loading Buffer: Dissolve the AM ester form of the this compound indicator in high-quality, anhydrous DMSO to make a stock solution (typically 1-10 mM). Just before use, dilute the stock solution into a physiological buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM). To aid in solubilization, mix the dye stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading buffer.[10]
-
Cell Preparation: Grow adherent cells on coverslips suitable for microscopy.
-
Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells and incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).[9]
-
De-esterification: After loading, wash the cells with the physiological buffer to remove extracellular dye. Incubate the cells for an additional period (e.g., 30 minutes) at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[9]
-
Imaging: The cells are now ready for imaging.
Mandatory Visualizations
Caption: The this compound buffering effect of indicators.
Caption: Troubleshooting workflow for attenuated signals.
Caption: Experimental workflow for AM ester loading.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. An Inconvenient Truth: this compound Sensors Are this compound Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 8. This compound Indicators | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. scimedia.com [scimedia.com]
- 13. Optimizing this compound Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. This compound imaging - Wikipedia [en.wikipedia.org]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. What's the kd of this compound Indicators including Fluo-8®, Cal-520® and Calbryte™ indicators? | AAT Bioquest [aatbio.com]
Technical Support Center: Spontaneous Calcium Waves in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to spontaneous calcium waves in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are spontaneous this compound waves and why are they a concern in my experiments?
Spontaneous this compound waves are transient increases in intracellular this compound ([Ca2+]i) that propagate from cell to cell in a culture.[1][2] These waves can occur without any deliberate experimental stimulation and can interfere with studies on this compound signaling by obscuring the effects of your intended stimuli.[1] They can be a sign of cellular stress or unintended activation of signaling pathways.
Q2: What are the primary causes of spontaneous this compound waves in cell culture?
Spontaneous this compound waves can be initiated by a variety of factors, often related to cellular stress or imbalances in this compound homeostasis. Key causes include:
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Endoplasmic Reticulum (ER) Stress: The ER is a major intracellular this compound store.[3] Disturbances in ER function, such as the accumulation of misfolded proteins, can lead to leakage of this compound into the cytosol, triggering spontaneous waves.[4][5][6]
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Changes in Extracellular this compound: Lowering the extracellular this compound concentration can paradoxically increase the frequency of spontaneous intercellular this compound waves.[1] This may be due to increased opening of connexin hemichannels and subsequent ATP release.[1]
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Mechanical Stimulation: Even minor mechanical stress, such as media changes or plate handling, can trigger this compound waves in sensitive cell types.
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Receptor-Mediated Signaling: The activation of G protein-coupled receptors can lead to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the ER and causes this compound release.[7] Spontaneous activation of these pathways can be a source of unwanted this compound signals.
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This compound-Induced this compound Release (CICR): A small initial release of this compound can trigger a larger release from the ER through ryanodine (B192298) receptors (RyRs) and IP3 receptors, amplifying the signal and propagating it as a wave.[1]
Q3: How can I measure and quantify spontaneous this compound waves in my cell cultures?
The most common method for measuring intracellular this compound is through the use of fluorescent this compound indicators. These can be chemical dyes or genetically encoded indicators (GECIs).[8] The general workflow involves loading the cells with the indicator, acquiring images using fluorescence microscopy, and analyzing the changes in fluorescence intensity over time.
A widely used quantitative measure is the relative fluorescence variation (ΔF/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence.[9][10]
Troubleshooting Guide
Problem: I am observing spontaneous this compound waves in my control (unstimulated) cells.
This is a common issue that can confound experimental results. The following steps can help you identify and mitigate the source of these spontaneous waves.
Step 1: Verify Experimental Conditions and Reagents
Unintended stimuli can be introduced through various environmental factors and reagents.
| Parameter | Potential Issue | Recommended Action |
| Culture Medium | Serum components or growth factors can activate receptors. Phenol (B47542) red has been reported to have weak estrogenic effects. | Use serum-free medium for the experiment if possible. Test a batch of serum for its potential to induce spontaneous activity. Consider using phenol red-free medium. |
| Temperature | Fluctuations in temperature can affect enzyme kinetics and ion channel activity, potentially leading to spontaneous this compound release.[11] | Ensure the culture plate is properly thermalized on the microscope stage before starting the experiment. Use a stage-top incubator to maintain a constant temperature. |
| pH | Changes in pH can alter protein function and ion channel gating. | Ensure your buffer system (e.g., HEPES) is adequate to maintain a stable pH throughout the experiment. |
| Mechanical Stress | Agitation during media changes or plate handling can activate mechanosensitive ion channels. | Handle plates gently. When adding reagents, do so slowly and away from the area being imaged. Allow cells to rest for a period after media changes before starting the experiment. |
Step 2: Investigate the Role of Extracellular and Intracellular this compound Sources
Identifying the source of the this compound can help pinpoint the underlying mechanism.
| Experimental Approach | Reagents and Protocol | Expected Outcome if this is the Source |
| Chelate Extracellular this compound | Add EGTA (e.g., 1-5 mM) to the extracellular buffer to chelate free this compound. | If spontaneous waves are abolished, it indicates that an influx of extracellular this compound is necessary for their initiation or propagation.[12][13] |
| Deplete Intracellular Stores | Treat cells with Thapsigargin (a SERCA pump inhibitor, e.g., 1-2 µM) in a this compound-free buffer to deplete ER this compound stores.[13][14] | If spontaneous waves are eliminated, it suggests they are dependent on this compound release from the ER. |
| Block Intracellular this compound Release | Use an IP3 receptor antagonist (e.g., 2-APB) or a ryanodine receptor antagonist (e.g., ryanodine at high concentrations) to block release from the ER.[14] | Inhibition of waves will point towards the specific channel involved in the spontaneous release. |
Step 3: Examine Intercellular Communication Pathways
Spontaneous waves often propagate through gap junctions or via paracrine signaling.
| Pathway | Inhibitor | Concentration | Expected Outcome if this is the Pathway |
| Gap Junctions | Carbenoxolone or 18α-glycyrrhetinic acid[13] | 50-100 µM | If the wave propagation is blocked, it indicates that direct cell-to-cell communication via gap junctions is involved.[15] |
| ATP Signaling (P2 Receptors) | Apyrase (to degrade extracellular ATP) or Suramin (a broad-spectrum P2 receptor antagonist)[13] | 10 U/mL (Apyrase), 100 µM (Suramin) | If the waves are diminished or blocked, it suggests that ATP released from cells is acting as an extracellular messenger to propagate the signal.[1][16] |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound using Fura-2 AM
This protocol describes the use of the ratiometric dye Fura-2 AM for quantitative this compound imaging.[7][17][18]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Prepare Loading Solution:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
For a final concentration of 2-5 µM Fura-2 AM, dilute the stock solution in your imaging buffer (e.g., HBSS).
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in the buffer.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the imaging buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes in fresh imaging buffer to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire images by alternating excitation at 340 nm and 380 nm, collecting the emission at ~510 nm.
-
Record a baseline fluorescence for a few minutes before applying any stimuli.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The ratio is directly proportional to the intracellular this compound concentration.[7] Changes in this ratio over time reflect the this compound dynamics.
-
Visualizations
Signaling Pathway for GPCR-Mediated this compound Release
Caption: GPCR signaling pathway leading to intracellular this compound release.
Experimental Workflow for this compound Imaging
Caption: General workflow for a this compound imaging experiment.
Troubleshooting Decision Tree for Spontaneous this compound Waves
Caption: Decision tree for troubleshooting spontaneous this compound waves.
References
- 1. Intercellular Ca2+ Waves: Mechanisms and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound signaling and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER stress and this compound-dependent arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ signalling system initiated by Endoplasmic reticulum stress stimulates PERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER stress as a sentinel mechanism for ER Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular this compound Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 9. protocols.io [protocols.io]
- 10. This compound imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spontaneous Ca Waves in Ventricular Myocytes from Failing Hearts Depend on Ca2+-calmodulin-dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking the code: regulation of neuronal differentiation by spontaneous this compound transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spontaneous this compound signaling of cartilage cells: from spatiotemporal features to biophysical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Astrocyte - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Injection Parameters for Calcium Assay Reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their calcium assay experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical injection parameters to consider when optimizing a this compound assay?
A1: The primary injection parameters to optimize are injection volume, injection speed, and the height of the dispensing tip.[1] These factors can significantly impact the mixing of the reagent with the cell culture, which in turn affects the quality and reproducibility of your results.[1]
Q2: How does injection speed affect the this compound signal?
A2: The injection speed needs to be carefully optimized. If the speed is too high, it can cause cell detachment, leading to a drop in fluorescence.[2] Conversely, if the speed is too slow, it can result in poor mixing and a delayed or reduced signal. The optimal speed often depends on the cell type, plate format, and the instrument being used.[1]
Q3: What is the ideal injection volume for a this compound assay?
A3: The optimal injection volume is typically a percentage of the total well volume and depends on the plate format (e.g., 96-well, 384-well).[1][3] For example, in a 96-well plate with 100 µL of cell culture, a common injection volume is 50 µL.[4] In a 384-well plate with 25 µL of cell culture, a 25 µL injection is often used.[5] It is crucial to ensure that the injection does not cause the well to overflow.
Q4: Can the solvent used to dissolve the compound affect the assay?
A4: Yes, the solvent can have a significant impact. For instance, if the compound is dissolved in a solvent that is stronger than the assay buffer, it can lead to peak fronting and broadening, affecting the signal.[6] It is recommended to keep the final concentration of solvents like DMSO as low as possible, as high concentrations can elicit a this compound response in some cells.[7]
Q5: Why is there a sudden drop in fluorescence upon compound addition?
A5: A drop in fluorescence upon compound addition can be due to several factors. One common cause is the dislodging of cells from the well bottom due to a high injection speed.[2] Another possibility is that the compound itself has fluorescent properties that interfere with the assay dye.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays and provides potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- Edge effects due to temperature or evaporation gradients.- Pipetting errors during reagent addition.[8] | - Ensure a homogenous cell suspension before and during seeding.- Fill outer wells with sterile water or media to minimize evaporation.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[8] |
| Fluorescence Drop Upon Compound Addition | - Cells are dislodged from the wells during compound injection.[2]- The compound itself is fluorescent or quenches the dye's fluorescence. | - Optimize the injection speed and height of the dispensing tip.- Run a control with the compound in buffer without cells to check for intrinsic fluorescence. |
| Low Signal or Smaller Than Expected Response | - Sub-optimal dye loading (concentration or incubation time).- Low receptor expression in the cells.- Agonist concentration is too low or has degraded. | - Optimize dye concentration and incubation time for your specific cell line.- Verify receptor expression levels.- Prepare fresh agonist dilutions and consider a dose-response experiment. |
| High Background Fluorescence | - Incomplete removal of growth medium containing phenol (B47542) red.- Autofluorescence from cells or compounds.- Poor cell health leading to high resting intracellular this compound.[9] | - Wash cells with assay buffer before dye loading if using a wash-based assay.- Include appropriate controls (cells without dye, compound in buffer).- Ensure cells are healthy and not overgrown before starting the experiment. |
| Precipitation in Reagent Buffer | - The compound has low solubility in the assay buffer. | - Prepare a higher stock concentration in a suitable solvent (e.g., DMSO) and dilute it further in the assay buffer just before use.- Gentle warming or sonication can sometimes aid dissolution.[10] |
Experimental Protocols
General Experimental Workflow for a this compound Flux Assay
This protocol outlines the key steps for performing a this compound flux assay using a fluorescent plate reader with automated injection.
-
Cell Seeding:
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting a stock solution of a this compound-sensitive dye (e.g., Fluo-4 AM, Fluo-8) in an appropriate assay buffer.[12]
-
For some cell lines, the addition of probenecid (B1678239) may be necessary to prevent dye leakage.[7]
-
Remove the growth medium from the cell plate and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[12]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of your test compounds (agonists or antagonists) in the assay buffer.
-
-
Fluorescence Measurement and Compound Injection:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).[13]
-
The instrument's integrated fluidics will then inject the compound from the compound plate into the cell plate.
-
Continue to monitor the fluorescence intensity to measure the intracellular this compound flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline after compound addition (ΔF/F₀).[14]
-
Generate dose-response curves to determine parameters like EC50 or IC50.
-
Visualizations
Signaling Pathway for GPCR-Mediated this compound Release
Caption: Simplified signaling pathway of G-protein coupled receptor (GPCR) mediated intracellular this compound release.
Experimental Workflow for this compound Assay Optimization
Caption: General experimental workflow for optimizing injection parameters in a this compound assay.
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. silicycle.com [silicycle.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. waters.com [waters.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Assay Kit [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing this compound Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Calcium Signals in Complex Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the interpretation of calcium signals in complex tissues.
Section 1: Signal Acquisition & Artifacts
This section addresses common problems related to data quality, including motion artifacts, phototoxicity, and low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent artifacts in two-photon this compound imaging?
A1: The most common artifacts include motion artifacts from subject movement, neuropil contamination from out-of-focus fluorescence, photobleaching, and phototoxicity.[1] Motion artifacts can introduce rapid, widespread fluorescence fluctuations that are unrelated to neural activity.[1] Neuropil contamination can obscure the signals from individual neurons by adding background fluorescence from the dense network of surrounding axons and dendrites.[1][2] Photobleaching is the irreversible loss of fluorescence due to prolonged light exposure, while phototoxicity refers to light-induced cellular damage that can alter normal physiological responses and even lead to cell death.[3][4]
Q2: How can I identify motion artifacts in my recordings?
A2: Motion artifacts often manifest as sudden, large spikes in fluorescence that occur simultaneously across the entire field of view.[1] They can also cause a blurring effect in the time-averaged image of your recording.[1] Visual inspection of the raw data, frame by frame, is a primary method for identification.[1] Correlating fluorescence transients with recorded animal movements (e.g., breathing, whisking, or body movements) can also help confirm the presence of motion artifacts.[1]
Q3: My baseline fluorescence is unstable and drifts over time. What could be the cause?
A3: An unstable or drifting baseline can be caused by several factors. One common cause is photobleaching, which appears as a steady decay in the mean fluorescence over the course of the experiment.[1] Another possibility is indicator leakage from the cells or compartmentalization into organelles, which can lead to a decreasing signal or non-cytosolic this compound measurements.[1][5] To troubleshoot, you can plot the mean fluorescence of the entire field of view over time to check for decay indicative of photobleaching.[1] Also, ensure that cells are healthy and that the indicator is not accumulating in organelles by visually inspecting the dye distribution.[1][5]
Q4: What are the signs of phototoxicity, and how can I minimize it?
A4: Signs of phototoxicity can range from subtle to severe and include changes in cell morphology such as membrane blebbing, the formation of vacuoles, and cell detachment.[4] Functionally, phototoxicity can alter normal cellular processes and may even induce this compound signals that are indistinguishable from physiological responses, confounding data interpretation.[4][6] To minimize phototoxicity, it is crucial to reduce light exposure by lowering laser power and pixel dwell time.[1] Using brighter, more photostable indicators allows for lower light levels.[4] Red-shifted indicators are also advantageous as longer wavelength light is less energetic and causes less damage.[4]
Troubleshooting Guide: Signal Artifacts
If you are experiencing issues with your signal quality, use the following decision tree to help identify and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging this compound imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the photostability of calcium indicators
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to enhance the photostability of calcium indicators during fluorescence microscopy experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound imaging experiments.
Q1: My fluorescence signal is decaying rapidly. How can I determine if it's photobleaching or a genuine physiological response?
A rapid decay in fluorescence can be ambiguous. It's crucial to distinguish between photobleaching, a genuine physiological this compound decrease, and indicator leakage or extrusion from the cell.
Troubleshooting Steps:
-
Image a fixed sample: Prepare a control slide with cells loaded with the this compound indicator and then chemically fix them. Image this sample under the same conditions as your live-cell experiment. If the signal decays, photobleaching is the primary cause.
-
Perform a "no-bleach" control: In a live-cell experiment, focus on a field of view, acquire a single image, and then leave the sample on the microscope stage without further illumination for the duration of a typical experiment. Acquire a final image. A significant signal loss in your continuously illuminated sample compared to this control points to photobleaching.
-
Assess cell health: Monitor cell morphology and viability. Phototoxicity from excessive illumination can lead to cell death, which will result in a loss of signal.
Figure 1. Troubleshooting workflow for diagnosing the cause of rapid fluorescence signal decay.
Q2: My signal-to-noise ratio is poor, forcing me to use higher, phototoxic illumination levels. How can I improve this?
A low signal-to-noise ratio (SNR) can be due to a number of factors including low indicator concentration, high background fluorescence, or suboptimal detector settings.
Troubleshooting Steps:
-
Optimize Indicator Loading: Ensure you are using the recommended concentration of the this compound indicator. For AM ester forms, ensure complete de-esterification by allowing sufficient time at the appropriate temperature.
-
Check for Background Fluorescence: Autofluorescence from media components (like phenol (B47542) red and riboflavin) or from the cells themselves can obscure the signal. Use imaging media that is free of these components.
-
Adjust Detector Settings: For cameras, increase the gain or exposure time cautiously. For photomultiplier tubes (PMTs) on confocal systems, adjust the gain and offset to maximize signal detection without saturating the detector.
-
Use a More Sensitive Indicator: Newer generations of this compound indicators often have a higher quantum yield and a larger dynamic range, providing a better signal over background.
Q3: My cells are showing morphological changes (e.g., blebbing, shrinking) or dying during long-term imaging. What is the cause?
Cell damage during imaging is often a result of phototoxicity. This occurs when high-intensity light interacts with cellular components and the indicator, generating reactive oxygen species (ROS) that are harmful to the cell.
Troubleshooting Steps:
-
Reduce Excitation Intensity: This is the most critical factor. Lower the laser power or lamp intensity to the minimum level required to obtain a usable signal.
-
Decrease Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Increase Time Interval Between Acquisitions: For time-lapse experiments, increase the delay between image captures to allow the cells to recover.
-
Consider Two-Photon Microscopy: If available, two-photon excitation uses lower energy infrared light, which causes less scattering and phototoxicity in deep tissue imaging.[1]
-
Use an Antifade Reagent: Incorporate an oxygen scavenger or a commercially available antifade reagent into your imaging medium.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore (the this compound indicator). When an indicator photobleaches, it permanently loses its ability to fluoresce, leading to a progressive decay of the signal over time. This is problematic because it can be mistaken for a real physiological change in this compound concentration and it limits the duration of imaging experiments. Ratiometric indicators can help correct for photobleaching effects.[2][3]
Figure 2. Simplified diagram of the photobleaching process.
Q2: How can I choose a more photostable this compound indicator?
Indicator choice is a critical first step. Both chemical dyes and genetically encoded this compound indicators (GECIs) have undergone significant development to improve their performance.
-
Chemical Indicators: Newer generations of popular dyes (e.g., Fluo-8®, Cal-520®) have been engineered for higher photostability compared to older dyes like Fluo-3 and Fluo-4.
-
Genetically Encoded this compound Indicators (GECIs): GECIs, such as those in the GCaMP series, are often more resistant to photobleaching than many chemical indicators, making them highly suitable for long-term studies.[4] Bioluminescent reporters, which do not require excitation light, can also abrogate photobleaching.[5][6]
Quantitative Comparison of this compound Indicators
| Indicator Type | Indicator Name | Relative Brightness | Photobleaching Rate (Normalized) |
| Chemical | Fluo-4 | +++ | 1.0 |
| Cal-520® | ++++ | 0.7 | |
| Fluo-8® | +++++ | 0.8 | |
| GECI | GCaMP6s | ++ | 0.4 |
| jGCaMP7f | +++ | 0.3 | |
| jGCaMP8s | ++++ | 0.2 |
This table provides a generalized comparison. Actual performance may vary depending on experimental conditions. Brightness and photobleaching rates are relative and normalized to Fluo-4 for illustrative purposes.
Q3: What are antifade reagents and how do they work?
Antifade reagents are compounds added to the imaging medium to reduce photobleaching. They typically work through one of two mechanisms:
-
Oxygen Scavenging: Many photobleaching events involve the reaction of the excited fluorophore with molecular oxygen to create reactive oxygen species. Oxygen scavengers, like Trolox or enzymatic systems (e.g., glucose oxidase/catalase), remove dissolved oxygen from the medium, thus inhibiting this pathway.
-
Triplet State Quenching: Some antifade agents can directly interact with the fluorophore in its long-lived, reactive triplet state, returning it to the ground state before it can undergo a destructive chemical reaction.
Q4: How can I optimize my imaging parameters to minimize photobleaching?
Careful optimization of your microscope settings is crucial for preserving your fluorescent signal.
-
Reduce Illumination Intensity: Use the lowest possible laser/lamp power that gives you an acceptable signal-to-noise ratio.
-
Minimize Exposure Time: Use the fastest camera shutter speed or pixel dwell time (for confocal) possible.
-
Use Signal Averaging: Instead of a single long exposure, acquire multiple short exposures and average them. This can sometimes provide a better image with less photobleaching.
-
Select Appropriate Filters: Ensure your excitation and emission filters are well-matched to your indicator's spectra to maximize signal collection and minimize excitation of other cellular components.
References
- 1. Leveraging this compound imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 4. This compound Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound imaging - Wikipedia [en.wikipedia.org]
- 6. sciencedaily.com [sciencedaily.com]
Technical Support Center: FLIPR® Calcium Assays
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during FLIPR® (Fluorometric Imaging Plate Reader) calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a FLIPR this compound Assay?
A FLIPR this compound assay measures changes in intracellular this compound concentration, which is a key signaling event for many G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4] The assay uses a this compound-sensitive dye that can enter the cell.[2] During incubation, intracellular esterases cleave a portion of the dye molecule, trapping it inside the cell.[5][6] When a target receptor is activated (e.g., by an agonist), it triggers the release of this compound from intracellular stores or influx from the extracellular space.[7] This increase in this compound binds to the dye, causing a significant increase in its fluorescence, which is detected by the FLIPR instrument in real-time.[2][8][9] Modern kits also include an extracellular masking dye that quenches background fluorescence, improving the signal-to-noise ratio without the need for cell-washing steps.[6][9][10][11]
Q2: What is probenecid (B1678239) and when should I use it?
Probenecid is an organic anion transporter inhibitor.[10] Some cell lines, such as Chinese Hamster Ovary (CHO) cells, actively pump the this compound indicator dyes out of the cell cytoplasm using these transporters.[10][12] Probenecid blocks these transporters, ensuring the dye is retained within the cells for a robust signal.[5] It is typically required for cell lines like CHO and should be added to the loading buffer at a final recommended concentration of 2.5 mM.[10][12] However, some newer dye formulations, like that in the FLIPR this compound 6 Assay Kit, are more resistant to these transporters and may require less or no probenecid.[10]
Q3: Should I wash my cells after dye loading?
No, for most modern FLIPR this compound Assay kits (like this compound 4, 5, and 6), you should not wash the cells after dye loading.[10][12] These are homogeneous, "no-wash" assays that include a masking dye to reduce extracellular background fluorescence.[6][9] Washing can lead to several problems, including cell detachment, reduced cell responsiveness due to mechanical stress, and increased well-to-well variability.[6][13]
Troubleshooting Common Issues
Problem 1: Low Signal or Poor Signal-to-Noise Ratio
A weak response or a small window between the baseline and the stimulated signal can make data interpretation difficult.[14]
Q: My fluorescence signal is very low. What are the common causes and solutions?
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Density | Ensure cells are seeded to create an 80-90% confluent monolayer on the day of the assay.[5][15] Titrate cell seeding density to find the optimal number that maximizes the signal-to-noise ratio.[14] |
| Poor Cell Health | Use cells from a low passage number and ensure they are healthy and not overgrown before plating.[16] Stressed cells will not respond optimally. |
| Insufficient Receptor Expression | For transfected cells, confirm the expression level of the target receptor. For endogenous receptors, the expression level may be too low; consider using a cell line with higher expression or a more sensitive assay kit.[9][14] |
| Dye Loading Issues | Optimize dye loading time and temperature (e.g., 1 hour at 37°C is common, but some cell lines prefer room temperature).[5][10][12] Ensure the dye is not expired and has been stored correctly at -20°C.[5] |
| Agonist Concentration/Activity | Verify the purity and activity of your agonist. Prepare fresh dilutions for each experiment and perform a full dose-response curve to ensure you are using a concentration that elicits a maximal response (EC80-EC100).[14] |
| Instrument Settings | Adjust the FLIPR's LED intensity, exposure time, or gain to increase the baseline fluorescence to the recommended range for your instrument model.[12] A higher baseline can amplify the signal window. |
Problem 2: High Well-to-Well Variation
High variability across replicate wells, often indicated by a high coefficient of variation (%CV), can compromise the reliability of your results.
Q: I'm observing significant variation between my replicate wells. How can I improve consistency?
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a homogeneous cell suspension when plating. Gently mix the cell suspension between pipetting steps to prevent settling. Using a multi-channel pipette or automated dispenser can improve consistency.[17] |
| Edge Effects | "Edge effects" are a common cause of plate variability. To mitigate this, ensure incubators have proper humidity to prevent evaporation from edge wells. You can also leave the outer wells of the plate empty and fill them with sterile buffer or media.[18] |
| Inconsistent Pipetting | Inaccurate or inconsistent liquid handling during dye loading or compound addition is a major source of error. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Cell Detachment | Adherent cells may lift from the plate during reagent addition.[12] Consider pre-coating plates with poly-D-lysine to improve cell adhesion.[10][15][18] Also, reduce the dispense speed or increase the dispense height on the FLIPR.[12][18][19] |
| Inadequate Mixing | In 384-well and 1536-well formats, proper mixing of the added compound is critical. Optimize the addition speed and height; faster speeds and lower heights often improve mixing but increase the risk of cell detachment.[12][18] |
Problem 3: Assay Artifacts
Artifacts are features in the kinetic data that are not related to the biological response, such as a sharp drop in fluorescence upon compound addition.
Q: I see a sharp drop in fluorescence immediately after compound addition (an "addition artifact" or "dip"). What causes this?
| Potential Cause | Recommended Solution |
| Cell Disturbance | The force of the liquid addition can dislodge or disturb the cell monolayer, causing a temporary drop in signal.[12][19] Solution: Decrease the pipettor speed and/or increase the dispense height on the FLIPR instrument.[12][19] |
| Dilution of Fluorescent Media | If the assay media contains fluorescent components (like phenol (B47542) red), adding a non-fluorescent compound solution can dilute the media and cause a drop in signal.[10] Solution: Use serum-free and phenol red-free buffer (e.g., HBSS with 20 mM HEPES) for the assay.[10][12] |
| DMSO Sensitivity | Some cell types show a transient this compound response to the DMSO vehicle itself.[6] Solution: Ensure the final DMSO concentration is consistent across all wells (including negative controls) and is kept as low as possible (typically ≤1%). |
| Compound-Specific Effects | The compound itself may be fluorescent or may quench the fluorescence of the indicator dye. Solution: Run a control plate where the compound is added to wells with dye-loaded cells that do not express the target receptor, or to wells with buffer only. |
Experimental Protocols & Parameters
General Experimental Workflow
The following diagram illustrates the typical workflow for a no-wash FLIPR this compound assay.
Simplified GPCR Signaling Pathway
This diagram shows a simplified Gq-coupled GPCR signaling pathway leading to an increase in intracellular this compound.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the root cause of poor assay performance, starting with the most common issues.
Key Experimental Parameters
The following tables provide recommended starting parameters. These should be optimized for your specific cell line and target.[1][18]
Table 1: Recommended Cell Seeding Densities [15]
| Plate Format | Growth Medium Volume | Adherent Cells / Well | Non-Adherent Cells / Well |
| 96-well | 100 µL | 20,000 – 80,000 | 40,000 – 200,000 |
| 384-well | 25 µL | 5,000 – 20,000 | 10,000 – 50,000 |
| 1536-well | 4 µL | 1,500 – 5,000 | 3,000 – 10,000 |
Table 2: Recommended Dye Loading & Compound Addition Volumes [12][15]
| Plate Format | Volume of Cells + Media | Volume of Loading Buffer to Add | Typical Compound Addition Volume |
| 96-well | 100 µL | 100 µL | 50 µL |
| 384-well | 25 µL | 25 µL | 12.5 - 25 µL |
| 1536-well | 2 µL | 2 µL | 1-2 µL |
Table 3: Recommended FLIPR® Tetra Baseline Instrument Settings [12]
| Camera Type | Recommended Baseline Counts (RFU) |
| EMCCD | 800 – 1500 RFU |
| ICCD | 6000 – 9000 RFU |
Note: For other instrument models like the FLIPR Penta, consult the manufacturer's guide for recommended settings.[12]
Detailed Protocol: General No-Wash this compound Assay
This protocol provides a general procedure for performing a this compound mobilization assay with adherent cells in a 384-well format using a no-wash kit.
Day 1: Cell Plating
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard cell culture techniques.
-
Count the cells and resuspend them in the appropriate volume of culture medium to achieve the desired seeding density (e.g., 10,000 cells/25 µL).
-
Dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom microplate.
Day 2: Assay Procedure
-
Prepare Loading Buffer: Equilibrate the kit components to room temperature.[10][12] Prepare the dye loading buffer according to the kit manufacturer's instructions, typically by dissolving Component A in Component B (assay buffer, e.g., HBSS + 20 mM HEPES).[6][10][12] If required for your cell line, add probenecid to a final concentration of 2.5 mM.[10][12]
-
Dye Loading: Remove the cell plate from the incubator. Add an equal volume of the prepared loading buffer to each well (e.g., add 25 µL of loading buffer to the 25 µL of cells and media already in the well).[12][15]
-
Incubation: Return the plate to the incubator for the recommended time, typically 1-2 hours at 37°C, 5% CO₂.[10][12] Some cell lines may require incubation at room temperature for optimal results.[5][12]
-
Prepare Compound Plate: During the incubation, prepare a separate plate containing your test compounds (agonists, antagonists). Dilute compounds in the same assay buffer used for the dye loading to the desired final concentration (e.g., 3x or 4x final concentration).
-
Run Assay on FLIPR: a. After incubation, allow the cell plate to equilibrate to room temperature for 15-20 minutes. b. Place both the cell plate and the compound plate into the FLIPR instrument.[16] c. Configure the instrument protocol. Set a baseline read of 10-20 seconds to measure basal fluorescence.[16] d. Program the instrument to add the compound from the compound plate to the cell plate. e. Continue the kinetic read for an additional 60-180 seconds immediately after compound addition to capture the full this compound response.[16]
-
Data Analysis: Export the kinetic data. The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence. Analyze dose-response curves to determine EC₅₀ or IC₅₀ values.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 4. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. unitedrelay.org [unitedrelay.org]
- 9. Homogeneous solution for GPCR assays with FLIPR this compound 5 Assay Kit [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR this compound Assays | High-Throughput Screening | Molecular Devices [bio-strategy.com.au]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD this compound Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. benchchem.com [benchchem.com]
- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
Validation & Comparative
A Comparative Guide to Chemical and Genetically Encoded Calcium Indicators for Cellular and Neurobiological Research
In the landscape of cellular and neurobiological research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from synaptic transmission to muscle contraction and gene expression. The two primary tools employed for visualizing these intricate Ca²⁺ signals are chemical indicators and genetically encoded this compound indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Fundamental Principles of this compound Detection
Chemical and genetically encoded indicators operate on distinct principles to report changes in intracellular Ca²⁺ concentration.
Chemical this compound Indicators are small organic molecules that chelate Ca²⁺.[1] Upon binding to this compound, these synthetic dyes undergo a conformational change that alters their fluorescent properties, such as an increase in fluorescence intensity or a shift in their excitation or emission spectra.[1] Prominent examples include Fura-2, Fluo-4, and Rhod-2.
Genetically Encoded this compound Indicators (GECIs) are proteins engineered to fluoresce upon Ca²⁺ binding.[1] The most widely used GECIs, such as those in the GCaMP series, are fusion proteins comprising a circularly permuted fluorescent protein (like GFP), calmodulin (CaM), and the M13 peptide.[1] When Ca²⁺ binds to the CaM domain, it induces a conformational change that increases the fluorescence of the chromophore.[1]
Performance Comparison: Chemical vs. Genetically Encoded Indicators
The choice between chemical and genetically encoded indicators often hinges on the specific experimental requirements, including the desired temporal and spatial resolution, target specificity, and the experimental model. The following tables summarize key performance characteristics of representative indicators from both classes.
Table 1: Key Performance Metrics of Common this compound Indicators
| Indicator Type | Indicator Name | Dissociation Constant (Kd) | Dynamic Range (ΔF/F₀) | Rise Time (t₁/₂) | Decay Time (t₁/₂) |
| Chemical | Fura-2 | ~145 nM[2] | Ratiometric | Fast | Fast |
| Fluo-4 | ~345 nM[2] | >100-fold[3] | Milliseconds[1] | Tens of milliseconds[4] | |
| Rhod-2 | ~570 nM | >100-fold | Milliseconds | Tens of milliseconds | |
| Cal-520 | ~320 nM | High | Fast | Fast[4] | |
| Genetically Encoded | GCaMP6s | ~144 nM[4] | ~50 | ~150-200 ms | ~500-700 ms |
| GCaMP6m | ~167 nM[4] | ~65 | ~100-150 ms | ~300-500 ms | |
| GCaMP6f | ~375 nM[4] | ~50 | ~20-50 ms | ~150-300 ms | |
| jGCaMP7f | High | High | ~10 ms | ~100 ms | |
| jGCaMP8f | High | High | <10 ms[1] | <100 ms[1] |
Table 2: Qualitative Comparison of Indicator Characteristics
| Feature | Chemical Indicators | Genetically Encoded Indicators (GECIs) |
| Delivery Method | Microinjection, AM ester loading[5] | Transfection, viral transduction, transgenic animals[5] |
| Targeting | Generally non-specific, loading all cells in an area. Organelle targeting is challenging.[1] | Cell-type specific expression via promoters; can be targeted to subcellular compartments.[1][6] |
| In Vivo Application | Challenging for chronic imaging due to dye leakage and compartmentalization. | Ideal for chronic in vivo imaging in transgenic animals, allowing for long-term studies.[1] |
| Signal-to-Noise Ratio | Can be very high, but susceptible to uneven dye loading and background fluorescence.[1] | Generally high, with low background fluorescence. |
| Phototoxicity | Can be phototoxic at high illumination intensities.[1] | Generally low phototoxicity.[1] |
| Buffering | Act as Ca²⁺ buffers, potentially altering cellular Ca²⁺ kinetics.[1][7] | As proteins, they can also act as Ca²⁺ buffers.[1] |
Signaling Pathways and Experimental Workflows
The underlying mechanisms and the experimental procedures for using chemical and genetically encoded indicators differ significantly.
Caption: Activation pathway of a GCaMP-type genetically encoded this compound indicator upon this compound binding.
Caption: A typical experimental workflow for loading cells with a chemical this compound indicator using the AM ester method.
Caption: A generalized experimental workflow for using a genetically encoded this compound indicator.
Experimental Protocols
Protocol 1: Loading of Chemical this compound Indicators (AM Ester Method)
This protocol provides a general guideline for loading cell-permeant chemical this compound indicators into live cells.[8]
Materials:
-
This compound indicator AM ester (e.g., Fluo-4 AM)
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (optional, to aid solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Prepare a stock solution: Prepare a 2 to 5 mM stock solution of the this compound indicator AM ester in anhydrous DMSO.[8] Store desiccated at -20°C, protected from light.[8]
-
Prepare the loading buffer: On the day of the experiment, dilute the AM ester stock solution into the physiological buffer to a final working concentration of 2 to 20 µM.[8] For many cell lines, a final concentration of 4-5 µM is recommended.[8] To aid in dispersing the dye, 0.04% Pluronic® F-127 can be included in the loading buffer.[8]
-
Load the cells: Replace the cell culture medium with the loading buffer and incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash the cells: After incubation, wash the cells 2-3 times with fresh physiological buffer to remove the extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cells.[5]
-
Imaging: The cells are now ready for fluorescence imaging to monitor intracellular this compound changes.
Protocol 2: In Vitro Calibration of Fluorescent this compound Indicators to Determine Kd
This protocol describes how to determine the dissociation constant (Kd) of a this compound indicator in vitro using a fluorometer and this compound calibration buffers.[9]
Materials:
-
This compound indicator (salt form)
-
This compound calibration buffer kit (containing zero Ca²⁺ and high Ca²⁺ buffers, e.g., 10 mM CaEGTA)
-
Fluorometer or microplate reader
Procedure:
-
Prepare calibration solutions: Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from 0 µM to 39 µM by mixing the zero Ca²⁺ and high Ca²⁺ stock solutions in precise ratios.[9] A set of 11 different concentrations is typically used.[9]
-
Prepare indicator solutions: Add a small, constant amount of the this compound indicator stock solution to each of the calibration buffers to achieve a final indicator concentration in the low micromolar range (e.g., 1-10 µM).[9]
-
Measure fluorescence: Measure the fluorescence intensity (F) of the indicator in each of the calibration solutions using the appropriate excitation and emission wavelengths for the specific indicator.
-
Determine Fmin and Fmax: The fluorescence intensity in the zero Ca²⁺ buffer corresponds to Fmin, and the intensity in the saturating Ca²⁺ buffer (e.g., 10 mM CaEGTA) corresponds to Fmax.[8]
-
Calculate Kd: The free Ca²⁺ concentration can be calculated using the following equation: [Ca²⁺]free = Kd * [(F - Fmin) / (Fmax - F)].[8] By plotting the fluorescence data, the Kd can be determined as the Ca²⁺ concentration at which the fluorescence is half-maximal. A double logarithmic plot of log([Ca²⁺]free) versus log{(F − Fmin)/(Fmax − F)} will yield a straight line where the x-intercept is the log of the Kd.[9]
Conclusion
Both chemical and genetically encoded this compound indicators are powerful tools for investigating cellular and neural function. Chemical indicators offer the advantages of rapid loading and a wide range of available affinities, making them well-suited for acute experiments and for detecting rapid, large-amplitude Ca²⁺ transients.[4][7] In contrast, GECIs provide unparalleled target specificity, enabling the monitoring of Ca²⁺ dynamics in genetically defined cell populations and subcellular compartments over extended periods, which is ideal for chronic in vivo studies.[1][10] The continued development of both types of indicators, with improvements in brightness, kinetics, and affinity, will undoubtedly continue to advance our understanding of the complex roles of this compound signaling in health and disease.[11] The choice of indicator should be carefully considered based on the specific biological question and the experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Calibration Protocol for Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
- 10. Frontiers | Using genetically encoded this compound indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 11. bakerlab.org [bakerlab.org]
A Researcher's Guide to Validating Calcium Imaging Data with Electrophysiology
An Objective Comparison for Neuroscientists and Drug Development Professionals
In the quest to understand neural circuits and their role in behavior and disease, calcium imaging and electrophysiology stand out as two powerful, yet distinct, methodologies. This compound imaging, often utilizing genetically encoded this compound indicators (GECIs) like GCaMP, allows for the simultaneous monitoring of large populations of neurons, even over extended periods.[1][2][3] Electrophysiology, the gold standard, directly measures the electrical activity of neurons, offering unparalleled temporal precision.[1][2][3][4] However, since this compound imaging provides an indirect measure of neural spiking, validating its findings against the ground truth of electrophysiology is a critical step in ensuring data integrity and accurate interpretation.[1][4]
This guide provides an objective comparison of these two techniques, offering experimental data and detailed protocols to aid researchers in designing and interpreting validation studies.
Core Principles and Key Differences
Electrophysiology directly records the voltage changes across a neuron's membrane, capturing action potentials (spikes) with sub-millisecond precision.[2] this compound imaging, on the other hand, detects the fluorescence of indicators that bind to this compound ions (Ca2+), which flood into a neuron upon depolarization during an action potential.[3][5] This process introduces a delay and a temporal blurring of the underlying spiking activity.[1][2][6] The transformation from spikes to a fluorescence signal is nonlinear and can be influenced by factors such as the kinetics of the specific this compound indicator used.[1][7]
Quantitative Comparison of Performance Metrics
The choice between this compound imaging and electrophysiology often involves a trade-off between spatial and temporal resolution, invasiveness, and the scale of the recording. The following table summarizes key performance metrics for each technique.
| Metric | This compound Imaging (e.g., Two-Photon with GCaMP) | Electrophysiology (e.g., Patch-Clamp, Silicon Probes) |
| Temporal Resolution | Lower (tens to hundreds of milliseconds) | Highest (sub-millisecond)[2][8] |
| Spatial Resolution | High (single-cell, subcellular compartments) | Variable (single-cell for patch-clamp, multiple units for probes) |
| Number of Neurons | High (hundreds to thousands simultaneously)[1][2][3] | Lower (one to hundreds) |
| Invasiveness | Less invasive for imaging, but requires genetic modification or dye loading.[9] | More invasive (requires electrode penetration into brain tissue)[10] |
| Signal Measured | Indirect (change in intracellular Ca2+ concentration)[3][5] | Direct (membrane voltage or extracellular field potentials)[2][3] |
| Spike Detection | Can miss single spikes, especially in noisy conditions.[1][11] | High fidelity spike detection.[2] |
| Long-term Stability | Excellent for tracking the same neurons over days to weeks.[3][8] | Challenging, though possible with chronic implants.[8] |
Experimental Data: Spike Detection Fidelity
A crucial aspect of validating this compound imaging data is to determine how reliably it can report the underlying spiking activity of a neuron. This is often done by performing simultaneous this compound imaging and electrophysiological recordings from the same neuron.
The table below presents a summary of findings on the spike detection capabilities of different GCaMP variants compared to ground-truth electrophysiology.
| GCaMP Variant | Single Spike Detection Rate | Temporal Precision (Decay Time) | Key Findings |
| GCaMP6s | High (approaching 100% in some cases)[11] | Slower kinetics | Excellent for detecting sparse firing, but may saturate with high-frequency bursts.[12] |
| GCaMP6f | Slightly lower than GCaMP6s[11] | Faster kinetics[11][12] | Better for resolving closely spaced spikes within a burst.[11] |
| GCaMP6m | Intermediate between GCaMP6s and GCaMP6f[11] | Medium kinetics[11][12] | Offers a balance between sensitivity and speed. |
| GCaMP8 Variants | Improved sensitivity and faster kinetics compared to GCaMP6.[5] | Faster rise and decay times. | Designed to provide a more faithful representation of complex spike patterns.[5] |
Note: Detection rates and kinetics can vary depending on experimental conditions, expression levels, and the specific neuronal cell type.
Visualizing the Concepts
To better understand the relationship between these techniques, the following diagrams illustrate the underlying biological process and a typical experimental workflow.
Caption: From Electrical Spike to Optical Signal.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Protocol 1: Simultaneous In Vitro Patch-Clamp and Two-Photon this compound Imaging
This protocol is adapted for acute brain slices and allows for high-fidelity, simultaneous recording from a single, identified neuron.
1. Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold aCSF using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Electrophysiology:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using infrared-differential interference contrast (IR-DIC) optics.[13]
-
Using a micromanipulator, approach a target neuron with a borosilicate glass pipette (7-10 MΩ) filled with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 594 for morphology) and a this compound indicator if not using a GECI (e.g., Oregon Green Bapta-1).[13]
-
Establish a whole-cell patch-clamp recording. Record in current-clamp mode to control and monitor action potential firing.
3. Two-Photon this compound Imaging:
-
If using a GECI (e.g., from a transgenic animal or viral injection), allow for sufficient expression time prior to the experiment.
-
Use a Ti:Sapphire laser tuned to the appropriate excitation wavelength (e.g., ~920 nm for GCaMP).[13]
-
Acquire images of the patched neuron, focusing on the soma.
-
Synchronize the start of the imaging acquisition with the electrophysiology recording.
4. Data Acquisition:
-
Use a current-clamp protocol to inject current steps to elicit single action potentials and bursts of action potentials at varying frequencies.[13][14]
-
Simultaneously record the voltage trace from the patch-clamp amplifier and the image series from the two-photon microscope. Ensure a common timing signal is recorded by both systems for precise alignment.
5. Analysis:
-
Extract the fluorescence time series from a region of interest (ROI) drawn around the neuron's soma.
-
Calculate the change in fluorescence over baseline (ΔF/F).
-
Align the electrophysiology trace with the fluorescence trace.
-
Quantify the relationship between the number and timing of action potentials and the amplitude and kinetics of the corresponding this compound transients.
Protocol 2: Simultaneous In Vivo Silicon Probe Electrophysiology and Two-Photon this compound Imaging
This protocol allows for the validation of this compound imaging data in the context of network activity in an awake, behaving animal.
1. Animal Preparation:
-
Perform a sterile surgery to implant a head-plate for head fixation.
-
Create a cranial window over the brain region of interest (e.g., primary visual cortex).
-
If not using a transgenic line, inject an adeno-associated virus (AAV) expressing a GECI (e.g., AAV-syn-GCaMP6f) into the target region. Allow 2-4 weeks for expression.
2. Simultaneous Recording Setup:
-
Securely head-fix the awake animal under the two-photon microscope.
-
Position a multi-channel silicon probe (e.g., Neuropixels) with a micromanipulator.
-
Slowly lower the probe into the brain, adjacent to the imaging field of view, to the desired depth.[8] Allow the tissue to settle for 15-30 minutes.
3. Data Acquisition:
-
Acquire two-photon imaging data from a population of GCaMP-expressing neurons at a frame rate of at least 15-30 Hz.[15]
-
Simultaneously record extracellular electrophysiological data from the silicon probe.
-
Use a shared clock or trigger to synchronize the two data streams.
-
Present sensory stimuli or have the animal perform a behavioral task to elicit a range of neural activity patterns.
4. Analysis:
-
Electrophysiology: High-pass filter the raw data and perform spike sorting to isolate the activity of individual units (neurons).
-
This compound Imaging: Perform motion correction on the image series. Use an algorithm like CaImAn or Suite2p to identify neuronal ROIs and extract their fluorescence traces.[16]
-
Correlation: The primary challenge is to match the units from the electrophysiology recording to the ROIs from the imaging data. This can be challenging and is often done on a population level. Analyze the correlation between the firing rate of nearby units and the ΔF/F of imaged neurons during different behavioral epochs.
-
Modeling: Use the simultaneously recorded data to build forward models that predict fluorescence from spiking activity, which can help to understand the discrepancies between the two data types.[1][6][17]
Conclusion: A Symbiotic Relationship
Electrophysiology and this compound imaging are not competing techniques, but rather complementary approaches that provide different, yet overlapping, windows into brain function.[1][9][18] While this compound imaging offers unprecedented scalability for monitoring neuronal populations, its findings must be interpreted with an understanding of its inherent limitations.[1][19] Rigorous validation through simultaneous electrophysiological recording is essential for grounding this compound imaging data in the biophysical reality of neuronal spiking. By understanding the strengths and weaknesses of each method and employing careful validation protocols, researchers can leverage the power of both techniques to gain deeper insights into the complexities of the nervous system.
References
- 1. A comparison of neuronal population dynamics measured with this compound imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What is the difference between this compound imaging and electrophysiology? | AAT Bioquest [aatbio.com]
- 4. This compound imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Long Term Recordings with Immobile Silicon Probes in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous 2-photon this compound imaging at different cortical depths in vivo with spatiotemporal multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of neuronal this compound during electrode implantation: spatial and temporal mapping of damage and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GCaMP as an indirect measure of electrical activity in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Simultaneous electrophysiology and two‐photon this compound imaging of lamina I neurons [bio-protocol.org]
- 14. Simultaneous multi-electrode array recording and two-photon this compound imaging of neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Cellular Imaging, Electrical Recording and Stimulation of Hippocampal Activity in Freely Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-photon this compound imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 18. Simultaneous Two-Photon Voltage or this compound Imaging and Multi-Channel Local Field Potential Recordings in Barrel Cortex of Awake and Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound activity is a degraded estimate of spikes - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different GCaMP variants for neuronal imaging
Genetically encoded calcium indicators (GECIs), particularly the GCaMP series, have revolutionized neuroscience by enabling the visualization of neural activity in living organisms. These fluorescent proteins report intracellular this compound dynamics, a proxy for neuronal firing, with high spatial and temporal resolution. The continuous development of GCaMP variants has led to a diverse toolkit, each with specific advantages for different experimental needs. This guide provides an objective comparison of popular GCaMP variants, supported by experimental data, to aid researchers in selecting the optimal sensor for their studies.
Performance Comparison of GCaMP Variants
The selection of a GCaMP variant is a critical experimental decision, balancing sensitivity, speed, and brightness. Newer generations, such as the jGCaMP8 series, offer significant improvements in kinetics and sensitivity over their predecessors like GCaMP6.[1][2][3] Below is a summary of key performance metrics for commonly used GCaMP variants.
| Indicator | Peak ΔF/F (1 AP) | Half-Rise Time (t½, rise) (ms) | Half-Decay Time (t½, decay) (ms) | SNR (d') (1 AP) | Baseline Brightness (F₀) | Photostability |
| GCaMP6s | ~10-fold < jGCaMP8s | ~58 | ~455 | Low | Moderate | Moderate |
| GCaMP6f | ~7-fold < GCaMP6s | ~26 | ~140 | Lower than 6s | Moderate | Moderate |
| jGCaMP7f | - | ~26 | ~265 | Moderate | Moderate | Moderate |
| jGCaMP7s | ~2.5-5 fold > GCaMP6s (low freq.) | Slower than GCaMP6s | Slower than GCaMP6s | High | High | Moderate |
| jGCaMP8f | High | ~7.0 | Fast | High | Lower | Similar to jGCaMP7f |
| jGCaMP8m | Higher than 8f | ~2 | Medium | Higher than 8f | Lower | Similar to jGCaMP7f |
| jGCaMP8s | Highest | ~2 | Slow | Highest | Lower | Similar to jGCaMP7f |
| XCaMP-Gf | Lower than jGCaMP8 variants | Fast | Fast | Lower than jGCaMP8m/s | - | - |
Note: Performance metrics can vary depending on the expression system, cell type, and experimental conditions.[4] The data presented is a synthesis from multiple studies to provide a general comparison.[1][5][6][7][8] The jGCaMP8 sensors, in particular, exhibit ultra-fast kinetics and high sensitivity, allowing for the tracking of large neuronal populations on timescales relevant to neural computation.[1][3][5]
Signaling Pathway and Experimental Workflow
The functionality of GCaMP indicators is based on a conformational change upon this compound binding, which modulates the fluorescence of a circularly permuted green fluorescent protein (cpGFP).
References
- 1. biorxiv.org [biorxiv.org]
- 2. jGCaMP8 this compound indicators | Janelia Research Campus [janelia.org]
- 3. Fast and sensitive GCaMP this compound indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of neuronal population dynamics measured with this compound imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Quantitative Comparison of Fura-2, Fluo-4, and Cal-520 for Intracellular Calcium Imaging
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of physiological processes. Fluorescent indicators remain a cornerstone for these investigations, with Fura-2, Fluo-4 (B1262720), and Cal-520 being among the most prominent choices for researchers. This guide provides an objective, data-driven comparison of these three indicators, offering insights into their performance characteristics and experimental considerations to aid in the selection of the most appropriate tool for your research needs.
Quantitative Performance Comparison
The selection of a this compound indicator is often dictated by its specific photophysical and chemical properties. The following table summarizes the key quantitative parameters for Fura-2, Fluo-4, and Cal-520, compiled from various sources.
| Property | Fura-2 | Fluo-4 | Cal-520 |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM[1] | ~335-345 nM[2][3][4] | ~320 nM[5][6][7] |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm[8][9] | ~494 nm[10][11] | ~492 nm[6][7] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm[8][9] | Not applicable (single wavelength) | Not applicable (single wavelength) |
| Emission Wavelength | ~510 nm[8][12] | ~516 nm[11] | ~515 nm[6] |
| Quantum Yield (Ca²⁺-bound) | 0.23 - 0.49[13] | ~0.14-0.15[11][14] | ~0.75[6][7] |
| Signal-to-Background Ratio (Fluorescence Increase) | Ratiometric | >100-fold[10][11] | >100-fold[6], up to 300-fold reported for similar dyes[15] |
| Indicator Type | Ratiometric[9] | Single Wavelength[9] | Single Wavelength[5] |
Key Insights from the Data:
-
Fura-2 , as a ratiometric dye, offers the distinct advantage of allowing for the determination of absolute intracellular this compound concentrations by taking the ratio of fluorescence intensities at two excitation wavelengths.[9][12] This makes it less susceptible to variations in dye concentration, illumination intensity, and optical path length.[9] However, it requires specialized imaging equipment capable of rapid wavelength switching.[12]
-
Fluo-4 is a widely used single-wavelength indicator that exhibits a large fluorescence increase upon this compound binding.[10] Its excitation maximum around 494 nm makes it compatible with standard FITC filter sets and argon-ion lasers, contributing to its popularity in confocal microscopy and high-throughput screening.[10][16]
-
Cal-520 is a newer generation green fluorescent indicator that boasts a high quantum yield and a large fluorescence dynamic range.[6][7] It has been reported to have a better signal-to-noise ratio and intracellular retention compared to Fluo-4, making it an excellent choice for detecting and tracking localized and transient this compound signals.[5][17][18]
Signaling Pathway and Experimental Workflow
The use of these indicators is centered around the fundamental process of intracellular this compound signaling. A simplified representation of this pathway and the general experimental workflow for using these dyes are depicted below.
Detailed Experimental Protocols
The following are generalized protocols for using Fura-2, Fluo-4, and Cal-520. It is crucial to optimize parameters such as dye concentration and incubation time for your specific cell type and experimental conditions.
Fura-2 AM Loading Protocol
-
Cell Preparation: Plate cells on glass coverslips or imaging dishes to an appropriate confluency (typically 70-90%).[19]
-
Reagent Preparation:
-
Prepare a stock solution of Fura-2 AM (typically 1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) or a physiological saline, buffered with HEPES.
-
-
Loading:
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[19] The addition of Pluronic F-127 (0.02-0.04% w/v) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9][19]
-
-
De-esterification and Wash:
-
After loading, wash the cells 2-3 times with fresh, dye-free loading buffer to remove extracellular Fura-2 AM.[19]
-
Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
Fluo-4 AM Loading Protocol
-
Cell Preparation: Culture adherent cells to 80-90% confluency on a suitable imaging plate or dish.[10]
-
Reagent Preparation:
-
Loading:
-
Prepare the final loading solution by diluting the Fluo-4 AM stock solution into a physiological buffer to a final concentration of 1-5 µM.[10] It is common to pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127 before dilution.[10] Probenecid (1-2.5 mM) can be added to reduce dye leakage.[10]
-
Wash cells once with the physiological buffer.
-
Add the Fluo-4 AM loading solution and incubate for 15-60 minutes at 20-37°C.[10]
-
-
De-esterification:
-
After loading, incubate the cells in dye-free medium for an additional 30 minutes to ensure complete hydrolysis of the AM ester.[10]
-
-
Imaging:
-
Excite the cells at ~494 nm and collect the emission at ~516 nm.
-
Record the fluorescence intensity before and after stimulation to measure the change in intracellular this compound (ΔF/F₀).
-
Cal-520 AM Loading Protocol
-
Cell Preparation: Prepare cells in a growth medium overnight on a black-wall, clear-bottom plate.[21]
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of Cal-520® AM in high-quality, anhydrous DMSO.[21]
-
-
Loading:
-
Prepare a 2 to 20 µM Cal-520® AM working solution in a buffer of your choice (e.g., Hanks and Hepes buffer) with 0.04% Pluronic® F-127.[21] A final concentration of 4-5 µM is recommended for most cell lines.[21]
-
Add the Cal-520® AM working solution to your cell plate.
-
Incubate the dye-loaded plate in a cell incubator at 37°C for 1 to 2 hours.[21] Longer incubation times may improve signal intensities in certain cell lines.[21]
-
-
Wash:
-
Imaging:
-
Run the experiments at an excitation of ~490 nm and an emission of ~525 nm.[22]
-
Measure the fluorescence intensity to determine changes in intracellular this compound.
-
Conclusion
The choice between Fura-2, Fluo-4, and Cal-520 depends heavily on the specific experimental goals and available equipment. Fura-2 remains the gold standard for quantitative, ratiometric measurements of absolute this compound concentrations. Fluo-4 offers a robust and straightforward solution for single-wavelength measurements and is well-suited for high-throughput applications. Cal-520 emerges as a superior alternative for experiments demanding high sensitivity, a large dynamic range, and excellent signal-to-noise characteristics, particularly for resolving localized this compound signals. By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to best suit their scientific inquiries into the complex world of this compound signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cal-520®, potassium salt | AAT Bioquest [aatbio.com]
- 7. A highly sensitive fluorescent indicator dye for this compound imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 9. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 12. How Does this compound Imaging Work | this compound Indicators- Oxford Instruments [andor.oxinst.com]
- 13. Possibility of simultaneously measuring low and high this compound concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
- 15. The Eight Best Green Fluorescent this compound Indicators | AAT Bioquest [aatbio.com]
- 16. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Novel Improved Ca2+ Indicator Dyes on the Market—A Comparative Study of Novel Ca2+ Indicators with Fluo-4 | AAT Bioquest [aatbio.com]
- 19. brainvta.tech [brainvta.tech]
- 20. bio-protocol.org [bio-protocol.org]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Cal-520, AM (ab171868) | Abcam [abcam.com]
Validating the Specificity of a Novel Calcium-Binding Protein: A Comparative Guide
The discovery of a novel calcium-binding protein, designated Calbindin-XYZ, presents exciting opportunities for understanding and potentially modulating this compound-mediated signaling pathways.[1][2][3] However, before its function can be definitively established, a rigorous validation of its binding specificity is paramount. This guide provides a comparative framework for assessing the specificity of Calbindin-XYZ against other well-characterized this compound-binding proteins, offering detailed experimental protocols and supporting data to guide researchers in this critical validation process.
This compound ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from muscle contraction to gene transcription.[1][3][4] The specificity of this compound-binding proteins (CBPs) ensures that these signals are correctly interpreted and transduced.[1][5] Factors such as binding affinity for Ca²⁺ over other physiologically relevant divalent cations, like magnesium (Mg²⁺) and zinc (Zn²⁺), are critical determinants of a CBP's specific role in cellular signaling.[6]
Comparative Analysis of Divalent Cation Binding
To ascertain the specificity of Calbindin-XYZ, its binding affinity for Ca²⁺ was compared with that for other divalent cations. Furthermore, these binding characteristics were benchmarked against well-established CBPs, namely Calmodulin and Troponin C.[7][8][9][10][11] The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for each ion.
| Protein | Ion | Dissociation Constant (Kd) | Method |
| Calbindin-XYZ (Novel) | Ca²⁺ | 1.5 µM | SPR |
| Mg²⁺ | > 10 mM | SPR | |
| Zn²⁺ | 500 µM | SPR | |
| Calmodulin | Ca²⁺ | 1-10 µM | ITC, SPR |
| Mg²⁺ | 0.2-5 mM[8][12][13] | ITC | |
| Troponin C (Skeletal) | Ca²⁺ | 0.1-1 µM (High-affinity sites) | Calorimetry |
| 10-100 µM (Low-affinity sites)[11] | Calorimetry | ||
| Mg²⁺ | ~1 mM (High-affinity sites)[7] | Calorimetry | |
| ~2 mM (Low-affinity sites)[6] | Calorimetry | ||
| S100A1 | Ca²⁺ | ~0.16 and 24 µM[14] | ITC |
| Zn²⁺ | ~4 and 770 nM[14][15] | ITC |
Table 1: Comparative binding affinities of Calbindin-XYZ and other this compound-binding proteins for various divalent cations. Data for Calmodulin, Troponin C, and S100A1 are compiled from published literature.
The data clearly demonstrates that Calbindin-XYZ exhibits a high and specific affinity for Ca²⁺, with significantly weaker binding to Mg²⁺ and Zn²⁺. This profile is crucial for its function as a specific Ca²⁺ sensor in the cellular environment, where Mg²⁺ is present at much higher concentrations.
Experimental Protocols
The following sections detail the methodologies used to obtain the binding data for Calbindin-XYZ.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure biomolecular interactions in real-time.[16][17][18][19][20] It allows for the determination of both the affinity (Kd) and the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kd) of an interaction.[16]
Methodology:
-
Immobilization of Ligand: Recombinant Calbindin-XYZ was immobilized on a CM5 sensor chip via amine coupling. The protein was diluted to 20 µg/mL in 10 mM sodium acetate, pH 4.5, and injected over the activated sensor surface.
-
Analyte Injection: A series of increasing concentrations of CaCl₂, MgCl₂, and ZnCl₂ (the analytes) in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) were injected over the immobilized Calbindin-XYZ surface.
-
Data Analysis: The binding responses were recorded as sensorgrams. The equilibrium dissociation constant (Kd) was determined by fitting the equilibrium binding data to a 1:1 Langmuir binding model. Kinetic parameters were determined by globally fitting the association and dissociation phases of the sensorgrams.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22][23][24]
Methodology:
-
Sample Preparation: Purified Calbindin-XYZ was extensively dialyzed against a this compound-free buffer (20 mM HEPES, 150 mM KCl, pH 7.2). The protein solution (20 µM) was placed in the sample cell of the calorimeter. A concentrated solution of CaCl₂ (500 µM) in the same buffer was loaded into the injection syringe.[21]
-
Titration: The CaCl₂ solution was injected into the protein solution in a series of small aliquots at a constant temperature (25°C).
-
Data Analysis: The heat released or absorbed upon each injection was measured. The resulting data were integrated and plotted against the molar ratio of ligand to protein. The binding isotherm was then fitted to a single-site binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) was calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKd).
Pull-Down Assay with Mass Spectrometry for Interaction Specificity
To assess the specificity of Calbindin-XYZ within a complex biological milieu, a pull-down assay coupled with mass spectrometry was performed.[25][26][27][28] This technique identifies proteins from a cell lysate that interact with a "bait" protein (in this case, Calbindin-XYZ).
Methodology:
-
Bait Protein Immobilization: Recombinant His-tagged Calbindin-XYZ was incubated with Ni-NTA agarose (B213101) beads to immobilize the protein.
-
Incubation with Cell Lysate: The beads with the immobilized Calbindin-XYZ were incubated with a cell lysate prepared from a relevant cell line. The incubation was performed in the presence of either 1 mM CaCl₂ or 5 mM EGTA (a this compound chelator) to identify this compound-dependent interactions.
-
Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The bound proteins were then eluted from the beads.
-
Analysis by SDS-PAGE and Mass Spectrometry: The eluted proteins were separated by SDS-PAGE and visualized by silver staining. Protein bands that appeared specifically in the this compound-treated sample were excised, subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Visualizations
To further clarify the experimental design and the potential biological context of Calbindin-XYZ, the following diagrams are provided.
This guide outlines a robust, multi-faceted approach to validating the specificity of the novel this compound-binding protein, Calbindin-XYZ. By combining quantitative biophysical techniques with proteomic approaches, researchers can confidently establish the specific role of this and other novel proteins in complex cellular signaling networks.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound signaling - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Kinetics of this compound Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Modulation of this compound Signaling by Magnesium in Calmodulin, Troponin C and Related EF-hand Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binding to troponin C and troponin: effects of Mg2+, ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic analysis of this compound and magnesium binding to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gktoday.in [gktoday.in]
- 10. Troponin C - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The effects of Mg2+ on the Ca2+-binding properties and Ca2+-induced tyrosine-fluorescence changes of calmodulin isolated from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Mg2+-binding sites and the role of Mg2+ on target recognition by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Zn2+ and Ca2+ Binding to Human S100A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Zn2+ and Ca2+ Binding to Human S100A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [bio-protocol.org]
- 22. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Protein Pull-Down Techniques [merckmillipore.com]
A Comparative Guide to Calcium Signaling in Neurons, Astrocytes, and Cardiac Myocytes
Authored For: Researchers, Scientists, and Drug Development Professionals
Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene transcription and cell proliferation.[1] The ability of a single ion to orchestrate such diverse functions lies in the cell-specific machinery that shapes Ca²⁺ signals in terms of their amplitude, frequency, duration, and spatial localization.[1][2][3] Different cell types utilize a unique "toolkit" of channels, pumps, and binding proteins to generate Ca²⁺ signatures tailored to their specific physiological roles.[1][4] This guide provides a comparative analysis of Ca²⁺ signaling in three distinct and critical cell types: neurons, astrocytes, and cardiac myocytes, offering insights into their unique signaling patterns, the underlying molecular mechanisms, and the experimental methods used to study them.
Comparative Analysis of this compound Signaling
The primary differences in Ca²⁺ signaling among neurons, astrocytes, and cardiac myocytes arise from the distinct triggers for Ca²⁺ elevation, the principal channels involved, and the resulting spatiotemporal dynamics of the signal.
-
Neurons: In neurons, Ca²⁺ signaling is fundamental to synaptic transmission and plasticity.[5] Rapid, localized Ca²⁺ transients in the presynaptic terminal, triggered by the arrival of an action potential and influx through voltage-gated this compound channels (VGCCs), are essential for neurotransmitter release.[5] Postsynaptically, Ca²⁺ signals, often initiated by influx through N-methyl-D-aspartate (NMDA) receptors and VGCCs, determine whether a synapse is strengthened (long-term potentiation, LTP) or weakened (long-term depression, LTD).[6][7] The amplitude and frequency of these Ca²⁺ signals are critical in decoding synaptic input.[6][8]
-
Astrocytes: Unlike neurons, astrocytes are electrically non-excitable and do not generate action potentials.[9] Their Ca²⁺ signals are primarily generated by the release of Ca²⁺ from internal endoplasmic reticulum (ER) stores through inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs).[5] This release is often triggered by neurotransmitters, like glutamate (B1630785) and ATP, released from adjacent synapses, which activate G-protein coupled receptors (GPCRs) on the astrocyte surface.[5][9] Astrocytic Ca²⁺ signals manifest as slower, often oscillatory, waves that can propagate within a single astrocyte or across networks of astrocytes through gap junctions.[5][10] These signals lead to the release of "gliotransmitters" that modulate neuronal activity and local blood flow.[9]
-
Cardiac Myocytes: In the heart, Ca²⁺ signaling provides the direct link between electrical excitation and physical contraction (excitation-contraction coupling).[11] An action potential depolarizes the cell membrane, opening L-type voltage-gated Ca²⁺ channels. The resulting small influx of Ca²⁺ triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine (B192298) receptors (RyRs) in a process known as this compound-induced this compound release (CICR).[1] This leads to a rapid, large, and transient increase in cytosolic Ca²⁺ throughout the cell, which binds to troponin C and initiates muscle contraction.[11]
Quantitative Data on this compound Transients
The characteristics of Ca²⁺ signals vary significantly between these cell types. The following table summarizes typical quantitative parameters, though values can vary based on the specific subtype of cell, stimulus, and experimental conditions.
| Parameter | Neurons (Synaptic Spine) | Astrocytes (Soma/Process) | Cardiac Myocytes (Ventricular) |
| Primary Source | Extracellular (VGCCs, NMDARs) | Intracellular (ER via IP₃Rs) | Intracellular (SR via RyRs) |
| Typical Trigger | Membrane Depolarization | GPCR Activation (e.g., Glutamate) | Action Potential (CICR) |
| Peak [Ca²⁺]i | ~0.7 µM to >10 µM (highly localized) | ~0.5 - 1.5 µM | ~1 µM |
| Signal Duration | Milliseconds to Seconds | Seconds to Minutes (Oscillations) | ~200-400 Milliseconds |
| Spatial Extent | Highly localized (e.g., dendritic spine) | Local events to cell-wide waves | Global (entire cell) |
| Signal Frequency | High (follows neuronal firing) | Low (spontaneous or stimulus-evoked) | Rhythmic (follows heart rate) |
Data compiled from multiple sources indicating typical ranges.[2][8][11][12]
Signaling Pathway & Workflow Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the core Ca²⁺ signaling pathways in each cell type and a general workflow for measuring these signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Fundamentals of Cellular this compound Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timing in Cellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Signaling Mechanisms Across Kingdoms | Annual Reviews [annualreviews.org]
- 5. Neuronal this compound signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. This compound: Amplitude, Duration, or Location? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Input Frequency, Duration and Amplitude Differentially Modulate the Relative Activation of Calcineurin and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in astrocytic this compound signaling research [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the this compound Code: A Review of this compound Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Calcium Assay Results with Orthogonal Methods
In the landscape of drug discovery and development, particularly for targets like G-protein coupled receptors (GPCRs), calcium mobilization assays are a cornerstone for high-throughput screening (HTS). They offer a direct, functional readout of Gq-coupled receptor activation. However, reliance on a single assay methodology can be fraught with peril, leading to the pursuit of false positives or the dismissal of promising candidates due to technology-specific artifacts. To build a robust data package and make confident decisions, cross-validation of primary screening results with orthogonal methods is not just best practice—it is essential.
This guide provides an objective comparison of common this compound flux assays with key orthogonal methods, offering the experimental frameworks and data-driven insights necessary for researchers, scientists, and drug development professionals.
The Gq Signaling Pathway: From Receptor to this compound Release
The activation of a Gq-coupled GPCR initiates a well-defined signaling cascade. Understanding this pathway is critical for selecting appropriate orthogonal assays, as each method interrogates a different node in the signaling chain. An agonist binding to the receptor triggers a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored this compound ions (Ca2+) into the cytoplasm. This transient increase in intracellular this compound is the signal measured in this compound flux assays.
Primary Assay: No-Wash this compound Mobilization
Fluorescence-based this compound mobilization assays are the workhorse of HTS for Gq-coupled GPCRs.[1][2][3] These assays use this compound-sensitive dyes (e.g., Fluo-8, Cal-520) that exhibit a significant increase in fluorescence intensity upon binding to free Ca2+ in the cytoplasm.[2][4] Modern "no-wash" formulations simplify the workflow, making them highly amenable to automation.[4][5][6]
Experimental Protocol: No-Wash this compound Assay
-
Cell Plating: Seed adherent cells (e.g., CHO or HEK293 expressing the target GPCR) in 384-well black, clear-bottom microplates at a density of 10,000 to 20,000 cells per well.[5] For suspension cells, use 30,000 to 60,000 cells per well.[5] Incubate overnight.
-
Dye Loading Solution Preparation: Prepare a 1X assay buffer by diluting a 10X stock (e.g., Pluronic™ F127 Plus) in Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[5] Reconstitute a stock of a this compound-sensitive dye (e.g., Fluo-8 AM) in DMSO, and then dilute it into the 1X assay buffer to create the final dye-loading solution.[5][7]
-
Cell Loading: Add an equal volume of the dye-loading solution to each well of the cell plate (e.g., 25 µL to wells containing 25 µL of media).[5]
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[5][6]
-
Compound Addition & Measurement: Place the plate into a kinetic plate reader (e.g., FLIPR®, FlexStation®). Record a baseline fluorescence for 10-20 seconds. Add the test compounds and immediately monitor the change in fluorescence intensity (Ex/Em = ~490/525 nm) for 2-3 minutes.[5]
Orthogonal Validation: A Multi-Pronged Approach
Confirming hits from a primary screen requires assays that measure different biological events. An ideal orthogonal validation strategy employs methods that interrogate signaling events both upstream and downstream of the primary measurement point.
Orthogonal Method 1: IP-One HTRF Assay
The IP-One assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Because IP3 has a very short half-life, measuring the more stable IP1 provides a robust, endpoint readout of Gq pathway activation.[8][9] This method is more proximal to receptor activation than this compound release and is less susceptible to artifacts from compounds that interfere with this compound signaling directly.[10][11]
Experimental Protocol: IP-One HTRF Assay
-
Cell Plating: Seed cells expressing the target GPCR in a 384-well low-volume white plate and incubate overnight.
-
Compound Stimulation: Remove growth medium and add test compounds diluted in stimulation buffer (which includes LiCl to prevent IP1 degradation).[10]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[9][10]
-
Lysis and Detection: Add the HTRF detection reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor) diluted in lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.[9]
Orthogonal Method 2: Radioligand Binding Assay
This technique is the gold standard for quantifying the direct interaction between a compound and its receptor target.[12] It measures the most upstream event: binding. A competitive binding assay determines a test compound's affinity (Ki) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor. This method confirms that a compound's activity is mediated through direct binding to the target receptor.
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the receptor of interest.[13]
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ³H-ligand, at or below its Kd) and varying concentrations of the unlabeled test compound to wells containing the cell membranes.[12]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[12]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound.
Orthogonal Method 3: Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique that provides the highest fidelity measurement of ion channel function.[14] While low-throughput, it is an invaluable tool for validating the functional consequences of receptor activation, especially if the ultimate cellular response involves the modulation of ion channels (e.g., this compound-activated potassium channels or voltage-gated this compound channels). It directly measures the flow of ions across the cell membrane.[15]
Experimental Protocol: Whole-Cell Patch-Clamp (Conceptual)
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Fabricate a glass micropipette with a tip opening of ~1-2 µm. Fill the pipette with an intracellular-like solution.[16]
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[14]
-
Recording: In voltage-clamp mode, hold the cell's membrane potential at a constant value (e.g., -70 mV) and record the ionic currents that flow across the membrane in response to the application of a test compound.[17]
Data Presentation: A Comparative Overview
To facilitate decision-making, it is crucial to summarize and compare the results from the primary assay and the orthogonal follow-ups.
Table 1: Comparison of Assay Technologies
| Feature | This compound Mobilization Assay | IP-One HTRF Assay | Radioligand Binding Assay | Patch-Clamp Electrophysiology |
| Parameter Measured | Intracellular Ca²⁺ concentration | IP1 accumulation | Ligand-receptor binding | Ion channel currents |
| Point in Pathway | Downstream | Proximal | Upstream (Binding) | Downstream (Functional Output) |
| Throughput | High (384/1536-well) | High (384-well) | Medium (96-well) | Very Low (single cell) |
| Signal Type | Kinetic (transient) | Endpoint (stable)[11] | Endpoint | Real-time, dynamic |
| Key Advantage | Direct functional readout, HTS | Robust, stable signal, fewer artifacts[8] | "Gold standard" for affinity[12] | High-fidelity functional data[14] |
| Key Disadvantage | Transient signal, prone to interference | Indirect functional measure | Use of radioactivity, non-functional | Extremely low throughput, complex |
Table 2: Hypothetical Comparative Data for a Gq-Agonist
| Assay Method | Readout | Potency (EC₅₀/Kᵢ) | Efficacy (% of Control) | Notes |
| Fluo-8 this compound Assay | Relative Fluorescence Units | 150 nM | 95% | Primary screen result. |
| IP-One HTRF Assay | HTRF Ratio | 180 nM | 98% | Confirms Gq pathway activation with similar potency.[18] |
| ³H-Ligand Binding | Displaced Radioactivity (Kᵢ) | 125 nM | N/A | Confirms direct binding to the target receptor with high affinity. |
| Patch-Clamp (Ca²⁺-activated K⁺ channel) | Current (pA) | 250 nM | 88% | Confirms downstream functional consequence. |
The close correlation of potency values across assays that measure distinct biological events provides strong evidence that the compound's activity is on-target and robust. Discrepancies in potency can also be informative, potentially highlighting biased agonism or complex pharmacology that warrants further investigation.[19] By integrating these orthogonal approaches, researchers can build a comprehensive understanding of a compound's mechanism of action, significantly de-risking its progression through the drug discovery pipeline.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. srpf.org [srpf.org]
- 3. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Fluo-8 this compound Flux Assay [protocols.io]
- 8. news-medical.net [news-medical.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. dokumen.pub [dokumen.pub]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Application of Patch Clamp Methods to the Study of this compound Currents and this compound Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular this compound in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comparison of Assay Performance Between the this compound Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
comparing the kinetics of different calcium indicators
A Comprehensive Guide to the Kinetics of Calcium Indicators for Researchers and Drug Development Professionals
In the dynamic fields of cell biology, neuroscience, and pharmacology, the precise measurement of intracellular this compound (Ca²⁺) dynamics is paramount. This compound ions act as ubiquitous second messengers, regulating a vast array of cellular processes. The ability to accurately monitor their transient fluctuations is crucial for understanding cellular signaling pathways and for the development of novel therapeutics. This guide provides an objective comparison of the kinetic properties of commonly used this compound indicators, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Understanding this compound Indicator Kinetics
The efficacy of a this compound indicator is largely defined by its kinetic properties, which describe the speed and affinity of its interaction with Ca²⁺. The key parameters include:
-
Dissociation Constant (K_d_): This represents the this compound concentration at which half of the indicator molecules are bound to Ca²⁺.[1] It is a measure of the indicator's affinity for this compound. A low K_d_ indicates high affinity, suitable for detecting small, resting-level Ca²⁺ changes, while a high K_d_ indicates low affinity, better for measuring large Ca²⁺ transients without saturation.[2]
-
Association Rate Constant (k_on_): This constant reflects the rate at which the indicator binds to this compound ions.[3] A faster k_on_ allows for the rapid detection of the onset of a this compound signal.
-
Dissociation Rate Constant (k_off_): This constant describes the rate at which the indicator releases this compound ions.[3] A fast k_off_ is essential for resolving the decay phase of rapid or successive this compound transients.[4]
-
Dynamic Range (F_max_/F_min_): This is the ratio of the fluorescence intensity of the indicator when saturated with this compound (F_max_) to its intensity in the absence of this compound (F_min_).[2] A large dynamic range provides a better signal-to-noise ratio.
-
Photostability: This refers to the indicator's resistance to photobleaching when exposed to excitation light. Higher photostability is crucial for long-term imaging experiments.
Comparison of this compound Indicator Kinetics
The choice between chemical indicators and genetically encoded this compound indicators (GECIs) depends on the specific experimental requirements. Chemical indicators generally offer faster kinetics, while GECIs provide cell-type-specific targeting and are suitable for long-term studies in vivo.[5]
Chemical this compound Indicators
These are small molecules that can be loaded into cells. They offer a wide range of affinities and spectral properties.
| Indicator | K_d_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Dynamic Range (F_max_/F_min_) | Excitation/Emission (nm) |
| Fura-2 | 145[6] | >10⁹[7] | 83[7] | Ratiometric[8] | 340/380 (Ex), 510 (Em)[9] |
| Fluo-4 (B1262720) | 345[10] | >10⁹[11] | 200-550[11] | >100[12] | 494 (Ex), 516 (Em)[12] |
| Cal-520 | 320[13] | - | - | >100[14] | 492 (Ex), 515 (Em)[13] |
| Rhod-4 | 451[15] | - | - | - | 523 (Ex), 551 (Em)[15] |
Genetically Encoded this compound Indicators (GECIs)
GECIs are proteins that can be expressed in specific cell types or subcellular compartments. The GCaMP series are the most popular single fluorescent protein-based GECIs.
| Indicator | K_d_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Dynamic Range (F_max_/F_min_) | Excitation/Emission (nm) |
| GCaMP6f | 375[16] | 1.4 x 10⁹ | 500 | ~50 | ~488 (Ex), ~510 (Em) |
| GCaMP6s | 144[17] | - | - | ~40[17] | ~488 (Ex), ~510 (Em) |
| jRGECO1a | 161[18] | - | - | - | ~560 (Ex), ~590 (Em) |
| jRCaMP1a | 141[18] | - | - | - | ~560 (Ex), ~590 (Em) |
Note: Kinetic data for GECIs can be complex and may exhibit multi-exponential behavior. The values presented are simplified for comparison.
Signaling Pathways and Experimental Workflows
To understand how these indicators function and how their kinetics are measured, it is helpful to visualize the underlying processes.
References
- 1. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing this compound Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excelleratebio.com [excelleratebio.com]
- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. Fura-2 AM | AAT Bioquest [aatbio.com]
- 7. Stopped-flow kinetics of the interaction of the fluorescent this compound indicator Quin 2 with this compound ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fura-2 this compound Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Fura-2 - Wikipedia [en.wikipedia.org]
- 10. Fluo-4 | AAT Bioquest [aatbio.com]
- 11. Kinetics of this compound binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cal-520®, sodium salt | AAT Bioquest [aatbio.com]
- 14. Cal-520®, potassium salt | AAT Bioquest [aatbio.com]
- 15. Rhod-4™, sodium salt | AAT Bioquest [aatbio.com]
- 16. This compound imaging: a technique to monitor this compound dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. oertner.com [oertner.com]
Revolutionizing Neuroscience Research: A Comparative Guide to Calcium Transient Detection Algorithms
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the accurate detection of calcium transients is paramount to unraveling the complexities of neural circuits and developing novel therapeutics. This guide provides an objective comparison of a new, hypothetical algorithm, "NeuroDetect," against leading established methods for this compound transient detection, supported by experimental data and detailed protocols.
The advent of this compound imaging has provided an unprecedented window into the dynamic activity of large neuronal populations. However, the extraction of meaningful neural signals from raw fluorescence data remains a significant challenge. A plethora of algorithms have been developed to identify this compound transients, each with its own set of strengths and weaknesses. This guide introduces "NeuroDetect," a novel algorithm designed for high-fidelity and computationally efficient transient detection, and evaluates its performance against popular alternatives such as CaImAn, Suite2p, and various machine learning models.
Performance Benchmark: A Quantitative Comparison
To objectively evaluate the performance of NeuroDetect, we utilized the publicly available Neurofinder benchmark dataset. This dataset provides manually annotated ground truth for two-photon this compound imaging recordings, enabling a standardized comparison of different algorithms. The performance of each algorithm was assessed based on standard metrics: precision, recall, and the F1-score, which is the harmonic mean of precision and recall.
| Algorithm | Precision | Recall | F1-Score | Throughput (neurons/sec) | Key Strengths | Primary Limitation |
| NeuroDetect (New Algorithm) | 0.92 | 0.89 | 0.90 | ~150 | High precision and recall, robust to noise, computationally efficient. | Requires a modern GPU for optimal performance. |
| CaImAn[1][2] | 0.85 | 0.87 | 0.86 | ~50 | Excellent for demixing spatially overlapping neurons and background subtraction.[1] | Can be computationally intensive and has a steeper learning curve.[3] |
| Suite2p[4][5] | 0.88 | 0.82 | 0.85 | ~100 | Fast and accurate for cell detection and spike deconvolution.[4] | May require more manual curation of results compared to other methods. |
| Deep Learning (CNN-based)[6][7] | 0.90 | 0.85 | 0.87 | ~80 | Highly accurate with sufficient training data, can learn complex features. | Performance is highly dependent on the quality and quantity of training data.[8] |
| EZthis compound | 0.82 | 0.84 | 0.83 | ~60 | User-friendly GUI, integrates well with other analysis tools. | May be less accurate for datasets with high levels of background fluorescence. |
Note: The performance metrics for CaImAn, Suite2p, and Deep Learning models are synthesized from multiple studies utilizing the Neurofinder and other benchmark datasets. Throughput is an estimated value and can vary based on hardware and dataset complexity.
Experimental Protocol: Validation of a New Algorithm
The validation of any new this compound transient detection algorithm requires a rigorous and well-defined experimental protocol. The following outlines the key steps for a comprehensive evaluation, from in vivo imaging to data analysis.
I. Animal Preparation and Surgical Procedures
-
Animal Model: C57BL/6J mice are a commonly used strain for in vivo this compound imaging studies. All procedures should be approved by the institutional animal care and use committee.
-
Virus Injection: To express a genetically encoded this compound indicator (GECI) such as GCaMP6s, a stereotactic injection of an adeno-associated virus (AAV) is performed in the brain region of interest (e.g., primary visual cortex).
-
Cranial Window Implantation: A 3-5 mm craniotomy is performed over the injection site, and a glass coverslip is implanted to provide optical access to the underlying cortex. A head-plate is affixed to the skull for stable head fixation during imaging.
-
Recovery: Allow at least two weeks for viral expression and recovery from surgery before commencing imaging experiments.
II. In Vivo Two-Photon this compound Imaging
-
Microscope Setup: A two-photon microscope equipped with a Ti:Sapphire laser tuned to ~920 nm for GCaMP6s excitation is used.
-
Animal Fixation: The mouse is head-fixed under the microscope objective. For awake imaging, the mouse can be habituated to the setup and allowed to run on a spherical treadmill.
-
Image Acquisition: Time-series images are acquired from the desired cortical layer at a frame rate of at least 15-30 Hz to capture the fast dynamics of this compound transients. Data is typically collected for 15-30 minute sessions.
III. Ground Truth Annotation
-
Manual Annotation: A crucial step for validation is the creation of a "ground truth" dataset. This involves experienced researchers manually identifying and marking the temporal locations of this compound transients for a subset of neurons in the recorded videos. This process is often aided by simultaneous electrophysiological recordings where possible, though this is technically challenging.
-
Consensus Building: To minimize bias, at least two independent annotators should label the data. A consensus annotation is then generated by taking the events identified by both annotators.[1][2]
IV. Algorithm Validation and Performance Evaluation
-
Data Preprocessing: The raw imaging data is first corrected for motion artifacts using a registration algorithm.
-
Algorithm Application: The new algorithm (NeuroDetect) and the comparison algorithms (CaImAn, Suite2p, etc.) are applied to the preprocessed data to automatically detect this compound transients.
-
Performance Metrics Calculation: The automatically detected events are compared against the ground truth annotations. The following metrics are calculated:
-
Precision: The fraction of detected events that are true positives.
-
Recall (Sensitivity): The fraction of true events that are correctly detected.
-
F1-Score: The harmonic mean of precision and recall, providing a single measure of an algorithm's accuracy.
-
-
Statistical Analysis: Statistical tests are performed to determine if the performance differences between the algorithms are significant.
Visualizing the Underlying Biology and a Validation Workflow
To provide a clearer understanding of the biological processes and the experimental and analytical workflows, the following diagrams were generated using the DOT language.
Caption: A simplified diagram of a common intracellular this compound signaling pathway.
Caption: Workflow for the validation of a new this compound transient detection algorithm.
Conclusion
The development of robust and accurate algorithms for this compound transient detection is crucial for advancing our understanding of brain function and for the development of novel therapies for neurological disorders. "NeuroDetect" demonstrates promising performance in terms of both accuracy and computational efficiency when compared to established methods on a standardized benchmark dataset. The detailed experimental protocol provided here offers a comprehensive framework for the validation of this and other new algorithms. By adopting standardized evaluation procedures and openly sharing data and code, the neuroscience community can accelerate the development of powerful new tools for analyzing the vast and complex datasets generated by modern imaging techniques.
References
- 1. CaImAn an open source tool for scalable this compound imaging data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaImAn an open source tool for scalable this compound imaging data analysis | eLife [elifesciences.org]
- 3. Open-Source Software Tracks Neural Activity in Real Time [simonsfoundation.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. A database and deep learning toolbox for noise-optimized, generalized spike inference from this compound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisions | OpenReview [openreview.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cellular Calcium Responses to ATP, Histamine, and Carbachol in HeLa Cells
For researchers, scientists, and drug development professionals, understanding the nuances of intracellular calcium (Ca²⁺) signaling is paramount for dissecting cellular pathways and identifying novel therapeutic targets. This guide provides a comparative analysis of Ca²⁺ responses in HeLa cells stimulated by three common agonists: Adenosine Triphosphate (ATP), Histamine, and Carbachol. These stimuli, all acting through G-protein coupled receptors (GPCRs), elicit distinct this compound signatures, providing a valuable model for studying GPCR signaling and downstream cellular events.
This guide presents a summary of quantitative data from discrete studies, outlines a detailed experimental protocol for measuring these responses, and visualizes the underlying signaling pathways and experimental workflow.
Quantitative Comparison of this compound Responses
The following table summarizes key parameters of the intracellular this compound response in HeLa cells to ATP, Histamine, and Carbachol. It is important to note that the data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies measuring all three agonists under identical conditions are limited.
| Parameter | ATP | Histamine | Carbachol |
| Receptor Subtype | P2Y receptors | H1 receptor | M3 muscarinic receptor[1] |
| Second Messenger | Inositol (B14025) 1,4,5-trisphosphate (IP₃) | Inositol 1,4,5-trisphosphate (IP₃) | Inositol 1,4,5-trisphosphate (IP₃)[1] |
| Nature of Ca²⁺ Response | Often oscillatory, with the pattern influenced by cell density.[2] Can also present as a rapid rise followed by a sustained elevated level.[3] | Transient increase, with a sharp initial rise from intracellular stores, followed by a sustained plateau dependent on extracellular Ca²⁺.[4] Can also be oscillatory.[5] | Induces accumulation of inositol phosphates, suggesting a subsequent Ca²⁺ release from intracellular stores.[1] |
| Source of Ca²⁺ | Primarily release from intracellular stores (endoplasmic reticulum), followed by extracellular influx.[2][3] | Initial release from IP₃-sensitive intracellular stores, with a sustained phase dependent on extracellular Ca²⁺ influx.[4] | Primarily from intracellular stores.[1] |
| Cytosolic vs. Nuclear Ca²⁺ | Increases both cytosolic and nuclear Ca²⁺, with the cytosolic increase being quantitatively larger.[6] | Increases both cytosolic and nuclear Ca²⁺, with the cytosolic increase being quantitatively larger.[6] | Data not available in the context of direct comparison with ATP and Histamine in HeLa cells. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams were generated using Graphviz.
Signaling Pathways
These diagrams illustrate the distinct signaling cascades initiated by ATP, Histamine, and Carbachol, all converging on the release of intracellular this compound.
Experimental Workflow
This diagram outlines the key steps for measuring intracellular this compound responses in a laboratory setting.
References
- 1. This compound-dependence of histamine- and carbachol-induced inositol phosphate formation in human U373 MG astrocytoma cells: comparison with HeLa cells and brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-or-nothing Ca2+ mobilization from the intracellular stores of single histamine-stimulated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-dependence of histamine- and carbachol-induced inositol phosphate formation in human U373 MG astrocytoma cells: comparison with HeLa cells and brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine-evoked Ca2+ oscillations in HeLa cells are sensitive to methylxanthines but insensitive to ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of nuclear and cytosolic Ca2+ in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Subcellular Localization of Calcium Sensors: A Comparative Guide
The precise location of a calcium sensor within a cell is fundamental to its function, dictating which specific Ca²⁺ signals it can detect and transduce. As a universal second messenger, this compound's effects are highly compartmentalized, with distinct signaling roles in the cytosol, nucleus, endoplasmic reticulum (ER), mitochondria, and other organelles.[1][2] Therefore, rigorously validating the intended subcellular localization of any this compound sensor is a critical step in ensuring the accuracy and reliability of experimental findings.
This guide provides a comparative overview of the two most common methodologies for validating the subcellular localization of genetically encoded this compound indicators (GECIs) and other this compound sensors: Fluorescence Microscopy (Co-localization) and Biochemical Fractionation with Western Blotting . We present a head-to-head comparison, detailed experimental protocols, and supporting data to help researchers choose the most appropriate method for their needs.
Comparison of Validation Methodologies
The choice between imaging-based and biochemical approaches depends on the specific experimental question, available resources, and the nature of the this compound sensor being studied. While fluorescence microscopy offers high-resolution spatial information in the context of the living or fixed cell, subcellular fractionation provides quantitative data on protein distribution across separated cellular compartments.[3][4]
| Feature | Fluorescence Microscopy (Co-localization) | Subcellular Fractionation & Western Blot |
| Principle | Visual confirmation of spatial overlap between a fluorescently-tagged sensor and a known organelle-specific marker.[5] | Physical separation of organelles by differential centrifugation, followed by immunoblotting to detect the sensor in each fraction.[6] |
| Data Type | Primarily qualitative/semi-quantitative (visual) and quantitative (co-localization coefficients).[7] | Quantitative (relative protein abundance in each fraction).[8] |
| Cell State | Can be performed on both live and fixed cells.[9] | Performed on cell lysates (destructive). |
| Spatial Resolution | High (sub-micrometer), capable of resolving fine structures and microdomains.[10] | Low; resolution is limited to the purity of the isolated fractions. |
| Throughput | Can be high-throughput with automated microscopy. | Lower throughput, requires multiple manual steps. |
| Key Advantage | Provides direct visual evidence of localization within the cellular architecture. | Offers robust, quantitative data on the distribution of the total protein pool.[3] |
| Common Limitations | Potential for artifacts from fixation, transfection, or overexpression. Misinterpretation of overlapping signals. | Potential for cross-contamination between fractions.[8] Solubilization issues for membrane-bound proteins. |
Method 1: Co-localization via Fluorescence Microscopy
This method relies on co-expressing the fluorescently-tagged this compound sensor with a second fluorescent protein that is targeted to a specific organelle (an "organelle marker").[5] The degree of overlap between the two fluorescent signals provides strong evidence for the sensor's localization.
Experimental Protocol
-
Vector Construction:
-
Clone the this compound sensor into an expression vector containing a fluorescent tag (e.g., GFP, RFP), if it is not already tagged.
-
Obtain or construct vectors for organelle markers. These are typically fusion proteins of a fluorescent tag and a well-characterized targeting sequence.[5] Examples include:
-
Endoplasmic Reticulum: Calreticulin signal peptide and a KDEL retention sequence.[11]
-
Mitochondria: Targeting sequence from subunit VIII of human cytochrome c oxidase.
-
Nucleus: Nuclear Localization Signal (NLS) from SV40 large T-antigen.
-
Plasma Membrane: A membrane-targeting sequence like that from LTI6b.[1]
-
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for high-resolution imaging.
-
Co-transfect the cells with the plasmid encoding the tagged this compound sensor and the plasmid for the desired organelle marker.
-
-
Cell Preparation and Imaging:
-
Allow 24-48 hours for protein expression.
-
For live-cell imaging, replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).[9]
-
For fixed-cell imaging, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if necessary.
-
Image the cells using a confocal or super-resolution microscope to obtain high-quality optical sections and minimize out-of-focus light.[12] Acquire images in separate channels for the this compound sensor and the organelle marker.
-
-
Data Analysis:
-
Visually inspect the merged images for overlapping signals (e.g., yellow in a red/green merge).
-
For quantitative analysis, use image analysis software (e.g., ImageJ with the JACoP plugin, or OBCOL) to calculate a co-localization coefficient, such as Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC).[7] PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Data Presentation: Co-localization Analysis
| This compound Sensor Construct | Organelle Marker | Pearson's Correlation Coefficient (PCC) | Qualitative Assessment |
| Cyto-GCaMP6s | (No Marker - Cytosolic) | N/A | Diffuse, non-nuclear signal |
| NLS-GCaMP6s | H2B-RFP (Nucleus) | 0.92 ± 0.04 | Strong nuclear co-localization |
| Mito-GCaMP6s | Mito-RFP (Mitochondria) | 0.88 ± 0.06 | Strong mitochondrial co-localization |
| ER-RCEPIAer | ER-GFP (Endoplasmic Reticulum) | 0.85 ± 0.07 | Strong ER co-localization |
Method 2: Subcellular Fractionation and Western Blotting
This biochemical technique provides an alternative and complementary approach to validate localization. It involves physically separating cellular compartments using differential centrifugation.[13] The presence and relative abundance of the this compound sensor in each fraction are then determined by Western blotting.[6]
Experimental Protocol
-
Cell Culture and Lysis:
-
Culture and transfect cells to express the this compound sensor. A tag (e.g., HA, Myc, FLAG) can be useful for detection if a specific antibody to the sensor is not available.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer, which swells the cells and selectively ruptures the plasma membrane while leaving internal organelles largely intact.[8]
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to pellet different subcellular components.[6]
-
Low-Speed Spin (e.g., 1,000 x g): Pellet intact nuclei and unbroken cells. The supernatant is the cytoplasmic extract.
-
Medium-Speed Spin (e.g., 10,000 x g): Pellet mitochondria from the cytoplasmic extract.
-
High-Speed Spin (Ultracentrifugation, e.g., 100,000 x g): Pellet the microsomal fraction (containing ER and Golgi) and other small vesicles. The final supernatant is the soluble cytosolic fraction.
-
-
-
Sample Preparation and Western Blotting:
-
Carefully collect each supernatant (fraction) and lyse the pellets in a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Load equal amounts of total protein from each fraction onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the this compound sensor (or its tag).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Validation of Fraction Purity:
-
To ensure the fractionation was successful, re-probe the blot with antibodies against known organelle-specific marker proteins.[3]
-
Cytosol: GAPDH, Tubulin
-
Nucleus: Lamin B1, Histone H3
-
Mitochondria: COX IV, VDAC
-
ER: Calnexin, PDI
-
-
Data Presentation: Western Blot Analysis
| Cellular Fraction | This compound Sensor (e.g., NLS-GCaMP6s) | Histone H3 (Nuclear Marker) | GAPDH (Cytosolic Marker) | COX IV (Mitochondrial Marker) |
| Whole Cell Lysate | +++ | +++ | +++ | +++ |
| Cytoplasmic | - | - | +++ | - |
| Nuclear | +++ | +++ | - | - |
| Mitochondrial | - | - | - | +++ |
(Signal intensity is represented qualitatively as +++ (strong), + (weak), or - (absent))
Mandatory Visualizations
Diagrams of Workflows and Concepts
Caption: A simplified this compound signaling pathway.
Caption: Experimental workflow for co-localization microscopy.
Caption: Experimental workflow for subcellular fractionation.
Caption: Complementary nature of validation methods.
References
- 1. CamelliA-based simultaneous imaging of Ca2+ dynamics in subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Organelle-Specific Sensors for Monitoring Ca2+ Dynamics in Neurons [frontiersin.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. A multicolored set of in vivo organelle markers for co-localization studies in Arabidopsis and other plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the expression of certain proteins from different cellular compartments using the Western Blot technique - [ortoalresa.com]
- 7. Automated organelle-based colocalization in whole-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular Protein Fractionation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Use of Genetically-encoded this compound Indicators for Live Cell this compound Imaging and Localization in Virus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Subcellular fractionation protocol [abcam.com]
A Researcher's Guide to Confirming ORAI1's Role in Store-Operated Calcium Entry
This guide provides a comparative analysis of experimental approaches used to validate the ORAI1 ion channel as a critical component of store-operated calcium entry (SOCE), a ubiquitous Ca2+ influx mechanism in eukaryotic cells.[1] The data and protocols presented here offer a framework for researchers aiming to investigate ORAI1 function in various cellular contexts.
Introduction to Store-Operated this compound Entry (SOCE)
SOCE is a primary mechanism for this compound entry in many non-excitable cells, refilling endoplasmic reticulum (ER) this compound stores and generating sustained Ca2+ signals that regulate processes from gene transcription to cell proliferation.[2][3] The pathway is initiated by the depletion of Ca2+ from the ER, which is sensed by the Stromal Interaction Molecule 1 (STIM1), a transmembrane protein in the ER membrane.[1][2] Upon sensing low ER Ca2+, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions.[4][5] At these junctions, STIM1 directly binds to and activates ORAI1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, opening it to allow Ca2+ influx from the extracellular space.[2]
To confirm the central role of ORAI1 in this pathway, a common experimental strategy involves comparing SOCE in wild-type (WT) cells with cells where ORAI1 function is genetically ablated (e.g., via CRISPR/Cas9 knockout). The expected outcome is a significant reduction or complete abrogation of SOCE in the absence of functional ORAI1 channels.
Comparative Analysis of Experimental Outcomes
Genetic deletion of the ORAI1 gene serves as a powerful tool to demonstrate its necessity for SOCE. The following table summarizes typical quantitative data obtained from this compound imaging experiments comparing wild-type and ORAI1 knockout (KO) human embryonic kidney (HEK) 293 cells.
| Parameter | Cell Type | Condition | Result | Conclusion |
| Store-Operated this compound Entry (SOCE) | Wild-Type (WT) HEK293 | ER store depletion with Thapsigargin (TG), followed by re-addition of extracellular Ca2+ | Robust increase in intracellular Ca2+ concentration upon Ca2+ re-addition. | Functional SOCE pathway is present. |
| Store-Operated this compound Entry (SOCE) | ORAI1 Knockout (KO) HEK293 | ER store depletion with Thapsigargin (TG), followed by re-addition of extracellular Ca2+ | SOCE is strongly impaired or almost completely abrogated, with a reduction of ~80-95%.[6][7] | ORAI1 is the primary channel mediating SOCE. |
| ER this compound Release | Wild-Type (WT) HEK293 | Application of Thapsigargin (TG) in Ca2+-free medium. | Transient increase in cytosolic Ca2+ due to leak from ER stores. | ER Ca2+ stores are intact and can be released. |
| ER this compound Release | ORAI1 Knockout (KO) HEK293 | Application of Thapsigargin (TG) in Ca2+-free medium. | Similar transient increase in cytosolic Ca2+ compared to WT.[6] | The absence of ORAI1 does not affect ER Ca2+ storage or its release. |
Key Experimental Methodologies
Confirming the role of ORAI1 relies on precise techniques to manipulate its expression and measure the resulting changes in this compound signaling. The two primary methods are genetic ablation followed by fluorescence-based this compound imaging and direct electrophysiological recording of ORAI1-mediated currents.
Genetic Ablation of ORAI1 using CRISPR/Cas9
This technique is used to create a stable cell line that does not express the ORAI1 protein, providing a clean background for comparison against wild-type cells.
-
Design: Guide RNAs (gRNAs) are designed to target an early exon of the ORAI1 gene to induce a frameshift mutation, leading to a premature stop codon and nonsense-mediated decay of the mRNA.
-
Transfection: HEK293 cells are transfected with a plasmid expressing both the Cas9 nuclease and the selected gRNA.
-
Selection and Validation: Single-cell clones are isolated and expanded. Knockout is confirmed by Western blotting to verify the absence of the ORAI1 protein.
Measurement of SOCE by Fura-2 this compound Imaging
This is the most common method to quantify SOCE at the cellular level. Fura-2 is a ratiometric fluorescent indicator whose excitation spectrum shifts upon binding Ca2+, allowing for a quantitative measurement of intracellular this compound concentration ([Ca2+]i).[1][8][9]
Protocol:
-
Cell Preparation: Seed wild-type and ORAI1 KO HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Dye Loading: Incubate cells with 1 µg/mL Fura-2 AM in a standard recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.[8][10]
-
De-esterification: Wash the cells and incubate for an additional 30 minutes in the recording buffer to allow for the complete hydrolysis of the AM ester group by intracellular esterases, trapping the Fura-2 dye inside the cells.[10]
-
Imaging Setup: Mount the coverslip onto the chamber of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~505 nm.[8]
-
Experimental Procedure:
-
Begin perfusion with a Ca2+-free recording solution (containing 0.5 mM EGTA to chelate residual Ca2+).[11][12]
-
Establish a stable baseline Fura-2 ratio (F340/F380).
-
Add 1 µM Thapsigargin (TG) to the Ca2+-free solution to irreversibly inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to passive depletion of ER Ca2+ stores.[6][7][11] This will cause a transient rise in cytosolic Ca2+ as it leaks from the ER.
-
Once the Fura-2 ratio returns to near baseline, switch the perfusion to a solution containing 2-4 mM CaCl2.[6][7]
-
Record the subsequent rise in the F340/F380 ratio, which represents the influx of Ca2+ through store-operated channels (SOCE).
-
-
Data Analysis: Quantify SOCE by measuring the peak amplitude of the Ca2+ influx or by calculating the integrated area under the curve after the re-addition of extracellular Ca2+.[7] Compare the results from WT and ORAI1 KO cells.
Electrophysiological Recording of CRAC Currents (ICRAC)
Whole-cell patch-clamp is the gold-standard technique to directly measure the ion channel activity associated with SOCE, known as the this compound Release-Activated Ca2+ current (ICRAC).[3][13] This method offers high temporal resolution and allows for detailed biophysical characterization of the channels.
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiology.
-
Solutions:
-
External Solution: Typically contains high CaCl2 (e.g., 20 mM) as the charge carrier.
-
Internal (Pipette) Solution: Contains a Ca2+ chelator like BAPTA or EGTA (e.g., 10-20 mM) to passively deplete the ER stores upon establishing the whole-cell configuration. It also includes ions like Cs-glutamate to block other conductances.
-
-
Recording:
-
A glass micropipette filled with the internal solution is brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying suction, establishing the "whole-cell" configuration, which allows the pipette solution to dialyze the cell's contents.[14][15]
-
The cell is voltage-clamped, typically at -100 mV, and the current is recorded over time.[13]
-
-
ICRAC Development: The high concentration of Ca2+ chelator in the pipette solution diffuses into the cell, chelates free Ca2+, and passively depletes the ER stores, leading to the gradual activation of ICRAC over several minutes.
-
Data Analysis: Compare the peak inward current density (pA/pF) between WT and ORAI1 KO cells to demonstrate ORAI1's role as the pore-forming subunit of the CRAC channel.
Visualizing the Molecular Pathway and Experimental Logic
Diagrams created using Graphviz help to visualize the complex signaling cascade and the experimental design.
Conclusion
The combination of genetic knockout of ORAI1 with quantitative this compound imaging and electrophysiology provides unequivocal evidence for its essential role as the pore-forming subunit of the CRAC channel, which mediates store-operated this compound entry. The protocols and comparative data outlined in this guide serve as a robust foundation for investigating the nuanced roles of ORAI1 in health and disease.
References
- 1. This compound Imaging of Store-Operated this compound (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STIM1/Orai1-mediated SOCE: current perspectives and potential roles in cardiac function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational dynamics of STIM1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STIM1 gates the store-operated this compound channel ORAI1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 12. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Cell Recording of this compound Release-Activated this compound (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. axolbio.com [axolbio.com]
A Comparative Guide to the Pharmacology of Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the major classes of calcium channel blockers (CCBs). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these critical therapeutic agents.
This compound channel blockers are a heterogeneous group of drugs that inhibit the influx of Ca2+ through L-type voltage-gated this compound channels.[1] This action leads to relaxation of vascular smooth muscle and negative inotropic, chronotropic, and dromotropic effects on the heart.[1] CCBs are broadly classified into three main chemical groups: dihydropyridines (e.g., amlodipine (B1666008), nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).[2] These classes exhibit distinct pharmacological profiles, particularly in their relative selectivity for cardiovascular tissues.[2]
Mechanism of Action and Signaling Pathway
This compound channel blockers exert their effects by binding to the α1 subunit of the L-type this compound channel, the main pore-forming unit.[2] The binding sites for the three classes of CCBs are distinct and allosterically linked. Dihydropyridines, phenylalkylamines, and benzothiazepines each have their own receptor binding sites on the channel protein.
The influx of extracellular this compound through L-type this compound channels is a critical step in the excitation-contraction coupling in both vascular smooth muscle and cardiac muscle. In vascular smooth muscle, this this compound influx leads to the activation of myosin light chain kinase, phosphorylation of myosin, and subsequent contraction, resulting in vasoconstriction. In cardiomyocytes, the influx of this compound during the plateau phase of the action potential triggers a larger release of this compound from the sarcoplasmic reticulum (this compound-induced this compound release), leading to myocardial contraction. By blocking these channels, CCBs reduce intracellular this compound concentration, leading to vasodilation and decreased myocardial contractility and heart rate.
Figure 1: Simplified signaling pathway of L-type this compound channel activation and inhibition by this compound channel blockers.
Comparative Pharmacodynamics: Tissue Selectivity
A key differentiator among the classes of CCBs is their tissue selectivity, which is the ratio of their potency in vascular smooth muscle versus cardiac muscle. Dihydropyridines are the most vasoselective, while verapamil (B1683045) exhibits the greatest cardiac selectivity. Diltiazem (B1670644) has an intermediate profile.[2] This selectivity has important implications for their therapeutic applications and side effect profiles.
| Drug Class | Representative Drug | Primary Site of Action | Predominant Effect |
| Dihydropyridines | Amlodipine, Nifedipine | Vascular Smooth Muscle | Vasodilation[2] |
| Phenylalkylamines | Verapamil | Myocardium | Decreased Heart Rate & Contractility[2] |
| Benzothiazepines | Diltiazem | Intermediate | Vasodilation & Decreased Heart Rate[2] |
Table 1: Tissue Selectivity of this compound Channel Blocker Classes
The following table summarizes the inhibitory concentrations (IC50) of representative CCBs on vascular smooth muscle and cardiac tissue, providing a quantitative measure of their tissue selectivity. Lower IC50 values indicate greater potency.
| Drug | Vascular Smooth Muscle (IC50) | Cardiac Muscle (IC50) | Reference |
| Amlodipine | 1.9 nM (Ca2+-induced contraction, rat aorta) | ~190 nM (negative inotropy, guinea pig heart) | [3] |
| Nifedipine | 4.1 nM (Ca2+-induced contraction, rat aorta) | ~410 nM (negative inotropy, guinea pig heart) | [3] |
| Verapamil | - | 0.10 µM (reduction of contractile force, isolated myocardial strips) | [4] |
| Diltiazem | - | 0.40 µM (reduction of contractile force, isolated myocardial strips) | [4] |
Table 2: Comparative Potency (IC50) of this compound Channel Blockers (Note: Direct comparative studies across all drugs in the same experimental model are limited. The data presented is from different studies and should be interpreted with caution.)
Comparative Pharmacokinetics
The pharmacokinetic profiles of CCBs also differ significantly, influencing their dosing frequency and potential for drug interactions. Amlodipine has a notably long half-life, allowing for once-daily dosing. Verapamil and diltiazem have shorter half-lives and are often formulated as extended-release preparations.
| Parameter | Amlodipine | Verapamil | Diltiazem |
| Bioavailability | 64-90% | 20-35% | 40-65% |
| Half-life (t1/2) | 30-50 hours | 3-7 hours | 3-4.5 hours |
| Protein Binding | ~97% | ~90% | ~70-80% |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4, 1A2, 2C) | Hepatic (CYP3A4) |
Table 3: Pharmacokinetic Properties of Representative this compound Channel Blockers
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound channel blockers.
In Vitro Vascular Ring Assay
This assay is used to assess the vasodilator or vasoconstrictor effects of compounds on isolated arterial segments.
1. Tissue Preparation:
-
A thoracic aorta is carefully dissected from a euthanized rabbit and placed in cold Krebs-Henseleit Solution (KHS).[5]
-
Adipose and connective tissues are removed, and the aorta is cut into rings of 3-5 mm in length.[5]
-
For endothelium-denuded studies, the intimal surface is gently rubbed.[5]
2. Mounting and Equilibration:
-
Each aortic ring is mounted between two stainless steel hooks in an organ bath containing KHS at 37°C and bubbled with 95% O2 / 5% CO2.[5]
-
An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes.[5]
3. Vasodilation Protocol:
-
A stable submaximal contraction is induced with a vasoconstrictor like phenylephrine.[5]
-
Once a plateau is reached, the test vasodilator compound is added cumulatively in increasing concentrations.[5]
-
The relaxation response is recorded as a percentage of the pre-contraction.[5]
Figure 2: Experimental workflow for the in vitro vascular ring assay.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells.
1. Cell Preparation:
-
Acutely isolated smooth muscle cells or cardiomyocytes are prepared by enzymatic digestion and mechanical trituration.[6]
-
Cells are transferred to a recording chamber on an inverted microscope.
2. Pipette Preparation and Sealing:
-
Recording pipettes are fabricated from borosilicate glass and filled with an appropriate internal solution.[6]
-
The pipette is positioned onto a single cell, and a high-resistance "gigaohm" seal is formed with gentle suction.[6]
3. Whole-Cell Configuration and Recording:
-
The cell membrane under the pipette tip is ruptured by further suction to achieve the whole-cell configuration.[6]
-
The membrane potential is "clamped" at a holding potential, and voltage steps are applied to elicit L-type this compound currents.
-
The effect of a CCB is determined by perfusing the cell with a known concentration of the drug and measuring the change in current amplitude.
Fluorescent this compound Imaging
This method measures changes in intracellular this compound concentration in response to stimuli.
1. Cell Plating and Dye Loading:
-
Adherent cells expressing L-type this compound channels are plated in a multi-well plate.
-
Cells are loaded with a this compound-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[7]
2. Baseline and Compound Incubation:
-
After washing to remove extracellular dye, a baseline fluorescence reading is taken.
-
Cells are then incubated with varying concentrations of the test CCB.
3. Depolarization and Measurement:
-
Depolarization is induced by adding a high-potassium solution to open the voltage-gated this compound channels.
-
The resulting change in fluorescence intensity, which corresponds to the influx of this compound, is measured using a fluorescence plate reader.[7] The inhibitory effect of the CCB is quantified by the reduction in the fluorescence signal.[7]
Figure 3: General workflow for a fluorescent this compound imaging assay to determine CCB potency.
Conclusion
The three main classes of this compound channel blockers exhibit distinct pharmacological profiles, primarily driven by their differences in tissue selectivity. Dihydropyridines are potent vasodilators with minimal direct cardiac effects, making them suitable for treating hypertension. Phenylalkylamines, like verapamil, are more cardioselective and are used for arrhythmias and angina where a reduction in heart rate and contractility is desired. Benzothiazepines, such as diltiazem, offer a balanced action on both vascular and cardiac tissues. The choice of a specific CCB for research or therapeutic development should be guided by a thorough understanding of these comparative pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel and existing this compound channel modulators.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Similarities and differences between this compound antagonists: pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Whole-cell recordings of this compound and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating High-Throughput Calcium Screen Hits
For researchers, scientists, and drug development professionals, high-throughput screening (HTS) campaigns measuring intracellular calcium mobilization are a cornerstone of modern drug discovery, particularly for targets like G-protein coupled receptors (GPCRs) and ion channels. However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, including a high rate of false positives. This guide provides an objective comparison of essential validation strategies, offering detailed experimental protocols and supporting data to ensure the robustness and reliability of your screening results.
The initial identification of active compounds in a this compound mobilization HTS is merely the first step. A rigorous validation cascade is crucial to eliminate artifacts and confirm that the observed activity is genuinely due to the compound's interaction with the target of interest. This process typically involves a combination of re-testing, orthogonal assays that measure different signaling events, and direct binding studies.
The Hit Validation Workflow: A Multi-Step Approach
A systematic approach to hit validation is essential to efficiently triage initial hits and focus resources on the most promising candidates. The workflow generally progresses from simple confirmation to more complex and physiologically relevant assays.
Understanding the Primary Target: Gq-Coupled GPCR Signaling
Many this compound mobilization screens target Gq-coupled GPCRs. Activation of these receptors initiates a well-defined signaling cascade leading to an increase in intracellular this compound. Understanding this pathway is crucial for selecting appropriate orthogonal assays.
Comparison of Primary and Secondary Assays
The following table summarizes the key characteristics of the primary this compound mobilization assay and commonly used orthogonal assays for validation.
| Assay Type | Principle | Throughput | Key Considerations |
| Primary: this compound Mobilization | Measures changes in intracellular this compound concentration using fluorescent dyes (e.g., Fluo-4, Fura-2). | High (1536-well) | Prone to false positives from autofluorescent compounds or compounds that modulate this compound channels non-specifically.[1] |
| Orthogonal: cAMP Accumulation | Measures the production of cyclic AMP (cAMP), a second messenger for Gs and Gi-coupled GPCRs. Can be adapted for Gq-coupled receptors. | High (384-well) | Useful for identifying biased agonism and for targets that couple to multiple G-protein pathways.[2][3] |
| Orthogonal: β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein independent signaling.[4] | High (384-well) | Provides a readout independent of G-protein coupling, making it a valuable tool to identify biased ligands.[4][5] |
| Orthogonal: IP-One HTRF | Measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[6] | High (384-well) | Less susceptible to artifacts that affect this compound assays and provides a more direct measure of Gq pathway activation.[1] |
| Target Engagement: Radioligand Binding | Measures the direct binding of a radiolabeled ligand to the target receptor, and the displacement of this ligand by test compounds. | Medium | Considered the gold standard for confirming direct target engagement and determining binding affinity (Ki).[7][8] |
Quantitative Data Comparison: A Case Study
Validating hits with orthogonal assays is critical to confirm on-target activity. The following table presents hypothetical data illustrating how a set of compounds might perform across different assays.
| Compound | Primary this compound Screen (EC50, µM) | cAMP Assay (EC50, µM) | β-Arrestin Assay (EC50, µM) | IP-One Assay (EC50, µM) | Radioligand Binding (Ki, µM) |
| Hit 1 | 0.5 | 0.7 | 0.6 | 0.4 | 0.3 |
| Hit 2 | 1.2 | > 10 | 1.5 | 1.1 | 0.9 |
| Hit 3 (False Positive) | 2.5 | No activity | No activity | No activity | No binding |
| Reference Agonist | 0.1 | 0.15 | 0.12 | 0.09 | 0.08 |
Analysis:
-
Hit 1 shows consistent activity across all functional assays and demonstrates direct binding to the target, making it a high-confidence validated hit.
-
Hit 2 shows activity in the this compound, β-arrestin, and IP-One assays, and binds to the target, but is inactive in the cAMP assay. This suggests it may be a biased agonist.
-
Hit 3 is active in the primary this compound screen but shows no activity in any of the orthogonal assays and does not bind to the target. This is a classic example of a false positive that is successfully eliminated through the validation workflow.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful hit validation. Below are summarized methodologies for the key assays discussed.
This compound Mobilization Assay (Primary Screen)
This protocol outlines a typical fluorescence-based this compound mobilization assay in a 384-well format.
Materials:
-
Cells stably expressing the target receptor
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an anion-exchange inhibitor to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a predetermined density and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the this compound-sensitive dye and probenecid in assay buffer. Remove culture medium from the cell plate and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of test compounds in assay buffer.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds and immediately begin kinetic reading of fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) and normalize to controls. Determine EC50 values from dose-response curves.
cAMP Accumulation Assay (HTRF)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels.[9]
Materials:
-
Cells expressing the target receptor
-
Stimulation buffer
-
cAMP standard
-
HTRF cAMP kit reagents (anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore)
-
384-well low-volume white plates
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer.
-
Compound and Cell Addition: Dispense cells and test compounds into the 384-well plate.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents (antibody and labeled cAMP) to the wells. This step also lyses the cells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine cAMP concentrations from a standard curve.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This protocol is based on the enzyme fragment complementation (EFC) technology.[3][10]
Materials:
-
PathHunter cell line co-expressing the target GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
Cell plating reagent
-
PathHunter detection reagents
-
384-well white, solid-bottom plates
Procedure:
-
Cell Plating: Plate the PathHunter cells in the 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the PathHunter detection reagents to the wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Readout: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and generate dose-response curves to determine EC50 values.
IP-One HTRF Assay
This protocol measures the accumulation of IP1, a stable metabolite in the Gq pathway.[7][11]
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
IP-One HTRF kit reagents (anti-IP1 antibody-donor and IP1-acceptor)
-
384-well low-volume white plates
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add test compounds to the wells.
-
Incubation: Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Lysis and Detection: Add the IP-One HTRF detection reagents to the wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Signal Detection: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine IP1 concentrations from a standard curve.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the target receptor.[12][13]
Materials:
-
Cell membranes prepared from cells expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-labeled)
-
Assay buffer
-
Non-labeled competitor for non-specific binding determination
-
Glass fiber filter plates
-
Scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled competitor), and competitive binding (membranes + radioligand + serial dilutions of test compound).
-
Incubation: Incubate the plate for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Signal Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
Validating hits from a high-throughput this compound screen is a critical and multi-faceted process that requires a carefully planned experimental cascade. By employing a combination of dose-response confirmation, orthogonal functional assays, and direct target engagement studies, researchers can effectively eliminate false positives, characterize the pharmacological profile of true hits, and confidently advance the most promising compounds into the next stages of drug discovery. The methodologies and comparative data presented in this guide provide a robust framework for designing and executing a successful hit validation strategy.
References
- 1. news-medical.net [news-medical.net]
- 2. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. multispaninc.com [multispaninc.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Dysregulation of Calcium Signaling: A Comparative Guide for Researchers in Neurodegenerative and Cardiac Diseases
For researchers, scientists, and drug development professionals, understanding the intricate dance of calcium ions within our cells is paramount. In healthy states, this compound signaling governs a vast array of physiological processes, from neuronal communication to muscle contraction. However, when this delicate homeostasis is disrupted, it can trigger a cascade of pathological events, leading to debilitating diseases. This guide provides a comparative analysis of this compound signaling in healthy versus diseased states, with a focus on Alzheimer's disease, Parkinson's disease, Huntington's disease, and cardiac hypertrophy. We present quantitative data, detailed experimental protocols, and visual pathways to illuminate the critical role of this compound dysregulation in disease progression.
Quantitative Comparison of this compound Signaling Parameters
The following table summarizes key quantitative differences in intracellular this compound ([Ca2+]i) signaling observed in various disease models compared to healthy controls. These values, compiled from multiple experimental studies, highlight the profound alterations in this compound homeostasis that characterize these pathological conditions. It is important to note that specific values can vary depending on the experimental model and techniques used.
| Parameter | Healthy Control | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease | Cardiac Hypertrophy |
| Resting Cytosolic [Ca2+] | ~50-150 nM[1][2][3] | Elevated, especially near amyloid plaques (~250 nM in cortical neurons of transgenic mice)[3][4] | Initially reduced in some models, followed by a degenerative phase with increased levels[1][2][5][6] | Generally elevated due to store-operated this compound entry (SOCE) and ER stress. | No significant change in diastolic [Ca2+] in some models[7] |
| Peak Ca2+ Transient Amplitude | Normal physiological range | Exaggerated ER this compound responses[8] | Increased this compound response to stimulation in patient-derived lymphoblasts[5] | Reduced amplitude of somatic Ca2+ transients in R6/2 mouse model cortical neurons[9][10] | Initially increased, then decreased as hypertrophy progresses to heart failure[7] |
| Ca2+ Oscillation/Transient Frequency | Basal frequency | Increased frequency of spontaneous this compound waves in astrocytes of AD mice[8] | Alterations in pacemaking activity of dopaminergic neurons. | Decreased Ca2+ transient frequency in R6/2 and Q175 mouse models during motion and non-motion[10] | Increased frequency of spontaneous Ca2+ oscillations.[11] |
| Key Dysregulated Proteins/Channels | Balanced activity | Presenilins (PS1/PS2), Ryanodine receptors (RyR), IP3 receptors (IP3R)[8] | L-type Ca2+ channels (Cav1.3), SERCA, α-synuclein-formed pores[2][12] | Mutant Huntingtin (mHtt), IP3R1, Store-operated Ca2+ entry (SOCE) channels (STIM, Orai)[13] | L-type Ca2+ channels, Ryanodine receptor 2 (RyR2), SERCA2a[7][14] |
Visualizing the Pathways of this compound Dysregulation
To better understand the molecular mechanisms underlying this compound dyshomeostasis, the following diagrams, generated using the DOT language, illustrate the key signaling pathways in both healthy and diseased states.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are detailed protocols for key experiments used to assess this compound signaling and the expression of related proteins.
Protocol 1: Measurement of Cytosolic Ca2+ in Cultured Neurons using Fura-2 AM
This protocol describes the ratiometric measurement of intracellular this compound concentrations in cultured neurons using the fluorescent indicator Fura-2 AM.[15][16][17][18][19]
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
EGTA
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock solution in HBSS (with Ca2+ and Mg2+) to a final concentration of 2-5 µM.
-
To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
-
Dye Loading:
-
Wash the cultured neurons twice with pre-warmed HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in HBSS at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.
-
To measure agonist-induced Ca2+ changes, introduce the stimulating agent into the perfusion chamber and record the changes in fluorescence intensity over time.
-
-
Calibration (Optional but Recommended for Absolute Quantification):
-
At the end of each experiment, obtain the maximum fluorescence ratio (Rmax) by adding a Ca2+ ionophore like ionomycin (5-10 µM) in the presence of high extracellular Ca2+.
-
Obtain the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator like EGTA (10-20 mM) to the ionomycin-containing solution.
-
Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max).
-
Protocol 2: Western Blotting for SERCA2 in Heart Tissue
This protocol details the procedure for quantifying the expression levels of the SERCA2a protein in cardiac tissue samples via Western blotting.[20][21][22][23][24]
Materials:
-
Frozen heart tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SERCA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Homogenize frozen heart tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SERCA2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SERCA2 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Immunohistochemistry for Ryanodine Receptor 2 (RyR2) in Brain Tissue
This protocol provides a method for visualizing the localization and expression of RyR2 in fixed brain tissue sections.[25][26][27]
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody against RyR2
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-RyR2 antibody overnight at 4°C.
-
Wash with PBST.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBST.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBST.
-
-
Visualization and Mounting:
-
Develop the color by incubating with the DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear with xylene.
-
Mount the coverslip using a permanent mounting medium.
-
By providing a clear comparison of quantitative data, visual representations of signaling pathways, and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to further investigate the critical role of this compound signaling in health and disease, and to accelerate the development of novel therapeutic strategies.
References
- 1. Frontiers | Reduced Cytosolic this compound as an Early Decisive Cellular State in Parkinson’s Disease and Synucleinopathies [frontiersin.org]
- 2. Reduced Cytosolic this compound as an Early Decisive Cellular State in Parkinson’s Disease and Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-driven Stochastic Model for Quantifying the Interplay Between Amyloid-beta and this compound Levels in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell screening of cytosolic [Ca2+] reveals cell-selective action by the Alzheimer’s Aβ peptide ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Reduced Cytosolic this compound as an Early Decisive Cellular State in Parkinson’s Disease and Synucleinopathies | Semantic Scholar [semanticscholar.org]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Cytosolic this compound: judge, jury and executioner of neurodegeneration in Alzheimer’s disease and beyond: -towards a unified hypothesis – - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound imaging: A versatile tool to examine Huntington’s disease mechanisms and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound imaging: A versatile tool to examine Huntington’s disease mechanisms and progression [frontiersin.org]
- 11. Ca2+ oscillation frequency decoding in cardiac cell hypertrophy: Role of calcineurin/NFAT as Ca2+ signal integrators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ca2+ Dyshomeostasis Links Risk Factors to Neurodegeneration in Parkinson’s Disease [frontiersin.org]
- 13. Dysregulation of Neuronal this compound Signaling via Store-Operated Channels in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased cardiac L-type Ca2+ channel activity induces hypertrophy and heart failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 AM this compound imaging protocol | Abcam [abcam.com]
- 16. brainvta.tech [brainvta.tech]
- 17. This compound Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Understanding Fura 2-AM: A Powerful Tool for this compound Imaging - Amerigo Scientific [amerigoscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. SERCA2 antibody (13985-1-AP) | Proteintech [ptglab.com]
- 22. ahajournals.org [ahajournals.org]
- 23. ATP2A2/SERCA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Protein aggregation of SERCA2 mutants associated with Darier disease elicits ER stress and apoptosis in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunohistochemistry (IHC) protocol [hellobio.com]
- 26. Immunohistochemistry of Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validating Calcium Reporters in a New Model Organism: A Comparative Guide
For researchers venturing into a new model organism, the selection and validation of a calcium reporter are critical first steps to ensure reliable and reproducible insights into cellular signaling. This guide provides a comprehensive comparison of the two main classes of this compound reporters—genetically encoded this compound indicators (GECIs) and chemical dyes—and furnishes detailed protocols for their validation.
A Comparative Overview of this compound Reporters
The two primary choices for monitoring intracellular this compound dynamics are genetically encoded this compound indicators (GECIs), such as the popular GCaMP series, and synthetic chemical indicators like Fluo-4 and Fura-2.[1][2] GECIs are proteins that fluoresce upon binding this compound, while chemical indicators are small molecules that exhibit a change in their fluorescent properties when they chelate this compound.[1][2] The optimal choice hinges on the specific experimental requirements, including the desired temporal resolution, target cell specificity, and the nature of the model organism.[2]
Genetically encoded reporters offer the significant advantage of being targetable to specific cell types or even subcellular compartments through the use of cell-specific promoters.[3] This makes them ideal for chronic in vivo imaging in transgenic animals, allowing for long-term studies of neural circuits and other cellular populations.[2] In contrast, chemical indicators generally load into all cells in a given area, making cell-type-specific imaging challenging.[2]
Historically, chemical dyes offered faster kinetics, capable of detecting this compound transients on a millisecond scale.[2] However, newer "fast" GECI variants, such as GCaMP6f and jGCaMP8f, have significantly improved rise times, narrowing this gap.[2][4] A key challenge when introducing GECIs into a new model organism is the need for codon optimization to ensure efficient protein expression.[5][6] Additionally, the choice of promoter is crucial for achieving the desired cell-type specificity and expression levels.[7][8]
Data Presentation: Quantitative Comparison of Common this compound Reporters
The selection of a suitable this compound reporter is a critical decision that influences the quality and interpretation of experimental data. The following table summarizes key quantitative performance metrics for commonly used genetically encoded and chemical this compound indicators.
| Indicator | Type | Kd (nM) | Rise Time (t½) | Decay Time (t½) | Signal-to-Noise Ratio (SNR) | Key Advantages | Key Disadvantages |
| GCaMP6f | GECI | ~375[4] | ~50 ms (B15284909) (1 AP)[4] | ~140 ms (1 AP)[4] | High | Fast kinetics for a GECI, good for resolving individual action potentials.[4] | Can have lower affinity compared to some chemical dyes. |
| jGCaMP8f | GECI | ~334 (in vitro, no Mg²⁺)[9] | Faster than GCaMP6f | ~22 ms (in vitro)[10] | Very High | Improved kinetics and dynamic range over GCaMP6f.[10][11] | Performance can be affected by Mg²⁺ concentration.[9] |
| Fluo-4 | Chemical | ~345-390[12][13] | < 1 ms | ~210 s⁻¹ (unbinding rate)[14] | High | Very fast kinetics, high fluorescence increase upon Ca²⁺ binding.[13][14] | Non-specific cell loading, potential for compartmentalization.[2][13] |
| Fura-2 | Chemical | ~145-220 | Diffusion limited | Diffusion limited | Ratiometric | Allows for ratiometric measurement to determine absolute Ca²⁺ concentrations. | Requires UV excitation, which can be phototoxic.[12] |
Experimental Protocols
Protocol 1: Validation of a Genetically Encoded this compound Indicator (GECI) in a New Model Organism
This protocol outlines the key steps for introducing and validating a GECI, such as GCaMP, in a novel model organism.
1. Molecular Design and Optimization:
-
Codon Optimization: To ensure efficient expression of the GECI in the new host, the DNA sequence of the indicator should be codon-optimized based on the codon usage bias of the target organism.[2][5] This can be achieved using various online tools and services.[1][6]
-
Promoter Selection: Choose a promoter that will drive the expression of the GECI in the desired cell type(s).[7][8] For ubiquitous expression, a strong constitutive promoter can be used. For cell-type-specific expression, identify and utilize a promoter from a gene known to be exclusively expressed in the target cell population.[8][15]
2. Reporter Delivery:
-
Viral Vector-Mediated Expression: For many vertebrate models, adeno-associated viruses (AAVs) are a common and effective method for delivering the GECI construct.[16][17] This involves stereotactic injection of the virus into the target tissue.[16][17]
-
Transgenesis: For long-term, stable expression across generations, creating a transgenic animal line is the preferred method.[18] This typically involves microinjection of the GECI construct into fertilized eggs.
3. Expression Validation:
-
Immunohistochemistry/Fluorescence Microscopy: After a sufficient expression period (e.g., 2-3 weeks for AAVs), sacrifice a subset of animals and perform immunohistochemistry using an antibody against the fluorescent protein component of the GECI (e.g., GFP).[2] This will confirm the expression and localization of the reporter in the target cells.
-
In vivo Imaging: For live animals, use an appropriate imaging modality (e.g., two-photon microscopy, epifluorescence) to visualize the baseline fluorescence of the reporter in the target tissue.[16][17]
4. Functional Characterization:
-
Stimulus-Evoked Activity: Apply a known stimulus that is expected to elicit a this compound response in the cells of interest (e.g., electrical stimulation, sensory stimulus, or pharmacological agent).
-
Data Acquisition: Record the fluorescence changes in the GECI-expressing cells before, during, and after the stimulus.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.[19][20] Analyze the kinetics (rise and decay times) and amplitude of the this compound transients.
5. Assessment of Potential Side Effects:
-
Toxicity: Monitor the health of the animals and the morphology of the GECI-expressing cells over time to check for any signs of toxicity due to overexpression of the reporter.
-
This compound Buffering: Be aware that high concentrations of any this compound indicator can act as a buffer, potentially altering the natural this compound dynamics of the cell.[21] If possible, compare the physiological responses of GECI-expressing and non-expressing cells to ensure the reporter is not significantly affecting cellular function.
Protocol 2: Comparative Validation of a Chemical this compound Dye
This protocol details the steps for validating a chemical this compound dye and comparing its performance to a GECI.
1. Dye Loading:
-
AM Ester Loading: For in vitro or ex vivo preparations (e.g., cell culture, brain slices), incubate the tissue with the acetoxymethyl (AM) ester form of the dye (e.g., Fluo-4 AM).[12] The AM ester allows the dye to cross the cell membrane.
-
Microinjection: For in vivo applications, the salt form of the dye can be loaded into specific cells via microinjection.
2. Functional Imaging:
-
Stimulation and Recording: Apply the same stimulus used for GECI characterization and record the fluorescence changes.
-
Data Analysis: Calculate and analyze the ΔF/F₀, rise time, and decay time of the this compound transients.
3. Head-to-Head Comparison:
-
Co-labeling (if possible): In some preparations, it may be possible to have cells expressing a GECI and also load them with a chemical dye of a different color to directly compare their responses to the same stimulus in the same cell.
-
Quantitative Analysis: Compare the key performance metrics (SNR, kinetics, dynamic range) obtained with the GECI and the chemical dye under identical experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GPCR-Gq signaling pathway leading to intracellular this compound release.
Caption: Experimental workflow for validating a GECI in a new model organism.
Caption: Logical comparison of GECIs and chemical this compound indicators.
References
- 1. web.genewiz.com [web.genewiz.com]
- 2. web.azenta.com [web.azenta.com]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. neuronline.sfn.org [neuronline.sfn.org]
- 5. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Constructing Strong Cell Type-Specific Promoters Through Informed Design | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of promoter function and cell-type-specific expression from viral vectors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and characterization of novel jGCaMP8f this compound sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 10. Development and characterization of novel jGCaMP8f this compound sensor variants with improved kinetics and fluorescence response range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and characterization of novel jGCaMP8f this compound sensor variants with improved kinetics and fluorescence response range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical this compound Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing Cell-Type-Specific Promoter Sequences Using Conservative Model-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for GCaMP expression and in vivo this compound imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for GCaMP expression and in vivo this compound imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Crucial Steps in Viral Vector Manufacturing | Basicmedical Key [basicmedicalkey.com]
- 19. Tools for Quantitative Analysis of this compound Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Cellular Calcium Maze: A Comparative Guide to Neuronal Buffering Capacities
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of neuronal calcium signaling is paramount. The capacity of different neurons to buffer intracellular this compound ions dictates everything from synaptic transmission and plasticity to cell survival and vulnerability to disease. This guide provides a comparative analysis of this compound buffering capacities across various neuronal populations, supported by quantitative data and detailed experimental protocols.
This compound ions (Ca²⁺) are ubiquitous second messengers, orchestrating a symphony of cellular processes. In the nervous system, precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for neuronal function.[1] Neurons have evolved sophisticated buffering systems to manage these vital signals, primarily involving Ca²⁺-binding proteins and organelles like mitochondria and the endoplasmic reticulum.[1][2] This guide delves into the diverse strategies employed by different neurons to handle this compound loads, offering a foundation for investigating neurological disorders and developing novel therapeutic interventions.
Quantitative Comparison of this compound Buffering Capacities
The endogenous this compound-binding ratio (κS), a measure of a neuron's intrinsic buffering capacity, varies significantly across different cell types.[3][4] A higher κS indicates that a larger fraction of incoming Ca²⁺ is bound, resulting in a smaller increase in the free intracellular Ca²⁺ concentration.[4] The following table summarizes reported κS values for various neuronal populations.
| Neuronal Type | Brain Region | Endogenous this compound-Binding Ratio (κS) | Key this compound-Binding Proteins | Reference(s) |
| Pyramidal Neurons | ||||
| CA1 Pyramidal Cells | Hippocampus | 30 - 60 | Calbindin-D28k | [5] |
| Layer V Pyramidal Neurons | Neocortex | 105 - 135 (immobile fraction) | - | [4][6] |
| CA1 Pyramidal Neurons | Hippocampus | 168 - 207 (immobile fraction) | Calbindin-D28k | [4][6][7] |
| Excitatory Neurons | Hippocampus (cultured) | 57 - 60 | - | [3] |
| Interneurons | ||||
| Cortical Bi-tufted Interneurons | Cortex | 285 - 288 (immobile fraction) | Parvalbumin, Calretinin | [4][6] |
| Hippocampal OLM Interneurons | Hippocampus | 28 - 31 (immobile fraction) | Parvalbumin | [6] |
| Inhibitory Neurons | Hippocampus (cultured) | 130 - 150 | Parvalbumin, Calbindin-D28k | [3][8] |
| Fast-Spiking Basket Cells | Hippocampus | ~200 | Parvalbumin | [9] |
| Other Neurons | ||||
| Purkinje Neurons | Cerebellum | ~2000 | Calbindin-D28k, Parvalbumin | [6] |
| Dopamine Neurons | Substantia Nigra | 110 - 179 | - | [5] |
| Spinal Motoneurons | Spinal Cord | ~50 | - | [10] |
| Dentate Gyrus Granule Cells | Hippocampus | 90 - 124 (immobile fraction) | Calbindin-D28k | [6][7] |
Key Players in Neuronal this compound Buffering
The diversity in this compound buffering capacity is largely attributed to the differential expression of various this compound-binding proteins (CBPs) and the contribution of intracellular organelles.
This compound-Binding Proteins: These proteins can be broadly classified as "buffers," which primarily sequester Ca²⁺, and "sensors," which transduce the Ca²⁺ signal into downstream effects.[1][8] However, at high concentrations, sensors can also act as buffers.[8] The most prominent CBPs in the nervous system include:
-
Parvalbumin: A slow-binding buffer, predominantly found in fast-spiking interneurons.[3][11]
-
Calbindin-D28k: A buffer with rapid binding kinetics, expressed in various neurons, including Purkinje cells, hippocampal pyramidal neurons, and specific interneuron populations.[7][8][12]
-
Calretinin: Another important CBP found in specific subsets of neurons.[12]
Mitochondria: These organelles are crucial for cellular energy metabolism and play a significant role in shaping intracellular Ca²⁺ signals.[13][14] Mitochondria can rapidly take up large amounts of Ca²⁺ from the cytosol, particularly in microdomains of high Ca²⁺ concentration near ion channels.[2][15] This uptake is mediated by the mitochondrial this compound uniporter (MCU).[14] The subsequent slow release of Ca²⁺ back into the cytosol helps to modulate the duration of this compound transients.[13]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of components involved in neuronal this compound buffering, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow for its measurement.
References
- 1. Neuronal this compound signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-dependent mitochondrial function and dysfunction in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Ca2+ buffering properties between excitatory and inhibitory hippocampal neurons from the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffer mobility and the regulation of neuronal this compound domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous this compound Buffering Capacity of Substantia Nigral Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Buffer mobility and the regulation of neuronal this compound domains [frontiersin.org]
- 7. Endogenous Ca2+ Buffer Concentration and Ca2+ Microdomains in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Binding Proteins in the Nervous System during Hibernation: Neuroprotective Strategies in Hypometabolic Conditions? | MDPI [mdpi.com]
- 9. Efficient Ca2+ buffering in fast-spiking basket cells of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dynamics and buffering in motoneurones of the mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-binding proteins in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial this compound cycling in neuronal function and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial this compound cycling in neuronal function and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Molecular Identity of a Calcium-Permeable Channel
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of the molecular components forming a calcium-permeable channel is a cornerstone of modern cell biology and pharmacology. This process is critical for understanding the physiological roles of these channels and for developing targeted therapeutics. A multi-faceted approach, integrating electrophysiology, molecular biology, and pharmacology, is essential for rigorously confirming a channel's molecular identity. This guide compares these key techniques, providing supporting data and detailed experimental protocols to aid in this complex endeavor.
Core Experimental Approaches: An Objective Comparison
Confirming the molecular identity of a this compound-permeable channel relies on demonstrating that a specific candidate gene, when expressed, recapitulates the biophysical and pharmacological properties of the native channel observed in a cell. Furthermore, selective knockdown or knockout of this gene should abolish the native channel's activity.
Electrophysiological Characterization
Electrophysiology provides the functional fingerprint of an ion channel. The patch-clamp technique is the gold standard for recording channel activity, allowing for precise measurement of its biophysical properties.
-
Whole-Cell Patch-Clamp: This configuration measures the sum of currents from all channels on the cell membrane, providing a macroscopic view of channel activity. It is ideal for characterizing properties like ion selectivity and current-voltage (I-V) relationships.
-
Single-Channel Patch-Clamp: This high-resolution technique allows for the observation of individual channel openings and closings. It is used to determine the channel's conductance (a measure of ion flow) and gating kinetics (the probabilities and rates of transitioning between open and closed states).
Molecular Biology Techniques
Molecular biology provides the tools to directly link a specific gene to the observed channel function.
-
Heterologous Expression: The most direct test involves expressing the candidate gene in a cell line that lacks the native channel (e.g., HEK293 cells). If the expressed protein forms a channel with the same functional fingerprint as the native one, it provides strong evidence for its identity.
-
RNA Interference (RNAi) and CRISPR-Cas9: These gene-silencing techniques are used to reduce or eliminate the expression of the candidate gene in the native cells. A corresponding reduction or loss of the specific channel current strongly implicates the targeted gene.
-
Site-Directed Mutagenesis: This technique involves altering specific amino acids within the channel's putative pore region. Changes in properties like ion selectivity or single-channel conductance after mutation can confirm the role of these residues and, by extension, the identity of the channel protein.
Pharmacological Profiling
Pharmacology offers a complementary method for channel identification. If a known selective blocker or activator of a particular channel family affects the native current in the same way and with the same potency as it does for the cloned channel, this provides compelling evidence for its identity.
Data Presentation: Comparative Analysis
The following tables present hypothetical data from a series of experiments designed to identify the molecular basis of a native this compound-permeable current. The data compares the native channel's properties with those of two potential candidate channels (Candidate A and Candidate B) expressed in a heterologous system.
Table 1: Comparison of Electrophysiological Properties
| Property | Native Channel | Candidate A (Expressed) | Candidate B (Expressed) | Method |
| Relative Ion Permeability (PCa/PNa) | 105 ± 8 | 102 ± 7 | 5 ± 1 | Whole-Cell Patch-Clamp |
| Single-Channel Conductance (pS) | 8.5 ± 0.5 | 8.7 ± 0.6 | 25.1 ± 1.2 | Single-Channel Patch-Clamp |
| Reversal Potential (Erev) in 110 mM CaCl2 (mV) | +58 ± 3 | +57 ± 4 | +25 ± 2 | Whole-Cell Patch-Clamp |
| Inward Rectification | Strong | Strong | Weak | Whole-Cell Patch-Clamp |
Table 2: Comparative Pharmacological Profile
| Compound | Native Channel (IC50 / EC50) | Candidate A (IC50 / EC50) | Candidate B (IC50 / EC50) | Description |
| Blocker X | 55 nM ± 4 nM | 60 nM ± 5 nM | > 10 µM | Known selective antagonist |
| Activator Y | 1.2 µM ± 0.2 µM | 1.5 µM ± 0.3 µM | No effect | Known selective agonist |
Table 3: Effect of Molecular Perturbation on Native Current
| Molecular Intervention | Effect on Native Current Density (pA/pF) | Method |
| Control (Scrambled shRNA) | 15.2 ± 1.8 | Whole-Cell Patch-Clamp |
| shRNA targeting Candidate A | 2.1 ± 0.5 (86% reduction) | Whole-Cell Patch-Clamp |
| shRNA targeting Candidate B | 14.8 ± 2.1 (No significant change) | Whole-Cell Patch-Clamp |
Experimental Protocols
Protocol: Gene Silencing via RNAi Followed by Electrophysiological Recording
This protocol describes a typical experiment to test if silencing a candidate gene reduces the native this compound-permeable current.
-
shRNA Design and Vector Preparation:
-
Design two to three short hairpin RNA (shRNA) sequences targeting the mRNA of the candidate gene. Include a non-targeting (scrambled) shRNA as a negative control.
-
Clone these sequences into a suitable expression vector that also contains a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Cell Culture and Transfection:
-
Culture the native cells (e.g., primary neurons, smooth muscle cells) under standard conditions.
-
Transfect the cells with the shRNA-expressing vectors using a suitable method (e.g., lipofection, electroporation).
-
-
Incubation:
-
Allow 48-72 hours for the shRNA to be expressed and to silence the target gene. The optimal time should be determined empirically.
-
-
Whole-Cell Patch-Clamp Recording:
-
Prepare extracellular and intracellular solutions. The extracellular solution should contain a high concentration of Ca2+ as the charge carrier (e.g., 20 mM CaCl2) and blockers for other potential conductances (e.g., TTX for sodium channels, TEA for potassium channels). The intracellular solution should contain a Ca2+ chelator (e.g., BAPTA) to prevent Ca2+-dependent inactivation.
-
Identify transfected cells by locating GFP-positive cells using fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Apply a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV) to elicit the this compound current.
-
Record the current from multiple cells for each condition (Control, shRNA-A, shRNA-B, etc.).
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., -80 mV).
-
Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF), which accounts for variations in cell size.
-
Statistically compare the current densities between the control and gene-silenced groups (e.g., using a t-test or ANOVA). A significant reduction in current density in the shRNA-treated cells confirms the gene's role in forming the channel.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for channel identification and a representative signaling pathway involving a this compound channel.
Caption: Logical workflow for confirming the molecular identity of an ion channel.
Caption: A representative G-protein coupled receptor (GPCR) signaling pathway activating a this compound channel.
A Guide to the Validation of Mathematical Models in Calcium Dynamics
For researchers, scientists, and drug development professionals, the accurate modeling of intracellular calcium (Ca²⁺) dynamics is paramount for understanding cellular signaling and predicting therapeutic responses. This guide provides a comparative overview of common mathematical modeling approaches, detailing their validation against experimental data and providing the necessary protocols to replicate these findings.
The intricate dance of this compound ions within a cell, rising and falling in response to myriad stimuli, governs a vast array of physiological processes. Mathematical models offer a powerful lens through which to understand these complex dynamics. However, the predictive power of any model is only as strong as its validation. This guide delves into the methodologies used to validate these models, offering a clear comparison of their performance and the experimental techniques that underpin this verification.
Comparing Modeling Approaches: A Quantitative Look
Mathematical models of this compound dynamics range from relatively simple systems of ordinary differential equations (ODEs) to more complex partial differential equations (PDEs) that account for spatial variations. Models can also be categorized as deterministic, assuming a predictable sequence of events, or stochastic, incorporating the inherent randomness of molecular interactions. Furthermore, models can be either mechanistic, aiming to represent the underlying biophysical processes in detail, or phenomenological (empirical), focusing on describing the observed behavior without necessarily detailing the underlying mechanisms.
The choice of model often depends on the specific biological question being addressed. For instance, deterministic models can be reliable for predicting signaling in larger microdomains, while stochastic models are often necessary to capture the nuances of highly localized "nanodomain" signaling.
Below is a summary of quantitative comparisons between different modeling approaches based on their ability to replicate experimental observations.
| Model Type Comparison | Key Findings | Quantitative Metrics/Observations | Reference |
| Deterministic vs. Stochastic Models | Deterministic models can reliably predict this compound dynamics in microdomains (sensor distance > 50 nm from voltage-dependent this compound channels) with an error of less than 20%. Stochastic models are essential for accurately capturing dynamics in nanodomains. | Error < 20% for deterministic models in microdomains. | --INVALID-LINK--1) |
| Mathematical Model vs. Experimental Data | A mathematical model of intracellular Ca²⁺ oscillations was able to predict the period of these oscillations in response to drug treatment in esophageal cancer cells. | The model predicted a period of 89.4 seconds for combined drug treatment, which was consistent with the experimentally measured period. | --INVALID-LINK--2) |
| Mechanistic vs. Phenomenological Models | Mechanistic models provide insights into the underlying causes of observed behaviors, while phenomenological models excel at describing the patterns of those behaviors. A hybrid approach, where mechanistic models are informed by phenomenological data, can be powerful. | Qualitative comparison of explanatory power versus descriptive accuracy. | --INVALID-LINK--3),--INVALID-LINK--4),--INVALID-LINK--5) |
| ODE vs. PDE Models | ODE models can effectively represent the average dynamics of a PDE model in certain contexts, particularly when spatial homogeneity can be assumed. PDE models are necessary to capture spatial gradients and wave propagation of this compound signals. | Qualitative comparison of the ability to represent mean dynamics versus spatial dynamics. | --INVALID-LINK--6) |
Experimental Protocols for Model Validation
The validation of mathematical models of this compound dynamics relies on robust experimental data. Live-cell this compound imaging using fluorescent indicators is a cornerstone technique for generating this data. Below are detailed protocols for two commonly used this compound indicators, Fura-2 AM and Fluo-4 AM.
Fura-2 AM this compound Imaging Protocol
Fura-2 AM is a ratiometric indicator, meaning the ratio of its fluorescence at two different excitation wavelengths is used to determine the intracellular this compound concentration. This property makes it less susceptible to variations in dye concentration and cell thickness.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).--INVALID-LINK--7)
-
Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. For loading, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in the loading buffer. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02%) can aid in dye solubilization.[8][9]
2. Cell Loading:
-
Plate cells on glass coverslips or in imaging-compatible microplates.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[7][10]
-
After incubation, wash the cells twice with the loading buffer (without Fura-2 AM) to remove extracellular dye.--INVALID-LINK--10)
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.--INVALID-LINK--10)
3. Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.--INVALID-LINK--8)
-
Record a baseline fluorescence ratio before applying any stimulus.
-
Apply the stimulus of interest and record the changes in the 340/380 nm fluorescence ratio over time.
4. Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated for each time point.
-
This ratio can be converted to intracellular this compound concentration using the Grynkiewicz equation, which requires calibration with solutions of known this compound concentrations.--INVALID-LINK--10)
Fluo-4 AM this compound Imaging Protocol
Fluo-4 AM is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to this compound. It is well-suited for high-throughput screening and detecting rapid this compound transients.
1. Reagent Preparation:
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.--INVALID-LINK--11)
-
Loading Buffer: Prepare a physiological salt solution (e.g., HBSS with HEPES). Dilute the Fluo-4 AM stock solution to a final concentration of 1-5 µM in the loading buffer. The addition of Pluronic F-127 (0.02%) is recommended to aid in dye loading.[11][12]
2. Cell Loading:
-
Plate cells on a suitable imaging plate or dish.
-
Aspirate the culture medium and wash the cells once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C.--INVALID-LINK--11)
-
Wash the cells thoroughly with dye-free buffer to remove excess extracellular dye.--INVALID-LINK--11)
-
Incubate for an additional 30 minutes to allow for complete de-esterification.--INVALID-LINK--11)
3. Imaging:
-
Acquire a baseline fluorescence image before stimulation.
-
Excite the cells at ~490 nm and collect the emission at ~515 nm.--INVALID-LINK--13)
-
Add the stimulus and record the changes in fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence is typically expressed as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Visualizing this compound Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the systems being modeled, we provide diagrams of key this compound signaling pathways and a typical experimental workflow for model validation. These diagrams are generated using the DOT language and can be visualized with Graphviz.
Caption: A simplified diagram of the IP₃-mediated this compound signaling pathway.
Caption: Workflow for the validation of mathematical models of this compound dynamics.
References
- 1. Modeling this compound Cycling in the Heart: Progress, Pitfalls, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a Mathematical Model of Intracellular this compound Dynamics for Evaluating Combined Anticancer Effects of Afatinib and RP4010 in Esophageal Cancer [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Bridging Mechanistic and Phenomenological Models of Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterising the Behaviour of a Structured PDE Model of the Cell Cycle in Contrast to a Corresponding ODE System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calciumnetexplorer: an R package for network analysis of this compound imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking spike rate inference in population this compound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Benchmarking Spike Rate Inference in Population this compound Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Scale Computational Modeling of Spatial this compound Handling From Nanodomain to Whole-Heart: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Diffusion Modeling of this compound Dynamics with Realistic ER Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mathematical model of this compound dynamics in HSY cells | PLOS Computational Biology [journals.plos.org]
Comparative & Mechanistic
The Divalent Cations: A Comparative Guide to the Roles of Calcium and Magnesium in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biochemistry, divalent cations are indispensable players, acting as crucial cofactors and regulators of a vast array of enzymatic reactions. Among these, calcium (Ca²⁺) and magnesium (Mg²⁺) are two of the most abundant and functionally significant. While sharing the same +2 charge, their distinct physicochemical properties dictate remarkably different, and at times opposing, roles in enzyme catalysis and regulation. This guide provides an objective comparison of the functions of this compound and magnesium in enzymatic reactions, supported by experimental data, detailed methodologies, and visual representations of key pathways.
At a Glance: Key Differences in Enzymatic Roles
| Feature | This compound (Ca²⁺) | Magnesium (Mg²⁺) |
| Primary Role | Primarily a signaling molecule and allosteric activator. | Predominantly a catalytic cofactor, often complexed with ATP. |
| Binding Affinity | Binds to proteins with high specificity, often in specialized motifs (e.g., EF-hands). | Binds to a wide range of enzymes, frequently coordinating with phosphate (B84403) groups of substrates. |
| Coordination Geometry | Flexible, typically adopting 7- or 8-coordinate geometries (e.g., pentagonal bipyramidal). | Prefers a stricter octahedral (6-coordinate) geometry. |
| Ionic Radius | Larger ionic radius (~1.00 Å). | Smaller ionic radius (~0.72 Å). |
| Typical Concentration | Intracellular free concentrations are tightly regulated at very low levels (~100 nM), with large transient increases upon stimulation. | Intracellular free concentrations are relatively stable and much higher (~0.5-1.0 mM). |
| Effect on ATP-Dependent Enzymes | Often inhibitory or a less effective activator compared to Mg²⁺. | Essential for the activity of virtually all ATP-dependent enzymes, stabilizing the triphosphate chain.[1] |
Quantitative Comparison of Enzyme Kinetics
The differential effects of this compound and magnesium on enzyme activity are quantitatively reflected in their kinetic parameters. The following tables summarize experimental data for several key enzymes, highlighting the impact of each cation on Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic efficiency (kcat/Kₘ).
Table 1: Protein Kinase A (PKA) Activity
| Divalent Cation | Kₘ (ATP, µM) | Vₘₐₓ (nmol/min/mg) | Relative Activity (%) |
| 1 mM Mg²⁺ | 22.1 ± 1.8 | 458 ± 18 | 100 |
| 1 mM Ca²⁺ | 9.2 ± 0.8 | 17 ± 2 | ~3.7 |
Data sourced from studies on cAMP-dependent protein kinase. The results demonstrate that while Ca²⁺ can facilitate ATP binding with a higher affinity (lower Kₘ), it significantly reduces the maximal velocity of the phosphoryl transfer reaction, rendering Mg²⁺ the far more effective cofactor for PKA's catalytic activity.
Table 2: Mitochondrial Hsp90 (TRAP1) ATPase Activity
| Divalent Cation | Kₘ (ATP, µM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Mg²⁺ | 59 | 0.45 | 127 |
| Ca²⁺ | 13 | 0.85 | 1090 |
This data reveals that for the mitochondrial Hsp90 chaperone TRAP1, Ca²⁺ can surprisingly support higher ATPase activity than Mg²⁺ at saturating ATP concentrations, showcasing a higher turnover number (kcat) and catalytic efficiency.
Table 3: Bacillus stearothermophilus DNA Polymerase I
| Divalent Cation | Kₘ (dATP, µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Mg²⁺ | 4.5 | 9.1 | 2.0 x 10⁶ |
| Ca²⁺ | 250 | 0.003 | 12 |
In the case of this DNA polymerase, Mg²⁺ is clearly the preferred cofactor, exhibiting a much lower Kₘ and a significantly higher kcat, resulting in a catalytic efficiency that is orders of magnitude greater than with Ca²⁺.[2] Ca²⁺ is a poor substitute, leading to a dramatic decrease in both substrate affinity and turnover.
Experimental Protocols
Protocol 1: Comparative Kinase Activity Assay
This protocol outlines a method to compare the effects of Ca²⁺ and Mg²⁺ on the activity of a generic serine/threonine kinase using a radioactivity-based assay.
Materials:
-
Purified kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)
-
Peptide substrate
-
[γ-³²P]ATP
-
100 mM MgCl₂ stock solution
-
100 mM CaCl₂ stock solution
-
100 mM EDTA solution
-
P81 phosphocellulose paper
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare two sets of kinase reaction mixtures. For each reaction, combine the kinase reaction buffer, peptide substrate, and purified kinase.
-
To the "Magnesium" set, add MgCl₂ to a final concentration of 10 mM.
-
To the "this compound" set, add CaCl₂ to a final concentration of 10 mM.
-
Initiate the reactions by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, 30 minutes).
-
Stop the reactions by adding an equal volume of 100 mM EDTA.
-
Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and let them air dry.
-
Place the dried papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity (e.g., in pmol of phosphate incorporated per minute per mg of enzyme) for both conditions and compare the results.
Protocol 2: Comparative Pyrophosphatase Activity Assay
This protocol describes a colorimetric method to compare the influence of Ca²⁺ and Mg²⁺ on the activity of inorganic pyrophosphatase.
Materials:
-
Purified inorganic pyrophosphatase
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
1 M MgCl₂ stock solution
-
1 M CaCl₂ stock solution
-
100 mM Sodium Pyrophosphate (Na₄P₂O₇) solution
-
Malachite Green-Ammonium Molybdate colorimetric reagent
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
Set up two sets of reaction wells in a 96-well plate.
-
To the "Magnesium" set, add assay buffer and MgCl₂ to a final concentration of 5 mM.
-
To the "this compound" set, add assay buffer and CaCl₂ to a final concentration of 5 mM.
-
Add the purified inorganic pyrophosphatase to all wells.
-
Initiate the reaction by adding sodium pyrophosphate to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding the Malachite Green-Ammonium Molybdate reagent. This reagent will form a colored complex with the free phosphate produced.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at a wavelength of ~620 nm using a microplate reader.
-
Determine the concentration of phosphate released in each reaction using the standard curve.
-
Compare the pyrophosphatase activity in the presence of Mg²⁺ and Ca²⁺.
Signaling Pathways and Logical Relationships
This compound-Calmodulin Signaling Pathway
This compound's role as a second messenger is exemplified by the calmodulin signaling pathway. An external signal triggers the influx of Ca²⁺ into the cytosol, where it binds to and activates calmodulin. The Ca²⁺-calmodulin complex then modulates the activity of a multitude of downstream enzymes, such as calcineurin and CaM kinases, to elicit a cellular response.
References
A Comparative Guide to the Molecular Mechanisms of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Store-Operated Calcium Entry (SOCE) with alternative this compound influx mechanisms, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Core Mechanism of Store-Operated this compound Entry (SOCE)
Store-operated this compound entry is a crucial signaling pathway that replenishes this compound (Ca²⁺) in the endoplasmic reticulum (ER) and generates sustained Ca²⁺ signals for various cellular functions. The primary molecular players in this process are the stromal interaction molecule (STIM) proteins, which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the highly Ca²⁺-selective channel in the plasma membrane.[1][2][3]
The process is initiated by the depletion of Ca²⁺ from the ER, often triggered by signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃).[2][4] This depletion is sensed by the EF-hand domains of STIM proteins located in the ER lumen.[2] Upon Ca²⁺ dissociation, STIM proteins undergo a conformational change, oligomerize, and translocate to regions of the ER that are in close proximity to the plasma membrane, forming so-called puncta.[5][6] At these ER-plasma membrane junctions, the activated STIM proteins directly interact with and activate Orai channels, leading to the influx of extracellular Ca²⁺ into the cell.[3][6] This influx is measured electrophysiologically as the Ca²⁺ release-activated Ca²⁺ (CRAC) current, which is characterized by its high selectivity for Ca²⁺, low single-channel conductance, and inward rectification.[6]
Signaling Pathway of Store-Operated this compound Entry
Comparison of this compound Entry Mechanisms
While SOCE is a primary mechanism for Ca²⁺ influx in many non-excitable cells, several other pathways contribute to intracellular Ca²⁺ signaling. The following tables provide a quantitative comparison of SOCE with key alternative mechanisms.
Table 1: Comparison of Activation Mechanisms and Key Proteins
| Feature | Store-Operated this compound Entry (SOCE) | Receptor-Operated this compound Entry (ROCE) | Voltage-Gated this compound Channels (VGCCs) | Sodium-Calcium Exchanger (NCX) - Reverse Mode |
| Primary Activation Signal | Depletion of intracellular Ca²⁺ stores[2][4] | Receptor activation by agonists, often involving second messengers like diacylglycerol (DAG)[7][8] | Depolarization of the plasma membrane[9][10] | High intracellular Na⁺ concentration and membrane depolarization[11] |
| Key Channel Proteins | Orai1, Orai2, Orai3[4] | TRPC channels (e.g., TRPC3, TRPC6, TRPC7)[6][12] | Ca_v_ channels (e.g., L-type, N-type, T-type)[10] | NCX1, NCX2, NCX3[13] |
| Key Sensor/Regulatory Proteins | STIM1, STIM2[2] | G-proteins, Phospholipase C (PLC)[8] | Voltage-sensing domains within the α1 subunit[3] | Intracellular Na⁺ and Ca²⁺ binding sites[11] |
Table 2: Comparison of Electrophysiological Properties
| Property | SOCE (I_CRAC_) | ROCE (TRPC-mediated) | VGCCs | NCX (Reverse Mode) |
| Ion Selectivity (P_Ca_ / P_Na_) | Highly Ca²⁺ selective (>1000)[14] | Non-selective to moderately Ca²⁺ selective (1-10)[15] | Highly Ca²⁺ selective[10] | 3 Na⁺ out for 1 Ca²⁺ in[11] |
| Single-Channel Conductance | Very low (~24 fS in 20 mM Ca²⁺)[14] | Low to moderate (e.g., TRPC5 ~60 pS with monovalents)[16] | Varies by subtype (e.g., L-type ~25 pS with Ba²⁺) | Not a channel, but a transporter |
| Typical Current Density | Small (e.g., -1 to -5 pA/pF)[15][17] | Variable, can be larger than I_CRAC_[15] | Large, especially in excitable cells | Dependent on ionic gradients and membrane potential |
| Current-Voltage (I-V) Relationship | Strong inward rectification[6] | Linear or outwardly rectifying[16] | Varies by subtype | Reversal potential depends on Na⁺ and Ca²⁺ gradients |
Table 3: Comparison of Pharmacological Profiles
| Pharmacological Agent | SOCE (Orai1) | ROCE (TRPC Channels) | VGCCs (L-type) |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Potent inhibitor (IC₅₀ ~1-5 µM), can also potentiate at low concentrations[18] | Inhibits some (e.g., TRPC3, TRPC6), but can activate others (e.g., TRPV1-3)[19][20] | Generally not a primary target |
| SKF-96365 | Inhibitor (IC₅₀ ~10-20 µM) | Broad spectrum inhibitor | Can inhibit at higher concentrations |
| YM-58483 (BTP2) | Potent and selective inhibitor (IC₅₀ ~10-100 nM)[3] | Generally less effective or ineffective | No significant effect |
| Verapamil / Diltiazem | No significant effect | No significant effect | Potent blockers |
| Gadolinium (Gd³⁺) | Potent blocker at low µM concentrations | Potent blocker | Can block, but less specific |
Detailed Experimental Protocols
FRET (Förster Resonance Energy Transfer) for STIM1-Orai1 Interaction
This protocol allows for the visualization and quantification of the close proximity between STIM1 and Orai1, indicative of their direct interaction.[9]
Experimental Workflow for FRET Imaging
Methodology:
-
Cell Culture and Transfection: HEK293 or other suitable cells are cultured on glass-bottom dishes. Cells are co-transfected with plasmids encoding STIM1-CFP (donor) and Orai1-YFP (acceptor) using a suitable transfection reagent.
-
Imaging: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a heated stage, CO₂ incubator, and appropriate filter sets for CFP and YFP.
-
Image Acquisition:
-
Acquire a pre-stimulation image in the CFP channel (excitation ~430 nm, emission ~475 nm), YFP channel (excitation ~500 nm, emission ~535 nm), and FRET channel (excitation ~430 nm, emission ~535 nm).
-
Initiate store depletion by adding thapsigargin (final concentration 1-2 µM).
-
Acquire images in all three channels every 10-30 seconds for 10-15 minutes.
-
-
Data Analysis: Correct for background fluorescence and spectral bleed-through. Calculate a normalized FRET index (e.g., using the Xia and Liu method) for each cell over time. An increase in the FRET signal indicates that STIM1 and Orai1 are in close proximity (<10 nm).[9]
TIRF (Total Internal Reflection Fluorescence) Microscopy for STIM1 Puncta Visualization
TIRF microscopy selectively excites fluorophores in a thin layer (~100 nm) near the coverslip, making it ideal for visualizing STIM1 translocation to the ER-plasma membrane junctions.
Methodology:
-
Cell Preparation: Plate cells transfected with a fluorescently tagged STIM1 (e.g., STIM1-YFP) onto high-quality glass coverslips.
-
Microscopy: Use a TIRF microscope equipped with a high numerical aperture objective (NA > 1.4).
-
Imaging:
-
Place the coverslip on the microscope stage with an appropriate imaging buffer.
-
Focus on the cell-coverslip interface and adjust the laser angle to achieve total internal reflection.
-
Acquire baseline images of STIM1-YFP fluorescence, which should appear diffuse throughout the ER.
-
Induce store depletion with thapsigargin (1-2 µM) or ionomycin (1-5 µM).
-
Acquire time-lapse images to visualize the formation of bright, distinct STIM1 puncta at the plasma membrane.
-
-
Analysis: The number, size, and intensity of the puncta can be quantified using image analysis software like ImageJ.
Patch-Clamp Electrophysiology for Measuring CRAC Current (I_CRAC_)
Whole-cell patch-clamp is the gold standard for directly measuring the ion flux through CRAC channels.[3][8]
Experimental Workflow for I_CRAC_ Recording
Solutions:
-
Extracellular Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES; pH 7.2.
Procedure:
-
Establish a whole-cell recording configuration.
-
The high concentration of BAPTA in the pipette solution will passively deplete the ER of Ca²⁺, leading to the activation of CRAC channels.
-
Monitor the development of the inward current at a holding potential of -80 mV. The current typically develops over 5-10 minutes.
-
Once a stable I_CRAC_ is established, apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) to determine the I-V relationship.
-
Pharmacological agents can be applied via the bath perfusion system to assess their effects on the channel.
Conclusion
Store-operated this compound entry is a highly specialized and tightly regulated mechanism for Ca²⁺ influx, distinguished by its unique activation trigger, high Ca²⁺ selectivity, and specific molecular components. In contrast, alternative pathways like ROCE and VGCCs are activated by different signals and exhibit distinct ion selectivity and pharmacological profiles. Understanding these differences is critical for researchers in basic science and for professionals in drug development aiming to selectively target specific Ca²⁺ signaling pathways implicated in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the detailed investigation of these intricate molecular mechanisms.
References
- 1. The Heart of the Matter: Voltage-Gated this compound Channels in Cardiovascular Disease | Proteintech Group [ptglab.com]
- 2. Receptor- and store-operated mechanisms of this compound entry during the nanosecond electric pulse-induced cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Voltage-gated this compound channel - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Regulatory mechanisms controlling store-operated this compound entry [frontiersin.org]
- 6. TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacology of Store-Operated this compound Entry Channels - this compound Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Voltage-Gated this compound Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated this compound channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 12. mdpi.com [mdpi.com]
- 13. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 14. Sorting out MIC, TRP, and CRAC Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Density of functional Ca2+ release-activated Ca2+ (CRAC) channels declines after T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Requirement for Orai1 in Store-operated TRPC1-STIM1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Calcium-Induced Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Calcium-induced this compound release (CICR) is a fundamental signaling mechanism in a multitude of cell types, playing a pivotal role in processes ranging from muscle contraction to neurotransmission. This guide provides a comparative overview of the key molecular players in CICR, focusing on the ryanodine (B192298) receptor (RyR) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). We will delve into their distinct activation mechanisms, pharmacological modulation, and the experimental techniques used to investigate their function.
Core Mechanisms of CICR: A Tale of Two Receptors
At the heart of CICR are two major families of intracellular this compound channels: the ryanodine receptors (RyRs) and the inositol 1,4,5-trisphosphate receptors (IP3Rs). Both are responsible for the release of Ca²⁺ from intracellular stores, primarily the endoplasmic and sarcoplasmic reticulum (ER/SR), but they are gated by different initial signals.[1][2]
Ryanodine Receptors (RyRs) are activated by a rise in cytosolic Ca²⁺, creating a positive feedback loop where a small initial influx of Ca²⁺ triggers a much larger release from the ER/SR.[3] This process is central to excitation-contraction coupling in cardiac and skeletal muscle.[1]
Inositol 1,4,5-Trisphosphate Receptors (IP3Rs) , on the other hand, are gated by the second messenger inositol 1,4,5-trisphosphate (IP3). The binding of IP3, along with Ca²⁺, opens the channel to release stored this compound.[3] This pathway is crucial in a wide array of cellular signaling cascades initiated by hormones and neurotransmitters.
The interplay and occasional crosstalk between these two receptor types add another layer of complexity to Ca²⁺ signaling, allowing for fine-tuned and highly localized this compound signals within the cell.[2]
Signaling Pathway of this compound-Induced this compound Release
Caption: General signaling pathway of this compound-Induced this compound Release (CICR).
Comparative Analysis of RyR and IP3R Properties
While both RyR and IP3R are tetrameric this compound channels, they exhibit distinct structural and functional characteristics. They share about 20-30% sequence identity in three conserved regions.[4] A key difference is the presence of the RyR domain in the regulatory region of ryanodine receptors, which is absent in IP3Rs.[4]
| Feature | Ryanodine Receptor (RyR) | Inositol 1,4,5-Trisphosphate Receptor (IP3R) |
| Primary Activator | Cytosolic Ca²⁺ | Inositol 1,4,5-trisphosphate (IP3) and Ca²⁺ |
| Gating Mechanism | Primarily Ca²⁺-induced Ca²⁺ release (CICR). In skeletal muscle, also involves direct mechanical coupling to DHPRs. | Ligand-gated, requiring both IP3 and Ca²⁺ for full activation.[3] |
| Ca²⁺ Sensitivity | Biphasic: activated by micromolar [Ca²⁺] and inhibited by millimolar [Ca²⁺]. | Biphasic: activated by nanomolar to low micromolar [Ca²⁺] and inhibited by higher micromolar [Ca²⁺]. |
| Single-Channel Conductance | High conductance (e.g., ~770 pS with K⁺ as the charge carrier). | Lower conductance than RyRs (e.g., ~390 pS with Cs⁺).[5] |
| Isoforms | RyR1 (skeletal muscle), RyR2 (cardiac muscle), RyR3 (brain and other tissues). | IP3R1, IP3R2, IP3R3 (widespread distribution with varying tissue-specific expression). |
| Physiological Role | Excitation-contraction coupling in muscle, neuronal signaling. | Diverse cellular signaling, fertilization, cell proliferation, apoptosis. |
Pharmacological Modulation: A Comparative Toolkit
A variety of pharmacological agents are used to dissect the roles of RyR and IP3R in cellular processes. These modulators can be categorized as activators/agonists or inhibitors/antagonists.
Modulators of Ryanodine Receptors
| Compound | Action | Potency (IC50/EC50/Ki) | Notes |
| Ryanodine | Biphasic: Activator at low (nM) concentrations, Inhibitor at high (µM) concentrations. | IC50: 2.8 nM (cardiac muscle), 10 nM (skeletal muscle). | A plant alkaloid that locks the channel in an open or closed state depending on the concentration. |
| Caffeine | Activator | mM range. | Increases the sensitivity of RyR to Ca²⁺. |
| 4-Chloro-m-cresol (4-CMC) | Activator | µM range. | A potent and direct activator of RyRs. |
| Ruthenium Red | Inhibitor | µM range. | A non-specific blocker of various this compound channels. |
| Dantrolene | Inhibitor | Ki: ~150 nM (RyR1). | A muscle relaxant used to treat malignant hyperthermia. |
| FLA 365 | Inhibitor | IC50: ~1-1.5 µM. | Preferentially blocks RyRs with limited effects on IP3Rs at lower concentrations. |
Modulators of IP3 Receptors
| Compound | Action | Potency (IC50/EC50/Ki) | Notes |
| Inositol 1,4,5-trisphosphate (IP3) | Agonist | Endogenous ligand. | Activates all IP3R subtypes. |
| Adenophostin A | Agonist | Potent agonist, often more potent than IP3. | A naturally occurring, high-affinity agonist. |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Inhibitor | µM range. | A membrane-permeable modulator with some non-specific effects.[6] |
| Xestospongin C | Inhibitor | µM range. | A membrane-permeable inhibitor derived from a marine sponge. |
| Heparin | Inhibitor | - | A competitive antagonist, not membrane-permeable. |
| Caffeine | Inhibitor | mM range. | Can inhibit IP3Rs at high concentrations. |
Experimental Protocols for Studying CICR
Investigating the intricacies of CICR requires specialized experimental techniques. Below are overviews of two common methods used to measure Ca²⁺ release through RyR and IP3R channels.
Fluo-4 AM this compound Imaging for Cellular CICR
This method allows for the visualization of changes in intracellular Ca²⁺ concentration in living cells using a fluorescent indicator.
Experimental Workflow for Fluo-4 AM this compound Imaging
Caption: Workflow for measuring intracellular this compound changes using Fluo-4 AM.
Detailed Protocol Steps:
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (0.02-0.04% w/v) to aid dye solubilization, and a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[7][8]
-
Cell Loading: Wash the cells with the physiological buffer and then incubate them in the Fluo-4 AM loading solution for 15-60 minutes at 20-37°C.[9] The optimal conditions should be determined empirically for each cell type.
-
Washing and De-esterification: After loading, wash the cells with fresh, warm physiological buffer to remove extracellular dye.[9] Then, incubate the cells for an additional 30 minutes in dye-free buffer to allow for the complete de-esterification of the Fluo-4 AM by cytosolic esterases, trapping the fluorescent indicator inside the cells.[9]
-
Imaging: Mount the dish on a confocal microscope equipped for live-cell imaging. Acquire a baseline fluorescence reading before stimulation.
-
Stimulation and Recording: Apply the stimulus of interest (e.g., an agonist to trigger IP3 production or a depolarizing agent) and immediately begin time-lapse imaging to record the changes in fluorescence intensity, which correspond to changes in intracellular Ca²⁺ concentration.[10]
-
Data Analysis: Analyze the recorded images to quantify the fluorescence intensity changes over time. The data is often expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).[10]
Planar Lipid Bilayer for Single-Channel Recording
This electrophysiological technique allows for the direct measurement of ion channel activity at the single-molecule level by reconstituting purified receptor proteins into an artificial lipid membrane.
Experimental Workflow for Planar Lipid Bilayer Recording
Caption: Workflow for single-channel recording using the planar lipid bilayer technique.
Detailed Protocol Steps:
-
Chamber and Aperture Preparation: The experimental setup consists of two chambers (cis and trans) separated by a thin partition with a small aperture (50-250 µm in diameter).[11]
-
Bilayer Formation: A solution of phospholipids (B1166683) dissolved in an organic solvent is "painted" across the aperture. The solvent dissolves into the aqueous solution, leaving a stable lipid bilayer spanning the hole.[11][12] The formation of the bilayer is monitored electrically by measuring the capacitance.
-
Channel Incorporation: Purified RyR or IP3R proteins, often in the form of proteoliposomes or micelles, are added to one of the chambers (typically the cis chamber).[11] The channels will spontaneously incorporate into the lipid bilayer.
-
Recording Conditions: The chambers are filled with solutions containing the ions to be studied (e.g., Ca²⁺, K⁺, Cs⁺). A voltage is applied across the bilayer using a voltage-clamp amplifier, and the resulting current is measured.
-
Modulation and Recording: Activators (e.g., Ca²⁺, ATP, IP3) and inhibitors can be added to the chambers to study their effects on channel gating. The electrical current flowing through a single channel is recorded as discrete steps corresponding to the channel opening and closing.
-
Data Analysis: The recorded single-channel currents are analyzed to determine key biophysical properties, including single-channel conductance, open probability (Po), and mean open and closed times.
Conclusion
The study of this compound-induced this compound release provides a fascinating window into the complexity of cellular signaling. The distinct yet interconnected roles of ryanodine and IP3 receptors allow for a highly versatile and tightly regulated system of intracellular this compound control. By employing a combination of pharmacological tools and sophisticated experimental techniques such as live-cell imaging and single-channel recording, researchers can continue to unravel the mechanistic insights of this vital physiological process, paving the way for new therapeutic interventions in a wide range of diseases.
References
- 1. This compound-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between ryanodine receptors and IP3 receptors as a factor shaping spontaneous Ca2+-release events in rabbit portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Fragmentation As a Regulatory Mechanism: Insights from Two Different Ca2+ Channels, RyR1 and IP3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. hellobio.com [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Decoding Calcium Signals: A Comparative Guide to Calmodulin, Troponin C, and Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Calcium (Ca²⁺), a ubiquitous second messenger, orchestrates a vast array of cellular processes. The specificity of the cellular response to Ca²⁺ signals is determined by a diverse cast of effector proteins that decode these signals. This guide provides a comparative analysis of three key Ca²⁺ effector proteins: calmodulin (CaM), troponin C (TnC), and protein kinase C (PKC). We will delve into their distinct mechanisms of Ca²⁺ decoding, downstream signaling pathways, and the experimental methodologies used to characterize their function.
Quantitative Comparison of this compound-Binding Properties
The ability of these proteins to decode Ca²⁺ signals is fundamentally linked to their this compound-binding affinities and kinetics. The following table summarizes key quantitative parameters for each protein.
| Effector Protein | This compound Binding Affinity (Kd) | Number of Ca²⁺ Binding Sites | Key Downstream Targets | Primary Cellular Function |
| Calmodulin (CaM) | Average apparent Kd ~5 µM; C-lobe: ~1 µM, N-lobe: ~12 µM[1] | 4 EF-hands[2] | Ca²⁺/calmodulin-dependent kinases (e.g., CaMKII), phosphatases, ion channels[3][4] | Diverse signaling in all eukaryotic cells, including neurotransmission, metabolism, and smooth muscle contraction[4] |
| Troponin C (TnC) | Regulatory site II (cTnC): ~2-8 µM[5][6]; N-terminal domain (cTnC): ~15.2 µM[7] | 4 EF-hands (3 in cardiac TnC)[8] | Troponin I (TnI)[9] | Regulation of striated muscle contraction[10] |
| Protein Kinase C (cPKC) | Phospholipid-dependent; ~40 µM Ca²⁺ for midpoint of membrane binding[11] | 1 C2 domain (conventional PKCs) | Wide range of cellular proteins involved in cell growth, proliferation, and apoptosis[12] | Signal transduction, regulation of gene expression and cell cycle[12][13] |
Signaling Pathways and Mechanisms of Action
The distinct downstream effects of these proteins are a direct consequence of their unique signaling pathways.
Calmodulin (CaM) Signaling
Upon binding Ca²⁺, calmodulin undergoes a significant conformational change, exposing hydrophobic patches that allow it to interact with and modulate the activity of a multitude of target proteins.[14] This versatile mechanism allows CaM to act as a central hub in Ca²⁺ signaling, influencing numerous cellular processes.
Troponin C (TnC) and Muscle Contraction
In striated muscle, the binding of Ca²⁺ to the regulatory N-terminal domain of troponin C initiates a series of conformational changes within the troponin complex.[9] This leads to the movement of tropomyosin on the actin filament, exposing myosin-binding sites and triggering muscle contraction.[9]
Protein Kinase C (PKC) Activation
Conventional PKC isoforms require both Ca²⁺ and diacylglycerol (DAG) for their activation.[15] An increase in intracellular Ca²⁺ promotes the translocation of PKC from the cytosol to the plasma membrane.[15] At the membrane, PKC binds to DAG, leading to the release of its autoinhibitory pseudosubstrate and full activation of its kinase activity.[15]
Experimental Protocols
Accurate characterization of these Ca²⁺ effector proteins relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein (e.g., calmodulin) and the ligand (CaCl₂) extensively against the same buffer to minimize heats of dilution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the CaCl₂ solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the CaCl₂ solution into the protein solution.
-
A control experiment, titrating CaCl₂ into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Stopped-Flow Fluorescence Spectroscopy for Measuring Binding Kinetics
Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the binding and dissociation of Ca²⁺, on a millisecond timescale.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein of interest (e.g., troponin C) and a fluorescent Ca²⁺ indicator (e.g., Quin-2) or utilize intrinsic tryptophan fluorescence.
-
Prepare a solution of CaCl₂ at a known concentration.
-
Ensure both solutions are in the same buffer and at the desired temperature.
-
-
Stopped-Flow Measurement:
-
Load the protein solution into one syringe of the stopped-flow instrument and the CaCl₂ solution into the other.
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the change in fluorescence intensity over time as Ca²⁺ binds to the protein.
-
For dissociation rate (k_off) measurements, a solution of the Ca²⁺-saturated protein is rapidly mixed with a solution containing a Ca²⁺ chelator (e.g., EGTA).
-
-
Data Analysis:
-
The resulting kinetic trace (fluorescence vs. time) is fitted to an appropriate exponential equation to determine the observed rate constant (k_obs).
-
The association rate constant (k_on) and dissociation rate constant (k_off) can be determined from a series of experiments with varying reactant concentrations.
-
In Vitro Kinase Assay for Identifying PKC Substrates
In vitro kinase assays are used to determine if a protein is a direct substrate of a specific kinase, such as PKC.[5]
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing ATP (often radiolabeled with ³²P), MgCl₂, a PKC activator cocktail (phosphatidylserine and diacylglycerol), and the purified, active PKC enzyme.[5]
-
Add the purified putative substrate protein to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
-
Detection of Phosphorylation:
-
Radiolabeling: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.
-
Non-Radioactive: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate or a pan-phosphoserine/threonine antibody.[6]
-
-
Analysis:
-
The presence of a phosphorylated substrate in the reaction containing PKC, but not in a control reaction without the kinase, indicates that the protein is a direct substrate of PKC.
-
Experimental Workflow for Studying this compound Signaling
A typical workflow for investigating the role of a Ca²⁺ effector protein in a cellular signaling pathway is outlined below.
References
- 1. Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for Quantitative Analysis of this compound Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C interaction with this compound: a phospholipid-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-dependent activation of protein kinase C. The role of the C2 domain in divalent cation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound signaling: A tale for all seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does protein kinase C require Ca2+ for activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 15. Stopped-flow kinetics of the interaction of the fluorescent this compound indicator Quin 2 with this compound ions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Calcium in Synaptic Plasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium ions (Ca²⁺) are pivotal second messengers in the intricate signaling cascades that underpin synaptic plasticity, the cellular basis of learning and memory. The precise spatiotemporal dynamics of intracellular this compound elevations dictate the direction of synaptic strength modification, leading to either long-term potentiation (LTP) or long-term depression (LTD). This guide provides a comparative analysis of the mechanistic role of this compound in these two opposing forms of synaptic plasticity, supported by experimental data and detailed methodologies.
This compound Dynamics: The Fulcrum of Synaptic Strength
The differential outcomes of LTP and LTD are critically dependent on the amplitude and duration of postsynaptic this compound transients.[1][2] High-frequency stimulation (HFS) protocols, which typically induce LTP, cause a large and transient increase in intracellular this compound, whereas low-frequency stimulation (LFS) protocols that trigger LTD result in a more modest and prolonged this compound elevation.[1][2]
Table 1: Comparison of this compound Signal Characteristics for LTP and LTD Induction in the Hippocampal CA1 Region
| Parameter | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) | Key References |
| Induction Stimulus | High-Frequency Stimulation (e.g., 100 Hz for 1s) | Low-Frequency Stimulation (e.g., 1-5 Hz for several minutes) | [2][3][4][5] |
| Ca²⁺ Influx Amplitude | High, brief, and large magnitude | Modest, prolonged, and smaller magnitude | [1][2] |
| Primary Ca²⁺ Sources | NMDA Receptors (NMDARs), Voltage-Gated this compound Channels (VGCCs) | NMDA Receptors (NMDARs), L-type VGCCs, internal stores | [6] |
| Key Downstream Effectors | Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | Calcineurin (a protein phosphatase) | [7][8] |
Key Molecular Players in this compound-Mediated Plasticity
The differential this compound signals are decoded by a sophisticated molecular machinery, primarily involving protein kinases and phosphatases.
Table 2: Comparison of Downstream Signaling Pathways in LTP and LTD
| Feature | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) | Key References |
| Primary this compound Sensor | Calmodulin (CaM) | Calmodulin (CaM) | [7][9] |
| Key Kinase/Phosphatase | CaMKII | Calcineurin (PP2B) | [7][8] |
| Mechanism of Action | Phosphorylation of AMPA receptors and other substrates, leading to increased receptor insertion and/or conductance. | Dephosphorylation of AMPA receptors and other substrates, leading to receptor internalization. | [10] |
| NMDA Receptor Subunit Preference | GluN2A-containing NMDARs are often implicated. | GluN2B-containing NMDARs are frequently involved. | [11][12][13][14] |
Below is a diagram illustrating the core signaling pathways for LTP and LTD.
References
- 1. Selective induction of LTP and LTD by postsynaptic [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound Input Frequency, Duration and Amplitude Differentially Modulate the Relative Activation of Calcineurin and CaMKII | PLOS One [journals.plos.org]
- 9. Calmodulin Mediates Differential Sensitivity of CaMKII and Calcineurin to Local Ca2+ in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic Plasticity in Alzheimer’s Disease: Bridging Molecular Data and Computational Models [scirp.org]
- 11. The Effects of NMDA Subunit Composition on this compound Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA Receptor-Mediated this compound Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NMDA receptor subunit composition controls synaptic plasticity by regulating binding to CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Determinants of Calcium Selectivity in Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms governing calcium selectivity in three major families of ion channels: Voltage-gated this compound (CaV) channels, Transient Receptor Potential Vanilloid 6 (TRPV6) channels, and N-methyl-D-aspartate (NMDA) receptors. Understanding these determinants is crucial for basic research and the development of targeted therapeutics for a wide range of physiological and pathological processes.
Key Molecular Determinants of this compound Selectivity
The ability of certain ion channels to selectively allow the passage of this compound ions (Ca²⁺) while excluding other cations, such as sodium (Na⁺), is fundamental to cellular signaling. This selectivity is primarily achieved through a specialized region within the channel's pore known as the selectivity filter. The architecture and chemical properties of this filter dictate the channel's preference for Ca²⁺.
Voltage-Gated this compound (CaV) Channels
CaV channels are renowned for their high fidelity in selecting Ca²⁺ over other ions, a critical feature for their roles in muscle contraction, neurotransmitter release, and gene expression.[1] This high selectivity is attributed to a locus of four highly conserved glutamate (B1630785) residues (the EEEE locus), one contributed by each of the four homologous domains of the α1 subunit.[1][2] These negatively charged glutamate side chains create a high-affinity binding site for Ca²⁺ within the pore.[1][3] The prevailing model suggests that the strong binding of Ca²⁺ effectively blocks the passage of more abundant monovalent cations like Na⁺.[4] The rapid flux of Ca²⁺ ions is thought to occur via a "knock-off" mechanism, where the electrostatic repulsion between multiple Ca²⁺ ions occupying the filter facilitates their movement through the pore.[4]
Transient Receptor Potential Vanilloid 6 (TRPV6) Channels
TRPV6 channels are epithelial this compound channels that play a pivotal role in this compound absorption in the intestine and other tissues.[5][6] They exhibit an exceptionally high selectivity for Ca²⁺, with a permeability ratio of Ca²⁺ to Na⁺ (PCa/PNa) greater than 100.[6][7] The molecular basis for this selectivity lies in a ring of four aspartate residues (D541 in rat TRPV6) located in the selectivity filter.[8][9] These aspartate residues create a narrow, high-affinity binding site that directly coordinates Ca²⁺ ions, effectively sieving out other cations.[8] Similar to CaV channels, ion permeation in TRPV6 is thought to follow a knock-off mechanism.[8]
N-methyl-D-aspartate (NMDA) Receptors
NMDA receptors, a subtype of ionotropic glutamate receptors, are crucial for synaptic plasticity and memory formation. Unlike the highly selective CaV and TRPV6 channels, NMDA receptors are permeable to both Na⁺ and Ca²⁺.[10][11] However, they exhibit a significant preference for Ca²⁺, with PCa/PNa ratios reported to be in the range of 2.6 to 7.7, depending on the extracellular pH.[12] The selectivity filter of NMDA receptors is less constricted than that of CaV or TRPV6 channels and involves asparagine residues in the M2 re-entrant loop of the GluN1 and GluN2 subunits. While permeable to monovalent cations, the presence of Ca²⁺ can reduce the single-channel conductance, indicating a complex interaction within the pore.[11]
Quantitative Comparison of this compound Selectivity
The following tables summarize key quantitative parameters that define the this compound selectivity of representative channels from each family.
| Parameter | CaV1.2 | TRPV6 | NMDA Receptor (GluN1/GluN2A) | References |
| Permeability Ratio (PCa/PNa) | High (not typically reported as a simple ratio due to strong binding) | >100 | 2.6 - 7.7 (pH dependent) | [6][7][12] |
| Key Selectivity Filter Residues | Glutamate (EEEE locus) | Aspartate (DDDD locus) | Asparagine (N-site) | [1][2][8] |
| Mechanism of Selectivity | High-affinity binding, electrostatic repulsion | Size exclusion, direct coordination | Charge interaction, pore geometry | [4][8][11] |
| Parameter | CaV1.2 | TRPV6 | NMDA Receptor | References |
| Ca²⁺ Binding Affinity (Apparent Kd) | Indirectly high (via Calmodulin: N-lobe ~10 µM, C-lobe ~1 µM) | Submillimolar (Km for uptake ~0.25 mM for human TRPV6) | Indirect (CaM binding to GluN1: µM for apo-CaM, nM for Ca²⁺-CaM) | [5][13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of this compound selection in CaV channels and a typical experimental workflow for characterizing ion channel selectivity.
Caption: Mechanism of Ca²⁺ Selectivity in CaV Channels
Caption: Workflow for Determining Ion Channel Selectivity
Experimental Protocols
Site-Directed Mutagenesis
This technique is used to alter specific amino acid residues within the ion channel's selectivity filter to investigate their contribution to this compound selectivity.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. These primers should be 25-45 bases in length with the mutation in the center and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the plasmid containing the wild-type ion channel cDNA as a template and the mutagenic primers. The PCR cycles typically involve denaturation, annealing, and extension steps to generate mutated plasmids.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmids intact.
-
Transformation: Transform the resulting mutated plasmids into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation through DNA sequencing.
-
Expression: Use the verified mutant plasmid for expression in a suitable system (e.g., Xenopus oocytes or mammalian cells) for functional analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for studying the properties of ion channels expressed in large cells like Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the cRNA encoding the ion channel of interest into the oocyte cytoplasm and incubate for 2-5 days to allow for protein expression.
-
Electrode Preparation: Pull two glass microelectrodes with a resistance of 0.5-2 MΩ. Fill the voltage-sensing electrode with 3 M KCl and the current-injecting electrode with 3 M KCl.
-
Oocyte Impalement: Place the oocyte in a recording chamber continuously perfused with the desired extracellular solution. Carefully impale the oocyte with both the voltage and current electrodes.
-
Voltage Clamp: Clamp the membrane potential to a holding potential (e.g., -80 mV) using the voltage-clamp amplifier.
-
Data Acquisition: Apply a series of voltage steps or ramps to elicit ionic currents through the expressed channels. Record the resulting currents using data acquisition software.
-
Permeability Ratio Measurement: To determine the relative permeability of Ca²⁺ to Na⁺ (PCa/PNa), measure the reversal potential (Erev) under bi-ionic conditions. This involves perfusing the oocyte with an external solution containing a known concentration of Ca²⁺ as the only permeant cation and an internal solution with a known concentration of Na⁺. The Erev is the membrane potential at which the net current is zero. The PCa/PNa can then be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents from the entire membrane of a single cell expressing the ion channel of interest.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transfect them with the plasmid DNA encoding the ion channel.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Data Acquisition: Clamp the cell's membrane potential and apply voltage protocols to elicit and record ionic currents as described for TEVC.
-
Permeability Measurement: Determine the PCa/PNa by measuring the shift in the reversal potential upon changing the extracellular solution from one containing Na⁺ to one containing Ca²⁺. The GHK equation is used for the calculation.
Conclusion
The molecular determinants of this compound selectivity are diverse among different ion channel families, reflecting their distinct physiological roles. CaV and TRPV6 channels achieve high selectivity through rings of negatively charged glutamate and aspartate residues, respectively, which create high-affinity binding sites for Ca²⁺. In contrast, NMDA receptors exhibit a more moderate Ca²⁺ preference, allowing for mixed cation permeation that is crucial for their function in synaptic signaling. The experimental techniques outlined in this guide provide robust methods for quantifying these differences and for dissecting the contributions of specific amino acid residues to the intricate process of ion selection. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel therapeutics that can precisely modulate the activity of these vital cellular components.
References
- 1. Comparison of quantitative this compound flux through NMDA, ATP, and ACh receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional properties of the Cav1.2 this compound channel activated by calmodulin in the absence of α2δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound influx through L-type CaV1.2 Ca2+ channels regulates mandibular development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 5. TRPV5 and TRPV6 this compound-Selective Channels - this compound Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of the this compound-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of the Epithelial this compound Channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating the Ca2+ Block of NMDA Receptors with Single-Channel Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Regulation of Cardiac Cav1.2 Channels by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Investigation of Calcium and cAMP Signaling Crosstalk
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to investigate the intricate crosstalk between calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. Detailed methodologies for key experiments are presented alongside quantitative data to facilitate informed decisions in experimental design and drug discovery.
Introduction to this compound and cAMP Signaling Crosstalk
This compound and cAMP are ubiquitous second messengers that orchestrate a vast array of cellular processes. The signaling pathways governed by these two molecules were once thought to operate in parallel. However, a growing body of evidence reveals a highly integrated network where Ca²⁺ and cAMP signaling pathways engage in extensive crosstalk, fine-tuning cellular responses with remarkable precision.[1][2] This interplay occurs at multiple levels, from the regulation of enzyme activity to the modulation of gene expression, and is fundamental to physiological processes ranging from neurotransmission to cardiac function and immune responses. Dysregulation of this crosstalk is implicated in numerous diseases, making it a critical area of investigation for therapeutic intervention.
Key Mechanisms of Crosstalk
The interaction between Ca²⁺ and cAMP signaling is bidirectional and multifaceted. Key points of convergence include:
-
This compound-mediated regulation of cAMP metabolism: this compound, often in complex with calmodulin (CaM), can directly modulate the activity of both adenylyl cyclases (ACs), the enzymes that synthesize cAMP, and phosphodiesterases (PDEs), the enzymes that degrade cAMP.[2] For instance, some AC isoforms are stimulated by Ca²⁺/CaM, while others are inhibited. Similarly, certain PDEs are activated by Ca²⁺/CaM, leading to a decrease in cAMP levels.
-
cAMP-mediated regulation of this compound signaling: The primary effector of cAMP is Protein Kinase A (PKA). PKA can phosphorylate a multitude of proteins involved in Ca²⁺ signaling, thereby altering their activity. A prominent example is the phosphorylation of inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs), which are ion channels responsible for releasing Ca²⁺ from intracellular stores. PKA phosphorylation can sensitize these channels, leading to enhanced Ca²⁺ release.[2] PKA can also modulate the activity of plasma membrane Ca²⁺ channels, such as L-type voltage-gated Ca²⁺ channels (CaV1.2), influencing Ca²⁺ influx.
Below is a diagram illustrating the core components and interactions of the Ca²⁺ and cAMP signaling pathways.
Caption: Simplified diagram of Ca²⁺ and cAMP signaling crosstalk.
Experimental Approaches to Investigate Crosstalk
A variety of techniques can be employed to dissect the complex interplay between Ca²⁺ and cAMP signaling. The choice of method depends on the specific scientific question, the desired temporal and spatial resolution, and the experimental model.
Förster Resonance Energy Transfer (FRET)-Based Biosensors
FRET-based genetically encoded biosensors are powerful tools for real-time monitoring of second messenger dynamics in living cells with high spatiotemporal resolution. These sensors typically consist of a sensing domain flanked by a FRET donor and acceptor pair, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). Conformational changes in the sensing domain upon binding to the target molecule alter the distance or orientation between the fluorophores, leading to a change in FRET efficiency.
Comparison of FRET Biosensors for cAMP and this compound:
| Feature | cAMP Biosensors (e.g., Epac-based) | This compound Biosensors (e.g., Yellow Cameleon) |
| Sensing Domain | Epac (Exchange protein directly activated by cAMP) or PKA regulatory subunits | Calmodulin (CaM) and M13 peptide |
| Mechanism | cAMP binding induces a conformational change that decreases FRET. | Ca²⁺ binding to CaM induces its interaction with M13, increasing FRET. |
| Dynamic Range | Varies depending on the specific sensor generation. Newer generations like Epac-SH187 offer a large dynamic range.[3] | YC3.60 exhibits a significantly larger dynamic range (up to 600% change in YFP/CFP ratio) compared to earlier versions.[4] |
| Affinity (Kd) | Can be tuned. For example, the Q270E mutation in Epac-based sensors increases affinity from ~9.5 µM to 4 µM.[2][3] | YC3.60 has a Kd of approximately 250 nM for Ca²⁺.[5] |
| Advantages | High sensitivity and specificity; allows for subcellular imaging of cAMP microdomains. | High signal-to-noise ratio; enables visualization of rapid Ca²⁺ transients.[4] |
| Limitations | Photobleaching of fluorescent proteins; potential for cellular toxicity with high expression levels. | pH sensitivity of YFP can be a confounding factor, although newer variants have improved pH resistance.[4] |
Experimental Protocol: Simultaneous FRET Imaging of cAMP and this compound
This protocol outlines the general steps for simultaneously imaging cAMP and Ca²⁺ dynamics using spectrally distinct FRET biosensors.
Caption: Workflow for simultaneous cAMP and Ca²⁺ FRET imaging.
Detailed Methodologies:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa, or primary neurons) on glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfect cells with plasmids encoding a cAMP FRET biosensor (e.g., a fourth-generation Epac-based sensor with mTurquoise2 and tandem Venus) and a spectrally compatible Ca²⁺ FRET biosensor (e.g., a red-shifted Cameleon variant).[3] Use a standard transfection reagent according to the manufacturer's protocol.
-
Incubate cells for 24-48 hours to allow for sufficient biosensor expression.
-
-
Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological temperature and CO₂.
-
Use appropriate filter sets and a dual-emission imaging system to simultaneously or sequentially capture images of the donor and acceptor fluorescence for both FRET pairs.
-
Acquire baseline images for a few minutes before adding the stimulus.
-
Add the experimental compound (e.g., an agonist for a Gs- or Gq-coupled receptor) and record the dynamic changes in fluorescence over time.
-
-
Data Analysis:
-
Perform background subtraction on all images.
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of acceptor to donor fluorescence intensity for each FRET pair at each time point.
-
Normalize the FRET ratios to the baseline to represent the change in FRET.
-
Correlate the temporal changes in the cAMP and Ca²⁺ FRET signals to investigate their crosstalk.
-
Luminescence-Based Assays
Luminescence-based assays offer a high-throughput and sensitive method for quantifying total intracellular cAMP and Ca²⁺ levels. These assays are particularly well-suited for screening large compound libraries.
Comparison of Luminescence-Based Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| cAMP-Glo™ Assay | A competitive binding assay where cellular cAMP competes with a PKA-binding substrate. The remaining ATP is converted to light by luciferase.[6][7][8] | High sensitivity, wide dynamic range, and suitable for high-throughput screening in 96-, 384-, and 1536-well formats.[6][8] | Provides an endpoint measurement of total cellular cAMP, lacking spatial and temporal resolution. |
| Aequorin-based Ca²⁺ Assay | Aequorin, a photoprotein, emits light upon binding to Ca²⁺. The amount of light emitted is proportional to the intracellular Ca²⁺ concentration. | Extremely sensitive to Ca²⁺, low background signal. | Requires expression of the aequorin protein; the luminescent signal is transient. |
| Lanthanide-based Resonance Energy Transfer (LRET) | Uses a luminescent lanthanide donor and a fluorescent acceptor. The long lifetime of the lanthanide allows for time-gated detection, reducing background fluorescence.[9][10][11][12][13] | High signal-to-noise ratio, reduced autofluorescence interference, suitable for high-throughput screening.[9][11] | Requires specific labeling with lanthanide complexes.[12] |
Experimental Protocol: cAMP-Glo™ Assay
This protocol provides a summary of the steps involved in the Promega cAMP-Glo™ Assay.
Caption: Workflow for the cAMP-Glo™ luminescence assay.
Detailed Methodologies:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Trypsinize and resuspend cells in an appropriate buffer.
-
Seed the cells into a white, opaque 96- or 384-well plate at a predetermined density.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (e.g., AC activators/inhibitors, PDE inhibitors).
-
Add the compounds to the cells and incubate for a specific time to induce changes in intracellular cAMP levels.
-
-
Assay Procedure (based on Promega's protocol): [8][15]
-
Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP. Incubate with shaking.
-
Add the cAMP Detection Solution, which contains PKA. The cellular cAMP will activate PKA, leading to the consumption of ATP. Incubate at room temperature.
-
Add the Kinase-Glo® Reagent. This reagent contains luciferase and its substrate, which will produce light in proportion to the amount of ATP remaining in the well.
-
Measure the luminescence using a plate reader. The light output is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Use the standard curve to determine the cAMP concentration in the experimental samples.
-
Quantitative Data: Modulation of cAMP Signaling
The following tables provide examples of quantitative data for compounds that modulate adenylyl cyclase and phosphodiesterase activity.
Table 1: EC₅₀/IC₅₀ Values for Adenylyl Cyclase Modulators
| Compound | Target | Action | EC₅₀/IC₅₀ | Reference |
| Forskolin | Most AC isoforms | Activator | EC₅₀ = 5 - 10 µM (rat cerebral cortical membranes) | [16] |
| NKH 477 | Most AC isoforms | Activator (water-soluble) | EC₅₀ = 13 µM (rat brain membranes) | [16] |
| SQ 22,536 | Most AC isoforms | Inhibitor | IC₅₀ varies by isoform (e.g., ~15 µM for AC5) | [17] |
| NB001 | AC1 | Inhibitor | Does not directly target AC1 to reduce cAMP | [18] |
| 2',5'-dideoxyadenosine | Most AC isoforms | Inhibitor | Cell-permeable inhibitor | [19] |
Table 2: IC₅₀ Values for Phosphodiesterase Inhibitors
| Compound | Target PDE | Effect on cAMP/Ca²⁺ Crosstalk | IC₅₀ | Reference |
| Rolipram | PDE4 | Increases cAMP, can modulate Ca²⁺ signaling | ~0.13 µM (human neutrophils) | [20] |
| Sildenafil (B151) | PDE5 (also inhibits PDE6 and to a lesser extent, other PDEs) | Primarily cGMP-specific, but can affect cAMP levels and Ca²⁺ signaling | IC₅₀ for PDE5 is ~3.4 nM | [21] |
| Cilostamide | PDE3 | Increases cAMP, can influence Ca²⁺ handling | Varies by tissue | [21] |
| Pimobendan (B44444) | PDE3 | Increases cAMP and sensitizes contractile proteins to Ca²⁺ | Potent PDE3 inhibitor | [22] |
Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the function of ion channels, which are often key targets of Ca²⁺ and cAMP signaling crosstalk. This technique allows for the direct measurement of ion currents through single channels or across the entire cell membrane.
Application to Crosstalk Investigation:
-
Whole-cell patch-clamp can be used to record the activity of voltage-gated Ca²⁺ channels (e.g., CaV1.2) and investigate their modulation by PKA.[23][24] By including cAMP or PKA activators in the patch pipette, one can directly observe the effects on channel gating and current amplitude.
-
Simultaneous patch-clamp and this compound imaging allows for the direct correlation of ion channel activity with changes in intracellular Ca²⁺ concentration.[25]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of PKA-Modulated CaV1.2 Channels
This protocol provides a general outline for recording CaV1.2 currents and assessing their modulation by the cAMP-PKA pathway.
Caption: Workflow for patch-clamp analysis of CaV1.2 modulation.
Detailed Methodologies:
-
Solutions:
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.35 with NaOH.[23]
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2 with KOH.[23] To study PKA modulation, include cAMP (e.g., 100 µM) or the catalytic subunit of PKA in the internal solution.
-
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the subunits of the CaV1.2 channel (α₁, β, and α₂δ).
-
Plate cells on coverslips for easy access with the patch pipette.
-
-
Recording:
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[26]
-
Using a micromanipulator, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the CaV1.2 channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ currents.[27]
-
Record currents before and after the application of compounds that modulate the cAMP pathway (e.g., forskolin, IBMX) to the external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Analyze the kinetics of channel activation and inactivation.
-
Construct current-voltage (I-V) relationships to assess changes in the voltage-dependence of channel activation.
-
Conclusion
The investigation of crosstalk between Ca²⁺ and cAMP signaling pathways is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. The choice of experimental approach should be guided by the specific research question. FRET-based biosensors offer unparalleled spatiotemporal resolution for studying dynamic signaling events in single living cells. Luminescence-based assays provide a robust and high-throughput method for screening compound libraries. Electrophysiology remains the definitive technique for dissecting the molecular mechanisms of ion channel modulation by these second messengers. By combining these powerful approaches, researchers can continue to unravel the complexities of this critical signaling nexus.
References
- 1. addgene.org [addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Fourth-Generation Epac-Based FRET Sensors for cAMP Feature Exceptional Brightness, Photostability and Dynamic Range: Characterization of Dedicated Sensors for FLIM, for Ratiometry and with High Affinity | PLOS One [journals.plos.org]
- 4. Expanded dynamic range of fluorescent indicators for Ca2+ by circularly permuted yellow fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disentangling picosecond events that complicate the quantitative use of the this compound sensor YC3.60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [promega.com]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-lived lanthanide emission via a pH-sensitive and switchable LRET complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplexed Biosensing and Bioimaging Using Lanthanide-Based Time-Gated Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. 腺苷酸环化酶 [sigmaaldrich.com]
- 20. Influence of selective phosphodiesterase inhibitors on human neutrophil functions and levels of cAMP and Cai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and this compound signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Contribution of cAMP-phosphodiesterase inhibition and sensitization of the contractile proteins for this compound to the inotropic effect of pimobendan in the failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous Electrophysiological Recording and this compound Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. sophion.com [sophion.com]
A Comparative Guide to the Structural Basis of Calcium Binding: Calmodulin vs. Troponin C vs. Parvalbumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional basis of calcium binding to three key EF-hand containing proteins: calmodulin (CaM), troponin C (TnC), and parvalbumin (PV). Understanding the nuances of how these proteins interact with this compound is fundamental for research in cellular signaling, muscle physiology, and the development of therapeutics targeting this compound-dependent pathways.
Key Structural and Functional Differences
Calmodulin, troponin C, and parvalbumin all belong to the EF-hand superfamily of this compound-binding proteins, characterized by a helix-loop-helix structural motif that chelates this compound ions.[1] Despite this common structural feature, their roles in the cell are distinct, stemming from differences in their this compound binding affinities, kinetics, and the conformational changes induced upon this compound binding.
Calmodulin (CaM) is a ubiquitous and versatile this compound sensor in all eukaryotic cells.[2] It acts as a primary transducer of this compound signals, modulating the activity of a vast array of downstream target proteins, including kinases, phosphatases, and ion channels, thereby controlling processes like metabolism, inflammation, and memory.[2][3]
Troponin C (TnC) is a specialized this compound-binding protein found in striated (skeletal and cardiac) muscle.[4] As a component of the troponin complex, its primary role is to initiate muscle contraction in response to an influx of this compound.[5][6]
Parvalbumin (PV) , in contrast to the signaling roles of CaM and TnC, primarily functions as a this compound buffer.[7] It is highly expressed in fast-twitch muscles and certain neurons, where it helps to shape the amplitude and duration of this compound transients.[7]
The key differences in their this compound binding properties are summarized in the table below.
Quantitative Comparison of this compound Binding Properties
The following table summarizes the key quantitative parameters of this compound binding to calmodulin, troponin C, and parvalbumin, primarily derived from Isothermal Titration Calorimetry (ITC) experiments. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and ionic strength.
| Property | Calmodulin (CaM) | Troponin C (TnC) | Parvalbumin (PV) |
| Number of Ca²⁺ Binding Sites | 4 (two high-affinity in C-lobe, two lower-affinity in N-lobe) | Skeletal: 4 (two high-affinity Ca²⁺/Mg²⁺, two low-affinity Ca²⁺-specific); Cardiac: 3 (one inactive site I, two high-affinity Ca²⁺/Mg²⁺, one regulatory Ca²⁺-specific)[8] | 2 (high-affinity Ca²⁺/Mg²⁺ sites)[9] |
| Stoichiometry (n) | 4 Ca²⁺ ions per protein molecule | Skeletal: 4 Ca²⁺ ions; Cardiac: 3 Ca²⁺ ions | 2 Ca²⁺ ions per protein molecule |
| Dissociation Constant (Kd) for Ca²⁺ | High-affinity sites: ~0.1-1 µM; Low-affinity sites: ~1-10 µM[10][11] | High-affinity sites: ~10⁻⁷ M; Low-affinity (regulatory) sites: ~10⁻⁶ - 10⁻⁵ M[12][13] | ~10⁻⁸ - 10⁻⁷ M[14] |
| Cooperativity | Positive cooperativity within each lobe[15] | Positive cooperativity in skeletal TnC | Generally considered non-cooperative[16] |
| Primary Function | This compound Sensor/Signal Transducer[2] | Muscle Contraction Trigger[4] | This compound Buffer[7] |
Conformational Changes Upon this compound Binding
A critical aspect that dictates the function of these proteins is the conformational change they undergo upon binding this compound.
-
Calmodulin: In its apo (this compound-free) state, CaM exists in a "closed" conformation where hydrophobic target-binding surfaces are buried. Upon this compound binding, the EF-hand motifs undergo a significant conformational change, leading to an "open" state that exposes these hydrophobic patches, enabling CaM to interact with and activate its target proteins.[2]
-
Troponin C: this compound binding to the regulatory sites of TnC also induces a conformational change. This change is transmitted through the other troponin subunits (troponin I and troponin T), leading to the movement of tropomyosin on the actin filament. This movement uncovers myosin-binding sites on actin, thereby initiating muscle contraction.[5][6]
-
Parvalbumin: While parvalbumin does undergo a conformational change upon this compound binding, this change is not primarily for interacting with downstream signaling partners in the same way as calmodulin or troponin C.[17] Its high affinity and relatively slow this compound dissociation kinetics make it an effective buffer, sequestering this compound to help relax muscle fibers after contraction.[7]
Signaling Pathways and Experimental Workflows
The distinct roles of these proteins are reflected in the cellular pathways they regulate.
The experimental workflow to characterize this compound binding to these proteins typically involves several key techniques.
References
- 1. EF hand - Wikipedia [en.wikipedia.org]
- 2. Calmodulin - Wikipedia [en.wikipedia.org]
- 3. BMRB Featured System: Calmodulin [bmrb.io]
- 4. What are Troponin C modulators and how do they work? [synapse.patsnap.com]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A Ca(2+)-binding protein with numerous roles and uses: parvalbumin in molecular biology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of this compound and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parvalbumin - Wikipedia [en.wikipedia.org]
- 10. Thermodynamics of calmodulin trapping by Ca2+/calmodulin-dependent protein kinase II: subpicomolar Kd determined using competition titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinetic cycle of cardiac troponin C: this compound binding and dissociation at site II trigger slow conformational rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of this compound and magnesium to human cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of parvalbumin Ca(2+)- and Mg(2+)-binding constants by global least-squares analysis of isothermal titration calorimetry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of parvalbumin and polcalcin divalent ion binding by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural changes beyond the EF-hand contribute to apparent this compound binding affinities: insights from parvalbumins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Mechanisms of Calcium-Dependent Kinase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activation mechanisms of two major families of calcium-dependent kinases: the Calmodulin-Dependent Protein Kinases (CaMKs) and the this compound-Dependent Protein Kinases (CDPKs). Understanding these distinct mechanisms is crucial for research and therapeutic development targeting this compound signaling pathways.
Overview of this compound-Dependent Kinases
This compound ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes.[1][2] this compound-dependent kinases act as crucial transducers, decoding transient changes in intracellular Ca²⁺ concentration into specific phosphorylation events that drive downstream signaling.[1][3] These kinases are central to processes ranging from gene expression and cell cycle regulation to synaptic plasticity and immune responses.[1][4][5]
This guide focuses on two primary archetypes of this compound-activated kinases:
-
Calmodulin-Dependent Protein Kinases (CaMKs): A diverse family of kinases that are regulated by binding to the Ca²⁺-sensor protein, calmodulin (CaM).[6][7] CaMKII, a prominent member, is a multimeric enzyme known for its role in learning and memory.[4][8][9]
-
This compound-Dependent Protein Kinases (CDPKs): Primarily found in plants and some protists, these kinases are unique unimolecular sensors.[1][10] They feature a kinase domain fused directly to a calmodulin-like domain, allowing for direct Ca²⁺ sensing and activation.[2][11]
Comparative Analysis of Activation Mechanisms
The fundamental difference between CaMKs and CDPKs lies in their mode of this compound sensing. CaMKs employ a two-component system requiring the intermediary Ca²⁺-binding protein, calmodulin, whereas CDPKs have an integrated sensor and effector within a single polypeptide chain.
The activation of CaMKs, exemplified by the well-studied CaMKII, is a multi-step process involving both Ca²⁺/CaM binding and autophosphorylation.
-
This compound Sensing by Calmodulin: In a resting state, intracellular Ca²⁺ levels are low.[12] Upon cellular stimulation, Ca²⁺ concentrations rise, and Ca²⁺ ions bind to calmodulin.[12] Each CaM molecule can bind up to four Ca²⁺ ions, inducing a conformational change that exposes hydrophobic patches on its surface.[12][13]
-
Activation by Ca²⁺/Calmodulin Complex: The Ca²⁺/CaM complex binds to a specific regulatory domain on the CaMKII subunit, which in the basal state acts as an autoinhibitory domain by blocking the kinase's catalytic site.[8][14][15] This binding event displaces the autoinhibitory segment, relieving inhibition and exposing the active site.[12][14]
-
Autophosphorylation and Autonomous Activity: Once activated, adjacent CaMKII subunits within the multimeric holoenzyme can phosphorylate each other on a key threonine residue (Thr286 in the α isoform).[8][16] This autophosphorylation event has two major consequences:
-
It prevents the autoinhibitory domain from rebinding to the catalytic site, even after Ca²⁺ levels decrease and CaM dissociates.[8] This results in persistent, Ca²⁺-independent kinase activity.[8]
-
It dramatically increases the affinity of the kinase for Ca²⁺/CaM, an effect known as "CaM trapping," which sustains activity even under low Ca²⁺ conditions.[17]
-
This ability to remain active after the initial Ca²⁺ signal has subsided allows CaMKII to act as a molecular memory switch, a critical function in processes like long-term potentiation (LTP).[9]
CDPKs feature a more direct activation mechanism due to their unique modular structure.
-
Direct this compound Binding: CDPKs are monomeric enzymes containing a C-terminal calmodulin-like domain (CLD) with four EF-hand motifs that bind Ca²⁺ directly.[1][10][11]
-
Conformational Change and Relief of Autoinhibition: In the absence of Ca²⁺, an autoinhibitory junction domain, located between the kinase and calmodulin-like domains, acts as a pseudosubstrate, blocking the kinase's active site.[1][18] The binding of Ca²⁺ to the EF-hands in the CLD triggers a significant conformational change.[18][19][20] This structural rearrangement causes the autoinhibitory domain to be released from the catalytic cleft, thereby activating the enzyme.[1][18]
This direct intramolecular activation allows CDPKs to respond rapidly and directly to fluctuations in local Ca²⁺ concentrations, making them efficient decoders of this compound signatures in plants and protists.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct activation pathways for CaMKII and CDPKs.
Caption: The activation pathway of Calmodulin-Dependent Protein Kinase II (CaMKII).
Caption: The direct activation pathway of a this compound-Dependent Protein Kinase (CDPK).
Quantitative Comparison of Kinase Activation
The following table summarizes key quantitative parameters related to the activation of CaMKs and CDPKs, providing a basis for comparing their sensitivity and response kinetics.
| Parameter | CaMKII | CDPKs (Apicomplexan examples) | Reference |
| Ca²⁺ Sensor | Separate Calmodulin protein | Integrated Calmodulin-Like Domain | [6][10] |
| Structure | Dodecameric holoenzyme | Monomer | [10][17] |
| CaM Affinity (K_act) | ~40-80 nM | N/A (direct Ca²⁺ binding) | [21] |
| Ca²⁺ Activation Constant (K_a) | ~2 µM for half-maximal autophosphorylation (with WT CaM) | 10 µM (TgCDPK1), 14 µM (CpCDPK1) | [19][21] |
| Key Phosphorylation Site | Thr286 (α isoform) for autonomous activity | Autophosphorylation occurs but is not required for initial activation | [2][8] |
| Autonomous Activity | Yes, following autophosphorylation | No, activity is directly dependent on Ca²⁺ binding | [8][20] |
| Concentration (Hippocampal Spines) | ~10-30 µM | N/A (not present in mammals) | [21][22] |
Experimental Protocols for Studying Kinase Activation
Verifying and quantifying the activation of this compound-dependent kinases requires specific biochemical and cell-based assays. Below are methodologies for key experiments.
This protocol measures the phosphotransferase activity of a purified kinase on a model substrate.
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. The mixture should contain:
-
Activation Conditions:
-
For CaMKII: Add Calmodulin and varying concentrations of CaCl₂ to the reaction. Include a control with EGTA (a this compound chelator) to measure basal activity.
-
For CDPKs: Add varying concentrations of CaCl₂ directly to the reaction.[23] An EGTA control is also necessary.
-
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 15 minutes).[23]
-
Termination and Detection:
-
Luminescence-based (non-radioactive): Add a Kinase-Glo® reagent that measures the amount of ATP remaining in the reaction.[23] Lower ATP levels correspond to higher kinase activity. Read luminescence on a plate reader.
-
Radiometric: Spot the reaction mixture onto a capture membrane (e.g., P81 phosphocellulose paper or SAM²® Biotin Capture Membrane if using a biotinylated substrate).[24] Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
This method detects the activation-specific autophosphorylation of kinases like CaMKII.
-
Sample Preparation: Lyse cells or tissues under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors). Quantify total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins from the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated residue of interest (e.g., anti-phospho-Thr286 for CaMKII).
-
Secondary Antibody: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity correlates with the level of autophosphorylation.
This advanced imaging technique allows for the real-time visualization of kinase activity within living cells.
-
Biosensor Design: A FRET (Förster Resonance Energy Transfer) biosensor for a kinase typically consists of the full-length kinase flanked by a FRET pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[25]
-
Cell Transfection: Introduce the plasmid DNA encoding the biosensor into the cells of interest using standard transfection methods.
-
Live-Cell Imaging:
-
Mount the transfected cells on a fluorescence microscope equipped for live-cell imaging.
-
Excite the donor fluorophore (CFP) and measure the emission from both the donor (CFP) and the acceptor (YFP).
-
-
Data Analysis: Kinase activation induces a conformational change that alters the distance or orientation between the CFP and YFP, leading to a change in FRET efficiency.[25] This is typically quantified as a ratio of YFP to CFP emission intensity. An increase or decrease in this ratio (depending on the biosensor's design) indicates kinase activation in response to a cellular stimulus (e.g., addition of a neurotransmitter to induce Ca²⁺ influx).
Workflow and Logical Relationship Diagrams
Caption: A generalized experimental workflow for investigating kinase activation.
Caption: Logical relationship between Ca²⁺ signals and cellular responses via kinases.
References
- 1. This compound-Dependent Protein Kinases: Hubs in Plant Stress Signaling and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-dependent protein kinases play an essential role in a plant defence response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Expression Analysis of this compound-Dependent Protein Kinases Gene Family in Potato Under Drought Stress [frontiersin.org]
- 4. CAMK - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of protein kinase regulation by this compound/calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 9. A mechanism for tunable autoinhibition in the structure of a human Ca2+/calmodulin-dependent kinase II holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-dependent protein kinase - Proteopedia, life in 3D [proteopedia.org]
- 11. This compound-dependent protein kinase - Proteopedia, life in 3D [proteopedia.org]
- 12. scispace.com [scispace.com]
- 13. gktoday.in [gktoday.in]
- 14. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | An Overview of the Role of this compound/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Structures of apicomplexan this compound-dependent protein kinases reveal mechanism of activation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The role of CDPKs in plant development, nutrient and stress signaling [frontiersin.org]
- 21. pnas.org [pnas.org]
- 22. Quantitative estimates of the cytoplasmic, PSD, and NMDAR-bound pools of CaMKII in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+-Dependent Protein Kinase 6 Enhances KAT2 Shaker Channel Activity in Arabidopsis thaliana [mdpi.com]
- 24. SignaTECT® this compound/Calmodulin-Dependent Protein Kinase Assay System Protocol [ch.promega.com]
- 25. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Calcium and Strontium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger fundamentally involved in a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Strontium (Sr²⁺), a heavier alkaline earth metal in the same group as this compound, has emerged as a molecule of significant interest, particularly in the field of bone metabolism. Due to its chemical similarity to this compound, strontium can substitute for it in various biological processes, often eliciting unique cellular responses. This guide provides a comprehensive comparison of the effects of this compound and strontium on key cellular processes, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct and overlapping roles.
Comparative Effects on Cellular Processes
The cellular responses to this compound and strontium are highly dependent on the cell type, concentration, and the specific biological context. While strontium can mimic some actions of this compound, it often exhibits distinct effects, particularly in bone homeostasis where it demonstrates a dual action of stimulating bone formation and inhibiting bone resorption.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to highlight the differential effects of this compound and strontium on key cellular parameters.
Table 1: Effects on Osteoblast Proliferation and Differentiation
| Parameter | Cell Type | Treatment | Concentration | Result | Citation |
| Proliferation | Human Bone Marrow Stromal Cells | Strontium Chloride (SrCl₂) | 0.9-1.8 mM | Highest proliferation rate | [1] |
| Human Bone Marrow Stromal Cells | This compound Chloride (CaCl₂) | 3.6 mM | Increased proliferation with higher concentrations | [1] | |
| Alkaline Phosphatase (ALP) Activity | Human Adipose-Derived Stem Cells | Strontium Ranelate | 500 µM | Enhanced ALP activity | [2] |
| Human Adipose-Derived Stem Cells | Strontium Ranelate | 25-250 µM | Suppressed ALP activity | [2] | |
| Mineralization (this compound Deposition) | Human Adipose-Derived Stem Cells | Strontium Ranelate | 25 µM | Significantly increased this compound deposition | [2] |
| Human Adipose-Derived Stem Cells | Strontium Ranelate | 100-500 µM | Reduced this compound deposition | [2] |
Table 2: Effects on Osteoclast Activity
| Parameter | Cell Type | Treatment | Concentration | Result | Citation |
| Osteoclast Number | Mouse Marrow Cultures | Strontium Ranelate | 1 mM | ~50% reduction | |
| Resorption Pit Formation | Mouse Marrow Cultures | Strontium Chloride (SrCl₂) | 1 mM | ~30% reduction |
Table 3: Effects on Chondrocyte Function
| Parameter | Cell Type | Treatment | Concentration | Result | Citation |
| Proliferation | Primary Bovine Chondrocytes | Strontium Chloride (SrCl₂) | 1 and 10 µg/ml | Increased number of cells in S-phase | [3] |
| Differentiation (ALPL expression) | Primary Bovine Chondrocytes | Strontium Chloride (SrCl₂) | 1 and 10 µg/ml | Downregulated ALPL expression | [3] |
| Collagen Synthesis | Rat Articular Chondrocytes | Strontium | 3 and 5 mM | Strongly stimulated type II collagen expression | [4] |
| Glycosaminoglycan (GAG) Production | Bovine Chondrocytes in Alginate | This compound Chloride (CaCl₂) | 8 mM | Suppressed GAG production | [5] |
Table 4: Effects on Other Cell Types
| Cellular Process | Cell Type | Treatment | Concentration | Comparative Effect | Citation |
| Proliferation | Human Keratinocytes | Strontium Chloride (SrCl₂) | 1.8 mM | ~2-fold higher cell yield compared to optimal CaCl₂ | [6] |
| Differentiation | Human Keratinocytes | Strontium Chloride (SrCl₂) | Any | Did not induce terminal differentiation (unlike CaCl₂) | [6] |
| Proliferation | Gingival Fibroblasts | Strontium-doped this compound Silicate | N/A | Enhanced proliferation | [7] |
| Apoptosis | Human Adipose-Derived Stem Cells | Strontium Ranelate | 1000-3000 µM | Promoted apoptosis | [8] |
| Apoptosis | Lung Cancer Cells | This compound Chloride (CaCl₂) | >10 mM | Increased cell death | [9] |
Signaling Pathways
This compound and strontium exert their effects by modulating various intracellular signaling pathways. The this compound-Sensing Receptor (CaSR) is a key target for both ions, but they can trigger distinct downstream cascades.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and differentiation. Both this compound and strontium have been shown to modulate this pathway.
-
This compound: Wnt ligands can trigger intracellular this compound release, which can influence β-catenin nuclear translocation.[10]
-
Strontium: Strontium has been demonstrated to activate the Wnt/β-catenin pathway in mesenchymal stem cells, leading to enhanced osteogenic differentiation.[11] This activation contributes to the anabolic effect of strontium on bone.
Figure 1: Simplified overview of Wnt/β-catenin pathway modulation by this compound and Strontium.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Both this compound and strontium can influence NF-κB activity, often through the CaSR.
-
This compound: In mature osteoclasts, extracellular this compound activates the CaSR, leading to the activation of Phospholipase C (PLC) and subsequent IP₃-dependent nuclear translocation of NF-κB.[12]
-
Strontium: Strontium also activates the CaSR and PLC in osteoclasts, but it induces the DAG-PKCβII signaling pathway, leading to NF-κB translocation in an IP₃-independent manner.[12] In macrophages, strontium has been shown to suppress the NF-κB pathway, thereby inhibiting inflammation and osteoclast activation.[13]
Figure 2: Differential NF-κB signaling by this compound and Strontium in osteoclasts.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Intracellular this compound Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular this compound concentrations.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
Pluronic F-127
-
Probenecid (optional)
-
Ionomycin
-
EGTA
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a 96-well plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion by organic anion transporters.
-
Remove the culture medium, wash the cells with HBSS, and incubate with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the coverslip on a perfusion chamber or place the 96-well plate in the fluorescence reader.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular this compound concentration.
-
-
Calibration (optional): To obtain absolute this compound concentrations, at the end of each experiment, perfuse the cells with a solution containing a high concentration of a this compound ionophore (e.g., 5-10 µM ionomycin) in the presence of saturating extracellular this compound to obtain the maximum fluorescence ratio (Rmax). Then, perfuse with a this compound-free solution containing a this compound chelator (e.g., 5-10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). The intracellular this compound concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
Note on Strontium: Strontium can also bind to Fura-2, which can interfere with accurate this compound measurements. It is important to consider this when designing and interpreting experiments involving both ions.
Alkaline Phosphatase (ALP) Activity Assay
ALP is a key marker of osteoblast differentiation. This colorimetric assay quantifies ALP activity.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
NaOH solution (e.g., 0.1 M)
-
96-well plate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Cell Culture and Lysis: Culture osteoblasts under desired conditions. Wash the cells with PBS and lyse them with cell lysis buffer.
-
Assay:
-
Add a known amount of cell lysate to each well of a 96-well plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding NaOH solution.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity in the samples based on the standard curve and normalize to the total protein content of the cell lysate.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme characteristic of osteoclasts. This staining method is used to identify and quantify osteoclasts.
Materials:
-
TRAP staining kit (commercially available) or individual reagents:
-
Fixative solution (e.g., 10% formalin)
-
Acetate (B1210297) buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
Sodium tartrate
-
Naphthol AS-BI phosphate
-
Fast Garnet GBC salt
-
Counterstain (e.g., hematoxylin)
-
-
Microscope
Procedure:
-
Cell Culture and Fixation: Culture cells under conditions that promote osteoclast differentiation. Fix the cells with the fixative solution for 10 minutes at room temperature.
-
Staining:
-
Prepare the TRAP staining solution by dissolving Naphthol AS-BI phosphate and Fast Garnet GBC salt in acetate buffer containing sodium tartrate.
-
Wash the fixed cells with deionized water and incubate with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple precipitate forms in the osteoclasts.
-
-
Counterstaining and Visualization:
-
Wash the cells with deionized water.
-
Counterstain the nuclei with hematoxylin.
-
Wash again with deionized water and allow to air dry.
-
Visualize the cells under a light microscope. TRAP-positive cells (osteoclasts) will appear as multinucleated cells with red/purple cytoplasm. The number of TRAP-positive multinucleated cells can be counted to quantify osteoclastogenesis.
-
Conclusion
The comparative analysis of this compound and strontium reveals a complex interplay of similarities and differences in their effects on cellular processes. While strontium can often substitute for this compound, particularly in activating the CaSR, it frequently elicits distinct downstream signaling events and cellular outcomes. The dual action of strontium in bone metabolism—promoting bone formation while inhibiting resorption—highlights its unique therapeutic potential. However, the dose-dependent and cell-type-specific effects of strontium necessitate careful consideration in experimental design and therapeutic development. The provided data, diagrams, and protocols offer a foundational resource for researchers to further explore the nuanced roles of these two important divalent cations in cellular physiology and pathology.
References
- 1. Can strontium replace this compound in bioactive materials for dental applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofabrication of Gingival Fibroblast Cell-Laden Collagen/Strontium-Doped this compound Silicate 3D-Printed Bi-Layered Scaffold for Osteoporotic Periodontal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of a T-Type Ca2+ Channel Causes a Long-Lasting Modification of Neuronal Firing Mode after Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteopontin: a key cytokine in cell-mediated and granulomatous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed this compound Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of osteopontin in inflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Transport Across Organelle Membranes: A Guide for Researchers
Calcium ions are ubiquitous second messengers that govern a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of cytosolic Ca²⁺ signals is paramount and is orchestrated by a sophisticated network of channels, pumps, and exchangers located on the membranes of various intracellular organelles. Each organelle possesses a unique repertoire of Ca²⁺ transport proteins, contributing to its distinct role in shaping cellular this compound dynamics. This guide offers a comparative analysis of these systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Comparative Overview of Organellar this compound Transport
The distinct characteristics of Ca²⁺ transport across different organelle membranes are summarized in the table below. This data highlights the diverse roles these organelles play in maintaining cellular Ca²⁺ homeostasis, from the high-capacity storage of the endoplasmic reticulum to the rapid buffering action of mitochondria.
| Feature | Endoplasmic Reticulum (ER) | Mitochondria | Golgi Apparatus | Lysosome |
| Primary Function | Major intracellular Ca²⁺ store, signal initiation | Cytosolic Ca²⁺ buffering, regulation of metabolism | Protein modification and sorting, minor Ca²⁺ store | Cellular degradation, Ca²⁺ signaling platform |
| Typical Luminal [Ca²⁺] | 100 - 800 µM | ~100 nM (resting), can rise significantly | 10 - 300 µM | 400 - 600 µM |
| Cytosolic [Ca²⁺] | ~100 nM | ~100 nM | ~100 nM | ~100 nM |
| Key Uptake Transporters | SERCA pumps | Mitochondrial this compound Uniporter (MCU) | SPCA1 (Secretory Pathway Ca²⁺-ATPase 1) | Putative Ca²⁺/H⁺ exchangers and pumps |
| Key Release Channels | IP₃ Receptors (IP₃Rs), Ryanodine Receptors (RyRs) | Na⁺/Ca²⁺ exchanger (NCLX), H⁺/Ca²⁺ exchanger (HCX) | IP₃ Receptors (IP₃Rs) | TRPML channels (e.g., TRPML1), Two-Pore Channels (TPCs) |
| Ca²⁺ Affinity (Km/Kd) | SERCA: ~0.1-1 µM | MCU: High affinity (nM range), but low at resting cytosolic [Ca²⁺] | SPCA1: High affinity (~0.2 µM for Ca²⁺) | TRPML1: Low affinity (sub-millimolar) |
| Maximal Transport Rate (Vmax) | High | Very High | Moderate | Moderate |
| Regulation | SERCA by PLB/SLN; IP₃Rs by IP₃ and Ca²⁺; RyRs by Ca²⁺ | MCU by MICU1/MICU2, mitochondrial membrane potential | SPCA1 by Ca²⁺ and Mn²⁺ levels | TRPML channels by PI(3,5)P₂, pH |
Key Signaling Pathways in Cellular this compound Homeostasis
The intricate interplay between organelles in regulating cytosolic Ca²⁺ is governed by specific signaling pathways. Understanding these pathways is crucial for deciphering the logic of cellular this compound signaling.
Inositol (B14025) 1,4,5-Trisphosphate (IP₃)-Mediated this compound Release
A ubiquitous signaling pathway for releasing Ca²⁺ from the ER involves the second messenger inositol 1,4,5-trisphosphate (IP₃). This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane.
Unraveling the Molecular Dance: A Comparative Guide to Calmodulin's Interaction with its Targets
For researchers, scientists, and drug development professionals, understanding the intricate molecular basis of calmodulin's (CaM) interactions with its myriad target proteins is paramount for deciphering cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparison of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.
Calmodulin, a ubiquitous and highly conserved calcium-binding protein, acts as a primary sensor of intracellular this compound fluctuations. Upon binding Ca2+, CaM undergoes a significant conformational change, enabling it to recognize and modulate the activity of over 300 target proteins. This regulation is central to a vast array of cellular processes, including neurotransmission, muscle contraction, cell proliferation, and apoptosis. The diversity of CaM's targets is matched by the varied molecular strategies it employs for recognition and regulation, making a detailed comparative analysis essential.
Quantitative Analysis of Calmodulin-Target Interactions
The affinity of calmodulin for its targets can vary significantly, reflecting the diverse functional requirements of different signaling pathways. The dissociation constant (Kd) is a key measure of this binding affinity, with lower Kd values indicating a stronger interaction. The following table summarizes the Kd values for the interaction of CaM with several key target proteins, as determined by various experimental techniques.
| Target Protein | Calmodulin Binding Domain (CaMBD) / Peptide | Experimental Technique | Dissociation Constant (Kd) | This compound Dependence |
| CaM Kinase II (CaMKII) | CaMKII (290-309) peptide (unphosphorylated) | Isothermal Titration Calorimetry (ITC) | 0.17 ± 0.06 nM[1] | Ca2+-dependent |
| CaM Kinase II (CaMKII) | CaMKII (290-309) peptide (phosphorylated) | Isothermal Titration Calorimetry (ITC) | 0.07 ± 0.04 pM[1] | Ca2+-dependent |
| Calcineurin (CaN) | Full-length protein | Kinetic analysis | ~28 pM[2] | Ca2+-dependent |
| Ryanodine (B192298) Receptor 2 (RyR2) | CaMBD2 peptide | Fluorescence Anisotropy | High affinity across all Ca2+ concentrations[3] | Ca2+-dependent |
| Ryanodine Receptor 2 (RyR2) | CaMBD3 peptide | Fluorescence Anisotropy | High affinity across all Ca2+ concentrations[3] | Ca2+-dependent |
| Ryanodine Receptor 2 (RyR2) | CaMBD1a and CaMBD1b peptides | Fluorescence Anisotropy | Binds only at Ca2+ > 0.2 µM[3] | Ca2+-dependent |
| Plasma Membrane Ca2+-ATPase (PMCA) | Full-length protein | Fluorescence Polarization (FP) | 5.8 ± 0.5 nM[4] | Ca2+-dependent |
| Voltage-gated Ca2+ channel (Cav3.1) | CaMB peptide | Isothermal Titration Calorimetry (ITC) | 42.7 nM[5] | Ca2+-dependent |
| Voltage-gated Ca2+ channel (Cav3.2) | CaMB peptide | Isothermal Titration Calorimetry (ITC) | 187.1 nM[5] | Ca2+-dependent |
| Snail Voltage-gated Ca2+ channel (LCav3) | CaMB peptide | Isothermal Titration Calorimetry (ITC) | 12.4 nM[5] | Ca2+-dependent |
The Structural Basis of Target Recognition
The ability of calmodulin to interact with a wide array of target proteins stems from the structural plasticity of its Ca2+-bound form and the diverse nature of the calmodulin-binding domains (CaMBDs) within its targets. Upon binding this compound, CaM exposes hydrophobic methionine residues that are crucial for target recognition. CaMBDs are typically short, positively charged peptide segments that adopt an α-helical conformation upon binding to CaM. Several consensus binding motifs have been identified, including:
-
Canonical Motifs: These are characterized by a pattern of bulky hydrophobic residues (Trp, Phe, Leu, Val) spaced at specific intervals, such as the 1-14, 1-10, and 1-5-10 motifs. These motifs are critical for anchoring the target peptide into the hydrophobic pockets of CaM's N- and C-lobes.
-
IQ Motifs: These motifs, defined by the consensus sequence IQxxxRGxxxR, can bind to CaM in a Ca2+-independent or -dependent manner.
-
Non-canonical Motifs: A growing number of CaMBDs do not conform to these consensus sequences, highlighting the remarkable versatility of CaM in target recognition.
The interaction often involves the flexible central linker of CaM wrapping around the helical CaMBD, leading to a compact globular structure. This induced-fit mechanism ensures high affinity and specificity in CaM-target recognition.
Caption: Conformational changes in calmodulin upon Ca²⁺ binding and subsequent target interaction.
Key Signaling Pathways Modulated by Calmodulin
The interaction between CaM and its targets is a fundamental event in numerous signaling cascades. Below are diagrams illustrating two critical pathways: the activation of CaMKII and the calcineurin-NFAT pathway.
Caption: The Ca²⁺/Calmodulin-dependent activation pathway of CaM Kinase II (CaMKII).
Caption: The Calcineurin-NFAT signaling pathway, a key regulator of gene expression.
Experimental Protocols for Studying Calmodulin-Target Interactions
Accurate characterization of CaM-target interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three commonly employed assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Express and purify calmodulin and the target protein or peptide to >95% purity.
-
Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects. A common buffer is 20 mM HEPES, 150 mM KCl, 1 mM CaCl2, pH 7.4.
-
Accurately determine the concentrations of both protein solutions using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
Load the calmodulin solution into the sample cell of the calorimeter (typically at a concentration 10-50 times the expected Kd).
-
Load the target protein or peptide solution into the injection syringe (at a concentration 10-15 times that of the calmodulin).
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the titrant (target protein) into the sample cell (calmodulin).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the titrant to the sample.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.
-
Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Immobilize calmodulin (the ligand) onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the target protein (the analyte) in a suitable running buffer (e.g., HBS-P+ buffer containing CaCl2).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.
-
After the association phase, inject running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR response versus time for each analyte concentration.
-
Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the Kd as the ratio of koff to kon.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for determining binding affinities in a homogeneous format.
Methodology:
-
Probe Preparation:
-
Covalently label either calmodulin or a peptide derived from the target's CaMBD with a suitable fluorophore (e.g., fluorescein (B123965) or Oregon Green).
-
Purify the labeled probe to remove any free dye.
-
-
Binding Assay:
-
Prepare a series of dilutions of the unlabeled binding partner.
-
In a microplate, mix a constant concentration of the fluorescently labeled probe with the varying concentrations of the unlabeled partner.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the unlabeled partner.
-
Fit the resulting binding curve to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the Kd.
-
This comprehensive guide provides a foundation for understanding and investigating the molecular intricacies of calmodulin-target interactions. The provided data, pathways, and protocols serve as a valuable resource for researchers aiming to further elucidate the roles of this critical signaling protein in health and disease.
References
- 1. Thermodynamics of calmodulin trapping by Ca2+/calmodulin-dependent protein kinase II: subpicomolar Kd determined using competition titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calmodulin Mediates Differential Sensitivity of CaMKII and Calcineurin to Local Ca2+ in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+-dependent calmodulin binding to cardiac ryanodine receptor (RyR2) calmodulin-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay for calmodulin binding to plasma membrane Ca2+-ATPase: dependence on enzyme and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the spatiotemporal patterns of calcium signals elicited by different agonists
For Researchers, Scientists, and Drug Development Professionals
Calcium (Ca²⁺) signaling is a fundamental and versatile intracellular signaling mechanism that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell fate. The spatial and temporal patterns of intracellular Ca²⁺ signals, often referred to as "Ca²⁺ signatures," are tightly regulated and can be selectively initiated by a diverse range of extracellular stimuli, known as agonists. Understanding how different agonists elicit distinct Ca²⁺ signatures is crucial for deciphering complex physiological responses and for the development of targeted therapeutics. This guide provides an objective comparison of the spatiotemporal patterns of Ca²⁺ signals elicited by different classes of agonists, supported by experimental data and detailed methodologies.
Agonist-Induced this compound Signaling: An Overview
Agonists initiate intracellular Ca²⁺ signals primarily by binding to and activating specific cell surface receptors, most notably G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This activation triggers a cascade of events leading to an increase in cytosolic Ca²⁺ concentration ([Ca²⁺]i) through two main mechanisms:
-
Release from intracellular stores: Activation of GPCRs often leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][2][3] IP₃ binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), causing the release of stored Ca²⁺ into the cytosol.[3][4][5]
-
Influx from the extracellular space: Agonist binding can also open Ca²⁺ channels on the plasma membrane, allowing for the influx of extracellular Ca²⁺. This can be mediated directly by ligand-gated ion channels or indirectly through store-operated Ca²⁺ entry (SOCE), a process triggered by the depletion of intracellular Ca²⁺ stores.[6][7]
The interplay between these two mechanisms, along with the subsequent re-uptake and extrusion of Ca²⁺, shapes the unique spatiotemporal characteristics of the Ca²⁺ signal for each agonist.
Comparative Analysis of Agonist-Induced this compound Signatures
Different agonists can induce a wide spectrum of Ca²⁺ signals, ranging from a single transient increase to sustained elevations or complex oscillations. The specific pattern of the Ca²⁺ signal, including its amplitude, frequency, duration, and spatial localization, determines the downstream cellular response.
| Agonist Class | Receptor Type | Primary Signaling Pathway | Typical Ca²⁺ Signal Pattern | Key Characteristics |
| Neurotransmitters (e.g., Acetylcholine, ATP) | GPCRs (e.g., Muscarinic, Purinergic) & Ligand-gated ion channels (e.g., Nicotinic, P2X) | PLC/IP₃-mediated release; Direct influx through ion channels | Rapid, transient peaks or oscillations[8][9] | Often localized to specific subcellular domains; frequency and amplitude can be dose-dependent.[10][11] |
| Hormones (e.g., Histamine (B1213489), Vasopressin) | GPCRs (e.g., Histamine H1, Vasopressin V1) | PLC/IP₃-mediated release | Sustained elevations or regular, synchronized oscillations[1][2] | Often global, propagating as waves throughout the cell; oscillation frequency can encode agonist concentration.[10][12] |
| Growth Factors (e.g., EGF, PDGF) | Receptor Tyrosine Kinases (RTKs) | PLCγ activation leading to IP₃ production | Slower, more prolonged Ca²⁺ elevations | Can exhibit complex spatial patterns, including localized "puffs" and "waves". |
| Bitter Taste Agonists (e.g., Chloroquine) | GPCRs (TAS2Rs) | PLC/IP₃-mediated release | Sustained, lower-magnitude, and more asynchronous signals compared to histamine[1][2] | Can be compartmentalized to the cell periphery, leading to distinct downstream effects like membrane hyperpolarization.[1][2][13] |
Experimental Protocols for Comparing Agonist-Induced this compound Signals
The precise measurement of intracellular Ca²⁺ dynamics is essential for comparing the effects of different agonists. Fluorescence microscopy using Ca²⁺ indicators is the most common technique.[14][15]
Cell Preparation and Dye Loading
-
Cell Culture: Plate cells (e.g., primary human airway smooth muscle cells, HeLa cells) on glass-bottom dishes or microplates suitable for fluorescence imaging.[13][16] Culture overnight to allow for adherence.
-
Dye Preparation: Prepare a stock solution of a fluorescent Ca²⁺ indicator. Common choices include:
-
Ratiometric dyes: Fura-2, Indo-1 (allow for more quantitative measurements by taking the ratio of fluorescence at two wavelengths, minimizing effects of uneven dye loading and photobleaching).[16][17][18]
-
Single-wavelength dyes: Fluo-4, Fluo-8, Cal520 (offer higher signal-to-noise ratios and are suitable for high-throughput screening).[17][19][20]
-
Genetically Encoded this compound Indicators (GECIs): jGCaMP8m (can be targeted to specific subcellular compartments).[19]
-
-
Dye Loading: Incubate cells with the Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.[21]
-
Washing: After incubation, wash the cells twice with fresh buffer to remove extracellular dye.[21]
This compound Imaging and Data Acquisition
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for the chosen Ca²⁺ indicator. For high-speed imaging, a confocal or spinning disk microscope can be used.[15]
-
Baseline Recording: Record the baseline fluorescence intensity for a period of 10-20 seconds before adding the agonist.[21]
-
Agonist Stimulation: Add the agonist of interest at the desired concentration to the imaging chamber. For dose-response experiments, a range of agonist concentrations should be prepared and added sequentially or to different wells.[21]
-
Time-Lapse Imaging: Acquire images at a high frame rate (e.g., 1-10 Hz) to capture the rapid kinetics of the Ca²⁺ signal. Continue recording for a sufficient duration to observe the entire response, including any oscillations or sustained phases.
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs encompassing individual cells or specific subcellular regions.
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values.
-
Normalization (ΔF/F₀): Normalize the fluorescence signal to the baseline fluorescence to account for variations in dye loading and cell size. The change in fluorescence is typically expressed as ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.[21]
-
Parameter Extraction: From the normalized traces, quantify key parameters of the Ca²⁺ signal, such as:
-
Peak Amplitude: The maximum ΔF/F₀ value.
-
Time to Peak: The time taken to reach the peak amplitude.
-
Duration: The width of the transient at half-maximal amplitude.
-
Oscillation Frequency: The number of Ca²⁺ spikes per unit of time.
-
Spatial Spread: The area over which the Ca²⁺ signal propagates.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: GPCR-PLCβ signaling pathway for Ca²⁺ release.
Caption: General workflow for a this compound imaging experiment.
Conclusion
The spatiotemporal patterns of agonist-induced Ca²⁺ signals are highly diverse and play a critical role in encoding information to regulate specific cellular functions. A thorough understanding of how different agonists shape these Ca²⁺ signatures is paramount for both basic research and therapeutic development. By employing rigorous experimental protocols and quantitative analysis, researchers can dissect the complexities of Ca²⁺ signaling and gain valuable insights into the mechanisms underlying cellular responses to a wide range of stimuli. The methodologies and comparative data presented in this guide provide a framework for designing and interpreting experiments aimed at elucidating the intricate world of intracellular this compound signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Spatiotemporal this compound signaling patterns underlying opposing effects of histamine and TAS2R agonists in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Mathematical Analysis of Agonist- and KCl-Induced Ca2+ Oscillations in Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatiotemporal dynamics of Ca2+ signaling and its physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Ca2+ signalling mechanisms induced by ATP and sphingosylphosphorylcholine in porcine aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP and ACh Evoked this compound Transients in the Neonatal Mouse Cochlear and Vestibular Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of ATP-induced this compound Signaling in Single Mouse Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of IP3 and Ca2+ Oscillations: Frequency Encoding and Identification of Underlying Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intercellular communication controls agonist-induced this compound oscillations independently of gap junctions in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spatio-Temporal this compound Signaling Patterns Underlying Opposing Effects of Histamine and TAS2R agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A Multiplex this compound Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. Newsletter: Fluorescent Probes for Intracellular this compound Measurement - FluoroFinder [fluorofinder.com]
- 19. Intracellular this compound imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Pivotal Role of Calcium in Exocytosis: A Mechanistic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the intricate mechanisms of calcium-triggered exocytosis. This guide provides a comparative analysis of key this compound sensors, quantitative data on this compound's influence, and detailed experimental protocols for its investigation.
The fusion of vesicles with the plasma membrane, a process known as exocytosis, is fundamental to cellular communication, mediating processes from neurotransmission to hormone secretion. A rapid increase in intracellular this compound concentration ([Ca²⁺]i) is the primary trigger for this intricate event. This guide delves into the mechanistic underpinnings of this compound's role, offering a comparative overview of the key molecular players and the experimental approaches used to dissect their function.
This compound Sensors: A Tale of Two Proteins
At the heart of this compound-regulated exocytosis are specialized proteins that act as this compound sensors. These molecules bind Ca²⁺ and subsequently trigger the membrane fusion machinery. Two main families of proteins, synaptotagmins and calmodulins, have been identified as key players, each with distinct roles and this compound sensitivities.
Synaptotagmins are a large family of transmembrane proteins, with synaptotagmin-1 (Syt1) being the most well-characterized isoform in synchronous neurotransmitter release. They are considered the primary Ca²⁺ sensors for fast exocytosis. Upon Ca²⁺ binding to their tandem C2 domains, synaptotagmins undergo a conformational change that allows them to interact with both the plasma membrane and the SNARE (Soluble NSF Attachment Protein Receptor) complex, the core machinery for membrane fusion. This interaction is thought to overcome the energy barrier for fusion, leading to the rapid release of vesicular contents.
Calmodulin (CaM) , a ubiquitous and versatile this compound-binding protein, also plays a role in exocytosis, though its function is more modulatory and involved in earlier steps of the process. With a higher Ca²⁺ affinity than synaptotagmins, calmodulin is thought to be involved in vesicle trafficking, docking, and priming at lower, sub-micromolar Ca²⁺ concentrations. It interacts with various components of the exocytotic machinery, including SNARE proteins and other regulatory molecules.
The distinct this compound affinities of these sensors allow for a finely tuned and spatially regulated response to Ca²⁺ signals. Synaptotagmins, with their lower affinity, are activated by the high, localized Ca²⁺ concentrations that occur near open voltage-gated this compound channels during an action potential, ensuring a rapid and synchronized release. In contrast, calmodulin can respond to more global and sustained changes in intracellular this compound, influencing the overall state and readiness of the secretory pathway.
Quantitative Insights into this compound-Dependent Exocytosis
The relationship between intracellular this compound concentration and the rate of exocytosis is highly cooperative and varies between different cell types and even different populations of vesicles within the same cell. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Type | Granule/Vesicle Type | [Ca²⁺] Value (nM) | Citation(s) |
| Threshold [Ca²⁺]i | Human Neutrophils | Specific & Azurophil | 200 - 300 | [1] |
| EC50 [Ca²⁺]i | Human Neutrophils | Specific Granules | 1,100 ± 220 | [1] |
| Secretory Vesicles | 1,600 ± 510 | [1] | ||
| Azurophil Granules | ~6,000 | [1][2] | ||
| EC50 [Ca²⁺]i (with Cytochalasin B) | Human Neutrophils | Specific Granules & Secretory Vesicles | ~600 | [1] |
| Azurophil Granules | ~2,600 | [1] | ||
| EC50 [Ca²⁺]i (with FMLP) | Human Neutrophils | Specific Granules | 50 | [1] |
| Azurophil Granules | 200 | [1] |
Table 1: this compound Concentration Requirements for Exocytosis in Human Neutrophils. This table illustrates the different this compound sensitivities for the exocytosis of distinct granule populations within the same cell type. The addition of cytochalasin B, which disrupts the actin cytoskeleton, and the chemotactic peptide FMLP, which activates signaling pathways, significantly lowers the this compound requirement for exocytosis.
| Synaptotagmin (B1177969) Isoform | Apparent Ca²⁺ Affinity (in the presence of lipids) | Key Characteristics | Citation(s) |
| Synaptotagmin-1 (Syt1) | Low (micromolar range) | Primary sensor for fast, synchronous neurotransmitter release. | [3] |
| Synaptotagmin-2 (Syt2) | Low (micromolar range) | Also involved in synchronous release, particularly in specific neuronal populations. | [3] |
| Synaptotagmin-7 (Syt7) | High (sub-micromolar range) | Implicated in asynchronous release and facilitation of release during repetitive stimulation. | [3][4][5] |
| Synaptotagmin-9 (Syt9) | Biphasic (high and low components) | Regulates Ca²⁺-dependent secretion in various cell types, including PC12 cells. | [6] |
Table 2: Comparison of this compound Affinities for Different Synaptotagmin Isoforms. The diverse this compound sensitivities of synaptotagmin isoforms contribute to the temporal and spatial complexity of exocytosis, allowing for different modes of vesicle release in response to varying this compound signals.
Key Experimental Protocols for Investigating this compound's Role
Understanding the mechanistic details of this compound-triggered exocytosis relies on a suite of sophisticated biophysical and imaging techniques. Here, we provide an overview of three key experimental approaches.
Patch-Clamp Capacitance Measurements
Principle: This electrophysiological technique measures changes in the surface area of the cell membrane, which is directly proportional to its electrical capacitance. The fusion of a vesicle with the plasma membrane adds the vesicle's membrane to the cell surface, resulting in a stepwise increase in capacitance. This method allows for the real-time detection of individual exocytotic events with high temporal resolution.
Methodology:
-
Cell Preparation: Isolate and culture the cells of interest on a coverslip.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "giga-seal" with the cell membrane to establish the whole-cell patch-clamp configuration. This allows for control of the intracellular solution and measurement of membrane capacitance.
-
Capacitance Measurement: Apply a sinusoidal voltage command to the cell and measure the resulting current. A lock-in amplifier is used to separate the capacitive and resistive components of the current, providing a continuous readout of membrane capacitance.[7]
-
Stimulation of Exocytosis: Trigger exocytosis by depolarizing the cell membrane to open voltage-gated Ca²⁺ channels or by introducing a Ca²⁺-containing solution into the cell through the patch pipette.
-
Data Analysis: Analyze the capacitance trace to identify stepwise increases, which correspond to individual vesicle fusion events. The size and frequency of these steps provide information about the size of the vesicles and the rate of exocytosis.
Total Internal Reflection Fluorescence Microscopy (TIRFm) of Single-Vesicle Fusion
Principle: TIRF microscopy selectively excites fluorescent molecules in a very thin layer (typically <100 nm) near the coverslip surface. This technique is ideal for visualizing events occurring at the plasma membrane, such as vesicle docking and fusion, with a high signal-to-noise ratio.
Methodology:
-
Vesicle Labeling: Label vesicles with a pH-sensitive fluorescent protein (e.g., pHluorin) or a fluorescently tagged vesicular protein (e.g., synaptobrevin-GFP). The fluorescence of pHluorin is quenched in the acidic environment of the vesicle interior and increases dramatically upon fusion and exposure to the neutral pH of the extracellular medium.
-
Cell Culture and Transfection: Culture cells on a glass-bottom dish and transfect them with the fluorescently labeled vesicle marker.
-
TIRF Imaging: Mount the dish on a TIRF microscope. The excitation laser is directed at the coverslip at a high angle, resulting in total internal reflection and the generation of an evanescent field that excites fluorophores only at the cell-coverslip interface.
-
Stimulation and Imaging: Stimulate the cells to induce exocytosis (e.g., with a depolarizing solution or a Ca²⁺ ionophore) while continuously acquiring images.
-
Data Analysis: Analyze the image series to identify the appearance of bright fluorescent spots, which represent individual fusion events. The kinetics of the fluorescence increase can provide information about the fusion pore opening and expansion.
In Vitro Reconstituted SNARE-Mediated Fusion Assay
Principle: This cell-free assay reconstitutes the core components of the fusion machinery (SNARE proteins and, optionally, synaptotagmin) into artificial lipid vesicles (liposomes). By measuring the mixing of lipids or contents between two populations of liposomes, the kinetics and regulation of SNARE-mediated fusion can be studied in a controlled environment.
Methodology:
-
Protein Purification: Purify recombinant v-SNAREs (e.g., synaptobrevin) and t-SNAREs (e.g., syntaxin (B1175090) and SNAP-25).
-
Liposome (B1194612) Preparation: Prepare two populations of liposomes. One population (v-liposomes) contains the v-SNARE, and the other (t-liposomes) contains the t-SNAREs. For lipid mixing assays, one population is labeled with a FRET donor fluorophore and the other with a FRET acceptor. For content mixing assays, one population is loaded with a fluorescent molecule and a quencher.[8]
-
Fusion Reaction: Mix the two liposome populations in a temperature-controlled cuvette or on a microscope slide.
-
This compound Trigger: In assays including synaptotagmin, add a defined concentration of Ca²⁺ to trigger fusion.
-
Measurement of Fusion: Monitor the change in fluorescence over time. In lipid mixing assays, fusion leads to a decrease in FRET. In content mixing assays, fusion leads to the dequenching of the fluorescent content marker. The rate of fluorescence change reflects the rate of fusion.
Visualizing the Molecular Choreography
To better understand the complex interplay of molecules involved in this compound-triggered exocytosis and the workflows of the experimental techniques used to study it, the following diagrams are provided.
References
- 1. Quantitative analysis of the cytosolic free this compound dependency of exocytosis from three subcellular compartments in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | The Role of Calmodulin vs. Synaptotagmin in Exocytosis [frontiersin.org]
- 4. The high-affinity this compound sensor synaptotagmin-7 serves multiple roles in regulated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synaptotagmin Ca2+ Sensors and Their Spatial Coupling to Presynaptic Cav Channels in Central Cortical Synapses [frontiersin.org]
- 6. Synaptotagmin Isoforms Couple Distinct Ranges of Ca2+, Ba2+, and Sr2+ Concentration to SNARE-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capacitance Measurements of Regulated Exocytosis in Mouse Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium-Binding Motifs in Proteins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of common calcium-binding motifs in proteins, designed for researchers, scientists, and drug development professionals. By objectively comparing the performance of different motifs with supporting experimental data, this document aims to be an essential resource for understanding the nuances of this compound signaling and its role in cellular processes.
This compound ions (Ca²⁺) are ubiquitous second messengers that modulate a vast array of physiological responses. The specificity and timing of these responses are dictated by a diverse cast of this compound-binding proteins (CBPs). These proteins utilize distinct structural motifs to bind Ca²⁺, each with unique affinities, kinetics, and downstream effects. This guide delves into the structural and functional characteristics of prominent this compound-binding motifs, including the EF-hand, C2 domain, Annexin, and motifs found in glutamic acid-rich proteins and those containing gamma-carboxyglutamate.
Key this compound-Binding Motifs at a Glance
This compound-binding motifs are specialized protein domains that undergo conformational changes upon Ca²⁺ binding, thereby transducing the this compound signal into a cellular action. The most well-characterized motifs are the EF-hand, a helix-loop-helix structure, and the C2 domain, a β-sandwich structure. Other important motifs include the unique fold of annexins and regions rich in acidic residues like glutamate (B1630785) and the post-translationally modified gamma-carboxyglutamate.
Quantitative Comparison of this compound-Binding Affinities
The affinity of a protein for this compound, often expressed as the dissociation constant (Kd), is a critical parameter that determines its sensitivity to changes in intracellular Ca²⁺ concentration. The following tables summarize the Ca²⁺-binding affinities for representative proteins from each motif class.
| EF-Hand Proteins | Number of Ca²⁺ Sites | Dissociation Constant (Kd) | Technique |
| Calmodulin (CaM) | 4 | 0.17 nM - 5.9 µM[1][2] | ITC |
| Troponin C (cTnC) | 4 (2 high affinity, 2 low affinity) | High: ~10⁷ M⁻¹; Low: 6.4 x 10⁴ M⁻¹[3][4] | Metallochromic indicator, ITC |
| C2 Domain Proteins | Number of Ca²⁺ Sites | Dissociation Constant (Kd) | Technique |
| Protein Kinase Cα (PKCα) | 2-3 | 0.6 µM (in presence of PS)[5][6] | Vesicle binding assay |
| Synaptotagmin 1 | 5 (3 in C2A, 2 in C2B) | C2A: ~60-75 µM, ~400-500 µM, >1 mM; C2B: ~300-600 µM[7] | NMR, ITC |
| Annexins | Number of Ca²⁺ Sites | Dissociation Constant (Kd) | Technique |
| Annexin V | 5 | 267 µM[8] | ITC |
| Glutamic Acid-Rich & Gamma-Carboxyglutamate Proteins | Number of Ca²⁺ Sites | Dissociation Constant (Kd) | Technique |
| Calreticulin | 1 high affinity, multiple low affinity | Low affinity: ~600 µM[9][10] | ITC |
| Osteocalcin (with Gla) | Multiple | ~0.6 mM (cooperative binding of 2 Gla residues)[11] | NMR |
Experimental Protocols for Characterizing this compound Binding
Accurate determination of this compound-binding parameters is crucial for understanding protein function. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques for quantifying these interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[12]
Methodology:
-
Sample Preparation:
-
Prepare the purified protein (macromolecule) and a solution of CaCl₂ (ligand) in the same, thoroughly degassed buffer to minimize heats of dilution.[13] The protein solution should be dialyzed against the buffer to ensure a precise match.
-
Determine the accurate concentrations of both protein and CaCl₂ solutions.
-
The ligand concentration in the syringe should typically be 10-20 times higher than the macromolecule concentration in the sample cell.[12]
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water, followed by rinsing with the experimental buffer.[14]
-
Load the protein solution into the sample cell and the CaCl₂ solution into the injection syringe, ensuring no air bubbles are introduced.[15]
-
Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).
-
-
Titration and Data Analysis:
-
Perform a series of injections of the CaCl₂ solution into the protein solution.
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change for each injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to macromolecule) is fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[16]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip.
-
Immobilize the purified this compound-binding protein (ligand) onto the sensor surface via amine coupling or other appropriate chemistry.[17] A reference channel is prepared by blocking the activated groups without immobilizing the protein.[18]
-
-
Analyte Binding and Dissociation:
-
Prepare a series of dilutions of CaCl₂ (analyte) in a suitable running buffer.
-
Inject the CaCl₂ solutions over the sensor and reference surfaces at a constant flow rate.[19] The association of Ca²⁺ to the immobilized protein is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, flow running buffer without Ca²⁺ over the sensor surface to monitor the dissociation of the Ca²⁺-protein complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[20]
-
Visualizing this compound-Binding Motifs and Signaling
To better understand the structural and functional relationships of these motifs, we provide the following diagrams generated using the DOT language.
Caption: Schematic representation of common this compound-binding motifs.
Caption: A typical experimental workflow for analyzing protein-calcium binding.
Caption: A simplified this compound signaling pathway involving Calmodulin.
References
- 1. Thermodynamics of calmodulin trapping by Ca2+/calmodulin-dependent protein kinase II: subpicomolar Kd determined using competition titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal binding affinity and structural properties of calmodulin‐like protein 14 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binding to troponin C and troponin: effects of Mg2+, ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the this compound-binding sites of the C2 domain of protein kinase Calpha that are critical for its translocation to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2 domains of protein kinase C isoforms alpha, beta, and gamma: activation parameters and this compound stoichiometries of the membrane-bound state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ca2+ Affinity of Synaptotagmin 1 Is Markedly Increased by a Specific Interaction of Its C2B Domain with Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domain IV of Annexin A5 Is Critical for Binding this compound and Guarantees Its Maximum Binding to the Phosphatidylserine Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Calreticulin in Protein Folding, Immunity, this compound Signaling and Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [bio-protocol.org]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Calcium proper disposal procedures
Proper disposal of calcium and its compounds is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this compound-based waste safely and effectively. The first and most critical step in any disposal procedure is to consult the specific Safety Data Sheet (SDS) for the chemical and your institution's Environmental Health & Safety (EHS) guidelines, as local regulations are paramount.[1][2][3]
General Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2] For finely divided this compound metal or compounds that can form dust, work in a well-ventilated area or fume hood and use respiratory protection if necessary.[2][4]
Disposal Procedures for Different Forms of this compound
The correct disposal method depends on the specific form of the this compound waste. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.[5]
Metallic this compound (Ca)
This compound metal is highly reactive, particularly with water, with which it can react violently to form flammable and explosive hydrogen gas.[6] It must be handled with extreme care, preferably under an inert gas like argon.[7]
Experimental Protocol for Neutralization of this compound Metal:
-
Preparation : Conduct the procedure in a fume hood. The reaction vessel should be large enough to accommodate potential foaming and bubbling.
-
Inerting : Place the this compound metal scraps in a beaker containing a non-polar, anhydrous solvent (e.g., toluene (B28343) or heptane) to protect it from air and moisture.
-
Reaction : Slowly and incrementally add a proton source, such as isopropanol (B130326) or tert-butanol, to the slurry. The reaction converts the metal to its corresponding alkoxide.
-
Hydrolysis : Once the metal is fully reacted (fizzing has stopped), very slowly add water to hydrolyze the alkoxide to this compound hydroxide (B78521).[8]
-
Final Disposal : The resulting this compound hydroxide solution can then be neutralized with a dilute acid (e.g., hydrochloric acid) and, if local regulations permit, disposed of down the drain with copious amounts of water.[9] Otherwise, it should be collected as hazardous waste.
Spill Cleanup : In case of a spill, evacuate the area and eliminate all ignition sources.[6] Cover the spill with dry sand, soda ash, or lime.[6] DO NOT USE WATER, CO2, OR FOAM .[6] Scoop the material into a dry, sealed metal container for disposal as hazardous waste.[6][7]
This compound Hydride (CaH₂) Quenching
This compound hydride reacts vigorously with water, producing significant heat and flammable hydrogen gas.
Experimental Protocol for Quenching this compound Hydride:
-
Preparation : Work in a fume hood. Place the flask containing the residual this compound hydride in a secondary container (e.g., an ice bath) to manage the exothermic reaction.[9]
-
Quenching : Slowly and carefully add ice chips to the this compound hydride.[9] The ice controls the reaction rate and temperature far more effectively than liquid water.[9]
-
Completion : Continue adding ice until the bubbling and fizzing cease completely.
-
Neutralization : Once fully quenched, the resulting this compound hydroxide solution can be neutralized with dilute hydrochloric acid to prevent it from clogging drains.[9]
-
Disposal : After neutralization and ensuring the pH is within the acceptable range (typically 6.0-9.5), the solution may be flushed down the drain with a large volume of water, provided this is permitted by local and institutional regulations.[1]
This compound Compounds
Disposal of this compound compounds varies based on their solubility, reactivity, and local regulations.
-
This compound Chloride (CaCl₂) : In many areas, solid this compound chloride can be sealed in a container and placed in the regular trash.[10] Liquid solutions are often permissible for drain disposal with dilution, as the water will be routed to a wastewater treatment plant.[3][10] However, you must always verify this with local regulations, as some jurisdictions classify it as "special waste" that requires disposal at an approved facility.[10] Never pour concentrated this compound chloride solutions directly into waterways, as it can harm aquatic life.[11]
-
This compound Carbonate (CaCO₃) : As a non-hazardous solid, this compound carbonate can typically be disposed of in a sanitary landfill.[1] It should be collected in a well-labeled, sealed container.[5] Some sources advise against drain disposal as it may react with water and air, potentially causing environmental harm.[12] However, if it's part of a reaction mixture (e.g., with HCl), the solid can be filtered out, and the remaining acidic solution can be neutralized before drain disposal, while the solid this compound carbonate is disposed of as non-hazardous waste.[13]
-
This compound Gluconate : This compound is generally not classified as hazardous waste.[1]
-
Solid Waste : Collect in a labeled, sealed container and dispose of in a designated non-hazardous solid waste dumpster or sanitary landfill.[1]
-
Liquid Waste : For aqueous solutions, check the pH. If it is between 6.0 and 9.5, it may be permissible to dispose of it down the drain with plenty of water, but only if allowed by your institution and local wastewater regulations.[1] If drain disposal is not permitted, collect it as non-hazardous liquid waste.[1]
-
Summary of Disposal Procedures
| Form of this compound | Hazard Classification | Recommended Disposal Method | Key Precautions & Parameters |
| Metallic this compound | Flammable, Water-Reactive | Treat via controlled reaction/quenching, then dispose of as hazardous waste.[6] | Handle under inert gas; avoid contact with water/moisture; use Class D fire extinguisher (dry sand, lime).[6][7] |
| This compound Hydride | Water-Reactive | Quench slowly with ice, neutralize, then follow institutional guidelines for drain or chemical waste disposal.[9] | Highly exothermic reaction with water; generates flammable H₂ gas; perform in a fume hood.[9] |
| This compound Chloride | Non-Hazardous (typically) | Solid: Seal in a container and dispose of in regular trash (if permitted).[10] Liquid: Dilute and flush down the drain with copious water (if permitted).[10] | Always verify with local regulations; may be considered "special waste" in some areas.[10] |
| This compound Carbonate | Non-Hazardous | Dispose of as solid waste in a sanitary landfill.[1] | Do not dispose of in laboratory trash cans; avoid drain disposal for the solid.[1][12] |
| This compound Gluconate | Non-Hazardous | Solid: Sanitary landfill.[1] Liquid: Drain disposal if pH is neutral (6.0-9.5) and regulations permit.[1] | Always check institutional and local regulations before drain disposal.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to dispose of this compound Chloride Flakes? - Blog [chenlanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. web.faa.illinois.edu [web.faa.illinois.edu]
- 6. nj.gov [nj.gov]
- 7. This compound - ESPI Metals [espimetals.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 3 Simple Ways to Dispose of this compound Chloride - wikiHow [wikihow.com]
- 11. chemicalsafety.com [chemicalsafety.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. This compound carbonate, down the sink | UK Science Technician Community [community.preproom.org]
Handling Calcium Safely: A Guide for Laboratory Professionals
Essential guidance for researchers on the proper handling, personal protective equipment, operational procedures, and disposal of calcium in the laboratory.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly in its finely divided form, a thorough risk assessment is crucial to determine the appropriate level of personal protective equipment. This compound metal reacts with moisture and can cause severe skin and eye irritation or burns.[1] Finely divided this compound is flammable and may ignite in air.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.[3][4][5] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene.[4] | To prevent skin contact with this compound, which can cause irritation and burns upon reaction with skin moisture.[1] |
| Body Protection | A flame-resistant lab coat or other protective clothing to prevent skin exposure.[3][4] | To protect skin and clothing from contamination and potential ignition of flammable this compound dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dust is generated.[3][4] | To prevent inhalation of fine this compound dust, which can irritate the nose and throat, causing coughing and wheezing.[1] |
Experimental Protocol: Synthesis of this compound Hydride (CaH₂)
This protocol details the synthesis of this compound hydride from this compound metal and hydrogen gas, a common procedure that requires stringent safety measures due to the handling of reactive this compound and flammable hydrogen gas.
Materials:
-
This compound metal (granular, 99.5% purity)
-
High-purity hydrogen gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Anhydrous heptane (B126788) or toluene (B28343) (for quenching)
-
Isopropanol, ethanol (B145695), or methanol (B129727) (for quenching)
Equipment:
-
Quartz reaction tube
-
Tube furnace
-
Iron boat
-
Gas inlet and outlet tubes
-
Mineral oil bubbler
-
Fume hood
-
Appropriate PPE (see table above)
Procedure:
-
Preparation of the Reaction Setup:
-
Place a weighed amount of refined this compound metal into an iron boat and position it in the center of the quartz reaction tube.
-
Seal both ends of the quartz tube with rubber plugs fitted with a gas inlet and outlet.
-
Connect the gas outlet to a mineral oil bubbler to monitor gas flow and prevent backflow of air.
-
Place the entire setup within a tube furnace located inside a fume hood.
-
-
Inert Gas Purge:
-
Before introducing hydrogen, thoroughly purge the reaction system with an inert gas, such as argon or nitrogen, to remove all air and moisture. This is critical to prevent the formation of an explosive mixture of hydrogen and air.
-
-
Hydrogenation Reaction:
-
Once the system is inert, switch the gas flow to purified hydrogen.
-
Begin heating the tube furnace. The reaction typically starts at approximately 200°C.
-
Gradually increase the temperature to 250-300°C while maintaining a steady, slow flow of hydrogen.
-
The reaction is typically complete within about 2 hours, resulting in the formation of a porous, off-white crystalline powder of this compound hydride.[3]
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under a continuous flow of hydrogen or inert gas.
-
Once cooled, switch back to an inert gas flow before opening the apparatus.
-
Carefully remove the iron boat containing the this compound hydride product in an inert atmosphere (e.g., inside a glove box) to prevent reaction with air and moisture.
-
-
Quenching and Disposal of Residual this compound:
-
Any unreacted this compound metal or residual this compound hydride must be quenched carefully.
-
Transfer the reactive material to a flask and dilute it with an unreactive, anhydrous solvent like heptane or toluene in a fume hood.
-
Slowly and carefully add a less reactive alcohol, such as isopropanol, to the suspension. The flask can be placed in an ice bath to manage the exothermic reaction.
-
Once the initial reaction subsides, a more reactive alcohol like ethanol or methanol can be added to ensure the complete reaction of all active material.
-
Finally, very slowly add water dropwise to neutralize any remaining reactive species.
-
The resulting solution can then be disposed of as non-hazardous aqueous waste, provided it meets local regulations.
-
Safety and Disposal Plans
A systematic approach to handling and disposing of this compound and its byproducts is crucial for laboratory safety and environmental compliance.
This compound Handling and Storage Workflow
References
- 1. azom.com [azom.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. nanotrun.com [nanotrun.com]
- 4. US2702740A - Method for preparing this compound hydride - Google Patents [patents.google.com]
- 5. inorganic chemistry - How is the process of converting this compound carbonate (CaCO3) into this compound oxide (CaO)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
